5-Fluoro-1H-indazol-6-OL
Description
Structure
3D Structure
Properties
IUPAC Name |
5-fluoro-1H-indazol-6-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5FN2O/c8-5-1-4-3-9-10-6(4)2-7(5)11/h1-3,11H,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBMMOSQPRDYCJT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C=NNC2=CC(=C1F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5FN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1082041-61-9 | |
| Record name | 5-Fluoro-1H-indazol-6-OL | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Introduction: The Strategic Value of the Indazole Scaffold
An In-Depth Technical Guide to the Physicochemical Profile of 5-Fluoro-1H-indazol-6-ol for Drug Discovery Applications
The indazole ring system is a cornerstone of modern medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of biologically active compounds.[1][2] This bicyclic heterocycle, composed of a fused benzene and pyrazole ring, serves as a versatile scaffold for developing therapeutic agents targeting a range of diseases, including cancer and neurological disorders.[3][4] The specific substitution pattern of this compound endows it with unique properties highly desirable in drug discovery. The 6-hydroxyl group provides a critical hydrogen bond donor and acceptor, facilitating strong interactions with biological targets, while also offering a reactive handle for further chemical modification. The 5-fluoro substituent leverages the unique properties of fluorine to enhance metabolic stability and modulate lipophilicity, which are crucial pharmacokinetic considerations.[5]
This guide, prepared from the perspective of a Senior Application Scientist, provides a comprehensive framework for the synthesis, purification, and in-depth physicochemical characterization of this compound. It is designed to equip researchers, scientists, and drug development professionals with the technical knowledge and field-proven protocols necessary to unlock the potential of this valuable molecule.
Core Molecular Properties
A thorough understanding of the fundamental molecular properties is the first step in evaluating any new chemical entity. While extensive experimental data for this compound is not broadly published, we can infer and predict key parameters based on its structure and data from closely related analogues.
| Property | Value (Predicted/Calculated) | Significance in Drug Discovery |
| Molecular Formula | C₇H₅FN₂O | Defines the elemental composition and exact mass. |
| Molecular Weight | 152.13 g/mol | Influences diffusion rates and membrane passage; aligns with fragment-based drug discovery (FBDD) principles ("Rule of Three"). |
| Predicted Boiling Point | ~380-400 °C | Indicates thermal stability. Based on analogues like 6-FLUORO-4-HYDROXY (1H)INDAZOLE (376.1°C).[6] |
| Predicted pKa | ~8.0 (Phenolic Hydroxyl) | Determines the ionization state at physiological pH (7.4), which critically impacts solubility, permeability, and target binding. Based on 6-FLUORO-4-HYDROXY (1H)INDAZOLE (pKa 8.06).[6] |
| Predicted XLogP3 | 1.6 - 2.0 | A measure of lipophilicity. This range suggests a good balance between aqueous solubility and membrane permeability, a key aspect of the ADME profile. |
Synthesis and Purification Workflow
The synthesis of substituted indazoles often involves the cyclization of suitably functionalized precursors.[7] A common and effective strategy is the intramolecular N-arylation of ortho-haloarylhydrazones, which can be catalyzed by metals like copper or palladium.[8]
Sources
- 1. researchgate.net [researchgate.net]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. chemimpex.com [chemimpex.com]
- 4. chemimpex.com [chemimpex.com]
- 5. CAS 709046-14-0: 6-Fluoro-1H-indazol-5-amine | CymitQuimica [cymitquimica.com]
- 6. 6-FLUORO-4-HYDROXY (1H)INDAZOLE | 885521-10-8 [chemicalbook.com]
- 7. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
An In-depth Technical Guide to 5-Fluoro-1H-indazol-6-ol: Structure and Analysis
This guide provides a comprehensive technical overview of 5-Fluoro-1H-indazol-6-ol, a heterocyclic building block of significant interest in medicinal chemistry. Designed for researchers, scientists, and drug development professionals, this document delves into the compound's structural elucidation, analytical characterization, and practical applications, grounding all claims in established scientific protocols and authoritative references.
Introduction: The Significance of a Fluorinated Indazole
The indazole scaffold is a privileged structure in drug discovery, known for its ability to act as a bioisostere of indole and form key interactions with biological targets, particularly protein kinases.[1][2] The introduction of a fluorine atom, as in this compound, can significantly modulate a molecule's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity, often leading to improved pharmacokinetic and pharmacodynamic profiles.[3] This makes fluorinated indazoles like the subject of this guide valuable intermediates in the synthesis of novel therapeutic agents, particularly in oncology and inflammatory diseases.[1][4][5] This guide will provide the foundational knowledge required for the robust synthesis, purification, and characterization of this compound, ensuring its quality and suitability for downstream applications.
Chemical Identity and Physicochemical Properties
A thorough understanding of a compound's fundamental properties is the bedrock of its successful application in research and development.
Chemical Structure
The core of this compound consists of a bicyclic system where a pyrazole ring is fused to a benzene ring. The fluorine atom is substituted at position 5, and a hydroxyl group is at position 6.
Diagram: Chemical Structure of this compound
Caption: Chemical structure of this compound.
Physicochemical Data Summary
The following table summarizes key physicochemical properties for this compound. These values are crucial for selecting appropriate solvents for reactions, purification, and analysis.
| Property | Value | Source |
| CAS Number | 1082041-61-9 | [6] |
| Molecular Formula | C₇H₅FN₂O | [6] |
| Molecular Weight | 152.13 g/mol | [6] |
| Appearance | Solid (form may vary) | |
| Storage | 2-8°C, dry and sealed from light | [7] |
Analytical Characterization Workflow
Ensuring the identity, purity, and stability of this compound is paramount. A multi-technique approach is required for comprehensive characterization. The choice of techniques is driven by the need to confirm the molecular structure, identify and quantify impurities, and establish a reliable quality control profile.
Diagram: Analytical Workflow
Caption: A typical analytical workflow for characterizing this compound.
Spectroscopic and Chromatographic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful technique for unambiguous structural elucidation. For a fluorinated compound like this, ¹H, ¹³C, and ¹⁹F NMR are all essential.
-
¹H NMR: Provides information on the number and environment of protons. The aromatic protons will exhibit complex splitting patterns due to H-H and H-F couplings. The hydroxyl (-OH) and amine (-NH) protons may appear as broad singlets and their chemical shifts can be concentration and solvent dependent.
-
¹³C NMR: Reveals the carbon skeleton. The carbon directly attached to the fluorine will show a large one-bond C-F coupling constant. Carbons two or three bonds away will show smaller couplings.
-
¹⁹F NMR: This is a crucial experiment. A single resonance is expected, and its chemical shift is indicative of the fluorine's electronic environment. Proton-coupled ¹⁹F NMR can help confirm through-space or through-bond H-F couplings.
Protocol: NMR Sample Preparation and Acquisition
-
Sample Preparation: Weigh 5-10 mg of this compound and dissolve it in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a standard 5 mm NMR tube. Ensure complete dissolution, using sonication if necessary.
-
Instrumentation: Use a high-field NMR spectrometer (e.g., 300 MHz or higher).[8]
-
¹H Acquisition: Employ a standard single-pulse experiment. Acquire a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.
-
¹³C Acquisition: Use a proton-decoupled pulse program. A larger number of scans (e.g., 1024-4096) will be necessary due to the low natural abundance of ¹³C.
-
¹⁹F Acquisition: Use a standard fluorine observe pulse program.
-
Data Processing: Process the Free Induction Decay (FID) with Fourier transformation. Reference the spectra using the residual solvent peak (e.g., DMSO-d₆ at 2.50 ppm for ¹H and 39.52 ppm for ¹³C). Analyze chemical shifts, multiplicities, coupling constants, and integrations to confirm the structure.
Mass Spectrometry (MS)
High-Resolution Mass Spectrometry (HRMS) is critical for confirming the elemental composition.
-
Causality: Electrospray ionization (ESI) is a soft ionization technique well-suited for polar molecules like indazoles, minimizing fragmentation and clearly showing the molecular ion. By obtaining a high-resolution mass measurement (typically to four decimal places), the elemental formula can be definitively confirmed, distinguishing it from other potential isomers or compounds with the same nominal mass.
Protocol: HRMS Analysis
-
Sample Preparation: Prepare a dilute solution (approx. 1 mg/mL) of the sample in a solvent compatible with ESI, such as methanol or acetonitrile.
-
Instrumentation: Use a high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument.
-
Data Acquisition: Infuse the sample solution directly into the ESI source. Acquire data in positive ion mode to observe the protonated molecule [M+H]⁺. Scan an appropriate mass range (e.g., m/z 50-500).
-
Data Analysis: Identify the peak corresponding to [M+H]⁺. Compare the measured accurate mass to the theoretical mass calculated for C₇H₆FN₂O⁺. The mass error should be less than 5 ppm to confidently confirm the elemental composition.
High-Performance Liquid Chromatography (HPLC)
HPLC is the gold standard for determining the purity of pharmaceutical intermediates and active ingredients.
-
Trustworthiness: A self-validating HPLC method includes system suitability tests before sample analysis. Parameters like peak tailing factor (should be close to 1), theoretical plates (a measure of column efficiency), and resolution between the main peak and any impurities must meet pre-defined criteria. This ensures that the chromatographic system is performing correctly and that the purity results are reliable.
Protocol: HPLC Purity Determination
-
Instrumentation: An HPLC system with a UV detector and a C18 reversed-phase column is a standard starting point for indazole derivatives.[9]
-
Mobile Phase Preparation: A common mobile phase consists of a mixture of an aqueous buffer (e.g., ammonium acetate) and an organic solvent like acetonitrile.[9] The exact ratio may be run isocratically or as a gradient to ensure separation of all potential impurities.
-
Sample Preparation: Accurately weigh and dissolve the sample in a suitable solvent (e.g., mobile phase or acetonitrile) to a known concentration (e.g., 0.5-1.0 mg/mL).
-
Method Parameters:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection Wavelength: Determined by a UV scan of the analyte (e.g., 250-320 nm range).[9]
-
-
Analysis: Inject the sample and integrate the peak areas. Purity is typically calculated as the percentage of the main peak area relative to the total area of all peaks.
Safety and Handling
As with any laboratory chemical, proper safety precautions are essential.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.[10]
-
Handling: Avoid dust formation and inhalation.[6][10] Work in a well-ventilated area, preferably a chemical fume hood.
-
Storage: Store the compound in a tightly closed container in a dry, cool place (2-8°C recommended).[7]
-
First Aid: In case of contact, wash skin with soap and water. For eye contact, rinse cautiously with water for several minutes. If inhaled, move to fresh air. Seek medical attention if irritation persists.[6][10]
Conclusion
The successful use of this compound in drug discovery and development hinges on its thorough analytical characterization. This guide has outlined a logical, multi-technique workflow grounded in established scientific principles. By employing NMR for structural confirmation, HRMS for elemental composition, and a validated HPLC method for purity, researchers can ensure the quality and integrity of this valuable chemical building block, paving the way for its effective application in the synthesis of next-generation therapeutics.
References
-
Wiley-VCH. Supporting Information. [Link]
- Google Patents. A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5-.
-
INIS-IAEA. Validation of an HPLC method for determination of chemical purity of [18F]fluoromisonidazole ([18F]FMISO). [Link]
-
PubChem. 5-Bromo-6-fluoro-1H-indazole. [Link]
-
INIS-IAEA. VALIDATION OF AN HPLC METHOD FOR DETERMINATION OF CHEMICAL PURITY OF [18F]FLUOROMISONIDAZOLE ([18F]FMISO). [Link]
-
ACS Publications. Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination. [Link]
-
MySkinRecipes. 5-Fluoro-6-methoxy-1H-indazole. [Link]
-
ResearchGate. Synthesis of Indazo‐Fluors by modification of 5‐hydroxy‐1H‐indazoles. [Link]
-
PubChem. 6-Fluoro-1H-indazole. [Link]
-
Open Chemistry. Discovery of 1H-indazole-6-amine Derivatives as Anticancer Agents: Simple But Effective. [Link]
-
PubMed Central. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. [Link]
-
SpectraBase. 5-Fluoro-1H-indole - Optional[13C NMR] - Chemical Shifts. [Link]
-
ACS Publications. Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. [Link]
-
NIH. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. [Link]
-
PubMed Central. HPLC Method for Determination of Enantiomeric Purity of a Novel Respiratory Fluoroquinolone: WCK 1152. [Link]
-
PubMed. Validation of a HPLC method for the quantification and purity determination of SK3530 in drug substance and tablet. [Link]
-
CAS Common Chemistry. 1H-Indazol-5-amine. [Link]
-
ResearchGate. Comprehensive analytical characteristics of N-(adamantan-1-yl)-1- (cyclohexylmethyl)-1H-indazole-3-carboxamide (ACHMINACA). [Link]
Sources
- 1. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. img01.pharmablock.com [img01.pharmablock.com]
- 3. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Discovery of 1H-indazole-6-amine Derivatives as Anticancer Agents: Simple But Effective [ouci.dntb.gov.ua]
- 6. chemicalbook.com [chemicalbook.com]
- 7. 5-Fluoro-6-methoxy-1H-indazole [myskinrecipes.com]
- 8. application.wiley-vch.de [application.wiley-vch.de]
- 9. Validation of a HPLC method for the quantification and purity determination of SK3530 in drug substance and tablet - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. echemi.com [echemi.com]
Spectroscopic Characterization of 5-Fluoro-1H-indazol-6-ol: A Technical Guide
Introduction
5-Fluoro-1H-indazol-6-ol is a heterocyclic aromatic compound of significant interest within medicinal chemistry and drug development. The indazole core is a prevalent scaffold in numerous pharmacologically active molecules, and the specific substitution pattern of a fluoro group at the 5-position and a hydroxyl group at the 6-position offers unique electronic and hydrogen-bonding properties that can be exploited in the design of targeted therapeutics. Understanding the precise molecular structure and electronic environment of this compound is paramount for its application, and spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools for its unambiguous characterization.
Molecular Structure and Spectroscopic Overview
The structure of this compound, with the IUPAC name this compound, is characterized by a bicyclic indazole core. The key structural features influencing its spectroscopic signature are the aromatic protons, the fluorine and hydroxyl substituents on the benzene ring, and the N-H proton of the pyrazole ring.
Figure 2: General workflow for NMR analysis.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would be characterized by absorptions corresponding to N-H, O-H, C-H, C=C, and C-F bonds.
Table 3: Predicted IR Absorption Bands for this compound
| Functional Group | Predicted Absorption Range (cm⁻¹) | Description |
| O-H stretch | 3200-3600 (broad) | Phenolic hydroxyl group |
| N-H stretch | 3100-3500 (medium) | Indazole N-H |
| Aromatic C-H stretch | 3000-3100 (medium) | C-H bonds on the aromatic rings |
| C=C stretch | 1500-1600 (strong) | Aromatic ring stretching |
| C-F stretch | 1100-1250 (strong) | Carbon-fluorine bond |
| C-O stretch | 1200-1300 (strong) | Phenolic carbon-oxygen bond |
Causality behind Predictions:
-
The broadness of the O-H and N-H stretches is due to hydrogen bonding.
-
The exact positions of the aromatic C=C stretching bands can provide information about the substitution pattern.
-
The C-F stretch is typically a strong and characteristic absorption.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity. For this compound (C₇H₅FN₂O), the expected molecular weight is approximately 152.04 g/mol .
Table 4: Predicted Mass Spectrometry Data for this compound (Electron Ionization - EI)
| m/z | Relative Intensity | Assignment |
| 152 | High | [M]⁺ (Molecular Ion) |
| 124 | Medium | [M - N₂]⁺ |
| 96 | Medium | [M - N₂ - CO]⁺ |
Causality behind Predictions:
-
The molecular ion peak ([M]⁺) at m/z 152 would be prominent.
-
A characteristic fragmentation pattern for indazoles is the loss of a neutral nitrogen molecule (N₂), which would result in a fragment at m/z 124.
-
Subsequent loss of carbon monoxide (CO) from the hydroxyl-bearing ring could lead to a fragment at m/z 96.
Figure 3: General workflow for EI Mass Spectrometry.
Experimental Protocols
The following are generalized protocols for obtaining the spectroscopic data described. These should be adapted based on the specific instrumentation available.
NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a standard 5 mm NMR tube.
-
Instrument Setup: Insert the NMR tube into the spectrometer. The instrument should be tuned and the magnetic field shimmed to ensure homogeneity.
-
Data Acquisition:
-
For ¹H NMR, a standard pulse sequence is used. A sufficient number of scans should be acquired to obtain a good signal-to-noise ratio.
-
For ¹³C NMR, a proton-decoupled pulse sequence is typically employed. Due to the lower natural abundance of ¹³C, a larger number of scans and a longer relaxation delay are generally required. [1]4. Data Processing: The raw data (Free Induction Decay - FID) is processed using Fourier transformation, followed by phase and baseline correction. Chemical shifts are referenced to the residual solvent peak.
-
IR Spectroscopy (ATR Method)
-
Sample Preparation: Place a small amount of the solid this compound sample directly onto the clean crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition: Record a background spectrum of the empty ATR setup. Then, apply pressure to the sample to ensure good contact with the crystal and record the sample spectrum. Spectra are typically collected over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. [2]3. Data Processing: The background spectrum is automatically subtracted from the sample spectrum to produce the final IR spectrum.
Mass Spectrometry (Electron Ionization)
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solid samples.
-
Ionization: The sample is vaporized and then bombarded with a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation.
-
Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
-
Detection: The separated ions are detected, and their abundance is recorded to generate the mass spectrum.
Conclusion
The predicted spectroscopic data presented in this guide provides a comprehensive framework for the characterization of this compound. The combination of ¹H NMR, ¹³C NMR, IR, and MS provides a detailed picture of the molecular structure, functional groups, and connectivity of this important heterocyclic compound. While these predictions are based on sound scientific principles, it is imperative that they are confirmed with experimental data upon the synthesis and purification of this compound. This guide serves as a valuable tool for researchers to anticipate, interpret, and validate the spectroscopic features of this molecule, thereby facilitating its use in further scientific investigation.
References
-
HighChem LLC. (2026). 5 Fluoro AMB metabolite 6. mzCloud. Retrieved from [Link]
-
(2007). Supporting Information. Wiley-VCH. Retrieved from [Link]
-
MDPI. (2020). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. PMC. Retrieved from [Link]
-
HighChem LLC. (2026). 5 Fluoro ADB. mzCloud. Retrieved from [Link]
- Google Patents. (n.d.). CN110452177A - A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5-.
-
ResearchGate. (2023). Synthesis of Indazo‐Fluors by modification of 5‐hydroxy‐1H‐indazoles. Retrieved from [Link]
-
SpectraBase. (n.d.). 5-Fluoro-1H-indole - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]
-
ACS Publications. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry. Retrieved from [Link]
-
PubChem. (n.d.). 5-Bromo-6-fluoro-1H-indazole. Retrieved from [Link]
-
PubChem. (n.d.). 1H-Indazol-5-amine. Retrieved from [Link]
-
Fritz Haber Institute. (2006). An infrared spectroscopic study of protonated and cationic indazole. Retrieved from [Link]
Sources
A Prospective Crystallographic Analysis of 5-Fluoro-1H-indazol-6-ol: A Key Scaffold in Medicinal Chemistry
An In-depth Technical Guide
Abstract
The indazole nucleus is a cornerstone of modern medicinal chemistry, with derivatives demonstrating a vast spectrum of pharmacological activities.[1][2] The strategic introduction of fluorine atoms can significantly enhance a molecule's therapeutic profile, improving metabolic stability, bioavailability, and target affinity.[3] 5-Fluoro-1H-indazol-6-ol represents a confluence of these two privileged motifs, positioning it as a molecule of significant interest for drug discovery. Despite its potential, a definitive single-crystal X-ray diffraction structure has not been publicly reported. This guide provides a comprehensive, field-proven blueprint for the chemical synthesis, crystallization, and subsequent structural elucidation of this compound. We will detail the causality behind experimental choices, present self-validating protocols, and outline the anticipated structural features that are critical for advancing structure-based drug design.
Part 1: The Rationale for Structural Elucidation
The Indazole Scaffold: A Privileged Heterocycle
Indazole derivatives are prominent in numerous FDA-approved drugs and clinical candidates, exhibiting activities that span oncology, anti-inflammatory, and anti-viral applications.[1][4][5] The bicyclic system, composed of fused benzene and pyrazole rings, acts as a versatile scaffold that can engage with a wide variety of biological targets through hydrogen bonding, π-π stacking, and hydrophobic interactions.[1][2] Its ability to exist in different tautomeric forms, primarily the 1H- and 2H-indazoles, adds another layer of complexity and opportunity for molecular recognition.[1][6]
The Strategic Role of Fluorine in Drug Design
The incorporation of fluorine into bioactive molecules is a widely employed strategy in medicinal chemistry. The unique properties of the fluorine atom—high electronegativity, small size, and the strength of the C-F bond—can profoundly influence a compound's physicochemical and pharmacological properties.[3] These effects include:
-
Metabolic Stability: The C-F bond is resistant to oxidative metabolism, often blocking sites of metabolic attack and increasing the drug's half-life.
-
Binding Affinity: Fluorine can alter the acidity or basicity of nearby functional groups and participate in favorable intermolecular interactions with protein targets, including hydrogen bonds and dipole-dipole interactions.[3]
-
Lipophilicity and Permeability: Fluorine substitution can increase lipophilicity, which may enhance membrane permeability and oral bioavailability.
This compound: A High-Value Target for Structural Analysis
Given that 5-fluoroindazole derivatives have shown potent inhibitory activity against targets like human neutrophil elastase, and 6-substituted indazoles are effective Rho kinase (ROCK1) inhibitors, this compound is a compelling candidate for therapeutic development.[3] A definitive crystal structure is paramount for a rational, structure-based drug design campaign. It provides precise, atomic-level information on:
-
Molecular Conformation: The exact three-dimensional arrangement of atoms.
-
Tautomeric State: Unambiguous identification of the dominant N-H tautomer in the solid state.
-
Intermolecular Interactions: The specific hydrogen bonds and other non-covalent interactions that govern crystal packing. This knowledge is crucial for understanding solubility, polymorphism, and for designing derivatives with improved solid-state properties.
Part 2: Experimental Blueprint for Crystal Structure Determination
Synthesis and Purification of this compound
The prerequisite for any successful crystallization campaign is the availability of highly pure material (>99%). Impurities can inhibit nucleation or become incorporated into the crystal lattice, leading to disordered or unusable crystals. While a specific synthesis for this compound is not widely published, a plausible route can be adapted from established indazole synthesis methodologies.
Proposed Protocol: Synthesis via Modified Davis-Beirut Reaction
This protocol is a hypothetical adaptation based on known indazole syntheses.
-
Starting Material: Procure commercially available 2-Amino-4-fluorophenol.
-
Diazotization: Dissolve the starting material in an aqueous solution of hydrochloric acid and cool to 0-5°C in an ice-salt bath. Add a solution of sodium nitrite dropwise while maintaining the temperature below 5°C to form the diazonium salt intermediate.
-
Cyclization: Carefully raise the pH of the solution by adding a base such as sodium acetate. The diazonium salt will undergo intramolecular cyclization. This step is often spontaneous upon neutralization.
-
Work-up: Extract the crude this compound from the aqueous solution using an organic solvent like ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product using column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes.
-
Characterization: Confirm the identity and purity of the final product using ¹H NMR, ¹³C NMR, Mass Spectrometry, and HPLC. Purity must exceed 99% for crystallization trials.
Crystallization Strategy: A Multipronged Screening Approach
The process of growing a single crystal suitable for X-ray diffraction is often the most challenging step.[7][8] It involves a systematic exploration of solvents and conditions to find the "sweet spot" where molecules can slowly and orderly assemble into a well-defined lattice.
Experimental Protocol: High-Throughput Crystallization Screening
-
Solubility Assessment: Perform a preliminary solubility test of 1-2 mg of the purified compound in a range of solvents (see Table 1) to identify solvents where it is sparingly soluble, moderately soluble, and highly soluble.
-
Primary Screening Method - Slow Evaporation:
-
Prepare saturated or near-saturated solutions of the compound in various "good" solvents (where solubility is moderate to high) in small, clean vials (e.g., 2 mL glass vials).
-
Cover the vials with a cap that is not airtight, or with paraffin film pierced with a needle, to allow for slow solvent evaporation.[8]
-
Store the vials in a vibration-free environment at a constant temperature (e.g., room temperature and 4°C).
-
Monitor for crystal growth over several days to weeks.
-
-
Secondary Screening Method - Vapor Diffusion (Liquid-Liquid):
-
In a small vial, dissolve ~5 mg of the compound in 0.5 mL of a "good" solvent in which it is readily soluble.
-
Place this inner vial inside a larger, sealed jar containing 2-3 mL of a "poor" solvent (an anti-solvent) in which the compound is insoluble but the "good" solvent is miscible.
-
Over time, the anti-solvent vapor will slowly diffuse into the inner vial, reducing the solubility of the compound and promoting crystallization.
-
-
Documentation: Meticulously record all conditions (solvents, temperatures, concentrations, method) and the outcomes (clear solution, precipitate, oil, crystals) for each experiment.
Table 1: Suggested Solvents for Crystallization Screening
| Solvent Class | Examples | Rationale |
| Alcohols | Methanol, Ethanol, Isopropanol | Can act as both hydrogen bond donors and acceptors. |
| Ketones | Acetone, 2-Butanone | Polar aprotic solvents. |
| Esters | Ethyl acetate, Isopropyl acetate | Moderate polarity, good for creating saturated solutions. |
| Ethers | Diethyl ether, Tetrahydrofuran (THF) | Can be effective but THF is known to sometimes cause "oiling out".[8] |
| Hydrocarbons | Hexanes, Heptane, Toluene | Often used as anti-solvents in vapor diffusion setups. |
| Chlorinated | Dichloromethane, Chloroform | Good solvents for many organics, use with caution in a fume hood. |
| Polar Aprotic | Acetonitrile, Dimethylformamide (DMF) | High polarity, can be useful for difficult-to-dissolve compounds. |
| Aqueous Mixtures | Water/Ethanol, Water/Acetone | The hydroxyl group suggests some water solubility might be leveraged. |
Diagram 1: Crystallization Screening Workflow
Caption: The workflow from a single crystal to a final, validated structure.
Part 4: Predictive Analysis and Interpretation
While awaiting experimental results, we can make informed predictions about the crystal structure based on known chemical principles and data from analogous structures.
Expected Crystallographic Data
The following table outlines the key crystallographic parameters that will be determined.
Table 2: Anticipated Crystallographic Data for this compound
| Parameter | Expected Value / Information |
| Chemical Formula | C₇H₅FN₂O |
| Formula Weight | 152.13 g/mol |
| Crystal System | To be determined (likely Monoclinic or Orthorhombic) |
| Space Group | To be determined (likely a common centrosymmetric space group) |
| Unit Cell Dimensions | a, b, c (Å); α, β, γ (°) - To be determined |
| Volume (V) | To be determined (ų) |
| Z (Molecules/unit cell) | To be determined (typically 2, 4, or 8) |
| Calculated Density | To be determined (g/cm³) |
| Radiation | Mo Kα (λ=0.71073 Å) or Cu Kα (λ=1.54184 Å) |
| Temperature | 100 K |
| Final R indices | R1 < 0.05 for a good quality structure |
Anticipated Molecular Geometry and Supramolecular Interactions
Based on isoelectronic analogues, the indazole core is expected to be essentially planar. [9]The most significant structural questions relate to the intermolecular interactions that will define the crystal packing. We anticipate a rich network of hydrogen bonds:
-
N-H···O/N-H···N: The indazole N-H proton is a strong hydrogen bond donor. It will likely interact with the hydroxyl oxygen or the pyrazole nitrogen of a neighboring molecule, forming chains or dimeric motifs.
-
O-H···N: The hydroxyl group at position 6 is also a strong donor and will likely form a hydrogen bond with the pyrazole nitrogen (N2) of an adjacent molecule.
-
C-H···F Interactions: Weaker C-H···F hydrogen bonds may also be present, further stabilizing the crystal lattice.
The interplay between these strong O-H···N and N-H···O/N hydrogen bonds will be the primary determinant of the supramolecular synthons and the overall crystal packing architecture. Understanding this network is critical for predicting and controlling polymorphism.
Conclusion
The determination of the single-crystal X-ray structure of this compound is a critical step towards unlocking its full potential as a scaffold for drug discovery. This technical guide provides a rigorous and practical roadmap for achieving this goal, from chemical synthesis and purification to advanced crystallization screening and final structural solution. The resulting atomic-level model will provide invaluable insights into the molecule's conformation, tautomerism, and intermolecular interactions, thereby enabling rational, structure-guided optimization of its properties for the development of next-generation therapeutics.
References
- El-Sayed, N. N. E., et al. (2024). Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. RSC Medicinal Chemistry.
- Smolecule. (n.d.). Buy 6-fluoro-1H-indazol-5-amine | 709046-14-0. Smolecule.
- Li, Y., et al. (2022). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules.
- Elguero, J., et al. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry.
- National Center for Biotechnology Information. (n.d.). 6-Fluoro-1H-indazole. PubChem.
- National Center for Biotechnology Information. (n.d.). 1H-Indazol-5-amine. PubChem.
- Sigma-Aldrich. (n.d.). 5-Fluoro-1H-indazole 97%. Sigma-Aldrich.
- Stadler, A. M., et al. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews.
- Ossila. (n.d.). What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?. Ossila.
- Babu, B. P., et al. (2021). Synthesis of Indazo‐Fluors by modification of 5‐hydroxy‐1H‐indazoles.
- Li, Y., et al. (2022). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. MDPI.
- Stadler, A. M., et al. (2023). Advanced crystallisation methods for small organic molecules. University of Southampton ePrints.
- Unknown. (n.d.). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. Europe PMC.
- Unknown. (n.d.). Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination.
- Unknown. (n.d.). Crystallization of Small Molecules.
- National Center for Biotechnology Information. (n.d.). 5-Bromo-6-fluoro-1H-indazole. PubChem.
- AA Blocks. (n.d.). 5-fluoro-1-methyl-4,5,6,7-tetrahydro-1H-indazol-4-one. AA Blocks.
- ChemBK. (n.d.).
- Singh, P., & Kaur, M. (2021). Different biological activities reported with Indazole derivatives.
- Spingler, B., et al. (2012). Some thoughts about the single crystal growth of small molecules. CrystEngComm.
- BenchChem. (n.d.). Application Notes and Protocols for 6-Fluoro-1-methyl-1H-indazole in In Vitro Studies. BenchChem.
- Singh, P., & Kaur, M. (2021). Synthesis of 1H‐indazole derivatives.
- Martin, G. P., et al. (2022).
- Staples, R. J. (2024). Getting crystals your crystallographer will treasure: a beginner's guide. Acta Crystallographica Section E.
- Singh, A., et al. (2022). Recent advancements on biological activity of indole and their derivatives: A review. Chulalongkorn University Digital Collections.
- Sigma-Aldrich. (n.d.). 6-Fluoro-1H-indazole. Sigma-Aldrich.
- Excillum. (n.d.). Small molecule crystallography. Excillum.
- Unknown. (2015). Crystal structure of 5-(4,5-dihydro-1H-imidazol-2-yl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyrazin-6-amine.
- MDPI. (2020). Characterisation and Study of Compounds by Single Crystal X-ray Diffraction. MDPI.
- Doi, T., et al. (2019). Methyl 1-(4-fluorobenzyl)
- Martin, G. P., et al. (2022). From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination.
- National Center for Biotechnology Information. (n.d.). 4-Fluoro-1-methyl-1H-indazole. PubChem.
Sources
- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. From Powders to Single Crystals: A Crystallographer’s Toolbox for Small-Molecule Structure Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Getting crystals your crystallographer will treasure: a beginner’s guide - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Buy 6-fluoro-1H-indazol-5-amine | 709046-14-0 [smolecule.com]
An In-Depth Technical Guide to the Tautomeric Landscape of 5-Fluoro-1H-indazol-6-ol
For Researchers, Scientists, and Drug Development Professionals
Abstract
Indazole-based scaffolds are central to modern medicinal chemistry, yet their biological activity is profoundly influenced by their tautomeric state, which dictates their hydrogen bonding patterns and overall molecular topology. This guide provides a senior application scientist's perspective on the multifaceted tautomerism of 5-Fluoro-1H-indazol-6-ol, a molecule presenting a complex interplay of annular (N1-H vs. N2-H) and keto-enol tautomerism. We will dissect the electronic influence of the fluoro and hydroxyl substituents, outline a robust, multi-technique approach for unambiguous structural elucidation, and provide field-proven experimental protocols. This document serves as a comprehensive manual for researchers aiming to characterize and rationally exploit the tautomeric behavior of substituted indazoles in drug design and development.
The Indazole Conundrum: More Than One Identity
The indazole nucleus, a fusion of benzene and pyrazole rings, can exist in multiple tautomeric forms, primarily the 1H- and 2H-isomers.[1][2] The 1H-indazole, featuring a benzenoid structure, is generally the more thermodynamically stable and predominant form.[3][4] However, the quinonoid-like 2H-indazole is often close in energy, and the equilibrium between them (KT) is a delicate balance of electronic, steric, and environmental factors.[5]
The introduction of substituents dramatically alters this landscape. For our target molecule, this compound, we must consider two superimposed equilibria:
-
Annular Tautomerism: The prototropic equilibrium between the N1-H and N2-H positions of the pyrazole ring.
-
Keto-Enol Tautomerism: The potential for the 6-hydroxyl (phenol) group to tautomerize into a keto form, creating a cyclohexadienone ring.
Deconstructing Substituent Effects
-
5-Fluoro Group: Fluorine exerts a powerful, distance-dependent inductive electron-withdrawing effect (-I) and a weaker resonance-donating effect (+M).[6] Its placement at the 5-position will modulate the electron density of the entire bicyclic system, influencing the relative basicity of N1 and N2 and thereby the stability of their protonated forms. Perfluorination is known to shift keto-enol equilibria toward the enol form; while not a perfluorinated system, this highlights the powerful electronic influence of fluorine.[7]
-
6-Hydroxyl Group: The hydroxyl group is a strong resonance electron-donating group (+M), which significantly increases the electron density of the benzene ring. This donation can differentially stabilize the 1H versus the 2H tautomer. Furthermore, its ability to act as both a hydrogen bond donor and acceptor introduces the possibility of strong intermolecular interactions in solution and the solid state, potentially stabilizing one tautomer over another.[8]
The combination of these opposing electronic forces makes a priori prediction of the dominant tautomer unreliable, mandating empirical investigation.
The Four Potential Tautomers of this compound
The interplay between annular and keto-enol tautomerism gives rise to four plausible, low-energy structures. A primary objective for any research program involving this scaffold is to determine which form or forms predominate under physiological or experimental conditions.
Caption: Potential tautomeric equilibria for 5-Fluoro-indazol-6-ol.
An Integrated Framework for Tautomer Elucidation
Caption: Integrated workflow for tautomer analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Primary Solution-State Probe
NMR is the most powerful tool for studying tautomeric equilibria in solution, as the exchange between tautomers is often slow on the NMR timescale, allowing for the observation of distinct signals for each species.[9][10]
-
Expertise & Causality:
-
¹H NMR: The chemical shift of the N-H proton is highly diagnostic. 1H-indazoles typically show a broad N-H signal around 13 ppm, whereas the corresponding signal in 2H-isomers is often not observed or is in a different region. The presence of two sets of aromatic signals in a defined ratio directly indicates a tautomeric mixture.
-
¹³C NMR: The chemical shifts of the pyrazole ring carbons, particularly C3 and C7a, are sensitive to the location of the proton. These differences can be used to assign the major tautomer in solution.[11]
-
¹⁹F NMR: The fluorine atom at position 5 serves as a highly sensitive probe. Its chemical shift will be subtly different depending on whether the molecule exists in the 1H or 2H form due to the changes in the overall electronic distribution.[12]
-
2D NMR (HMBC): Heteronuclear Multiple Bond Correlation is invaluable for unambiguous assignment. For an N-1 substituted (or protonated) indazole, a correlation is expected between the C7a carbon and the N1-H proton. For the N-2 tautomer, a correlation between the C3 proton and the N2-H might be observed, though N-H correlations can be challenging.[13]
-
Variable-Temperature (VT) NMR: By acquiring spectra at different temperatures, one can observe the coalescence of signals if the exchange rate increases, or a shift in the integral ratios if the equilibrium is thermodynamically controlled. This allows for the calculation of the equilibrium constant (KT) and thermodynamic parameters (ΔG, ΔH, ΔS).
-
| Technique | Key Observable Parameter | Rationale for Use |
| ¹H NMR | N-H chemical shift; Ratio of aromatic signals | Direct observation and quantification of tautomers in solution. |
| ¹³C NMR | Chemical shifts of C3 and C7a | Confirms annular tautomer identity. |
| ¹⁹F NMR | ¹⁹F chemical shift | Sensitive probe of the electronic environment at C5. |
| HMBC | Long-range ¹H-¹³C correlations | Unambiguous assignment of N1-H vs. N2-H tautomers.[13] |
| VT-NMR | Changes in signal integrals with temperature | Determination of thermodynamic parameters of the equilibrium. |
UV-Vis Spectroscopy: Probing the Electronic System
UV-Vis spectroscopy provides complementary information, particularly regarding the influence of the solvent.
-
Expertise & Causality: The 1H- and 2H-tautomers have different chromophores (benzenoid vs. quinonoid) and dipole moments, leading to distinct absorption spectra.[14] 2H-indazoles tend to absorb at longer wavelengths compared to their 1H counterparts.[14] By measuring the spectra in solvents of varying polarity (e.g., hexane, acetonitrile, methanol), one can observe solvatochromic shifts. A significant shift suggests that a change in solvent polarity is stabilizing one tautomer over the other, providing qualitative evidence for the nature of the equilibrium.[15][16]
Single Crystal X-ray Crystallography: The Definitive Solid-State Answer
This technique provides an unambiguous snapshot of the molecule's structure in the solid state, including the precise location of the N-H proton.
-
Expertise & Causality: While solution and solid-state structures can differ, a crystal structure is the gold standard for structural confirmation.[17][18] It reveals not only the dominant tautomer but also the intermolecular interactions (e.g., hydrogen bonding, π-stacking) that stabilize that specific form in the crystal lattice. This information is critical for understanding crystal packing and for validating computational models.
Computational Chemistry: The Predictive and Corroborative Tool
Density Functional Theory (DFT) calculations are essential for predicting the relative stabilities of the potential tautomers and for aiding in the interpretation of spectroscopic data.[5][19]
-
Expertise & Causality: By calculating the gas-phase or solvated free energies (ΔG) of all four potential tautomers, one can predict their relative populations.[20] While not a substitute for experimental data, these predictions are invaluable for guiding experimental design. For example, if calculations predict two tautomers are very close in energy, it signals the need for careful VT-NMR studies. Furthermore, calculated NMR chemical shifts can be compared with experimental values to increase confidence in the structural assignment.
Self-Validating Experimental Protocols
Protocol 1: Variable-Temperature (VT) ¹H NMR Analysis
-
Preparation: Dissolve an accurately weighed sample (5-10 mg) of this compound in a deuterated solvent (e.g., DMSO-d₆ or CD₂Cl₂) in a high-quality NMR tube. DMSO-d₆ is often preferred as it can access a wide temperature range and solubilizes both polar and non-polar compounds.
-
Initial Acquisition (298 K): Acquire a standard ¹H NMR spectrum at room temperature (298 K). Identify all signals and integrate the distinct sets of signals corresponding to the putative tautomers to determine the initial ratio.
-
Low-Temperature Ramp: Cool the sample in decrements of 20 K (e.g., 278 K, 258 K, etc., down to the solvent's freezing point). Allow the sample to equilibrate for at least 5 minutes at each temperature before acquiring a new spectrum.
-
High-Temperature Ramp: After reaching the lowest temperature, slowly warm the sample past 298 K in increments of 20 K (e.g., 318 K, 338 K, etc., up to the solvent's boiling point or instrumental limits). Again, allow for equilibration at each step.
-
Data Analysis:
-
For each temperature, carefully integrate the signals for each tautomer.
-
Calculate the equilibrium constant KT = [Tautomer B] / [Tautomer A] at each temperature.
-
Construct a van 't Hoff plot (ln(KT) vs. 1/T). The linearity of this plot validates the assumption of a two-state equilibrium.
-
The slope (-ΔH°/R) and intercept (ΔS°/R) of the line yield the standard enthalpy and entropy changes for the tautomerization.
-
Protocol 2: Solvatochromic Study by UV-Vis Spectroscopy
-
Stock Solution: Prepare a concentrated stock solution of the compound in a volatile, miscible solvent like acetonitrile.
-
Solvent Series: Prepare a series of solutions of identical concentration (e.g., 10 µM) in a range of solvents with varying polarity, such as n-hexane, toluene, dichloromethane, acetonitrile, and methanol.
-
Spectrum Acquisition: Record the UV-Vis absorption spectrum for each solution from 200 to 500 nm using a quartz cuvette. Use the pure solvent as a blank for each measurement.
-
Data Analysis:
-
Identify the λmax for the principal absorption bands in each solvent.
-
Plot λmax against a solvent polarity scale (e.g., the Dimroth-Reichardt ET(30) scale).
-
Trustworthiness Check: A systematic shift (either hypsochromic or bathochromic) with increasing solvent polarity is a strong indicator of a shift in the tautomeric equilibrium or stabilization of a polar excited state.[21][22] The absence of a clear trend may suggest that one tautomer is overwhelmingly dominant in all tested solvents.
-
Implications for Drug Development
The precise tautomeric form of an active pharmaceutical ingredient (API) is critical. The 1H- and 2H-tautomers of an indazole present different hydrogen bond donor/acceptor patterns to a target receptor, potentially leading to vastly different binding affinities and biological activities.[23][24] For this compound, a 1H-phenol tautomer has two H-bond donors (N1-H, O-H) and one acceptor (N2), while a 2H-phenol tautomer has one donor (N2-H) and two acceptors (N1, O-H). These differences will fundamentally alter its interaction with a protein binding pocket. Understanding and controlling the tautomeric form is therefore not an academic exercise but a prerequisite for rational drug design.
References
- BenchChem. (2025). Tautomerism in Substituted 1H-Indazoles: A Technical Guide for Drug Development Professionals.
- BenchChem. (2025).
- ResearchGate. (n.d.). Annular tautomerism of indazole (1a: benzenoid 1H-indazole tautomer; 1b: quinonoid 2H-indazole tautomer).
-
Pérez Medina, C., et al. (2006). Theoretical Studies on the Tautomerism of 1,5,6,7-Tetrahydro-4H-indazol-4-ones. Molecules, 11(6), 415-420. [Link]
-
PubMed. (n.d.). A review on synthetic strategy, molecular pharmacology of indazole derivatives, and their future perspective. [Link]
- MDPI. (2006). Theoretical Studies on the Tautomerism of 1,5,6,7-Tetrahydro-4H-indazol-4-ones.
- Walsh Medical Media. (n.d.).
- ChemicalBook. (2022). Indazole - Synthesis and Reactions as a Chemical Reagent.
- ResearchGate. (n.d.). The tautomers of indazole, as well as 1H- and 2H-indazoles-derived potential pharmaceuticals.
- ScienceDirect. (n.d.). A 13C NMR spectroscopy study of the structure of NH pyrazoles and indazoles.
-
MDPI. (n.d.). Nuclear Quadrupole Resonance Spectroscopy: Tautomerism and Structure of Functional Azoles. [Link]
- SlideShare. (n.d.). Study Of Tautomerism & Solvent Effect By UV-Vis Spectroscopy.pdf.
-
PubMed. (2006). Theoretical studies on the tautomerism of 1,5,6,7-tetrahydro-4H-indazol-4-ones. [Link]
- Thermo Fisher Scientific. (n.d.). Measuring the equilibrium constant of a keto-enol tautomerism using benchtop NMR.
- ResearchGate. (n.d.). Theoretical estimation of the annular tautomerism of indazoles.
- ResearchGate. (n.d.). The Use of NMR Spectroscopy to Study Tautomerism.
-
Encyclopedia.pub. (2020). Tautomerism Detected by NMR. [Link]
- BenchChem. (2025). Navigating Tautomerism: A Comparative Guide to 1H and 13C NMR Spectral Analysis of Substituted β-Keto Esters.
- ResearchGate. (n.d.).
-
ACS Publications. (2022). Tautomerization and Isomerization in Quantitative NMR: A Case Study with 4-Deoxynivalenol (DON). Journal of Agricultural and Food Chemistry. [Link]
-
RSC Publishing. (n.d.). Interplay between conformational and solvent effects in UV-visible absorption spectra: curcumin tautomers as a case study. [Link]
- BenchChem. (n.d.).
-
PubMed Central. (n.d.). Phototransposition of Indazoles to Benzimidazoles: Tautomer-Dependent Reactivity, Wavelength Dependence, and Continuous Flow Studies. [Link]
-
PubMed. (2019). 2H-Indazole Tautomers Stabilized by Intra- and Intermolecular Hydrogen Bonds. [Link]
-
MDPI. (n.d.). Efficient MW-Assisted Synthesis, Spectroscopic Characterization, X-ray and Antioxidant Properties of Indazole Derivatives. [Link]
- ScienceDirect. (2021). Analysis of the tautomeric equilibrium of two red monoazo dyes by UV–Visible, Raman and SERS spectroscopies.
- WuXi Biology. (n.d.).
-
MDPI. (2021). Tautomeric Equilibrium of an Asymmetric β-Diketone in Halogen-Bonded Cocrystals with Perfluorinated Iodobenzenes. [Link]
- ResearchGate. (2021).
-
Chemistry Stack Exchange. (2015). Influence of neighboring fluorine and hydroxyl on carbocation. [Link]
-
PubMed Central. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. [Link]
-
MDPI. (2023). Synthesis, Characterization and Single Crystal X-ray Diffraction Analysis of Fused Triazolo/Thiadiazole Clubbed with Indole Scaffold. [Link]
-
PubMed Central. (n.d.). Indazole and its Derivatives in Cardiovascular Diseases: Overview, Current Scenario, and Future Perspectives. [Link]
-
RSC Publishing. (n.d.). The keto/enol tautomerism in acetoacetyl fluoride: properties, spectroscopy, and gas-phase and crystal structures of the enol form. [Link]
-
PubMed Central. (n.d.). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. [Link]
-
ACS Publications. (2021). Fluorine: A Very Special Element and Its Very Special Impacts on Chemistry. Organometallics. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. A review on synthetic strategy, molecular pharmacology of indazole derivatives, and their future perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Indazole - Synthesis and Reactions as a Chemical Reagent_Chemicalbook [chemicalbook.com]
- 4. mdpi.com [mdpi.com]
- 5. Theoretical Studies on the Tautomerism of 1,5,6,7-Tetrahydro-4H-indazol-4-ones - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. 2 H-Indazole Tautomers Stabilized by Intra- and Intermolecular Hydrogen Bonds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. researchgate.net [researchgate.net]
- 11. cdnsciencepub.com [cdnsciencepub.com]
- 12. encyclopedia.pub [encyclopedia.pub]
- 13. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Phototransposition of Indazoles to Benzimidazoles: Tautomer-Dependent Reactivity, Wavelength Dependence, and Continuous Flow Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 15. walshmedicalmedia.com [walshmedicalmedia.com]
- 16. Study Of Tautomerism & Solvent Effect By UV-Vis Spectroscopy.pdf [slideshare.net]
- 17. mdpi.com [mdpi.com]
- 18. Synthesis, Characterization and Single Crystal X-ray Diffraction Analysis of Fused Triazolo/Thiadiazole Clubbed with Indole Scaffold | MDPI [mdpi.com]
- 19. Theoretical studies on the tautomerism of 1,5,6,7-tetrahydro-4H-indazol-4-ones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Interplay between conformational and solvent effects in UV-visible absorption spectra: curcumin tautomers as a case study - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 22. cris.unibo.it [cris.unibo.it]
- 23. Indazole and its Derivatives in Cardiovascular Diseases: Overview, Current Scenario, and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Solubility and Stability of 5-Fluoro-1H-indazol-6-ol for Drug Discovery and Development
Introduction: The Critical Role of Physicochemical Profiling in Early-Stage Drug Discovery
In the landscape of modern drug discovery, the journey of a novel chemical entity from a promising hit to a viable clinical candidate is fraught with challenges. Among the most critical early hurdles are the fundamental physicochemical properties of the molecule, principally its aqueous solubility and chemical stability.[1][2][3][4] These are not merely academic parameters; they are foundational pillars that dictate a compound's downstream developability, influencing everything from in vitro assay reliability to in vivo bioavailability and shelf-life.[2][4] For heterocyclic compounds like 5-Fluoro-1H-indazol-6-ol, a scaffold of interest in medicinal chemistry, a thorough and early understanding of these properties is paramount.
This guide provides a comprehensive framework for characterizing the solubility and stability of this compound. As specific experimental data for this novel compound is not yet publicly available, this document serves as a practical manual for researchers. It outlines the essential experimental protocols, explains the causality behind methodological choices, and provides a template for the systematic evaluation of this, or any, new chemical entity. We will delve into the "why" behind the "how," equipping scientists with the rationale to design, execute, and interpret these critical studies.
The structure of this compound, featuring a fluorinated indazole core with a hydroxyl group, presents an interesting case study. The fluorine atom can significantly modulate properties like metabolic stability and receptor binding affinity, while the hydroxyl group can influence hydrogen bonding and, consequently, solubility.[5][6][7][8] Understanding the interplay of these functional groups is key to unlocking the therapeutic potential of this and similar molecules.
Part 1: Solubility Characterization
Aqueous solubility is a critical determinant of a drug's bioavailability.[9] A compound must be in solution to be absorbed from the gastrointestinal tract and to interact with its biological target.[2][4] Therefore, accurate solubility assessment is a cornerstone of preclinical development.
Predicted Physicochemical Properties
Before embarking on experimental work, in silico prediction tools can provide valuable initial estimates of a compound's properties. These predictions help in designing experiments by, for example, suggesting the appropriate concentration ranges to be tested.
| Property | Predicted Value/Range | Significance in Drug Discovery |
| Molecular Weight | ~152.12 g/mol | Influences diffusion and permeability. |
| logP (Octanol/Water) | 1.5 - 2.5 (Estimated) | Measures lipophilicity; impacts permeability, solubility, and metabolism. |
| pKa (Acid/Base) | ~7-8 (Phenolic OH, acidic)~1-2 (Indazole NH, weakly basic) | Determines the ionization state at physiological pH, which profoundly affects solubility and permeability.[10][11] |
| Aqueous Solubility | Low to Moderate (Predicted) | Direct measure of how much compound can dissolve; critical for absorption and formulation. |
Note: These values are estimates based on the chemical structure and should be confirmed experimentally.
Experimental Workflow for Solubility Determination
A tiered approach to solubility measurement is often most efficient, starting with high-throughput kinetic assays in early discovery and progressing to more rigorous thermodynamic measurements for lead candidates.
Caption: Tiered approach to solubility assessment in drug discovery.
Experimental Protocol: Thermodynamic Solubility (Shake-Flask Method)
The shake-flask method is the gold standard for determining thermodynamic equilibrium solubility.[12] It measures the saturation concentration of a compound in a specific solvent at equilibrium.
Objective: To determine the equilibrium solubility of this compound in various aqueous media.
Materials:
-
This compound (solid powder)
-
Phosphate buffered saline (PBS), pH 7.4
-
pH buffers (e.g., pH 1.2, 4.5, 6.8 to mimic physiological conditions)
-
HPLC-grade water, acetonitrile, and methanol
-
Validated HPLC/UPLC method for quantification
Procedure:
-
Preparation: Add an excess amount of solid this compound to pre-labeled vials containing a known volume of the desired aqueous medium (e.g., 1 mL of PBS, pH 7.4). The key is to ensure a visible amount of undissolved solid remains at the end of the experiment to confirm saturation.
-
Equilibration: Seal the vials and place them in a shaker or rotator in a temperature-controlled environment (typically 25°C or 37°C). Allow the samples to equilibrate for a sufficient period (e.g., 24-48 hours). This duration is critical for reaching thermodynamic equilibrium.
-
Phase Separation: After equilibration, centrifuge the samples at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the undissolved solid.
-
Sampling: Carefully withdraw an aliquot of the clear supernatant. Causality: It is crucial to avoid disturbing the solid pellet to prevent artificially inflating the measured concentration.
-
Filtration (Optional but Recommended): Filter the supernatant through a low-binding syringe filter (e.g., 0.22 µm PVDF) to remove any remaining fine particulates.
-
Quantification: Dilute the supernatant with a suitable solvent (e.g., 50:50 acetonitrile:water) to a concentration within the linear range of the analytical method. Analyze the concentration of the dissolved compound using a validated HPLC/UPLC method.
-
Data Analysis: Calculate the solubility in mg/mL or µM based on the measured concentration and the dilution factor. Perform the experiment in triplicate to ensure reproducibility.
| Medium | Temperature (°C) | Measured Solubility (µg/mL) |
| pH 1.2 Buffer | 25 | [Experimental Data] |
| pH 4.5 Buffer | 25 | [Experimental Data] |
| pH 6.8 Buffer | 25 | [Experimental Data] |
| PBS (pH 7.4) | 25 | [Experimental Data] |
| PBS (pH 7.4) | 37 | [Experimental Data] |
Part 2: Stability Assessment
A drug candidate must be chemically stable under a variety of conditions to be viable.[9] Stability studies, particularly forced degradation, are mandated by regulatory agencies like the International Council for Harmonisation (ICH) to identify potential degradation products and establish the stability-indicating nature of analytical methods.[13][14][15]
Forced Degradation Studies (Stress Testing)
Forced degradation studies deliberately expose the compound to harsh conditions to accelerate its decomposition.[13][14] The goal is not to destroy the molecule completely, but to achieve a modest level of degradation (typically 5-20%) to identify likely degradation pathways and products.[13]
Caption: Workflow for forced degradation studies.
Experimental Protocol: Forced Degradation Study
Objective: To investigate the degradation pathways of this compound under various stress conditions.
Materials:
-
This compound
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
HPLC-grade solvents
-
Validated stability-indicating HPLC-UV/MS method
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).
-
Application of Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and heat (e.g., at 60°C) for a defined period (e.g., 2, 8, 24 hours).
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH at room temperature for a defined period.
-
Oxidative Degradation: Mix the stock solution with 3% H₂O₂ at room temperature.
-
Thermal Degradation: Expose the solid compound and the solution to elevated temperatures (e.g., 60-80°C).
-
Photostability: Expose the solid compound and solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.[14] A control sample should be protected from light.
-
-
Sample Analysis:
-
At each time point, withdraw an aliquot of the stressed sample.
-
Neutralize the acidic and basic samples before analysis.
-
Analyze all samples by a stability-indicating HPLC method, preferably with a photodiode array (PDA) detector to check for peak purity and a mass spectrometer (MS) to aid in the identification of degradants.[9]
-
Data Interpretation:
| Stress Condition | Duration | % Degradation of Parent | No. of Degradants | Observations (e.g., Rt of major degradant) |
| 0.1 M HCl, 60°C | 8 hours | [Data] | [Data] | [Data] |
| 0.1 M NaOH, RT | 2 hours | [Data] | [Data] | [Data] |
| 3% H₂O₂, RT | 24 hours | [Data] | [Data] | [Data] |
| 80°C (Solid) | 48 hours | [Data] | [Data] | [Data] |
| Photolytic | 1.2 M lux hr | [Data] | [Data] | [Data] |
The indazole ring system can be susceptible to oxidation, and the phenolic hydroxyl group may be particularly sensitive to oxidative degradation. The presence of the electron-withdrawing fluorine atom may influence the susceptibility of the aromatic system to electrophilic attack.
Conclusion: A Pathway to a De-risked Candidate
The systematic evaluation of solubility and stability, as outlined in this guide, is not a perfunctory exercise. It is a critical, data-driven process that de-risks a drug discovery program. For this compound, these studies will provide a clear understanding of its developability profile. The solubility data will inform the selection of appropriate formulation strategies, while the stability results will guide storage conditions, shelf-life determination, and the development of robust analytical methods. By investing in this foundational characterization early, research organizations can make more informed decisions, allocate resources more effectively, and ultimately increase the probability of advancing a safe and efficacious therapeutic agent to the clinic.
References
-
Rowan Scientific. Predicting Solubility. Rowan Scientific. Accessed January 19, 2026. [Link]
-
Kyrylenko, S., et al. (2022). Physics-Based Solubility Prediction for Organic Molecules. Chemical Reviews. [Link]
-
Slideshare. (2014). pKa and log p determination. [Link]
-
Ghaedi, H., et al. (2023). Prediction of organic compound aqueous solubility using machine learning: a comparison study of descriptor-based and fingerprints-based models. Journal of Cheminformatics. [Link]
-
Chemistry For Everyone. (2025). How To Predict Solubility Of Organic Compounds?. YouTube. [Link]
-
Hoelke, B., et al. (2012). Optimizing solubility: kinetic versus thermodynamic solubility temptations and risks. European Journal of Pharmaceutical Sciences. [Link]
-
AIChE. (n.d.). Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures Using Machine Learning and Thermodynamics. AIChE. [Link]
-
Resolve Mass Laboratories. (2025). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. [Link]
-
Rao, B. M., & Kumar, K. P. (2016). Forced Degradation Studies. MedCrave online. [Link]
-
Drug Discovery News. (2017). Substance solubility. [Link]
-
Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN Pharmaceutics. [Link]
-
Voinea, M. L., & Ionescu, D. (2020). The Importance of Solubility for New Drug Molecules. Farmacia. [Link]
-
Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics. [Link]
-
Technobis. (2023). The importance of solubility and how to collect it using dynamic methods. [Link]
-
PubMed. (2012). Optimizing solubility: kinetic versus thermodynamic solubility temptations and risks. [Link]
-
BioProcess International. (2012). Forced Degradation Studies: Regulatory Considerations and Implementation. [Link]
-
IJCRT.org. (n.d.). ICH GUIDELINES: STRESS DEGRADATION STUDY. [Link]
-
ResearchGate. (n.d.). Comparison of kinetic solubility with equilibrium solubility (μM) of... [Link]
-
Technology Networks. (n.d.). LogP/LogD/pKa Analysis. [Link]
-
ResearchGate. (2008). Simultaneous Determination of LogD, LogP, and pKa of Drugs by Using a Reverse Phase HPLC Coupled with a 96-Well Plate Auto Injector. [Link]
-
YouTube. (2025). Forced Degradation Study as per ICH Guidelines | What Q1A(R2) Expects. [Link]
-
The Solubility Company. (n.d.). pKa & LogP Analysis Services. [Link]
-
ALWSCI. (2024). Drug Solubility And Stability Studies: Critical Factors in Pharmaceutical Development Introduction. [Link]
-
Manallack, D. T. (2007). Development of Methods for the Determination of pKa Values. PMC. [Link]
-
CD Formulation. (n.d.). Method Development & Method Validation for Solubility and Dissolution Curves. [Link]
-
Melnykov, K. P., et al. (2022). Impact of Fluoroalkyl Substituents on the Physicochemical Properties of Saturated Heterocyclic Amines. PubMed. [Link]
-
AMRI. (n.d.). Stability, Solubility, Dissolution. [Link]
-
ResearchGate. (2022). Impact of Fluoroalkyl Substituents on the Physicochemical Properties of Saturated Heterocyclic Amines | Request PDF. [Link]
-
ResearchGate. (2023). Fluorine in heterocyclic chemistry. [Link]
-
El-Sayed, N. N. E., et al. (2024). Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. RSC Advances. [Link]
-
Szabó, D., et al. (2021). Chemical Aspects of Human and Environmental Overload with Fluorine. PMC. [Link]
Sources
- 1. Substance solubility | Drug Discovery News [drugdiscoverynews.com]
- 2. ucd.ie [ucd.ie]
- 3. The Importance of Solubility for New Drug Molecules – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 4. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Impact of Fluoroalkyl Substituents on the Physicochemical Properties of Saturated Heterocyclic Amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05697C [pubs.rsc.org]
- 8. Chemical Aspects of Human and Environmental Overload with Fluorine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Drug Solubility And Stability Studies: Critical Factors in Pharmaceutical Development Introduction - Blogs - News [alwsci.com]
- 10. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 11. thesolubilitycompany.com [thesolubilitycompany.com]
- 12. enamine.net [enamine.net]
- 13. resolvemass.ca [resolvemass.ca]
- 14. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 15. ijcrt.org [ijcrt.org]
A Technical Guide to Quantum Chemical Calculations for 5-Fluoro-1H-indazol-6-ol: A Drug Discovery Perspective
This guide provides a comprehensive walkthrough of the quantum chemical calculations for 5-Fluoro-1H-indazol-6-ol, a molecule representative of the pharmacologically significant indazole class. Indazole derivatives are pivotal scaffolds in medicinal chemistry, forming the core of various therapeutic agents.[1][2] The strategic incorporation of a fluorine atom and a hydroxyl group can significantly modulate a molecule's pharmacokinetic and pharmacodynamic properties, making computational analysis a critical step in modern drug design.[3]
This document is intended for researchers, computational chemists, and drug development professionals. It moves beyond a simple recitation of steps to explain the underlying rationale for methodological choices, emphasizing a self-validating workflow that ensures the scientific integrity of the results. We will leverage Density Functional Theory (DFT), a powerful quantum mechanical method, to explore the structural, electronic, and spectroscopic properties of this compound, providing insights that can accelerate its development as a potential therapeutic agent.[4][5]
Section 1: Theoretical Foundations & Strategic Choices
The predictive power of computational chemistry hinges on making informed decisions about the theoretical methods employed. A calculation is only as reliable as the theory it is built upon. This section outlines the core principles and the strategic choices a scientist must make.
The Rationale: Why Quantum Chemistry?
Classical molecular mechanics methods, while fast, treat atoms as simple balls and springs. They are excellent for conformational searching of large systems but fail to describe the electronic structure that governs chemical reactivity and molecular interactions. Quantum chemical calculations, by solving approximations of the Schrödinger equation, provide a detailed picture of electron distribution, orbital energies, and potential energy surfaces.[6] This level of detail is indispensable for:
-
Predicting Reactivity: Identifying which parts of a molecule are likely to engage in chemical reactions.
-
Understanding Stability: Quantifying the stability of different molecular conformations.
-
Elucidating Interaction Mechanisms: Predicting how a drug molecule might interact with its biological target.[4][7]
-
Interpreting Spectroscopic Data: Aiding in the structural confirmation of newly synthesized compounds.[8]
The Workhorse: Density Functional Theory (DFT)
For systems the size of drug-like molecules, solving the full Schrödinger equation is computationally intractable. Density Functional Theory (DFT) offers a pragmatic and accurate alternative. Its central tenet, established by the Hohenberg-Kohn theorems, is that the ground-state energy and all other ground-state properties of a molecule are uniquely determined by its electron density (ρ(r)).[6][9] This is a monumental simplification, as it reduces a problem dependent on the coordinates of all electrons to one dependent on the three spatial coordinates of the electron density.
DFT calculations are computationally more efficient than other high-level methods that consider electron correlation, such as Møller-Plesset perturbation theory (MPn), without a significant loss of accuracy for many applications in drug design.[9]
The Scientist's Choice: Functionals and Basis Sets
The accuracy of a DFT calculation is critically dependent on two key choices: the functional and the basis set .[6]
-
Functionals: The exact form of the functional that connects electron density to energy is unknown and must be approximated. These approximations are known as exchange-correlation functionals. For organic molecules, hybrid functionals, which mix a portion of exact Hartree-Fock exchange with DFT exchange, often provide the best balance of accuracy and cost. The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional is a widely used and well-validated choice for a broad range of chemical systems.[9]
-
Basis Sets: A basis set is a set of mathematical functions used to build the molecular orbitals. Larger basis sets provide more flexibility to describe the spatial distribution of electrons, leading to higher accuracy at a greater computational cost. The Pople-style basis set, 6-311++G(d,p) , is a robust choice for this type of molecule. Let's break down its meaning:
-
6-311: Describes the core electrons with one function and the valence electrons with three functions, allowing for greater flexibility.
-
++G: Adds diffuse functions on both heavy atoms (+) and hydrogen atoms (++). These are crucial for accurately describing lone pairs, anions, and non-covalent interactions, such as hydrogen bonding from the -OH and -NH groups.
-
(d,p): Adds polarization functions on heavy atoms (d) and hydrogen atoms (p). These allow orbitals to change shape, which is essential for describing chemical bonds accurately.
-
The following diagram illustrates the decision-making process for selecting an appropriate level of theory.
Section 2: The Computational Protocol: From Structure to Properties
This section provides a step-by-step, self-validating protocol for performing the core calculations. The commands provided are generic and can be adapted for most quantum chemistry software packages like Gaussian, ORCA, or Q-Chem.
Step 1: Molecular Structure Preparation
-
Obtain 2D Structure: Start with the 2D structure of this compound. The CAS number for the parent 5-Fluoro-1H-indazole is 348-26-5.[10] The structure for the 6-OL derivative is defined by standard nomenclature.
-
Generate 3D Coordinates: Use a molecular builder/editor (e.g., Avogadro, GaussView, ChemDraw) to generate an initial 3D structure.
-
Pre-optimization: Perform a quick molecular mechanics minimization (e.g., using the MMFF94 force field) to clean up any unrealistic bond lengths or angles. This provides a sensible starting geometry for the more demanding quantum calculation.
Step 2: Geometry Optimization
The goal of geometry optimization is to find the arrangement of atoms that corresponds to a minimum on the potential energy surface.[9]
Protocol:
-
Create Input File: Prepare a text file specifying the charge (0), spin multiplicity (singlet), initial atomic coordinates, the chosen level of theory, and the desired calculation type.
-
Keywords: Opt, Freq, B3LYP/6-311++G(d,p), SCRF=(PCM, Solvent=Water)
-
Causality: The Opt keyword requests a geometry optimization. Including the Freq keyword in the same job is a crucial efficiency step; it ensures that a frequency calculation is performed automatically on the optimized geometry. The SCRF keyword applies the Polarizable Continuum Model (PCM) to simulate the implicit effects of a solvent (water, in this case), which provides a more realistic environment than the gas phase.
-
-
Execute Calculation: Submit the input file to the quantum chemistry software.
-
Analyze Output: Upon completion, check the output file to ensure the calculation has terminated normally and that the optimization has converged. Look for the "Stationary point found" message.
Step 3: Vibrational Frequency Analysis (The Self-Validating Step)
This is a critical step to ensure the trustworthiness of your result. A true energy minimum has all real (positive) vibrational frequencies. A structure with one imaginary frequency is a transition state (a saddle point), not a stable conformer.
Protocol:
-
Inspect Frequencies: Examine the calculated vibrational frequencies in the output file from the Opt Freq job.
-
Validation:
-
Result: All frequencies are positive.
-
Result: One or more imaginary frequencies are found.
-
The following diagram illustrates this robust, self-validating workflow.
Sources
- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CAS 709046-14-0: 6-Fluoro-1H-indazol-5-amine | CymitQuimica [cymitquimica.com]
- 4. dockdynamics.com [dockdynamics.com]
- 5. mdpi.com [mdpi.com]
- 6. Application of Density Functional Theory to Molecular Engineering of Pharmaceutical Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Density Functional Theory (DFT) - Computational Chemistry Glossary [deeporigin.com]
- 8. researchgate.net [researchgate.net]
- 9. crimsonpublishers.com [crimsonpublishers.com]
- 10. 5-氟-1H-吲唑 97% | Sigma-Aldrich [sigmaaldrich.com]
An In-Depth Technical Guide on the In Silico Prediction of 5-Fluoro-1H-indazol-6-OL Properties
Executive Summary
In the landscape of modern drug discovery, the early-stage assessment of a compound's viability is critical to streamline the development pipeline and mitigate late-stage failures. This technical guide provides a comprehensive, scientifically-grounded framework for the in silico prediction of the physicochemical and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties of 5-Fluoro-1H-indazol-6-OL. This document is tailored for researchers, scientists, and drug development professionals, offering a deep dive into the methodologies and rationale behind computational screening. By leveraging a suite of validated computational tools, this guide outlines a systematic approach to generate a robust, preliminary profile of this molecule, thereby facilitating informed, data-driven decisions in the early phases of drug development.
Foundational Principles: The Imperative of Early-Stage In Silico Assessment
The journey of a drug from concept to clinic is fraught with challenges, with a significant number of candidates failing due to suboptimal pharmacokinetic profiles or unforeseen toxicity.[1][2] In silico ADMET prediction offers a powerful, cost-effective strategy to front-load the discovery process, enabling the early identification of potential liabilities.[3][4][5] This proactive approach allows for the prioritization of compounds with a higher probability of success, thereby conserving valuable resources.[1][2]
This compound belongs to the indazole class of heterocyclic compounds, a scaffold known for a diverse range of biological activities.[6][7][8] A thorough computational evaluation of its drug-like properties is a crucial first step in assessing its therapeutic potential.
Molecular Representation and Preparation: The Cornerstone of Accurate Predictions
The fidelity of any in silico prediction is fundamentally dependent on the accuracy of the input molecular structure. A meticulously prepared 3D conformation of this compound is therefore a non-negotiable prerequisite for reliable computational analysis.
Experimental Protocol 2.1: Structure Generation and Optimization
-
SMILES to 3D Conversion: The process begins with the canonical SMILES (Simplified Molecular-Input Line-Entry System) string for this compound. This is then converted into a 3D structure using molecular modeling software such as ChemDraw or MarvinSketch.
-
Energy Minimization: The initial 3D structure is subjected to energy minimization using a robust force field like MMFF94. This computational process refines the bond lengths, angles, and torsions to achieve a low-energy, stable conformation, which is a more realistic representation of the molecule's geometry.
Physicochemical Property Prediction: Unveiling the Molecule's Behavior
A molecule's physicochemical properties are the primary determinants of its pharmacokinetic profile.[9] Our analysis will focus on the prediction of lipophilicity (logP), aqueous solubility (logS), and ionization constant (pKa), as these parameters are pivotal for absorption and distribution. A variety of computational methods, including quantitative structure-property relationship (QSPR) models and machine learning algorithms, are employed for these predictions.[10][11][12][13]
3.1. Lipophilicity (logP): A Measure of Membrane Permeability
The octanol-water partition coefficient (logP) is a critical parameter that quantifies the lipophilicity of a compound and its ability to traverse biological membranes.[14][15]
Experimental Protocol 3.1.1: Consensus logP Prediction
-
Rationale: To enhance the robustness of the prediction, a consensus approach is employed, leveraging multiple algorithms. This mitigates the risk of reliance on a single, potentially biased model.
-
Methodology:
-
The SMILES string of this compound is submitted to multiple reputable web-based servers such as SwissADME and pkCSM.
-
The predicted logP values from the different models are collated.
-
A consensus value is determined by calculating the average of the individual predictions.
-
3.2. Aqueous Solubility (logS): A Prerequisite for Absorption
Adequate aqueous solubility is essential for a drug's absorption and subsequent bioavailability.
Experimental Protocol 3.2.1: Multi-Model Solubility Prediction
-
Rationale: As with logP, a multi-model approach for solubility prediction provides a more comprehensive and reliable estimate.
-
Methodology:
-
Utilize the solubility prediction tools available on platforms like SwissADME and pkCSM.
-
Record the predicted logS values (in log mol/L) and the corresponding qualitative solubility classifications.
-
3.3. Ionization State (pKa): Influence of pH on Molecular Properties
The pKa of a molecule dictates its charge state at different physiological pH values, which in turn influences its solubility, permeability, and interaction with biological targets.
Experimental Protocol 3.3.1: pKa Prediction
-
Rationale: Identifying the acidic and basic pKa values of this compound is crucial for understanding its behavior in various biological compartments.
-
Methodology:
-
Employ a specialized pKa prediction tool, such as the one provided by the pkCSM server.
-
Analyze the predicted pKa values to determine the predominant ionic species at physiological pH.
-
Table 1: Predicted Physicochemical Properties of this compound
| Property | Prediction Method | Predicted Value |
|---|---|---|
| logP (Consensus) | SwissADME, pkCSM | [Data to be generated by user] |
| logS (Consensus) | SwissADME, pkCSM | [Data to be generated by user] |
| pKa (Acidic) | pkCSM | [Data to be generated by user] |
| pKa (Basic) | pkCSM | [Data to be generated by user] |
ADMET Profiling: A Virtual Glimpse into the Molecule's Fate
A comprehensive ADMET profile is indispensable for evaluating a drug candidate's potential for success.[1][2][3][4][5] Our in silico workflow will systematically assess key parameters related to absorption, distribution, metabolism, excretion, and toxicity.
4.1. Absorption and Distribution: The Journey into and Throughout the Body
Experimental Protocol 4.1.1: Oral Bioavailability and CNS Penetration Assessment
-
Rationale: This protocol evaluates the potential for oral absorption and distribution into the central nervous system (CNS).
-
Methodology:
-
Lipinski's Rule of Five: The molecule is assessed for compliance with Lipinski's Rule of Five, a set of guidelines used to predict oral bioavailability.[14][15][16][17][18] The rule states that an orally active drug should generally have no more than one violation of the following criteria: no more than 5 hydrogen bond donors, no more than 10 hydrogen bond acceptors, a molecular weight under 500 daltons, and a logP not greater than 5.[16][17]
-
Gastrointestinal (GI) Absorption: Predictive models within SwissADME and pkCSM are used to estimate the extent of absorption from the gastrointestinal tract.
-
Blood-Brain Barrier (BBB) Permeation: The likelihood of the compound crossing the BBB is predicted using established in silico models.[19][20][21][22] This is a critical parameter for CNS-targeted drugs and for avoiding unwanted neurological side effects for peripherally acting agents.[19]
-
4.2. Metabolism: The Body's Chemical Transformation
Experimental Protocol 4.2.1: Cytochrome P450 (CYP) Interaction Prediction
-
Rationale: Predicting interactions with key drug-metabolizing enzymes, such as the cytochrome P450 family, is crucial for identifying potential drug-drug interactions.
-
Methodology:
-
The pkCSM and SwissADME servers are utilized to predict whether this compound is a substrate or inhibitor of major CYP isoforms (e.g., CYP1A2, CYP2C9, CYP2D6, CYP3A4).
-
4.3. Toxicity: Early Flags for Potential Harm
Early identification of potential toxicity is a cornerstone of modern drug discovery.
Experimental Protocol 4.3.1: In Silico Toxicity Endpoints
-
Rationale: This protocol assesses key toxicity indicators to flag potential safety concerns early in the discovery process.
-
Methodology:
-
AMES Mutagenicity: The potential for the compound to cause genetic mutations is predicted using models of the Ames test.[23][24][25][26][27]
-
hERG Inhibition: The risk of cardiotoxicity is assessed by predicting the inhibition of the hERG potassium channel.[28][29][30][31][32]
-
Hepatotoxicity: The potential for drug-induced liver injury is evaluated using hepatotoxicity prediction models.
-
Table 2: Predicted ADMET Profile of this compound
| Parameter | Prediction Method | Predicted Outcome |
|---|---|---|
| Lipinski's Rule Violations | SwissADME | [Data to be generated by user] |
| GI Absorption | SwissADME, pkCSM | [Data to be generated by user] |
| BBB Permeant | SwissADME, pkCSM | [Data to be generated by user] |
| CYP Isoform Inhibition | pkCSM, SwissADME | [Data to be generated by user] |
| AMES Mutagenicity | pkCSM | [Data to be generated by user] |
| hERG Inhibition | pkCSM | [Data to be generated by user] |
| Hepatotoxicity | pkCSM | [Data to be generated by user] |
Workflow Visualization: A Transparent and Reproducible Process
To ensure clarity and reproducibility, the entire in silico prediction workflow is depicted in the following diagram.
Caption: A schematic overview of the in silico prediction workflow.
Concluding Remarks and Future Directions
This guide has detailed a robust and scientifically-defensible in silico workflow for the comprehensive profiling of this compound. The generated data provides a critical foundation for making informed decisions regarding the advancement of this compound in the drug discovery pipeline. It is imperative to underscore that in silico predictions serve as a powerful hypothesis-generating tool and should be prospectively validated through targeted in vitro and in vivo experimentation. The integration of computational and experimental approaches creates a synergistic cycle of design, testing, and refinement that is the hallmark of modern, efficient drug discovery.
References
A comprehensive, numbered list of all cited sources with full bibliographic information and clickable URLs will be provided upon completion of the predictive analyses.
Sources
- 1. aurlide.fi [aurlide.fi]
- 2. digitalchemistry.ai [digitalchemistry.ai]
- 3. bitesizebio.com [bitesizebio.com]
- 4. fiveable.me [fiveable.me]
- 5. ADMET Predictions - Computational Chemistry Glossary [deeporigin.com]
- 6. researchgate.net [researchgate.net]
- 7. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. caribjscitech.com [caribjscitech.com]
- 9. researchgate.net [researchgate.net]
- 10. Prediction of Drug-Like Properties - CD ComputaBio [cadd.computabio.com]
- 11. In Silico Prediction of Physicochemical Properties of Environmental Chemicals Using Molecular Fingerprints and Machine Learning [cebs.niehs.nih.gov]
- 12. In-Silico Predictions of Molecular Properties for Small Molecules Using Data-Driven Machine Learning Models - ProQuest [proquest.com]
- 13. In Silico Prediction of Physicochemical Properties of Environmental Chemicals Using Molecular Fingerprints and Machine Learning [pubmed.ncbi.nlm.nih.gov]
- 14. Lipinski’s Rule of 5 in Modern Drug Discovery | Zenovel [zenovel.com]
- 15. Understanding the Lipinski Rule of Five in Drug Discovery [bioaccessla.com]
- 16. Lipinski's rule of five - Wikipedia [en.wikipedia.org]
- 17. taylorandfrancis.com [taylorandfrancis.com]
- 18. grokipedia.com [grokipedia.com]
- 19. In silico predictions of blood-brain barrier penetration: considerations to "keep in mind" - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. semanticscholar.org [semanticscholar.org]
- 21. Sci-Hub. In Silico Prediction of Blood Brain Barrier Permeability: An Artificial Neural Network Model / Journal of Chemical Information and Modeling, 2005 [sci-hub.box]
- 22. Frontiers | The Application of in silico Methods for Prediction of Blood-Brain Barrier Permeability of Small Molecule PET Tracers [frontiersin.org]
- 23. Integrated in silico approaches for the prediction of Ames test mutagenicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. In silico model for mutagenicity (Ames test), taking into account metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. pubs.acs.org [pubs.acs.org]
- 26. pubs.acs.org [pubs.acs.org]
- 27. In silico prediction of chemical Ames mutagenicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. Frontiers | Experimentally Validated Pharmacoinformatics Approach to Predict hERG Inhibition Potential of New Chemical Entities [frontiersin.org]
- 29. In silico prediction of hERG inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. tandfonline.com [tandfonline.com]
- 31. tandfonline.com [tandfonline.com]
- 32. researchgate.net [researchgate.net]
The Emergence of a Privileged Scaffold: A Technical Guide to the Discovery and Synthesis of 5-Fluoro-1H-indazol-6-OL
Abstract
The indazole nucleus represents a cornerstone in modern medicinal chemistry, serving as a privileged scaffold in a multitude of clinically significant therapeutic agents.[1][2] Its unique bicyclic structure, composed of a fused benzene and pyrazole ring, offers a versatile template for molecular design, enabling precise modulation of physicochemical and pharmacological properties. This guide provides an in-depth technical exploration of a specific, yet increasingly important, derivative: 5-Fluoro-1H-indazol-6-OL. While a definitive primary account of its initial discovery remains elusive in publicly accessible literature, this document reconstructs its likely historical context and synthetic evolution based on established principles of indazole chemistry and patent literature for structurally analogous compounds. We will delve into the strategic rationale behind its design, a detailed, plausible synthetic pathway with mechanistic insights, and its potential as a key building block in the development of next-generation therapeutics, particularly in the realm of kinase inhibitors.
Introduction: The Indazole Scaffold in Drug Discovery
Indazole-containing compounds have garnered significant attention from the pharmaceutical industry due to their broad spectrum of biological activities, including anti-tumor, anti-inflammatory, and analgesic properties.[2][3] The indazole core can act as a bioisostere for other aromatic systems, such as indole, and its nitrogen atoms provide crucial hydrogen bonding interactions with biological targets. The introduction of a fluorine atom into organic molecules is a well-established strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and membrane permeability.[1] Consequently, fluorinated indazoles have become a focal point of research, leading to the development of potent and selective therapeutic agents.
The subject of this guide, this compound, combines the privileged indazole scaffold with the strategic placement of a fluorine atom and a hydroxyl group. This combination of functionalities suggests its potential utility as a versatile intermediate for the synthesis of a diverse library of compounds with potential therapeutic applications.
Postulated Discovery and Historical Context
While the seminal publication detailing the first synthesis of this compound is not readily identifiable, its emergence can be logically situated within the broader context of research into fluorinated indazoles for therapeutic applications. The development of kinase inhibitors, in particular, has seen a surge in the use of the indazole scaffold. The hydroxyl group at the 6-position offers a convenient handle for further chemical modification, allowing for the introduction of various substituents to explore structure-activity relationships (SAR). It is highly probable that this compound was first synthesized in a corporate or academic drug discovery program focused on developing novel kinase inhibitors or other targeted therapies.
The synthesis of structurally related compounds, such as 5-bromo-4-fluoro-1H-indazole, has been detailed in the patent literature, providing a blueprint for the plausible synthesis of this compound.[4] These patents often focus on the development of intermediates for the large-scale production of active pharmaceutical ingredients (APIs).
Physicochemical Properties and Characterization
While specific experimental data for this compound is not widely published, its properties can be inferred from its structure and data available for similar compounds.
| Property | Predicted Value/Information | Source |
| Molecular Formula | C₇H₅FN₂O | - |
| Molecular Weight | 152.13 g/mol | - |
| Appearance | Likely a crystalline solid | [5] |
| Solubility | Expected to have moderate solubility in polar organic solvents. | - |
| pKa | The phenolic hydroxyl group would be weakly acidic, and the pyrazole nitrogens would be weakly basic. | - |
Characterization Data (Predicted):
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, with coupling patterns influenced by the fluorine and hydroxyl substituents. The N-H proton of the indazole ring would likely appear as a broad singlet.
-
¹³C NMR: The carbon NMR spectrum would display seven distinct signals corresponding to the carbon atoms of the bicyclic system. The carbon atom attached to the fluorine would exhibit a characteristic large coupling constant (¹JCF).
-
¹⁹F NMR: A single resonance would be expected for the fluorine atom at the 5-position.
-
Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound.
Synthetic Pathway and Experimental Protocol
The synthesis of this compound can be rationally designed based on established methods for indazole ring formation. A plausible and efficient synthetic route would likely commence from a readily available substituted aniline. The following multi-step synthesis is a logical and chemically sound approach.
Diagram of the Synthetic Pathway
Caption: A plausible synthetic route to this compound.
Step-by-Step Experimental Protocol
Step 1: Reduction of 2-Fluoro-3-methoxy-6-nitrotoluene to 2-Fluoro-3-methoxy-6-aminotoluene
-
Rationale: The initial step involves the reduction of the nitro group to an amine, which is a necessary precursor for the subsequent diazotization and cyclization to form the indazole ring. Standard reduction conditions are employed for this transformation.
-
Procedure:
-
To a stirred suspension of iron powder in a mixture of ethanol and water, add a catalytic amount of concentrated hydrochloric acid.
-
Heat the mixture to reflux.
-
Add a solution of 2-Fluoro-3-methoxy-6-nitrotoluene in ethanol dropwise to the refluxing mixture.
-
After the addition is complete, continue refluxing until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture and filter through a pad of celite to remove the iron salts.
-
Concentrate the filtrate under reduced pressure to remove the ethanol.
-
Neutralize the aqueous residue with a saturated solution of sodium bicarbonate and extract the product with ethyl acetate.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to afford 2-Fluoro-3-methoxy-6-aminotoluene.
-
Step 2: Diazotization and Cyclization to form 5-Fluoro-6-methoxy-1H-indazole
-
Rationale: This is the key ring-forming step. The primary amine is converted to a diazonium salt, which then undergoes intramolecular cyclization to form the indazole ring system. This is a classic and widely used method for indazole synthesis.
-
Procedure:
-
Dissolve 2-Fluoro-3-methoxy-6-aminotoluene in a mixture of concentrated hydrochloric acid and water and cool to 0-5 °C in an ice-salt bath.
-
Slowly add a solution of sodium nitrite in water dropwise, maintaining the temperature below 5 °C.
-
Stir the reaction mixture at this temperature for 30 minutes.
-
Slowly warm the reaction mixture to room temperature and then heat to facilitate cyclization.
-
Cool the reaction mixture and neutralize with a suitable base (e.g., sodium hydroxide solution).
-
Extract the product with an organic solvent such as ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield 5-Fluoro-6-methoxy-1H-indazole.
-
Step 3: Demethylation to this compound
-
Rationale: The final step involves the cleavage of the methyl ether to unveil the free hydroxyl group. Boron tribromide is a powerful and commonly used reagent for this purpose.
-
Procedure:
-
Dissolve 5-Fluoro-6-methoxy-1H-indazole in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to -78 °C (dry ice/acetone bath).
-
Slowly add a solution of boron tribromide in dichloromethane dropwise.
-
Allow the reaction mixture to warm to room temperature and stir until the reaction is complete (monitored by TLC).
-
Carefully quench the reaction by the slow addition of methanol, followed by water.
-
Extract the product into an organic solvent.
-
Wash the organic layer with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to obtain this compound.
-
Biological Significance and Applications
The this compound scaffold is a valuable building block for the synthesis of compounds targeting a variety of biological targets, most notably protein kinases. The hydroxyl group at the 6-position can serve as a key interaction point within the active site of a kinase or as a point of attachment for further chemical elaboration to improve potency, selectivity, and pharmacokinetic properties.
Potential as a Kinase Inhibitor Scaffold
Many clinically approved kinase inhibitors feature a substituted indazole core. The specific substitution pattern of this compound makes it an attractive starting point for the design of inhibitors for various kinase families implicated in cancer and inflammatory diseases.
Caption: Logical workflow for the application of this compound in kinase inhibitor discovery.
Conclusion
This compound stands as a testament to the enduring importance of the indazole scaffold in medicinal chemistry. While its specific discovery narrative remains to be fully elucidated in the public domain, its rational design and plausible synthesis underscore the strategic thinking that drives modern drug discovery. The combination of the metabolically robust fluorine atom and the synthetically versatile hydroxyl group on the privileged indazole core makes this molecule a highly valuable intermediate for the creation of novel therapeutics. As the quest for more selective and potent drugs continues, it is certain that derivatives of this compound will continue to emerge as promising candidates for a range of diseases.
References
-
Chem-Impex. (n.d.). 5-Fluoro-1H-indazole. Retrieved January 20, 2026, from [Link]
-
Duan, Y., et al. (2021). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 26(11), 3193. [Link]
-
Trivedi, A. R., et al. (2016). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Advances, 6(10), 8049-8076. [Link]
-
Wang, L., et al. (2025). Revealing 5-(3,5-difluorobenzyl)-1H-indazole as the active pharmacophore of ALK/ROS1 dual inhibitors through theoretical calculations and biological activity evaluations. Bioorganic Chemistry, 154, 108014. [Link]
-
Sun, L., et al. (2003). Discovery of 5-[5-fluoro-2-oxo-1,2- dihydroindol-(3Z)-ylidenemethyl]-2,4- dimethyl-1H-pyrrole-3-carboxylic acid (2-diethylaminoethyl)amide, a novel tyrosine kinase inhibitor targeting vascular endothelial and platelet-derived growth factor receptor tyrosine kinase. Journal of Medicinal Chemistry, 46(7), 1116-9. [Link]
- CN110452177A - A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5-. (2019).
-
Casillas, L. N., et al. (2016). The Identification and Pharmacological Characterization of 6-(tert-Butylsulfonyl)-N-(5-fluoro-1H-indazol-3-yl)quinolin-4-amine (GSK583), a Highly Potent and Selective Inhibitor of RIP2 Kinase. Journal of Medicinal Chemistry, 59(10), 4867-80. [Link]
-
Gallavardin, T., et al. (2026). Synthesis of indazole-based fluorophores. Organic & Biomolecular Chemistry. [Link]
-
Zhang, Y., et al. (2012). Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination. The Journal of Organic Chemistry, 77(17), 7597–7603. [Link]
- EP1310486A1 - Process for producing 5-fluorooxyindole and for producing intermediate therefor. (2003).
-
Klutchko, S. R., et al. (2014). Discovery, optimization, and biological evaluation of 5-(2-(trifluoromethyl)phenyl)indazoles as a novel class of transient receptor potential A1 (TRPA1) antagonists. Journal of Medicinal Chemistry, 57(12), 5129-40. [Link]
-
Organic Chemistry Portal. (n.d.). Indazole synthesis. Retrieved January 20, 2026, from [Link]
-
Babu, B. P., et al. (2020). Synthesis of Indazo‐Fluors by modification of 5‐hydroxy‐1H‐indazoles. ChemistrySelect, 5(42), 13135-13139. [Link]
-
Reddy, M. S., et al. (2011). An efficient and scalable synthesis of 5-fluoro and 6-chloro substituted indoles. Organic Chemistry: An Indian Journal, 7(1), 1-5. [Link]
-
Kumar, A., et al. (2023). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry, 14(10), 1851-1875. [Link]
-
PubChem. (n.d.). 5-Bromo-6-fluoro-1H-indazole. Retrieved January 20, 2026, from [Link]
-
Mlostoń, G., et al. (2022). Fluorinated Analogues of Lepidilines A and C: Synthesis and Screening of Their Anticancer and Antiviral Activity. Molecules, 27(19), 6543. [Link]
-
Finlay, H. J., et al. (2012). Discovery of ((S)-5-(methoxymethyl)-7-(1-methyl-1H-indol-2-yl)-2-(trifluoromethyl)-4,7-dihydropyrazolo[1,5-a]pyrimidin-6-yl)((S)-2-(3-methylisoxazol-5-yl)pyrrolidin-1-yl)methanone as a potent and selective I(Kur) inhibitor. Journal of Medicinal Chemistry, 55(7), 3036-48. [Link]
-
Sharma, A., et al. (2021). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. Future Medicinal Chemistry, 13(15), 1349-1376. [Link]
-
Wang, H., et al. (2015). The discovery of novel 3-(pyrazin-2-yl)-1H-indazoles as potent pan-Pim kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 25(5), 1048-1052. [Link]
-
Luo, G., et al. (2013). Discovery of (R)-N-(3-(7-methyl-1H-indazol-5-yl)-1-(4-(1-methylpiperidin-4-yl)-1-oxopropan-2-yl)-4-(2-oxo-1,2-dihydroquinolin-3-yl)piperidine-1-carboxamide (BMS-742413): a potent human CGRP antagonist with superior safety profile for the treatment of migraine through intranasal delivery. Bioorganic & Medicinal Chemistry Letters, 23(11), 3157-61. [Link]
-
Jayachandran, E., et al. (2006). Synthesis of Fluoro Substituted Benzothiazole for Pharmacological and Biological Screening. Oriental Journal of Chemistry, 22(3), 567-572. [Link]
- CN102702066A - Novel method for preparing intermediate 6-chloro-5-fluoroindole used for synthesizing anticancer and weight-reducing medicine. (2012).
-
Adams, C. M., et al. (2018). The Discovery of N-(1-Methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl)-5-((6- ((methylamino)methyl)pyrimidin-4-yl)oxy)-1H-indole-1-carboxamide (Acrizanib), a VEGFR-2 Inhibitor Specifically Designed for Topical Ocular Delivery, as a Therapy for Neovascular Age-Related Macular Degeneration. Journal of Medicinal Chemistry, 61(4), 1622-1635. [Link]
-
Lundgren, S. (2016). Synthesis of 5-Fluoroindole-5-13C. Diva-Portal.org. [Link]
-
Li, Y., et al. (2024). Design, synthesis, and biological evaluation of novel N-(1H-indazol-6-yl)benzenesulfonamide derivatives as potent PLK4 inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2309419. [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CN110452177A - A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5- - Google Patents [patents.google.com]
- 5. 5-Fluoro-1H-indazole 97 348-26-5 [sigmaaldrich.com]
Methodological & Application
Application Notes and Protocols for Investigating the Biological Activity of 5-Fluoro-1H-indazol-6-OL
Introduction: Unveiling the Therapeutic Potential of 5-Fluoro-1H-indazol-6-OL as a Kinase Inhibitor
The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous clinically approved drugs and investigational agents.[1][2][3] Its inherent drug-like properties and synthetic tractability have made it a focal point for the development of novel therapeutics targeting a wide array of biological pathways. Fluorination of drug candidates is a well-established strategy to enhance metabolic stability, binding affinity, and cell permeability. The presence of a fluorine atom at the 5-position of the indazole ring, as seen in this compound, is of particular interest. This is exemplified by the highly potent and selective RIP2 kinase inhibitor, GSK583 (6-(tert-Butylsulfonyl)-N-(5-fluoro-1H-indazol-3-yl)quinolin-4-amine), where the 5-fluoro-1H-indazole moiety is a key pharmacophore.[4]
Receptor-Interacting Protein Kinase 2 (RIPK2) is a crucial serine/threonine kinase that acts as a central signaling node in the innate immune system.[5][6][7] It is essential for the downstream signaling of the intracellular pattern recognition receptors NOD1 and NOD2, which recognize bacterial peptidoglycans.[4][5][8] Upon activation, RIPK2 undergoes autophosphorylation and facilitates the activation of downstream pathways, including NF-κB and MAPK, leading to the production of pro-inflammatory cytokines.[7][9] Dysregulation of the NOD-RIPK2 signaling axis has been implicated in a variety of inflammatory conditions, including inflammatory bowel disease (IBD), making RIPK2 a compelling therapeutic target.[7][8]
Given the established role of the 5-fluoro-1H-indazole scaffold in potent RIPK2 inhibitors, it is hypothesized that this compound possesses inhibitory activity against RIPK2 or other related kinases. The hydroxyl group at the 6-position offers a potential site for hydrogen bonding interactions within the kinase active site, which could contribute to its binding affinity and selectivity.
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to investigate the biological activity of this compound, with a primary focus on its potential as a RIPK2 kinase inhibitor. The protocols detailed herein are designed to be self-validating and are grounded in established methodologies for kinase inhibitor profiling.
Physicochemical Properties and Compound Handling
A thorough understanding of the physicochemical properties of this compound is paramount for accurate and reproducible experimental results.
| Property | Estimated Value | Rationale and Considerations |
| Molecular Formula | C₇H₅FN₂O | Calculated from the chemical structure. |
| Molecular Weight | 152.13 g/mol | Calculated from the molecular formula. |
| Aqueous Solubility | Likely low | Indazole derivatives often exhibit limited aqueous solubility. Initial solubility testing in various buffers is recommended. |
| Recommended Solvent for Stock Solutions | Dimethyl Sulfoxide (DMSO) | DMSO is a standard solvent for creating high-concentration stock solutions of small molecule inhibitors for in vitro assays. |
| Storage of Solid Compound | 2-8°C, desiccated | To prevent degradation, the solid compound should be stored in a cool, dry environment. |
| Storage of Stock Solutions | -20°C or -80°C in aliquots | To maintain stability and avoid repeated freeze-thaw cycles, stock solutions in DMSO should be aliquoted and stored at low temperatures. |
Signaling Pathway: The Central Role of RIPK2 in Innate Immunity
The following diagram illustrates the canonical NOD2-RIPK2 signaling pathway, highlighting the critical role of RIPK2 in initiating a pro-inflammatory response.
Caption: The NOD2-RIPK2 signaling cascade.
Experimental Protocols
The following protocols provide a framework for the systematic evaluation of this compound's biological activity.
Protocol 1: Biochemical Assay for RIPK2 Kinase Inhibition
This protocol describes an in vitro kinase assay to directly measure the inhibitory effect of this compound on the enzymatic activity of recombinant human RIPK2. A common method is to quantify the amount of ADP produced, which is directly proportional to kinase activity.
Principle: The assay measures the amount of ADP produced from the kinase-catalyzed phosphorylation of a substrate using ATP. The ADP is then detected using a commercially available assay system, such as the ADP-Glo™ Kinase Assay, which provides a luminescent readout.[10][11]
Materials:
-
Recombinant human RIPK2 enzyme
-
Myelin Basic Protein (MBP) as a generic kinase substrate
-
Adenosine triphosphate (ATP)
-
This compound
-
Known RIPK2 inhibitor (e.g., GSK583) as a positive control
-
Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)
-
ADP-Glo™ Kinase Assay Kit (or similar ADP detection kit)
-
384-well white microplates
-
Multichannel pipettes
-
Luminometer
Experimental Workflow:
Caption: Workflow for the RIPK2 biochemical assay.
Step-by-Step Procedure:
-
Compound Preparation: Prepare a series of dilutions of this compound in DMSO. The final concentration of DMSO in the assay should not exceed 1% to avoid solvent-induced artifacts.
-
Assay Plate Setup: To a 384-well white microplate, add 1 µL of the diluted test compound, positive control, or DMSO (vehicle control).
-
Enzyme Addition: Add 2 µL of diluted recombinant RIPK2 enzyme to each well. Incubate for 10-15 minutes at room temperature to allow for compound-enzyme interaction.
-
Reaction Initiation: Initiate the kinase reaction by adding 2 µL of a solution containing the MBP substrate and ATP. The final concentrations should be optimized for the specific enzyme batch, but a starting point could be 5 mg/mL MBP and 50 µM ATP.
-
Reaction Incubation: Incubate the plate at room temperature for 60 minutes.
-
Reaction Termination and ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well. This will terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Signal Development: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the generated ADP into a luminescent signal. Incubate for 30 minutes at room temperature in the dark.
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration.
-
Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of the enzyme activity) by fitting the data to a four-parameter logistic equation.
Protocol 2: Cell-Based Assay for Inhibition of NOD2-Mediated NF-κB Activation
This protocol evaluates the ability of this compound to inhibit the downstream signaling of RIPK2 in a cellular context. A common and robust method is to measure the activation of the NF-κB pathway in response to a NOD2 agonist.
Principle: In a cell line expressing a reporter gene under the control of an NF-κB response element (e.g., NF-κB-luciferase), activation of the NOD2-RIPK2 pathway by a specific agonist will induce the expression of the reporter. The inhibitory effect of this compound can be quantified by the reduction in the reporter signal.
Materials:
-
HEK293 cells stably expressing human NOD2 and an NF-κB-luciferase reporter construct.
-
Cell culture medium (e.g., DMEM with 10% FBS and antibiotics).
-
L-Muramyl dipeptide (L18-MDP), a specific NOD2 agonist.
-
This compound.
-
Known RIPK2 inhibitor (e.g., GSK583) as a positive control.
-
Luciferase assay reagent.
-
96-well white, clear-bottom cell culture plates.
-
Luminometer.
Experimental Workflow:
Caption: Workflow for the cell-based NF-κB reporter assay.
Step-by-Step Procedure:
-
Cell Seeding: Seed the HEK293-NOD2-NF-κB-Luc cells into a 96-well white, clear-bottom plate at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: The next day, remove the culture medium and replace it with fresh medium containing serial dilutions of this compound, a positive control, or a vehicle control (DMSO). Pre-incubate the cells for 1 hour.
-
Cell Stimulation: Stimulate the cells by adding L18-MDP to a final concentration that elicits a robust but submaximal response (to be determined empirically, typically in the range of 100-500 ng/mL).
-
Incubation: Incubate the plate for 6-8 hours at 37°C in a CO₂ incubator.
-
Lysis and Luminescence Measurement: After the incubation period, lyse the cells and measure the luciferase activity according to the manufacturer's protocol for the chosen luciferase assay system.
-
Cytotoxicity Assessment: In a parallel plate treated identically, assess the cytotoxicity of the compound at the tested concentrations using a suitable cell viability assay (e.g., CellTiter-Glo® Luminescent Cell Viability Assay). This is crucial to ensure that the observed inhibition of the reporter signal is not due to cell death.
Data Analysis:
-
Normalize the luciferase signal to the cell viability data for each compound concentration.
-
Calculate the percentage of inhibition of NF-κB activation relative to the L18-MDP-stimulated vehicle control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration and determine the IC₅₀ value.
Conclusion and Future Directions
These application notes provide a robust framework for the initial characterization of the biological activity of this compound, with a strong rationale for its investigation as a RIPK2 kinase inhibitor. Successful demonstration of inhibitory activity in these assays would warrant further investigation, including:
-
Kinase Selectivity Profiling: Assessing the inhibitory activity of the compound against a broad panel of kinases to determine its selectivity profile.
-
Mechanism of Action Studies: Investigating the mode of inhibition (e.g., ATP-competitive, allosteric) through enzyme kinetics studies.
-
In Vivo Efficacy Studies: Evaluating the therapeutic potential of the compound in animal models of inflammatory diseases.
The exploration of this compound and its derivatives holds significant promise for the development of novel kinase inhibitors with potential applications in a range of human diseases.
References
- RIP2 is a Critical Regulator for NLRs Signaling and MHC Antigen Presentation but Not for MAPK and PI3K/Akt P
- Signaling pathways mediated by RIPK2. Receptor-interacting...
- RIPK2 - Receptor-interacting serine/threonine-protein kinase 2 - Homo sapiens (Human) | UniProtKB | UniProt. UniProt.
- Current advances on RIPK2 and its inhibitors in pathological processes: a comprehensive review. PubMed Central.
- A Validated RIPK2 Inhibitor Screening Assay. BellBrook Labs.
- The Identification and Pharmacological Characterization of 6-(tert-Butylsulfonyl)-N-(5-fluoro-1H-indazol-3-yl)quinolin-4-amine (GSK583), a Highly Potent and Selective Inhibitor of RIP2 Kinase. PubMed.
- What are RIPK2 inhibitors and how do they work?.
- In vivo inhibition of RIPK2 kinase alleviates inflamm
- RIPK2 Kinase Assay.
- RIPK2 Kinase Activity Assays | Continuous, Direct Measurement. AssayQuant.
- RIPK2 Kinase Assay Kit. BPS Bioscience.
- PhosphoSens RIPK2 Protein Kinase Assays, Substr
- Recent advances in the development of RIPK2 modulators for the treatment of inflamm
- Discovery of a RIPK2 Scaffolding Inhibitor for the Treatment of Joint Autoimmune Diseases. ACR Convergence 2023.
- (PDF) Detection of Receptor-interacting Kinase 2 (RIPK2) Activity with the Transcreener® ADP 2 Kinase Assay.
- Discovery of a First-in-Class Receptor Interacting Protein 2 (RIP2) Kinase Specific Clinical Candidate, 2-((4-(Benzo[d]thiazol-5-ylamino)-6-(tert-butylsulfonyl)quinazolin-7-yl)oxy)ethyl Dihydrogen Phosphate, for the Treatment of Inflammatory Diseases | Journal of Medicinal Chemistry.
- Indazole From Natural Resources And Biological Activity.
- Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. PubMed Central.
- Small molecule inhibitors reveal an indispensable scaffolding role of RIPK2 in NOD2 signaling. PubMed Central.
- Indazole – Knowledge and References. Taylor & Francis Online.
- Biological activity of 6-Nitro-1H-indazole-3-carbaldehyde vs other nitroindazoles. Benchchem.
- Indazole – an emerging privileged scaffold: synthesis and its biological significance.
- Small molecule inhibitors reveal an indispensable scaffolding role of RIPK2 in NOD2 signaling. PubMed.
- Synthesis, Characterization, Antimicrobial Activity and Molecular Modeling Studies of Novel Indazole-Benzimidazole Hybrids. PubMed Central.
- Pharmacological Properties of Indazole Derivatives: Recent Developments | Request PDF.
- (PDF) Identification and development of novel indazole derivatives as potent bacterial peptidoglycan synthesis inhibitors.
Sources
- 1. pnrjournal.com [pnrjournal.com]
- 2. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Identification and Pharmacological Characterization of 6-(tert-Butylsulfonyl)-N-(5-fluoro-1H-indazol-3-yl)quinolin-4-amine (GSK583), a Highly Potent and Selective Inhibitor of RIP2 Kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. RIP2 Is a Critical Regulator for NLRs Signaling and MHC Antigen Presentation but Not for MAPK and PI3K/Akt Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Current advances on RIPK2 and its inhibitors in pathological processes: a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. What are RIPK2 inhibitors and how do they work? [synapse.patsnap.com]
- 8. In vivo inhibition of RIPK2 kinase alleviates inflammatory disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. promega.com [promega.com]
- 11. bpsbioscience.com [bpsbioscience.com]
Application Notes and Protocols for 5-Fluoro-1H-indazol-6-OL as a Selective FGFR1 Kinase Inhibitor
For Research Use Only. Not for use in diagnostic procedures.
Introduction
The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved and investigational protein kinase inhibitors.[1][2] Kinase inhibitors have revolutionized the treatment of various diseases, particularly cancer, by targeting specific signaling pathways that drive cellular proliferation and survival.[3] 5-Fluoro-1H-indazol-6-ol is an indazole derivative with structural motifs suggesting potential interactions with the ATP-binding pocket of protein kinases. This document provides a detailed guide for researchers to investigate the inhibitory activity of this compound, with a specific focus on its hypothetical potent and selective inhibition of Fibroblast Growth Factor Receptor 1 (FGFR1).
FGFRs are a family of receptor tyrosine kinases that play crucial roles in cell proliferation, differentiation, migration, and angiogenesis.[4][5] Dysregulation of FGFR signaling, often through amplification, mutations, or translocations, is a key oncogenic driver in a variety of cancers, including breast, lung, and bladder cancers.[6] Therefore, the development of selective FGFR inhibitors is a significant area of research in oncology. These application notes provide detailed protocols for characterizing the in vitro and cellular activity of this compound as a putative FGFR1 inhibitor.
Hypothetical Mechanism of Action
This compound is hypothesized to act as a Type I kinase inhibitor, binding to the ATP-binding site of the FGFR1 kinase domain in its active conformation. The indazole core likely forms key hydrogen bonds with the hinge region of the kinase, while the fluoro and hydroxyl substitutions may provide additional interactions that confer potency and selectivity. By occupying the ATP-binding pocket, this compound prevents the phosphorylation of FGFR1 and downstream signaling components, thereby inhibiting the pro-proliferative and pro-survival signals mediated by the pathway.
FGFR1 Signaling Pathway
Upon binding of its ligand, Fibroblast Growth Factor (FGF), FGFR1 dimerizes, leading to the autophosphorylation of specific tyrosine residues in its intracellular kinase domain.[7] This activation initiates a cascade of downstream signaling events, primarily through the RAS-MAPK and PI3K-AKT pathways, which ultimately regulate gene expression and cellular responses.[5]
Caption: Hypothetical inhibition of the FGFR1 signaling pathway by this compound.
In Vitro Kinase Inhibition Assay
This protocol describes a luminescent-based in vitro kinase assay to determine the half-maximal inhibitory concentration (IC50) of this compound against FGFR1. The assay measures the amount of ATP remaining after the kinase reaction, which is inversely proportional to kinase activity.[8][9]
Materials
-
Recombinant human FGFR1 kinase (e.g., from Promega or SignalChem)[10]
-
Poly(Glu, Tyr) 4:1 peptide substrate[10]
-
This compound
-
Staurosporine (positive control inhibitor)
-
ATP
-
Kinase Assay Buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerol-phosphate, 25 mM MgCl2, 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT)[11][12]
-
Kinase-Glo® Luminescent Kinase Assay Kit (Promega)[8]
-
White, opaque 96-well or 384-well plates
-
Multichannel pipettes
-
Luminometer
Experimental Workflow
Caption: Workflow for the in vitro FGFR1 kinase inhibition assay.
Protocol
-
Compound Preparation:
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Perform a serial dilution of the stock solution in DMSO to create a range of concentrations (e.g., from 10 mM to 100 nM).
-
Prepare a similar dilution series for the positive control, staurosporine.
-
-
Assay Setup:
-
In a white, opaque multiwell plate, add 1 µL of each compound dilution. For control wells, add 1 µL of DMSO (for 0% inhibition) and 1 µL of a high concentration of staurosporine (for 100% inhibition).
-
Prepare the FGFR1 kinase solution in Kinase Assay Buffer to a final concentration of 2x the desired assay concentration (e.g., 2-5 ng/µL).
-
Add 12 µL of the kinase solution to each well.
-
Incubate the plate at room temperature for 10 minutes to allow the compound to bind to the kinase.
-
-
Kinase Reaction:
-
Prepare a 2x substrate/ATP solution in Kinase Assay Buffer containing Poly(Glu, Tyr) substrate (e.g., 0.2 mg/mL) and ATP (e.g., 10 µM). The optimal ATP concentration should be close to the Km value for FGFR1.
-
Initiate the kinase reaction by adding 12 µL of the substrate/ATP solution to each well. The final reaction volume is 25 µL.
-
Incubate the plate at room temperature for 60 minutes.
-
-
Detection:
-
Equilibrate the Kinase-Glo® Reagent to room temperature.
-
Add 25 µL of the Kinase-Glo® Reagent to each well to stop the kinase reaction and initiate the luminescent signal.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration relative to the high (0% inhibition) and low (100% inhibition) controls.
-
Plot the percentage of inhibition versus the logarithm of the compound concentration.
-
Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.
-
Hypothetical Data Presentation
The inhibitory activity of this compound should be profiled against a panel of related kinases to determine its selectivity.
| Kinase Target | This compound IC50 (nM) | Staurosporine IC50 (nM) |
| FGFR1 | 15 | 3.2 [13] |
| FGFR2 | 250 | - |
| FGFR3 | 300 | - |
| VEGFR2 | >10,000 | - |
| PDGFRβ | >10,000 | - |
| c-Kit | >5,000 | - |
| Src | >10,000 | - |
| (Data are hypothetical for illustrative purposes) |
Cell-Based FGFR1 Phosphorylation Assay
This protocol describes a cell-based ELISA to measure the inhibition of ligand-induced FGFR1 phosphorylation in a cellular context. A cancer cell line with FGFR1 amplification or dependency is recommended, such as KG-1 (myeloid leukemia) or SNU-16 (gastric cancer).[6]
Materials
-
KG-1 or other suitable cancer cell line
-
Cell culture medium and supplements
-
This compound
-
FGF2 ligand (agonist)
-
Phosphate-buffered saline (PBS)
-
Cell lysis buffer
-
Human Phospho-FGFR1 (Tyr653/654) cell-based ELISA kit (e.g., from R&D Systems, Abcam, or Immunoway)[14]
-
96-well cell culture plates
-
Microplate reader
Experimental Workflow
Caption: Workflow for the cell-based FGFR1 phosphorylation assay.
Protocol
-
Cell Culture and Seeding:
-
Culture KG-1 cells in the recommended medium.
-
Seed the cells in a 96-well cell culture plate at an appropriate density and allow them to adhere overnight (if applicable).
-
-
Compound Treatment:
-
The following day, starve the cells by replacing the culture medium with a serum-free medium for 4-6 hours.
-
Prepare serial dilutions of this compound in serum-free medium.
-
Treat the cells with the diluted compound or DMSO (vehicle control) for 2 hours.
-
-
FGFR1 Stimulation and Cell Lysis:
-
Stimulate the cells by adding FGF2 ligand to a final concentration of 100 ng/mL for 10 minutes at 37°C.[6] For the negative control wells, add vehicle instead of FGF2.
-
Aspirate the medium and wash the cells once with ice-cold PBS.
-
Add cell lysis buffer to each well and incubate on ice for 15 minutes with gentle shaking.
-
-
Phospho-FGFR1 ELISA:
-
Perform the ELISA according to the manufacturer's instructions for the chosen kit.[15] This typically involves:
-
Transferring the cell lysates to the antibody-coated ELISA plate.
-
Incubating with a detection antibody that specifically recognizes phosphorylated FGFR1 (pFGFR1).
-
Washing the plate.
-
Adding a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Washing the plate.
-
Adding a substrate and stopping the reaction.
-
-
-
Data Analysis:
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Normalize the pFGFR1 signal to the total protein concentration or to a total FGFR1 ELISA.
-
Calculate the percentage of inhibition of FGF2-induced FGFR1 phosphorylation for each compound concentration relative to the stimulated and unstimulated controls.
-
Determine the cellular IC50 value by plotting the percentage of inhibition versus the logarithm of the compound concentration and fitting the data to a dose-response curve.
-
Conclusion
The protocols outlined in this application note provide a comprehensive framework for characterizing the kinase inhibitory profile of this compound, with a hypothetical focus on FGFR1. By following these detailed in vitro and cell-based methodologies, researchers can obtain robust and reproducible data to assess the compound's potency, selectivity, and cellular activity. This information is crucial for the further development of this compound as a valuable research tool for studying FGFR1 signaling or as a potential starting point for a therapeutic drug discovery program.
References
-
Creative Diagnostics. (n.d.). Kinase Activity Assay. Retrieved from [Link]
-
BPS Bioscience. (n.d.). Luminescence Kinase Assays Illuminate the Path to Inhibitor Discovery. Retrieved from [Link]
-
Wang, X., Chi, K., Wang, H., & Sun, W. (2022). Diagram of FGFR signaling pathways. ResearchGate. Retrieved from [Link]
- Ornitz, D. M., & Itoh, N. (2015). The Fibroblast Growth Factor signaling pathway. Wiley interdisciplinary reviews. Developmental biology, 4(3), 215–266.
- Kumar, A., Sharma, G., & Singh, P. (2021). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. RSC medicinal chemistry, 12(8), 1269–1295.
-
Bio Molecular Systems. (n.d.). Kinase Assays with Myra. Retrieved from [Link]
- Xie, Y., Su, N., Yang, J., Tan, Q., Huang, S., Jin, M., ... & Xie, X. (2020). FGF/FGFR signaling in health and disease. Signal transduction and targeted therapy, 5(1), 1-22.
-
Reaction Biology. (n.d.). FGFR1 Kinase Assay Service. Retrieved from [Link]
- Paul, A., Dan, S., & Guchhait, S. K. (2021). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules (Basel, Switzerland), 26(21), 6498.
-
Sino Biological. (n.d.). Kinase Assay Buffer I. Retrieved from [Link]
- Kandoth, C., Kandasamy, K., & Pandey, A. (2012). A Network Map of FGF-1/FGFR Signaling System. Journal of signal transduction, 2012, 925946.
-
Immunoway. (n.d.). FGFR1 (Phospho Tyr654) Cell-Based Colorimetric ELISA Kit. Retrieved from [Link]
- Thorne, N., Auld, D. S., & Inglese, J. (2010). Assay development for protein kinase enzymes. Current protocols in chemical biology, 2(4), 235–271.
Sources
- 1. bmglabtech.com [bmglabtech.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. bpsbioscience.com [bpsbioscience.com]
- 4. researchgate.net [researchgate.net]
- 5. The Fibroblast Growth Factor signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. resources.revvity.com [resources.revvity.com]
- 7. researchgate.net [researchgate.net]
- 8. promega.com [promega.com]
- 9. Kinase-Glo® Luminescent Kinase Assays [worldwide.promega.com]
- 10. FGFR1 Kinase Enzyme System [worldwide.promega.com]
- 11. sinobiological.com [sinobiological.com]
- 12. Kinase Assay Buffer I (ab189135) | Abcam [abcam.com]
- 13. reactionbiology.com [reactionbiology.com]
- 14. FGFR1 (Phospho Tyr654) Cell-Based Colorimetric ELISA Kit - PRODUCTS - Immunoway [immunoway.com]
- 15. revvity.com [revvity.com]
Application Notes & Protocols for the Investigation of 5-Fluoro-1H-indazol-6-OL in Cancer Cell Lines
Disclaimer: As of the latest literature review, 5-Fluoro-1H-indazol-6-OL is a novel compound with limited publicly available data regarding its specific anticancer activities. The following application notes and protocols are presented as a comprehensive, hypothesis-driven framework for its initial investigation. The proposed mechanism of action is extrapolated from the well-established activities of the indazole scaffold in oncology.[1]
Introduction: The Indazole Scaffold as a Privileged Structure in Oncology
The indazole core is a significant pharmacophore in medicinal chemistry, forming the structural basis of numerous kinase inhibitors.[1] Several indazole-containing drugs, such as axitinib and pazopanib, are approved for cancer therapy, primarily targeting receptor tyrosine kinases (RTKs) involved in angiogenesis and tumor progression.[1] These compounds typically function by competing with ATP at the kinase domain, thereby inhibiting downstream signaling pathways that drive cell proliferation, survival, and metastasis.[1][2]
This compound, a novel derivative, presents an opportunity for new therapeutic development. Its structural features suggest a potential role as a kinase inhibitor. This document outlines a rigorous, multi-faceted approach to characterize its anticancer properties in vitro, focusing on a plausible, high-value target: the c-MET receptor tyrosine kinase.
Hypothesized Mechanism of Action: Targeting the HGF/c-MET Signaling Axis
The hepatocyte growth factor (HGF) receptor, c-MET, is a well-validated oncogenic driver.[3] Its aberrant activation, through mutation, amplification, or overexpression, is implicated in the development and metastatic progression of numerous solid tumors and is often associated with poor prognosis.[3] The HGF/c-MET pathway activates critical downstream cascades, including the PI3K/Akt and RAS/MAPK pathways, which promote cell growth, survival, and invasion.[4]
Given the prevalence of indazole-based c-MET inhibitors, we hypothesize that This compound acts as a c-MET kinase inhibitor. This inhibition is predicted to block HGF-mediated signaling, leading to decreased cell viability and the induction of apoptosis in c-MET-dependent cancer cell lines.
Caption: Hypothesized inhibition of the HGF/c-MET pathway by this compound.
Proposed Experimental Workflow
A logical, phased approach is essential for characterizing a novel compound. The workflow is designed to first establish broad anti-proliferative activity, then determine the mechanism of cell death, and finally, validate the engagement of the hypothesized molecular target.
Caption: A phased experimental workflow for investigating this compound.
Application Protocols
Protocol 1: Determination of Anti-Proliferative Activity (MTT Assay)
Objective: To quantify the dose-dependent cytotoxic effect of this compound on cancer cell lines and determine its half-maximal inhibitory concentration (IC50).
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity.[5] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals.[5] The amount of formazan produced is directly proportional to the number of living cells.[5]
Materials:
-
Cancer cell lines (e.g., a c-MET amplified line like EBC-1 or SNU-5, and a low-MET line for comparison)
-
Complete culture medium (e.g., RPMI-1640 or DMEM with 10% FBS, 1% Penicillin-Streptomycin)
-
This compound (stock solution in DMSO)
-
MTT reagent (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)[6]
-
Sterile 96-well flat-bottom plates
-
Phosphate-Buffered Saline (PBS)
Procedure:
-
Cell Seeding: Trypsinize and count cells. Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.[5] Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell adhesion.[5]
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. The final DMSO concentration should not exceed 0.1% to avoid solvent toxicity.
-
Remove the medium from the wells and add 100 µL of the compound dilutions. Include "vehicle control" (medium with DMSO) and "untreated control" wells.
-
Incubate the plate for 48-72 hours at 37°C, 5% CO₂.
-
MTT Addition: After incubation, carefully add 10 µL of the 5 mg/mL MTT solution to each well (final concentration 0.5 mg/mL).
-
Incubate for 3-4 hours at 37°C, allowing formazan crystals to form.[6]
-
Solubilization: Carefully remove the medium containing MTT. Add 100-150 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[7]
-
Wrap the plate in foil and place it on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Data Acquisition: Measure the absorbance at a wavelength between 540 and 590 nm using a microplate reader.[5] Use a reference wavelength of >650 nm if available.
Data Analysis:
-
Subtract the absorbance of blank wells (medium only) from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control: (Abs_treated / Abs_vehicle) * 100.
-
Use graphing software (e.g., GraphPad Prism) to plot percent viability against the log of the compound concentration and perform a non-linear regression to determine the IC50 value.
| Cell Line | Putative c-MET Status | Hypothesized IC50 (µM) for this compound |
| EBC-1 (Lung) | Amplified | 0.1 - 1.0 |
| SNU-5 (Gastric) | Amplified | 0.1 - 1.0 |
| A549 (Lung) | Low Expression | > 10 |
| MCF-7 (Breast) | Low Expression | > 10 |
Protocol 2: Analysis of Apoptosis by Annexin V/PI Staining
Objective: To determine if the observed cytotoxicity from Protocol 1 is due to the induction of programmed cell death (apoptosis).
Principle: During early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent protein, has a high affinity for PS and, when conjugated to a fluorophore (e.g., FITC), can identify early apoptotic cells. Propidium Iodide (PI) is a fluorescent nuclear stain that is impermeant to live and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membrane integrity. Dual staining allows for the differentiation of viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+) cells via flow cytometry.
Materials:
-
Cells and culture reagents
-
This compound
-
6-well plates
-
Annexin V-FITC/PI Apoptosis Detection Kit (containing Annexin V-FITC, PI solution, and 1X Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed 1-2 x 10⁵ cells per well in 6-well plates and allow them to adhere overnight.
-
Treat cells with this compound at concentrations corresponding to 1x and 2x the determined IC50 value for 24-48 hours. Include a vehicle control.
-
Cell Harvesting: Collect both floating and adherent cells. For adherent cells, gently trypsinize and combine them with the supernatant from the same well to ensure all apoptotic cells are collected.[8]
-
Centrifuge the cell suspension at ~500 xg for 5 minutes. Discard the supernatant.
-
Staining: Wash the cell pellet twice with cold PBS.[8]
-
Resuspend the cells in 100 µL of 1X Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI solution to the cell suspension.
-
Gently vortex and incubate for 15-20 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube before analysis.
-
Data Acquisition: Analyze the samples on a flow cytometer within one hour.
Data Analysis:
-
Use unstained, Annexin V-only, and PI-only controls to set up compensation and quadrants.
-
Quantify the percentage of cells in each quadrant:
-
Lower-Left (Q3): Viable cells (Annexin V- / PI-)
-
Lower-Right (Q4): Early apoptotic cells (Annexin V+ / PI-)
-
Upper-Right (Q2): Late apoptotic/necrotic cells (Annexin V+ / PI+)
-
Upper-Left (Q1): Necrotic/dead cells (Annexin V- / PI+)
-
Protocol 3: Validation of Target Engagement by Western Blot
Objective: To confirm that this compound inhibits the phosphorylation of c-MET and its downstream signaling proteins (Akt, ERK) and induces apoptotic markers.
Principle: Western blotting uses antibodies to detect specific proteins in a complex mixture.[9] It allows for the analysis of total protein levels and post-translational modifications like phosphorylation, which is indicative of kinase activity.
Materials:
-
Cells, culture reagents, and 6-well plates
-
This compound
-
Recombinant Human HGF (for pathway stimulation)
-
Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels, running buffer, and electrophoresis apparatus
-
Transfer buffer, PVDF membrane, and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary Antibodies: anti-phospho-MET (Tyr1234/1235), anti-total-MET, anti-phospho-Akt (Ser473), anti-total-Akt, anti-phospho-ERK1/2, anti-total-ERK1/2, anti-Cleaved Caspase-3, anti-β-Actin (loading control).
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate (ECL) and imaging system
Procedure:
-
Cell Treatment: Seed cells in 6-well plates. Once confluent, serum-starve the cells for 4-6 hours.
-
Pre-treat cells with this compound (at IC50 concentration) for 2 hours.
-
Stimulate the cells with HGF (e.g., 50 ng/mL) for 15-30 minutes to activate the c-MET pathway. Include controls: untreated, HGF only, and compound only.
-
Lysate Preparation: Wash cells with ice-cold PBS. Add 100-200 µL of ice-cold lysis buffer to each well. Scrape the cells, transfer the lysate to a microfuge tube, and incubate on ice for 30 minutes.[9]
-
Centrifuge at ~14,000 xg for 15 minutes at 4°C. Collect the supernatant.[10]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Normalize all samples to the same protein concentration. Add an equal volume of 2X Laemmli buffer and boil at 95-100°C for 5 minutes.
-
SDS-PAGE & Transfer: Load 20-40 µg of protein per lane onto an SDS-PAGE gel. Run the gel to separate proteins by size.
-
Transfer the separated proteins to a PVDF membrane.[9]
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the desired primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.[10]
-
Wash the membrane three times for 10 minutes each with TBST.[9]
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[9]
-
Wash again three times with TBST.
-
-
Detection: Apply the ECL substrate and capture the chemiluminescent signal using an imaging system.
-
Stripping & Re-probing: If necessary, strip the membrane and re-probe with another antibody (e.g., probe for the phosphorylated form first, then strip and probe for the total protein and loading control).
References
- MTT Assay Protocol for Cell Viability and Proliferation. (n.d.). Roche.
- MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. (2025). CLYTE Technologies.
- Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. (n.d.). Bio-Techne.
- MTT assay protocol. (n.d.). Abcam.
- Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. (n.d.). PMC.
- CyQUANT MTT Cell Proliferation Assay Kit Protocol. (n.d.). Thermo Fisher Scientific.
- Protocol for Cell Viability Assays. (2022). BroadPharm.
- Annexin V staining assay protocol for apoptosis. (n.d.). Abcam.
- Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. (n.d.). R&D Systems.
- Apoptosis detection protocol using the Annexin-V and PI kit. (2018). protocols.io.
- Western blot protocol. (n.d.). Abcam.
- Western Blot Protocol. (n.d.). OriGene Technologies Inc.
- Western Blot Protocol. (n.d.). R&D Systems.
- Western blotting. (2009). Chen Lab - University of Hawaii Cancer Center.
- General Western Blot Protocol Overview. (n.d.). Novus Biologicals.
- Kinase assays. (2020). BMG LABTECH.
- Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. (n.d.). PMC - NIH.
- Discovery of a potent, selective, and orally bioavailable c-Met inhibitor. (2008). PubMed.
- Safety and Tolerability of c-MET Inhibitors in Cancer. (n.d.). PMC - PubMed Central.
- c-Met Inhibitor Review. (n.d.). Selleck Chemicals.
Sources
- 1. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bmglabtech.com [bmglabtech.com]
- 3. Safety and Tolerability of c-MET Inhibitors in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. clyte.tech [clyte.tech]
- 6. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - TW [thermofisher.com]
- 7. broadpharm.com [broadpharm.com]
- 8. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Western Blot Protocol | R&D Systems [rndsystems.com]
- 10. origene.com [origene.com]
Application Note: A Framework for Evaluating the Anti-Inflammatory Properties of 5-Fluoro-1H-indazol-6-OL Derivatives
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive framework for the investigation of novel 5-Fluoro-1H-indazol-6-OL derivatives as potential anti-inflammatory agents. The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including anti-inflammatory, anti-cancer, and analgesic properties[1][2][3]. Commercially available non-steroidal anti-inflammatory drugs (NSAIDs) such as Bendazac and Benzydamine feature the 1H-indazole scaffold, validating its therapeutic potential[4].
This guide moves beyond a simple recitation of methods. It is designed to empower researchers by elucidating the rationale behind experimental choices, providing robust, self-validating protocols, and grounding the scientific approach in established signaling pathways. The objective is to provide a logical and efficient workflow to characterize novel derivatives, from initial screening to detailed mechanistic elucidation.
Part 1: The Mechanistic Landscape of Inflammation
A thorough evaluation of any new anti-inflammatory candidate requires a foundational understanding of the key molecular pathways that drive the inflammatory response. For indazole derivatives, preclinical evidence points toward modulation of critical signaling cascades that regulate the production of pro-inflammatory mediators. We will focus on two central pathways known to be targets of anti-inflammatory compounds: the p38 MAPK cascade and the NF-κB signaling axis.
The p38 MAPK Signaling Pathway
The p38 mitogen-activated protein kinase (MAPK) pathway is a crucial transducer of extracellular stress and inflammatory signals[5]. It is activated by stimuli such as lipopolysaccharide (LPS) and pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1β (IL-1β)[6][7]. The activation of p38 MAPK, particularly the p38α isoform, leads to the phosphorylation of downstream targets, which ultimately enhances the stability and translation of mRNAs encoding inflammatory cytokines[8]. Consequently, inhibitors of p38 MAPK effectively block the production of TNF-α and IL-1, making this pathway a prime target for anti-inflammatory drug discovery[6][8].
Caption: The p38 MAPK signaling cascade.
The NF-κB Signaling Cascade
The Nuclear Factor-kappa B (NF-κB) family of transcription factors are master regulators of inflammation. In most unstimulated cells, NF-κB dimers (most commonly p50/p65) are held inactive in the cytoplasm by inhibitor of κB (IκB) proteins, primarily IκBα[9]. Inflammatory stimuli trigger the activation of the IκB kinase (IKK) complex, which phosphorylates IκBα. This phosphorylation marks IκBα for ubiquitination and subsequent degradation by the proteasome. The degradation of IκBα unmasks the nuclear localization signal (NLS) on the p65 subunit, facilitating its rapid translocation into the nucleus. Once in the nucleus, p65 binds to specific DNA sequences to drive the transcription of a host of pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules[9][10].
Caption: The canonical NF-κB signaling pathway.
Part 2: A Stepwise Experimental Workflow
A logical progression of experiments is critical for an efficient and conclusive investigation. The workflow should begin with broad screening assays to confirm anti-inflammatory activity and rule out non-specific effects, followed by targeted experiments to dissect the underlying mechanism of action.
Caption: Recommended experimental workflow.
Foundational Work: Cytotoxicity Assessment
Expertise & Experience: Before assessing anti-inflammatory properties, it is imperative to determine the concentration range at which the test compounds do not induce cell death. A reduction in inflammatory markers could be falsely attributed to a compound's activity if it is simply killing the cells. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.
Protocol: MTT Cell Viability Assay
-
Cell Seeding: Seed macrophages (e.g., RAW 264.7) in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the this compound derivatives in cell culture medium. Replace the old medium with medium containing the test compounds. Include a "vehicle control" (e.g., 0.1% DMSO) and a "no cell" blank control. Incubate for 24 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Readout: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the vehicle control after subtracting the blank reading. Select concentrations that show >90% cell viability for subsequent anti-inflammatory assays.
Part 3: Core Protocols for Mechanistic Investigation
Following the determination of a non-toxic concentration range, the next phase involves using a relevant cell-based model to quantify the anti-inflammatory effects and probe the underlying mechanisms.
Cell Model Rationale: The use of a murine macrophage cell line like RAW 264.7, stimulated with Lipopolysaccharide (LPS), is a robust and widely accepted in vitro model of inflammation[11]. LPS, a component of the outer membrane of Gram-negative bacteria, activates Toll-like receptor 4 (TLR4), initiating a signaling cascade that robustly activates both the p38 MAPK and NF-κB pathways, leading to the production of pro-inflammatory cytokines[7].
Protocol 3.1: Quantification of Pro-Inflammatory Cytokines via ELISA
Trustworthiness: The Enzyme-Linked Immunosorbent Assay (ELISA) is the gold standard for accurately quantifying specific cytokine concentrations in biological samples due to its high sensitivity and specificity[12][13]. This protocol will determine if the test compounds can inhibit the production of key pro-inflammatory cytokines.
Step-by-Step Methodology:
-
Cell Seeding and Treatment: Seed RAW 264.7 cells in a 24-well plate at 2 x 10⁵ cells/well and allow them to adhere overnight.
-
Pre-treatment: Pre-treat the cells with various non-toxic concentrations of the this compound derivatives (and a vehicle control) for 1 hour.
-
Inflammatory Challenge: Stimulate the cells by adding LPS to a final concentration of 1 µg/mL to all wells except the negative control.
-
Incubation: Incubate the plate for 12-24 hours at 37°C to allow for cytokine production and secretion.
-
Supernatant Collection: Centrifuge the plate at 400 x g for 5 minutes and carefully collect the cell-free supernatant. Store at -80°C until analysis.
-
ELISA Procedure: Perform a sandwich ELISA for TNF-α, IL-6, and IL-1β on the collected supernatants according to the manufacturer's instructions (e.g., BD Biosciences, R&D Systems)[14]. This typically involves:
-
Coating a 96-well plate with a capture antibody.
-
Blocking non-specific binding sites.
-
Adding standards and samples (supernatants).
-
Adding a biotinylated detection antibody.
-
Adding an enzyme conjugate (e.g., Streptavidin-HRP).
-
Adding a chromogenic substrate and stopping the reaction.
-
Measuring absorbance on a plate reader.
-
-
Data Analysis: Calculate the cytokine concentrations based on the standard curve. Determine the IC₅₀ value (the concentration of the compound that causes 50% inhibition of cytokine production) for each active derivative.
Data Presentation: Cytokine Inhibition
| Derivative ID | TNF-α IC₅₀ (µM) | IL-6 IC₅₀ (µM) | IL-1β IC₅₀ (µM) |
|---|---|---|---|
| Compound X-01 | Data | Data | Data |
| Compound X-02 | Data | Data | Data |
| Dexamethasone | Data | Data | Data |
Protocol 3.2: Analysis of p38 MAPK and NF-κB Pathway Activation via Western Blot
Expertise & Experience: Western blotting allows for the semi-quantitative analysis of specific protein levels and their post-translational modifications, such as phosphorylation, which is a hallmark of signal transduction pathway activation[15]. By analyzing key proteins in the p38 and NF-κB pathways, we can directly test the hypothesis that the indazole derivatives inhibit these cascades.
Step-by-Step Methodology:
-
Cell Culture and Treatment: Seed RAW 264.7 cells in 6-well plates. Pre-treat with the test compound for 1 hour, followed by stimulation with LPS (1 µg/mL). For p38 phosphorylation, a short stimulation time (15-30 minutes) is optimal. For IκBα degradation, a similar short time course is effective[9].
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them with RIPA buffer supplemented with protease and phosphatase inhibitor cocktails. The phosphatase inhibitors are critical to preserve the phosphorylation state of proteins like p38[9].
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-40 µg) onto an SDS-polyacrylamide gel. Separate the proteins by electrophoresis and then transfer them to a PVDF or nitrocellulose membrane[16].
-
Blocking and Antibody Incubation:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with primary antibodies overnight at 4°C. A self-validating experiment requires probing for both the phosphorylated and total forms of the protein of interest.
-
For p38 Pathway: Anti-phospho-p38 MAPK and Anti-total-p38 MAPK.
-
For NF-κB Pathway: Anti-IκBα.
-
-
Include a loading control antibody (e.g., Anti-β-Actin or Anti-GAPDH) to confirm equal protein loading across all lanes.
-
-
Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system[16].
-
Densitometry: Quantify the band intensities using software like ImageJ. Normalize the phosphorylated protein signal to the total protein signal (e.g., p-p38 / total p38) to accurately assess the inhibition of pathway activation.
Alternative for NF-κB: Nuclear Translocation Assay A more direct measure of NF-κB activation is the translocation of the p65 subunit from the cytoplasm to the nucleus[10].
-
Cell Treatment: Treat cells as described above, with an LPS stimulation time of 30-60 minutes.
-
Cellular Fractionation: Use a commercial nuclear/cytoplasmic extraction kit to separate the cytoplasmic and nuclear fractions[17].
-
Western Blot Analysis: Perform Western blotting on both fractions.
-
Probe the nuclear fractions for p65. An increase in nuclear p65 upon LPS stimulation and a decrease with compound treatment indicates pathway inhibition.
-
Trustworthiness: To validate the purity of the fractions, probe the cytoplasmic fraction for a cytoplasmic marker (e.g., GAPDH) and the nuclear fraction for a nuclear marker (e.g., Lamin B1 or PCNA)[10].
-
References
-
Cuadrado, A., & Nebreda, A. R. (2010). The p38 MAP kinase pathway as a therapeutic target in inflammatory disease. Nature Reviews Drug Discovery, 9(5), 410-424. [Link]
-
Frontiers in Cellular Neuroscience. (2021). The p38MAPK-MK2 Signaling Axis as a Critical Link Between Inflammation and Synaptic Transmission. Frontiers. [Link]
-
Koistinaho, M., & Koistinaho, J. (2002). The p38 MAP Kinase Family as Regulators of Proinflammatory Cytokine Production in Degenerative Diseases of the CNS. Annals of the New York Academy of Sciences, 973(1), 324-328. [Link]
-
Kim, C., et al. (2018). Functional Roles of p38 Mitogen-Activated Protein Kinase in Macrophage-Mediated Inflammatory Responses. Mediators of Inflammation. [Link]
-
Hernández-Vázquez, E., et al. (2020). Synthesis and Biological Evaluation of 2H-Indazole Derivatives: Towards Antimicrobial and Anti-Inflammatory Dual Agents. Molecules, 25(21), 5038. [Link]
-
Schroecksnadel, K., et al. (2006). In vitro testing for anti-inflammatory properties of compounds employing peripheral blood mononuclear cells freshly isolated from healthy donors. Clinical and Experimental Immunology, 146(3), 484-490. [Link]
-
Schett, G., et al. (2023). Revisiting p38 Mitogen-Activated Protein Kinases (MAPK) in Inflammatory Arthritis: A Narrative of the Emergence of MAPK-Activated Protein Kinase Inhibitors (MK2i). International Journal of Molecular Sciences, 24(18), 14092. [Link]
-
Pérez-Guerrero, C., et al. (2023). In Vitro and Ex Vivo Models for Screening Topical Anti-Inflammatory Drugs. Pharmaceutics, 15(1), 263. [Link]
-
Sangeetha, R., & Akilandeswari, S. (2016). In vitro pharmacological screening methods for anti-inflammatory agents. International Journal of Pharmaceutical Sciences and Research, 7(8), 3176-3181. [Link]
-
Peiris, D., et al. (2023). Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations. Journal of Pharmaceutical Research International. [Link]
-
Leng, S. X., et al. (2008). Detection and Quantification of Cytokines and Other Biomarkers. Methods in Molecular Biology, 422, 267-280. [Link]
-
Dr. Oracle. (2023). What is the best method for detecting cytokines (Cytokines) in a clinical setting? Dr. Oracle. [Link]
-
Slideshare. (2017). Screening models for inflammatory drugs. Slideshare. [Link]
-
Yang, B., et al. (2011). Accurate and Simple Measurement of the Pro-inflammatory Cytokine IL-1β using a Whole Blood Stimulation Assay. Journal of Visualized Experiments, (49), 2662. [Link]
-
JoVE. (2022). Accurate & Simple Measurement Of Pro-Inflammatory Cytokine IL-1β l Protocol Preview. YouTube. [Link]
-
Cheekavolu, C., & Muniappan, M. (2016). In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives. Journal of Clinical and Diagnostic Research, 10(8), FF01-FF06. [Link]
-
ResearchGate. (2024). What will be the best way to test NFkb activation via western blot? ResearchGate. [Link]
-
Wang, C., et al. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. Bioorganic & Medicinal Chemistry Letters, 41, 128008. [Link]
-
Wang, X., et al. (2023). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 28(6), 2783. [Link]
-
Fivephoton Biochemicals. (n.d.). NF-kappa B Activation Assay Kit. Fivephoton Biochemicals. [Link]
-
ResearchGate. (2020). Synthesis and Biological Evaluation of 2H-Indazole Derivatives: Towards Antimicrobial and Anti-Inflammatory Dual Agents. ResearchGate. [Link]
-
George, T. C., et al. (2012). Quantifying Nuclear p65 as a Parameter for NF-κB Activation: Correlation Between ImageStream Cytometry, Microscopy and Western Blot. Journal of Visualized Experiments, (63), 3844. [Link]
-
Uddin, M. A., & Bsharat, S. M. (2022). Challenges with Methods for Detecting and Studying the Transcription Factor Nuclear Factor Kappa B (NF-κB) in the Central Nervous System. International Journal of Molecular Sciences, 23(16), 9033. [Link]
-
ResearchGate. (2023). Indazole-based antiinflammatory and analgesic drugs. ResearchGate. [Link]
-
ResearchGate. (2016). In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives. ResearchGate. [Link]
-
Taylor & Francis Online. (2020). Indazole – Knowledge and References. Taylor & Francis Online. [Link]
-
Wang, X., et al. (2023). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. PMC. [Link]
-
de Oliveira, R. S., et al. (2020). Mechanisms involved in the antinociceptive and anti-inflammatory effects of a new triazole derivative: 5-[1-(4-fluorophenyl)-1H-1,2,3-triazol-4-yl]-1H-tetrazole (LQFM-096). European Journal of Pharmacology, 882, 173262. [Link]
-
Das, S., et al. (2023). Exploring the anti-inflammatory activities, mechanism of action and prospective drug delivery systems of tocotrienol to target neurodegenerative diseases. Journal of Controlled Release, 357, 225-243. [Link]
Sources
- 1. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. The p38 MAP Kinase Family as Regulators of Proinflammatory Cytokine Production in Degenerative Diseases of the CNS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. The p38 MAP kinase pathway as a therapeutic target in inflammatory disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Quantifying Nuclear p65 as a Parameter for NF-κB Activation: Correlation Between ImageStream Cytometry, Microscopy and Western Blot - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | The p38MAPK-MK2 Signaling Axis as a Critical Link Between Inflammation and Synaptic Transmission [frontiersin.org]
- 12. Detection and Quantification of Cytokines and Other Biomarkers - PMC [pmc.ncbi.nlm.nih.gov]
- 13. droracle.ai [droracle.ai]
- 14. Cytokine Elisa [bdbiosciences.com]
- 15. Challenges with Methods for Detecting and Studying the Transcription Factor Nuclear Factor Kappa B (NF-κB) in the Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Western blot Protocol specific for NFkB p65 antibody (NBP1-96139): Novus Biologicals [novusbio.com]
- 17. NF-kappa B, NF-{kappa}B, NF-kB, Nuclear Factor-Kappa B, Activation Assay Kit (Part No. NFKB-1) [fivephoton.com]
Introduction: The Indazole Scaffold as a Privileged Motif in Kinase Inhibitor Discovery
An Application Guide for the In Vitro Characterization of 5-Fluoro-1H-indazol-6-ol and Related Novel Kinase Inhibitors
The indazole core represents a "privileged structure" in medicinal chemistry, forming the foundation of numerous therapeutic agents, particularly in oncology.[1][2] Compounds built around this heterocyclic framework have shown remarkable efficacy as inhibitors of protein kinases, which are critical regulators of cellular signaling pathways often dysregulated in cancer.[1] Several U.S. FDA-approved drugs, such as Axitinib and Pazopanib, feature the indazole moiety, underscoring its importance in targeting kinases like VEGFR and FGFR.[1]
The compound this compound is a representative member of this promising class. While specific public data on this exact molecule is limited, its structural features—notably the indazole core and a fluorine substitution, which can enhance binding affinity and metabolic stability—suggest its potential as a kinase inhibitor.[1]
This document serves as a comprehensive guide for researchers, scientists, and drug development professionals on the in vitro characterization of this compound or other novel indazole-based small molecules. The protocols herein are designed as a self-validating cascade, moving from initial biochemical potency assessment to cellular activity and finally to target engagement, providing a robust framework for evaluating new chemical entities.
Part 1: Compound Management and Stock Solution Preparation
Accurate and consistent compound handling is the bedrock of reliable in vitro data. The low aqueous solubility of many heterocyclic compounds, including indazole derivatives, necessitates the use of an organic solvent for creating high-concentration stock solutions.
Rationale for Solvent Choice: Anhydrous Dimethyl Sulfoxide (DMSO) is the solvent of choice for the initial stock solution. Its high dissolving power for a wide range of organic molecules and miscibility with aqueous assay buffers make it ideal. However, it is critical to control the final DMSO concentration in assays, as levels above 1% can impact cellular health and enzyme activity.
Table 1: Physicochemical Properties of this compound (and Related Analogs)
| Property | Estimated Value | Basis for Estimation & Comments |
| Molecular Formula | C₇H₅FN₂O | Calculated |
| Molecular Weight | 152.13 g/mol | Calculated |
| Aqueous Solubility | Poor | Indazole derivatives are typically characterized by low aqueous solubility. |
| Recommended Solvent | Dimethyl Sulfoxide (DMSO) | Standard for creating concentrated stocks of indazole-based inhibitors for in vitro screening. |
| Powder Storage | 2-8°C, desiccated | Based on vendor recommendations for similar fluorinated indazole compounds. |
| Solution Storage | -20°C or -80°C in aliquots | Aliquoting is critical to avoid repeated freeze-thaw cycles, which can lead to compound degradation or precipitation. |
Protocol 1: Preparation of a 10 mM Concentrated Stock Solution
-
Equilibration: Allow the vial of solid this compound to reach room temperature before opening to prevent moisture condensation.
-
Weighing: Using a calibrated analytical balance, accurately weigh 1.52 mg of the compound.
-
Dissolution: Transfer the weighed solid into a sterile, amber glass vial or a polypropylene microcentrifuge tube. Add 1.0 mL of anhydrous, high-purity DMSO.
-
Solubilization: Vortex the solution vigorously for 2-3 minutes. If particulates remain, sonicate the vial in a water bath for 5-10 minutes until the solution is clear.
-
Storage: Aliquot the 10 mM stock solution into smaller volumes (e.g., 20 µL) in sterile, low-binding tubes. Store these aliquots at -20°C or -80°C, protected from light.
Part 2: Biochemical Potency Assessment - Kinase Inhibition Assay
The first step in characterizing a putative kinase inhibitor is to measure its direct effect on the activity of a purified, recombinant kinase enzyme. This biochemical assay quantifies the concentration-dependent inhibition and determines the half-maximal inhibitory concentration (IC₅₀), a key measure of potency.
Assay Principle: The ADP-Glo™ Kinase Assay is a robust, luminescence-based method that measures the amount of ADP produced during a kinase reaction. As the kinase phosphorylates its substrate, ATP is converted to ADP. The amount of ADP produced is directly proportional to kinase activity. An inhibitor will reduce the amount of ADP generated.
Workflow for Biochemical Kinase Inhibition Assay
Caption: Workflow for a luminescence-based biochemical kinase assay.
Protocol 2: Determining Biochemical IC₅₀ using the ADP-Glo™ Assay
This protocol assumes the target kinase and its substrate are known. The assay should be run at an ATP concentration close to the Kₘ for ATP to accurately assess competitive inhibitors.[3]
-
Compound Plating: a. Perform a serial dilution of the 10 mM stock of this compound in DMSO. b. Dilute these intermediate concentrations into the kinase reaction buffer to create 2X final concentrations. Ensure the final DMSO concentration remains constant across all wells (e.g., 1%). c. Add 5 µL of the 2X compound dilutions to the wells of a white, 384-well assay plate. Include "no inhibitor" (vehicle control) and "no enzyme" (background) controls.
-
Kinase Reaction: a. Prepare a 2X enzyme/substrate mix in kinase reaction buffer. b. Add 5 µL of this mix to each well containing the compound. c. Pre-incubate the plate for 15-30 minutes at room temperature. This step allows the inhibitor to bind to the kinase before the reaction starts.[3] d. Prepare a 2X ATP solution. Add 10 µL to each well to initiate the kinase reaction. e. Incubate for 60 minutes at room temperature.
-
Signal Detection: a. Add 20 µL of ADP-Glo™ Reagent to each well. Incubate for 40 minutes at room temperature to stop the reaction and deplete the remaining ATP. b. Add 40 µL of Kinase Detection Reagent to each well. Incubate for 30-60 minutes at room temperature to convert ADP to ATP and generate a luminescent signal. c. Read the luminescence on a plate reader.
-
Data Analysis: a. Subtract the "no enzyme" background from all wells. b. Normalize the data to the "vehicle control" (100% activity). c. Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC₅₀ value.
Table 2: Example Data Summary for Biochemical IC₅₀
| Compound | Target Kinase | Biochemical IC₅₀ (nM) |
| This compound | Kinase X | Experimental Value |
| Staurosporine (Control) | Kinase X | Experimental Value |
Part 3: Cellular Activity Assessment - Anti-Proliferation Assay
A potent biochemical inhibitor must be able to enter cells and exert its effect in a complex biological environment. A cell-based assay is the essential next step to measure the compound's effect on cancer cell proliferation or viability.
Assay Principle: The CellTiter-Glo® Luminescent Cell Viability Assay is a homogeneous method that quantifies the number of viable cells in culture based on the amount of ATP present, which is an indicator of metabolic activity.[4] A decrease in ATP is proportional to the degree of cytostatic (growth inhibition) or cytotoxic (cell killing) effects.[4][5]
Workflow for Cell-Based Anti-Proliferation Assay
Caption: Workflow for a luminescence-based cell viability assay.
Protocol 3: Determining Cellular IC₅₀ using CellTiter-Glo®
-
Cell Plating: a. Culture a cancer cell line known to be dependent on the target kinase. b. Trypsinize and count the cells. Seed the cells into a white, clear-bottom 384-well plate at a predetermined optimal density (e.g., 1000 cells/well). c. Incubate the plate for 24 hours at 37°C, 5% CO₂ to allow the cells to attach.
-
Compound Treatment: a. Prepare serial dilutions of this compound in the appropriate cell culture medium. The final DMSO concentration should not exceed 0.5%. b. Remove the old medium from the cells and add the medium containing the compound dilutions. Include vehicle control wells.
-
Incubation: a. Incubate the plate for 72 hours at 37°C, 5% CO₂. This duration is typically sufficient to observe effects on proliferation over several cell cycles.
-
Signal Detection: a. Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes. b. Prepare the CellTiter-Glo® Reagent according to the manufacturer's instructions. c. Add a volume of reagent equal to the volume of medium in the well (e.g., 50 µL). d. Mix on an orbital shaker for 2 minutes to induce cell lysis. e. Incubate at room temperature for 10 minutes to stabilize the luminescent signal. f. Read the luminescence on a plate reader.
-
Data Analysis: a. Normalize the data to the vehicle-treated wells (100% viability). b. Plot the percent viability versus the log of the inhibitor concentration and fit to a four-parameter logistic curve to determine the IC₅₀ or GI₅₀ (half-maximal growth inhibition) value.
Part 4: Cellular Target Engagement Confirmation
A critical step in validating a kinase inhibitor is to demonstrate that it binds to its intended target within the complex environment of a living cell.[6] A reduction in cell proliferation could be due to off-target effects, so confirming direct target engagement provides crucial evidence for the compound's mechanism of action.[6]
Assay Principle: The NanoBRET™ Target Engagement (TE) Assay is a proximity-based method that measures compound binding at a specific protein target in live cells.[7] The assay uses a target protein fused to a bright NanoLuc® luciferase (the energy donor). A fluorescent tracer that reversibly binds to the active site of the kinase is added to the cells. In the absence of an inhibitor, the tracer binds the kinase, bringing it close to the luciferase and generating a Bioluminescence Resonance Energy Transfer (BRET) signal. A test compound that binds to the same site will compete with and displace the tracer, leading to a loss of BRET signal.[8]
Principle of NanoBRET™ Target Engagement Assay
Caption: Principle of competitive displacement in the NanoBRET™ assay.
Protocol 4: Measuring Cellular Target Engagement with NanoBRET™
-
Cell Preparation: a. Transiently transfect cells (e.g., HEK293) with a vector encoding the target kinase fused to NanoLuc® luciferase. b. 24 hours post-transfection, harvest the cells and resuspend them in Opti-MEM.
-
Assay Plating: a. Add the cell suspension to the wells of a white 384-well assay plate. b. Prepare serial dilutions of this compound. c. Add the compound dilutions to the cells and incubate for 2 hours at 37°C, 5% CO₂. This is the equilibration period for the test compound.
-
Tracer and Substrate Addition: a. Prepare a combined solution of the NanoBRET™ fluorescent tracer and the Nano-Glo® Substrate. b. Add this solution to the wells.
-
Signal Detection: a. Incubate the plate at room temperature for 15-30 minutes, protected from light. b. Read the plate on a BRET-capable plate reader, measuring both the donor (luciferase) and acceptor (tracer) emission wavelengths simultaneously.
-
Data Analysis: a. Calculate the raw BRET ratio (Acceptor Emission / Donor Emission). b. Normalize the data and plot the BRET ratio versus the log of the inhibitor concentration. c. Fit the data to a four-parameter logistic curve to determine the IC₅₀ for tracer displacement, which reflects the compound's apparent affinity for the target in live cells.
Table 3: Example Data Summary for Cellular Assays
| Compound | Cellular Proliferation IC₅₀ (nM) (Cell Line A) | Cellular Target Engagement IC₅₀ (nM) (HEK293) |
| This compound | Experimental Value | Experimental Value |
| Control Inhibitor | Experimental Value | Experimental Value |
Conclusion and Next Steps
This structured, three-phase approach provides a comprehensive in vitro evaluation of novel indazole-based compounds like this compound. A strong correlation between biochemical potency, cellular anti-proliferative activity, and direct target engagement in live cells builds a compelling case for a compound's mechanism of action. Discrepancies between these data points can also be highly informative, suggesting potential issues with cell permeability, metabolic instability, or off-target effects that must be investigated in subsequent studies. Successful characterization through these protocols provides the foundational data required to advance a promising inhibitor to the next stages of drug discovery, including selectivity profiling against a broad panel of kinases and eventual in vivo efficacy studies.
References
-
ResearchGate. Binding assays to profile target engagement by kinase inhibitors in vitro. Available at: [Link]
-
MDPI. Viability Assessment Following Anticancer Treatment Requires Single-Cell Visualization. Available at: [Link]
-
National Institutes of Health (NIH). Cell-Based Methods for Determination of Efficacy for Candidate Therapeutics in the Clinical Management of Cancer. Available at: [Link]
-
ACS Omega. Comparison of Cytotoxicity Evaluation of Anticancer Drugs between Real-Time Cell Analysis and CCK-8 Method. Available at: [Link]
-
Danaher Life Sciences. Cell Viability and Proliferation Assays in Drug Screening. Available at: [Link]
-
Reaction Biology. Spotlight: Cell-based kinase assay formats. Available at: [Link]
-
Journal of Medicinal Chemistry. Target Engagement Assays in Early Drug Discovery. Available at: [Link]
-
Reaction Biology. Step-by-Step Guide to Kinase Inhibitor Development. Available at: [Link]
-
Stanford University. A small molecule–kinase interaction map for clinical kinase inhibitors. Available at: [Link]
-
National Institutes of Health (NIH). Assay Development for Protein Kinase Enzymes. Available at: [Link]
-
National Institutes of Health (NIH). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. Available at: [Link]
-
Journal of Medicinal Chemistry. 1-((S)-2-Aminopropyl)-1H-indazol-6-ol: A Potent Peripherally Acting 5-HT2 Receptor Agonist with Ocular Hypotensive Activity. Available at: [Link]
-
Taylor & Francis Online. Indazole – Knowledge and References. Available at: [Link]
-
Journal of Medicinal Chemistry. The identification of 2-(1H-indazol-4-yl)-6-(4-methanesulfonyl-piperazin-1-ylmethyl)-4-morpholin-4-yl-thieno[3,2-d]pyrimidine (GDC-0941) as a potent, selective, orally bioavailable inhibitor of class I PI3 kinase for the treatment of cancer. Available at: [Link]
Sources
- 1. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. lifesciences.danaher.com [lifesciences.danaher.com]
- 5. Cell-Based Methods for Determination of Efficacy for Candidate Therapeutics in the Clinical Management of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. キナーゼ ターゲットエンゲ―ジメント [promega.jp]
- 8. reactionbiology.com [reactionbiology.com]
Application Note: Strategic Derivatization of 5-Fluoro-1H-indazol-6-ol for Enhanced Biological Potency
Abstract
The 1H-indazole scaffold is a well-established "privileged structure" in medicinal chemistry, forming the core of numerous clinically approved therapeutics.[1][2][3] Its structural resemblance to purine bases allows for effective interaction with a wide range of biological targets.[4] The strategic introduction of a fluorine atom, as in 5-fluoro-1H-indazol-6-ol, can significantly enhance metabolic stability, binding affinity, and overall pharmacokinetic profiles.[5][6] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the chemical modification of the 6-hydroxy group of this scaffold. We present detailed protocols for key derivatization reactions—O-alkylation and O-acylation—and discuss the underlying chemical principles and strategic rationale for exploring the structure-activity relationship (SAR) to achieve improved biological potency.
Introduction: The Strategic Value of the this compound Scaffold
The indazole nucleus is a cornerstone in the design of kinase inhibitors, anti-inflammatory agents, and anti-cancer drugs.[1][4] The this compound scaffold offers two primary points for chemical diversification: the N1-position of the pyrazole ring and the C6-hydroxyl group. The phenolic hydroxyl group at the C6 position is a particularly attractive handle for derivatization. It can act as both a hydrogen bond donor and acceptor, and its modification allows for fine-tuning of critical drug-like properties:
-
Lipophilicity: Converting the polar hydroxyl group into an ether or ester can increase the molecule's lipophilicity, potentially improving cell permeability and oral bioavailability.
-
Metabolic Stability: The phenolic group is susceptible to phase II metabolism (glucuronidation or sulfation). Masking it can block these metabolic pathways, thereby increasing the compound's half-life.
-
Target Engagement: The C6-substituent can explore new binding pockets within a target protein, potentially forming new hydrophobic or van der Waals interactions to enhance potency.
This guide focuses on providing the foundational chemistry and strategic insights required to systematically build a library of derivatives from this compound, enabling a robust exploration of the structure-activity landscape.
Synthetic Derivatization Workflow
The primary goal is to modify the 6-OH group to probe its influence on biological activity. This is typically achieved by converting the phenol into an ether or an ester. The overall workflow involves the initial reaction, followed by rigorous purification and characterization to ensure the integrity of the synthesized compounds before biological screening.
Caption: General workflow for derivatization and analysis.
Experimental Protocols
These protocols are designed to be self-validating, incorporating steps for purification and characterization essential for reliable downstream biological evaluation.
Protocol 1: O-Alkylation via Williamson Ether Synthesis
Rationale: This classic and reliable method involves the deprotonation of the weakly acidic phenol with a mild base to form a phenoxide, which then acts as a nucleophile to displace a halide from an alkyl halide. The choice of a mild base like potassium carbonate is crucial to avoid deprotonation of the less acidic N-H proton on the indazole ring.
Materials and Reagents:
| Reagent/Material | Grade | Supplier Example |
| This compound | ≥98% | Sigma-Aldrich |
| Alkyl Halide (e.g., Iodomethane, Benzyl Bromide) | Reagent Grade | Acros Organics |
| Potassium Carbonate (K₂CO₃), anhydrous | ≥99% | Fisher Scientific |
| N,N-Dimethylformamide (DMF), anhydrous | ≥99.8% | Sigma-Aldrich |
| Ethyl Acetate (EtOAc) | HPLC Grade | VWR Chemicals |
| Hexanes | HPLC Grade | VWR Chemicals |
| Saturated Sodium Bicarbonate (NaHCO₃) soln. | ACS Grade | |
| Brine | ACS Grade | |
| Anhydrous Magnesium Sulfate (MgSO₄) | ACS Grade |
Step-by-Step Methodology:
-
Reaction Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add this compound (1.0 eq.).
-
Dissolution: Dissolve the starting material in anhydrous DMF (approx. 0.1 M concentration).
-
Base Addition: Add anhydrous potassium carbonate (2.0-3.0 eq.) to the solution. The mixture will be a suspension.
-
Reagent Addition: Add the desired alkyl halide (1.1-1.2 eq.) dropwise at room temperature.
-
Reaction: Heat the reaction mixture to 60-80 °C and monitor by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-12 hours).
-
Work-up:
-
Cool the reaction to room temperature.
-
Pour the mixture into a separatory funnel containing water and extract three times with ethyl acetate.
-
Combine the organic layers and wash sequentially with water, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes.
-
Characterization: Confirm the structure and purity of the isolated product via ¹H NMR, ¹³C NMR, High-Resolution Mass Spectrometry (HRMS), and HPLC. The disappearance of the phenolic -OH proton signal and the appearance of new signals corresponding to the added alkyl group in the NMR spectrum are key indicators of success.
Protocol 2: O-Acylation for Ester Synthesis
Rationale: O-acylation introduces an ester linkage, which can act as a potential pro-drug moiety, being cleaved by esterases in vivo to release the active parent phenol. This strategy uses an acyl chloride or anhydride and a non-nucleophilic base like pyridine, which also serves as the solvent, to activate the reaction.
Materials and Reagents:
| Reagent/Material | Grade | Supplier Example |
| This compound | ≥98% | Sigma-Aldrich |
| Acyl Chloride (e.g., Acetyl Chloride) | Reagent Grade | Acros Organics |
| Pyridine, anhydrous | ≥99.8% | Sigma-Aldrich |
| Dichloromethane (DCM) | HPLC Grade | VWR Chemicals |
| 1 M Hydrochloric Acid (HCl) | ACS Grade | |
| Saturated Sodium Bicarbonate (NaHCO₃) soln. | ACS Grade | |
| Anhydrous Sodium Sulfate (Na₂SO₄) | ACS Grade |
Step-by-Step Methodology:
-
Reaction Setup: Dissolve this compound (1.0 eq.) in anhydrous pyridine in a round-bottom flask under a nitrogen atmosphere.
-
Cooling: Cool the solution to 0 °C using an ice bath.
-
Reagent Addition: Add the acyl chloride (1.1 eq.) dropwise. A precipitate (pyridinium hydrochloride) may form.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-6 hours. Monitor progress by TLC.
-
Work-up:
-
Quench the reaction by slowly adding water.
-
Dilute with dichloromethane (DCM) and transfer to a separatory funnel.
-
Wash the organic layer sequentially with 1 M HCl (to remove pyridine), water, and saturated NaHCO₃ solution.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
-
Purification: Purify the crude ester by flash column chromatography (silica gel, EtOAc/hexanes gradient) or recrystallization.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, HRMS, and HPLC. A downfield shift of the aromatic protons adjacent to the newly formed ester group is a characteristic spectral change.
Structure-Activity Relationship (SAR) Analysis
Systematic derivatization allows for the exploration of the SAR, providing critical insights into how chemical structure influences biological potency.
Caption: Logic flow for SAR exploration at the 6-position.
After synthesis, each derivative should be tested in a relevant biological assay to determine its potency (e.g., IC₅₀ value). The results can then be tabulated to identify trends.[1][7]
Hypothetical SAR Data Table:
| Compound ID | R Group (at C6-Oxygen) | Target IC₅₀ (nM) | Notes |
| Parent | -H | 1500 | Starting point; moderate activity. |
| 1a | -CH₃ | 850 | Small alkyl group improves potency. |
| 1b | -CH₂CH₃ | 400 | Increased chain length further improves potency. |
| 1c | -CH(CH₃)₂ | 950 | Bulky isopropyl group is detrimental. |
| 1d | -CH₂-Ph | 50 | Benzyl group accesses a key hydrophobic pocket. |
| 1e | -CH₂-(4-F-Ph) | 25 | Electron-withdrawing group enhances binding. |
| 2a | -C(O)CH₃ | 1200 | Acetyl ester similar to parent; potential prodrug. |
Interpretation of Hypothetical SAR:
-
Alkyl Ethers (1a-c): A small, linear alkyl chain appears to be favorable, suggesting the presence of a small hydrophobic pocket near the 6-position. Steric bulk (isopropyl group in 1c ) is not tolerated, leading to a loss of potency, likely due to a steric clash.[8]
-
Arylmethyl Ethers (1d-e): The significant increase in potency with the benzyl group (1d ) indicates a larger, accessible hydrophobic region. Further substitution on the phenyl ring (1e ) allows for fine-tuning of electronic and steric properties to optimize interactions.
-
Esters (2a): The ester derivative shows potency comparable to the parent compound, making it a viable candidate for a prodrug strategy if improved pharmacokinetic properties are desired.
Conclusion
The this compound scaffold is a versatile starting point for the development of potent bioactive molecules. The derivatization of the 6-hydroxy group through straightforward and robust methods like O-alkylation and O-acylation is a critical strategy in lead optimization. By systematically synthesizing and evaluating a library of derivatives, researchers can elucidate key structure-activity relationships, guiding the rational design of next-generation candidates with improved potency, selectivity, and drug-like properties. The protocols and strategies outlined in this document provide a solid foundation for initiating such a drug discovery campaign.
References
- Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. PubMed Central.
- An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling. RSC Publishing.
- Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. PubMed Central.
- Synthesis of Indazo‐Fluors by modification of 5‐hydroxy‐1H‐indazoles.
- Fluorination of 2H-Indazoles Using N-Fluorobenzenesulfonimide. Organic Chemistry Portal.
- Synthesis and Structure–Activity Relationships of Indazole Arylsulfonamides as Allosteric CC-Chemokine Receptor 4 (CCR4) Antagonists. Journal of Medicinal Chemistry.
- Selective O-alkylation of Phenol Using Dimethyl Ether. MDPI.
- The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism. MDPI.
- Synthesis of 1H‐indazole derivatives.
- Design, synthesis, and biological evaluation of novel N-(1H-indazol-6-yl)benzenesulfonamide derivatives as potent PLK4 inhibitors. PubMed Central.
- Convenient O-alkylation of phenols.
- Organic base catalyzed O-alkylation of phenols under solvent-free condition.
- The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. MDPI.
- Rational design and synthesis of 2-(1H-indazol-6-yl)-1H-benzo[d]imidazole derivatives as inhibitors targeting FMS-like tyrosine kinase 3 (FLT3) and its mutants.
- Fluorination of 2H-Indazoles Using N-Fluorobenzenesulfonimide. The Journal of Organic Chemistry.
- Selective Alkylation of Phenols Using Solid C
- Rational design and synthesis of 2-(1H-indazol-6-yl)-1H-benzo[d]imidazole derivatives as inhibitors targeting FMS-like tyrosine kinase 3 (FLT3) and its mutants. PubMed Central.
- Microwave-assisted Suzuki-Miyaura Cross-Coupling of Free (NH) 3-Bromoindazoles.
- Synthesis of Pharmacologically Active Indazoles and Its Analogues. Caribbean Journal of Sciences and Technology.
- PROCESS FOR THE O-ALKYLATION OF PHENOLS.
- Novel 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candidates: synthesis, biological activity, and molecular modelling studies. PubMed Central.
- Indazole and its Derivatives in Cardiovascular Diseases: Overview, Current Scenario, and Future Perspectives. PubMed Central.
- Suzuki-Miyaura Cross-Coupling Reactions of Unprotected Haloimidazoles. The Journal of Organic Chemistry.
- Discovery and structure activity relationship study of novel indazole amide inhibitors for extracellular signal-regul
Sources
- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. caribjscitech.com [caribjscitech.com]
- 4. researchgate.net [researchgate.net]
- 5. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Fluorination of 2H-Indazoles Using N-Fluorobenzenesulfonimide [organic-chemistry.org]
- 7. Design, synthesis, and biological evaluation of novel N-(1H-indazol-6-yl)benzenesulfonamide derivatives as potent PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
Application Note: A High-Throughput Screening Workflow for Kinase Inhibitor Discovery Using 5-Fluoro-1H-indazol-6-OL
Abstract
The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors developed for oncology and other therapeutic areas.[1][2] This application note details a robust high-throughput screening (HTS) workflow designed to identify and validate potential kinase inhibitors from large compound libraries, using the novel compound 5-Fluoro-1H-indazol-6-OL as a reference molecule. We present a primary screening protocol based on Time-Resolved Förster Resonance Energy Transfer (TR-FRET), a technology chosen for its high sensitivity and resistance to interference from fluorescent compounds.[3] Furthermore, we provide detailed protocols for data quality control, hit confirmation, and secondary validation, ensuring a high degree of scientific rigor and minimizing the rate of false positives. This guide is intended for researchers, scientists, and drug development professionals seeking to establish an efficient and reliable kinase screening campaign.
Introduction: The Indazole Scaffold and Screening Strategy
Indazole-containing derivatives are a cornerstone of modern drug discovery, with several approved drugs, such as Pazopanib and Niraparib, targeting the protein kinase family.[1] Protein kinases are a critical class of enzymes that regulate a vast number of cellular processes, and their dysregulation is a hallmark of many diseases, making them prime targets for therapeutic intervention.[4] Consequently, screening for novel kinase inhibitors remains a high-priority activity in pharmaceutical research.[5]
This compound is a representative member of this important chemical class. Its structure, featuring a fluorinated benzene ring and a hydroxyl group, presents both opportunities and challenges for HTS. A significant consideration is the potential for intrinsic fluorescence, a common characteristic of heterocyclic compounds.[6][7] While direct fluorescence can be harnessed in some assay formats, it is more often a source of interference, potentially leading to false-positive or false-negative results.[8][9]
To mitigate this, our primary screening strategy employs a TR-FRET assay. This methodology uses long-lifetime lanthanide donors, allowing for a time-gated detection window that temporally separates the specific assay signal from the short-lived background fluorescence of library compounds or biological materials.[3] This approach ensures a high signal-to-noise ratio and provides the robustness required for large-scale screening campaigns.
Compound Handling and Physicochemical Properties
Proper handling and solubilization of library compounds are critical for reproducible HTS data. Due to the limited public data on this compound, the following properties are estimated based on structurally similar indazole derivatives. Researchers should empirically determine these values for their specific compound batches.
| Property | Estimated Value / Recommendation | Rationale & Source |
| Molecular Formula | C₇H₅FN₂O | Calculated from structure. |
| Molecular Weight | 152.13 g/mol | Calculated from structure. |
| Aqueous Solubility | Poor to Low | Indazole derivatives often exhibit low aqueous solubility. |
| Recommended Solvent | Dimethyl Sulfoxide (DMSO) | DMSO is the standard solvent for creating high-concentration stock solutions for HTS. |
| Stock Solution Storage | -20°C or -80°C in aliquots | Aliquoting prevents multiple freeze-thaw cycles that can lead to compound degradation. |
| Powder Storage | 2-8°C, desiccated | Based on vendor recommendations for similar fluorinated indazole compounds. |
Protocol 2.1: Preparation of Concentrated Stock Solution
-
Allow the this compound powder to equilibrate to room temperature before opening to prevent moisture condensation.
-
Aseptically weigh the desired amount of compound.
-
Add an appropriate volume of high-purity, anhydrous DMSO to achieve a final concentration of 10 mM.
-
Vortex vigorously for 5-10 minutes. If necessary, use a sonicating water bath to ensure complete dissolution.
-
Visually inspect the solution for any undissolved particulates.
-
Dispense into single-use aliquots in low-binding microplates or tubes and store at -80°C.
Primary Screening: TR-FRET Kinase Assay
The primary screen is designed to rapidly and cost-effectively assess a large library of compounds for inhibitory activity against the kinase of interest. The TR-FRET assay format is ideal for this purpose.[10]
Assay Principle: The assay measures the phosphorylation of a biotinylated substrate peptide by the target kinase. A Europium (Eu)-chelate-labeled anti-phospho-specific antibody serves as the donor fluorophore, and a streptavidin-conjugated acceptor fluorophore (e.g., APC) binds to the biotinylated peptide. When the substrate is phosphorylated, the antibody binds, bringing the donor and acceptor into close proximity. Excitation of the Eu-chelate results in energy transfer to the acceptor, which then emits light at a specific wavelength. Kinase inhibitors prevent substrate phosphorylation, disrupting FRET and leading to a decrease in the acceptor signal.
Materials and Reagents
-
Target Kinase: Recombinant, purified enzyme.
-
Substrate: Biotinylated peptide specific to the target kinase.
-
ATP: Adenosine triphosphate.
-
TR-FRET Detection Reagents:
-
Europium-labeled anti-phospho-substrate antibody (Donor).
-
Streptavidin-conjugated Allophycocyanin (APC) or other suitable acceptor (Acceptor).
-
-
Assay Buffer: e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Brij-35.
-
Test Compound: this compound or library compounds.
-
Control Inhibitor: A known potent inhibitor of the target kinase (e.g., Staurosporine).
-
Plates: Low-volume, 384-well white or black assay plates (e.g., Corning #3570).
-
Instrumentation: HTS-compatible microplate reader with TR-FRET capability.
Primary HTS Protocol
-
Compound Plating: Using an acoustic liquid handler or pintool, transfer 20-50 nL of the 10 mM compound stock solutions from the source plates to the 384-well assay plates. This results in a final assay concentration of ~10-20 µM.
-
Control Wells: Designate specific columns for controls:
-
Negative Control (0% Inhibition): Add DMSO only.
-
Positive Control (100% Inhibition): Add a known inhibitor at a concentration >10x its IC₅₀.
-
-
Kinase Addition: Add 5 µL of the target kinase diluted in assay buffer to all wells.
-
Incubation (Compound-Kinase): Gently mix the plate on a plate shaker and incubate for 15-30 minutes at room temperature. This pre-incubation allows compounds to bind to the kinase before the reaction starts.
-
Reaction Initiation: Add 5 µL of a 2X ATP/Substrate mixture (prepared in assay buffer) to all wells to start the enzymatic reaction. The final ATP concentration should be at or near the Kₘ for the kinase.
-
Enzymatic Reaction: Incubate the plate at room temperature for 60 minutes (or an optimized time).
-
Reaction Termination & Detection: Add 10 µL of a 2X TR-FRET detection mix (containing Eu-antibody and SA-acceptor in stop buffer with EDTA) to all wells.
-
Detection Incubation: Incubate for 60 minutes at room temperature, protected from light.
-
Plate Reading: Read the plate on a TR-FRET-enabled microplate reader using standard Europium settings (e.g., Excitation: 320-340 nm; Emission 1: 615-620 nm; Emission 2: 665 nm; Time Delay: 100 µs; Integration Time: 200 µs).
HTS Workflow Visualization
Sources
- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pharmaceutical-technology.com [pharmaceutical-technology.com]
- 4. High-throughput screening for kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. semanticscholar.org [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. Interference and Artifacts in High-content Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Interference with Fluorescence and Absorbance - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Biochemical Kinase Assays | Thermo Fisher Scientific - JP [thermofisher.com]
Application Notes and Protocols for Structure-Activity Relationship (SAR) Studies of 5-Fluoro-1H-indazol-6-OL Analogs
Introduction
The 1H-indazole scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its ability to form key interactions with a multitude of biological targets, most notably the ATP-binding site of protein kinases.[1][2] These enzymes are central regulators of cellular signaling, and their dysregulation is a hallmark of many diseases, including cancer. Consequently, indazole-based compounds have been successfully developed into clinically approved drugs such as Axitinib and Niraparib.[3][4]
This application note provides an in-depth guide to conducting structure-activity relationship (SAR) studies on a specific, promising subclass: 5-Fluoro-1H-indazol-6-OL analogs. We will explore the rationale behind this scaffold, detailing the strategic importance of the fluorine and hydroxyl moieties. This guide will furnish researchers with a logical framework and detailed protocols for the systematic design, synthesis, and biological evaluation of novel analogs to accelerate the discovery of potent and selective kinase inhibitors.
The this compound Scaffold: A Rationale for Design
The potency of an inhibitor is dictated by the sum of its interactions with the target protein. The this compound scaffold is strategically designed to maximize these interactions within a kinase ATP-binding pocket.
-
The Indazole Core: The bicyclic system acts as a bioisostere of the adenine base of ATP. The N1 proton and N2 lone pair are crucial for forming two canonical hydrogen bonds with the "hinge" region of the kinase, a structurally conserved backbone segment that anchors ATP. This bidentate interaction is a primary determinant of high-affinity binding.[1][5]
-
The 6-Hydroxyl (-OH) Group: This group serves as a critical hydrogen bond donor and/or acceptor, capable of forming additional stabilizing interactions with residues in the solvent-exposed region or deeper within the pocket. Furthermore, it provides a versatile chemical handle for derivatization, allowing for the exploration of SAR through ether or ester linkages to probe for additional binding interactions or to modulate physicochemical properties.[1]
-
The 5-Fluoro (-F) Group: The introduction of a fluorine atom at the C5 position is a common and highly effective strategy in medicinal chemistry. Its small size allows it to be well-tolerated sterically, while its high electronegativity can significantly influence the molecule's properties. Fluorine can lower the pKa of the nearby 6-OH group, potentially enhancing its hydrogen bonding capability. It can also form specific, favorable interactions (e.g., with backbone amides or polarized C-H groups) and block sites of metabolism, thereby improving metabolic stability and oral bioavailability.[1][6]
Figure 2: Iterative workflow for SAR studies.
The primary points of modification for generating an analog library are positions N1, C3, and the hydroxyl group at C6.
-
N1 Position: The N-H is a key hydrogen bond donor. Alkylation or arylation at this position can disrupt this interaction but may be compensated by accessing new hydrophobic pockets. These modifications significantly impact cell permeability and oral bioavailability.
-
C3 Position: This position projects out from the hinge-binding region and is the most critical vector for achieving potency and selectivity. Attaching various substituted aryl and heteroaryl groups allows for probing the deeper, more variable regions of the ATP-binding site.
-
C6-OH Position: Converting the hydroxyl to an ether or ester allows for fine-tuning of solubility and exploration of the solvent-exposed region of the kinase. Small alkyl ethers can fill small hydrophobic pockets, while larger extensions can pick up additional interactions.
The following table summarizes hypothetical SAR data based on established principles for kinase inhibitors.
| Compound | Modification (vs. Core Scaffold) | Target Kinase IC₅₀ (nM) | Cell Proliferation EC₅₀ (µM) | Rationale / Interpretation |
| Core-01 | C3-Phenyl | 550 | >10 | Establishes baseline activity. Phenyl group provides a starting point for C3 exploration. Poor cell activity suggests low permeability or efflux. |
| SAR-02 | C3-(4-fluorophenyl) | 250 | 8.5 | Addition of fluorine may form a beneficial interaction or block metabolism. Modest improvement in cellular activity. |
| SAR-03 | C3-(3-aminophenyl) | 80 | 2.1 | Amino group likely forms a new hydrogen bond with a key residue (e.g., Asp of DFG motif), significantly boosting potency. |
| SAR-04 | SAR-03 with N1-Methyl | 350 | 1.5 | Loss of N1-H bond decreases biochemical potency, but methylation improves cell permeability, resulting in better cellular activity. |
| SAR-05 | SAR-03 with C6-O-Methyl | 95 | 2.5 | Methyl ether slightly reduces potency, suggesting the free -OH is preferred for binding, but does not abolish activity. |
| SAR-06 | SAR-03 with N1-H & C3-(3-amido-phenyl) | 15 | 0.4 | Lead Candidate. Amide group maintains H-bond acceptor and adds a donor, optimizing interactions at the C3 position. Retains key N1-H and C6-OH groups. |
Experimental Protocols
Protocol 1: General Synthesis of a C3-Aryl-5-Fluoro-1H-indazol-6-OL Analog
This protocol describes a representative Suzuki coupling reaction, a robust method for installing diverse aryl groups at the C3 position of an indazole core. [7] Materials:
-
3-Iodo-5-fluoro-1H-indazol-6-ol (starting material)
-
Arylboronic acid or pinacol ester (1.2 equivalents)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂) (0.05 equivalents)
-
Base (e.g., K₂CO₃ or Cs₂CO₃) (3.0 equivalents)
-
Anhydrous solvent (e.g., 1,4-dioxane/water mixture)
-
Nitrogen or Argon gas supply
-
Standard laboratory glassware, heating mantle, and magnetic stirrer
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., Hexanes, Ethyl Acetate)
Procedure:
-
To a flame-dried round-bottom flask, add 3-Iodo-5-fluoro-1H-indazol-6-ol (1.0 mmol), the desired arylboronic acid (1.2 mmol), and the base (3.0 mmol).
-
Evacuate and backfill the flask with an inert gas (N₂ or Ar) three times.
-
Add the palladium catalyst (0.05 mmol) to the flask.
-
Add the anhydrous solvent (e.g., 8 mL dioxane, 2 mL water).
-
Heat the reaction mixture to 80-100 °C and stir vigorously for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate solvent gradient (e.g., 0-50% ethyl acetate in hexanes) to yield the pure C3-aryl analog.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) to confirm its structure and purity.
Protocol 2: In Vitro Kinase Inhibition Assay (Radiometric [³²P]-ATP Filter Binding)
This biochemical assay directly measures the ability of a compound to inhibit the enzymatic activity of a purified kinase. [8]It is the gold standard for determining an accurate IC₅₀ value.
Materials:
-
Purified recombinant kinase (e.g., FGFR1, VEGFR2)
-
Specific peptide or protein substrate for the kinase
-
[γ-³²P]-ATP (radioactive ATP)
-
Non-radioactive ATP
-
Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
Test compounds dissolved in 100% DMSO
-
96-well reaction plates
-
Phosphocellulose filter mats (e.g., P81)
-
2% Phosphoric acid wash solution
-
Scintillation fluid and microplate scintillation counter
Procedure:
-
Prepare a serial dilution of the test compounds in 100% DMSO. A typical starting concentration is 10 mM, diluted to create a 10-point, 3-fold dilution series.
-
In a 96-well plate, add 2.5 µL of the diluted compound solution to the assay wells. Include positive (no inhibitor) and negative (no enzyme) controls containing only DMSO.
-
Prepare a master mix containing the kinase reaction buffer, purified kinase, and substrate. Add 20 µL of this mix to each well.
-
Pre-incubate the plate at room temperature for 10-15 minutes to allow the compound to bind to the kinase.
-
Prepare the ATP reaction mix by adding [γ-³²P]-ATP to a solution of non-radioactive ATP in kinase buffer. The final ATP concentration should be at or near the Kₘ for the specific kinase.
-
Initiate the kinase reaction by adding 5 µL of the ATP mix to each well.
-
Incubate the plate at 30 °C for a predetermined time (e.g., 30-60 minutes) within the linear range of the reaction.
-
Stop the reaction by spotting 20 µL from each well onto the phosphocellulose filter mat. The positively charged substrate will bind to the negatively charged paper, while unused ATP will not.
-
Wash the filter mat three times for 5 minutes each in a bath of 2% phosphoric acid to remove unincorporated [γ-³²P]-ATP.
-
Dry the filter mat completely (e.g., using a heat lamp or microwave).
-
Add scintillation fluid and measure the incorporated radioactivity using a microplate scintillation counter.
-
Calculate the percent inhibition for each compound concentration relative to the DMSO control and fit the data to a dose-response curve using non-linear regression to determine the IC₅₀ value.
Protocol 3: Cell Proliferation Assay (MTT Assay)
This cell-based assay measures the metabolic activity of a cell population, which serves as an indicator of cell viability and proliferation. [9][10]It is a crucial first step to determine if a biochemically active compound is also active in a cellular context.
Materials:
-
Cancer cell line relevant to the kinase target (e.g., HUVEC for VEGFR, NCI-H460 for FGFR)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% Pen/Strep)
-
96-well flat-bottom cell culture plates
-
Test compounds dissolved in DMSO
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), 5 mg/mL in PBS
-
Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
Multichannel pipette and sterile tips
-
Microplate reader (absorbance at 570 nm)
Procedure:
-
Seed cells in a 96-well plate at a predetermined density (e.g., 2,000-5,000 cells/well in 100 µL of medium) and incubate for 24 hours at 37 °C, 5% CO₂ to allow for cell attachment.
-
Prepare a serial dilution of the test compounds in complete medium. The final DMSO concentration should be ≤ 0.5%.
-
Remove the old medium from the cells and add 100 µL of the medium containing the diluted compounds to the respective wells. Include vehicle control (DMSO) wells.
-
Incubate the plate for 72 hours at 37 °C, 5% CO₂.
-
Add 10 µL of the 5 mg/mL MTT reagent to each well and incubate for another 4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals. [10]6. Carefully remove the medium and add 100 µL of solubilization buffer (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percent viability for each concentration relative to the vehicle control and plot the results to determine the EC₅₀ value (effective concentration to inhibit 50% of cell growth).
Validating Mechanism of Action with Structural Biology
While SAR provides a map of what modifications improve activity, X-ray crystallography reveals the precise atomic interactions responsible for that improvement. [11][12]Obtaining a co-crystal structure of a potent analog bound to the target kinase is invaluable for a drug discovery program. It validates the binding mode, explains the SAR, and provides a high-resolution template for rational, structure-based drug design. [13][14]
Sources
- 1. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. caribjscitech.com [caribjscitech.com]
- 3. Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. shokatlab.ucsf.edu [shokatlab.ucsf.edu]
- 6. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benthamdirect.com [benthamdirect.com]
- 9. Cell-Based Methods for Determination of Efficacy for Candidate Therapeutics in the Clinical Management of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Protein X-ray Crystallography and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 12. migrationletters.com [migrationletters.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. m.youtube.com [m.youtube.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 5-Fluoro-1H-indazol-6-OL
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the synthesis of 5-Fluoro-1H-indazol-6-OL. This resource is designed for researchers, medicinal chemists, and process development professionals. Here, we address common challenges, provide in-depth troubleshooting guides, and answer frequently asked questions to facilitate a successful synthesis.
Section 1: Frequently Asked Questions (FAQs)
This section covers fundamental questions regarding the synthesis and properties of this compound.
Q1: What makes the synthesis of this compound challenging?
A1: The synthesis of this molecule presents several distinct challenges rooted in the inherent chemistry of the indazole scaffold and the specific substituents involved:
-
Regioselectivity: The indazole ring has two nitrogen atoms (N1 and N2), and reactions like alkylation or acylation can lead to mixtures of isomers, which are often difficult to separate. The formation of the indazole ring itself via cyclization can also yield different regioisomers depending on the precursors and conditions used.[1]
-
Functional Group Interference: The presence of a phenolic hydroxyl group (-OH) introduces complications. It is acidic and can be deprotonated by bases used in the reaction, potentially leading to unwanted side reactions or altered reactivity. It may require a protecting group strategy.
-
Harsh Reaction Conditions: Many classical indazole syntheses require harsh conditions, such as high temperatures or strong acids/bases, which can lead to decomposition of starting materials or products, especially with sensitive functional groups present.[2]
-
Purification: The polarity of the hydroxyl group can cause streaking on silica gel columns, making chromatographic purification challenging. The final product may also have limited solubility in common organic solvents.
Q2: What are the principal synthetic strategies for constructing the 1H-indazole core?
A2: Several robust methods exist for forming the 1H-indazole core. The choice of strategy often depends on the availability of starting materials and the desired substitution pattern.[2][3] Key approaches include:
-
Cyclization of o-Haloarylhydrazones: This involves the formation of a hydrazone from an ortho-haloaryl ketone or aldehyde, followed by an intramolecular N-arylation to close the ring. This is often catalyzed by copper or palladium complexes.[3][4]
-
Reductive Cyclization (Cadogan Method): This method typically involves the reductive cyclization of ortho-imino-nitrobenzenes. It's a powerful one-pot procedure that can be used to generate a wide variety of substituted indazoles.[1][5]
-
Diazotization and Cyclization: Starting from an appropriately substituted aniline (e.g., a 2-amino-benzonitrile or 2-aminophenyl ketone), diazotization followed by intramolecular cyclization is a common and effective route.
-
SNAr-Terminated Domino Reactions: A nucleophilic aromatic substitution (SNAr) can be used to close the indazole ring, especially when the aromatic ring is activated by electron-withdrawing groups. For instance, a reaction between a hydrazine and a starting material like 2,4-difluorobenzonitrile could lead to a cyclized product.[6]
Q3: Why is controlling regioselectivity (N1 vs. N2 substitution) so critical?
A3: Regioselectivity is paramount because the biological activity of indazole-based compounds is often highly dependent on the position of substituents on the nitrogen atoms. For instance, in many kinase inhibitors, the N1 position is used as an attachment point for pharmacophoric elements that interact with the target protein. An incorrect regioisomer (e.g., the N2-substituted product) may be inactive or have a completely different pharmacological profile. Therefore, achieving high regioselectivity simplifies purification, increases the overall yield of the desired active compound, and ensures the correct structure-activity relationship (SAR) is explored during drug development.[7]
Section 2: Proposed Synthetic Pathway & Protocol
Given the challenges, a robust synthetic route is necessary. Below is a proposed pathway starting from commercially available 2,4-difluoro-5-nitrobenzonitrile, which leverages a regioselective SNAr reaction followed by reduction and cyclization.
Diagram: Proposed Synthesis of this compound
Caption: A plausible synthetic route to this compound.
Experimental Protocol: Synthesis of 6-Amino-5-fluoro-1H-indazole (Intermediate H)
This protocol details the synthesis of a key intermediate.
Step 1: Synthesis of 2-(Hydrazinyl)-4-fluoro-5-nitrobenzonitrile (C)
-
To a stirred solution of 2,4-difluoro-5-nitrobenzonitrile (1.0 eq) in ethanol (10 mL/g), add hydrazine hydrate (1.2 eq) dropwise at room temperature.
-
Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed (typically 2-4 hours).
-
Cool the reaction mixture to room temperature and then place it in an ice bath for 30 minutes to precipitate the product.
-
Filter the solid, wash with cold ethanol, and dry under vacuum to yield the product as a yellow solid.
Step 2: Synthesis of 3-Amino-5-fluoro-6-nitro-1H-indazole (D)
-
Suspend the hydrazinyl intermediate (C) from the previous step in acetic acid (5 mL/g).
-
Heat the mixture to 100 °C and stir for 1-2 hours. The cyclization progress should be monitored by TLC or LC-MS.
-
After completion, cool the mixture and pour it into ice-water.
-
Neutralize with a saturated solution of sodium bicarbonate.
-
Filter the resulting precipitate, wash with water, and dry to afford the nitro-indazole product.
Step 3: Synthesis of 6-Amino-5-fluoro-1H-indazole (H)
-
In a flask, suspend the nitro-indazole (D) (1.0 eq) in ethanol or ethyl acetate.
-
Add Palladium on carbon (10% w/w, 0.05 eq) to the suspension.
-
Purge the flask with hydrogen gas and maintain a hydrogen atmosphere using a balloon.
-
Stir the reaction vigorously at room temperature for 4-16 hours, monitoring by TLC.
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the crude amino-indazole, which can be purified by column chromatography or recrystallization.
Section 3: Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis.
Diagram: Troubleshooting Workflow for Low Reaction Yield
Sources
- 1. Regioselective Synthesis of 2H-Indazoles Using a Mild, One-Pot Condensation-Cadogan Reductive Cyclization [organic-chemistry.org]
- 2. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of N-phenyl- and N-thiazolyl-1H-indazoles by copper-catalyzed intramolecular N-arylation of ortho-chlorinated arylhydrazones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Syntheses of 1-Aryl-5-nitro-1H-indazoles and a General One-Pot Route to 1-Aryl-1H-indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. BJOC - Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution [beilstein-journals.org]
Purification techniques for 5-Fluoro-1H-indazol-6-OL
As a Senior Application Scientist, this guide provides a comprehensive technical support center for researchers, scientists, and drug development professionals working with 5-Fluoro-1H-indazol-6-ol. This document is structured to address common purification challenges through detailed troubleshooting guides, frequently asked questions, and validated protocols, ensuring you can achieve the highest possible purity for your compound. The indazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents, and proper purification is a critical, non-negotiable step in the drug discovery pipeline[1][2].
The unique structure of this compound, featuring a polar hydroxyl group (-OH) and a hydrogen-bonding indazole core, presents specific challenges that require a nuanced approach to purification. This guide explains the causality behind our recommended experimental choices, empowering you to make informed decisions in your own work.
Section 1: Troubleshooting Guide
This section addresses specific issues you may encounter during the purification of this compound in a practical question-and-answer format.
Question: My compound is streaking badly on the TLC plate and I'm getting poor separation during column chromatography. What's happening?
Answer: This is a common issue when purifying polar, slightly acidic compounds like this compound on silica gel.
-
Causality: The acidic nature of the silica gel surface can interact strongly with the basic nitrogen atoms and the hydroxyl group of your indazole. This strong interaction prevents the compound from moving smoothly with the mobile phase, leading to "streaking" or tailing. This results in broad peaks during column chromatography and poor separation from impurities.
-
Immediate Solution: Add a small amount of a basic modifier or a polar solvent to your eluent system.
-
Triethylamine (TEA): Add 0.1-1% TEA to your mobile phase. TEA is a volatile base that will saturate the acidic sites on the silica, allowing your compound to elute more symmetrically.
-
Methanol/Ammonia: For highly polar systems, using a pre-mixed solution like 9:1 Dichloromethane/Methanol with 0.1% NH4OH can be very effective.
-
-
Alternative Approach: Consider using a different stationary phase. Alumina (basic or neutral) can be an excellent alternative to silica for purifying basic compounds.
Question: I've isolated my fractions from the column, but after evaporating the solvent, I'm left with an oil instead of the expected solid. How can I induce crystallization?
Answer: Obtaining an oil is often due to residual solvent or the presence of minor impurities that inhibit the formation of a crystal lattice.
-
Causality: High-boiling point solvents (like DMF or DMSO) from the reaction may still be present. Alternatively, even small amounts of structurally similar impurities can disrupt the ordered packing required for crystallization.
-
Troubleshooting Steps:
-
High Vacuum Drying: Ensure all solvent is removed by placing the oil under a high vacuum for several hours, possibly with gentle heating (40-50°C) if the compound is thermally stable.
-
Scratching: Use a glass rod to scratch the inside of the flask at the oil's surface. The microscopic imperfections in the glass can provide nucleation sites for crystal growth.
-
Trituration: Add a small amount of a non-solvent (a solvent in which your compound is insoluble, like hexanes or diethyl ether). Agitate the mixture with a spatula. This can wash away soluble impurities and often induces precipitation of the pure compound.
-
Seed Crystals: If you have a tiny amount of solid material from a previous batch, add a single crystal to the oil to initiate crystallization.
-
Question: My overall yield after purification is very low. Where could my product be going?
Answer: Product loss during purification can occur at several stages. A systematic check is necessary to identify the cause.
-
Potential Causes & Solutions:
-
Irreversible Adsorption: As mentioned, strong binding to acidic silica gel can lead to product loss. If you suspect this, try flushing the column with a very polar solvent system (e.g., 10-20% Methanol in DCM with 1% TEA) after your initial elution to recover any strongly adsorbed material.
-
Incomplete Extraction: The hydroxyl group on this compound makes it amphoteric. During aqueous workup, ensure the pH is adjusted correctly. If the aqueous layer is too basic, you may deprotonate the phenol, increasing its water solubility and leading to loss. If it's too acidic, the indazole nitrogens can be protonated, also increasing aqueous solubility. It is often best to extract at a neutral or slightly acidic pH (5-6).
-
Decomposition: While indazoles are generally stable, the combination of certain solvents and prolonged exposure to silica gel can sometimes cause degradation. Analyze your crude and purified materials by LC-MS to check for the appearance of new, unexpected masses.
-
Section 2: Frequently Asked Questions (FAQs)
What is the best general strategy for purifying crude this compound?
The optimal strategy depends on the scale of your reaction and the nature of the impurities. A combination of techniques is often most effective. The workflow below provides a decision-making framework.
Caption: Purification strategy decision tree for this compound.
How do I choose the right solvent system for column chromatography?
The key is to find a solvent system where your compound has an Rf value between 0.2 and 0.4 on a TLC plate. Given the polar hydroxyl group, you will likely need a polar mobile phase.
-
Start with a moderately polar system: Begin with a 1:1 mixture of Hexanes/Ethyl Acetate.
-
Increase Polarity: If the Rf is too low, switch to a more polar system like Dichloromethane (DCM) and gradually add Methanol (MeOH). Start with 2% MeOH in DCM and increase incrementally.
-
Address Tailing: If you observe streaking, add 0.1-1% Triethylamine (TEA) to the chosen solvent system.
| Solvent System (v/v) | Polarity | Typical Application Scenario |
| Hexanes / Ethyl Acetate (e.g., 1:1 to 1:4) | Low to Medium | Good starting point for separating less polar impurities. |
| Dichloromethane / Methanol (e.g., 98:2 to 90:10) | Medium to High | Effective for eluting the polar product. A similar system (Chloroform/Methanol) was successful for the related 1H-indazol-5-ol[3]. |
| Ethyl Acetate / Methanol (e.g., 99:1 to 95:5) | High | Useful if the compound is very polar and requires a stronger eluent. |
| Add 0.1-1% Triethylamine (TEA) to any system | N/A | Recommended to prevent streaking on silica gel. |
Table 1: Recommended starting solvent systems for column chromatography.
What are the best solvents for recrystallization?
The ideal recrystallization solvent is one in which your compound is sparingly soluble at room temperature but highly soluble when hot. A mixed-solvent system is often required.
-
Screening Process:
-
Place a small amount of your crude material in several test tubes.
-
Add a few drops of different solvents (e.g., Ethanol, Isopropanol, Water, Ethyl Acetate, Toluene) to each tube.
-
Observe solubility at room temperature.
-
Heat the tubes that show poor room-temperature solubility. If the compound dissolves when hot, it's a good candidate.
-
Allow the promising candidates to cool slowly to see if crystals form.
-
-
Promising Systems:
-
Isopropanol/Water: This system is effective for many polar heterocyclic compounds, including a related fluoro-indazole derivative[4]. Dissolve the compound in a minimum amount of hot isopropanol, then add hot water dropwise until the solution becomes slightly cloudy. Allow it to cool slowly.
-
Ethanol or Methanol: Can work well if the crude material is highly pure.
-
Ethyl Acetate/Hexanes: Dissolve in hot ethyl acetate and add hexanes until cloudy.
-
How do I confirm the purity of my final product?
No single technique is sufficient. Use a combination of methods to establish purity and confirm identity.
-
Chromatography: A single, sharp spot on a TLC plate in multiple solvent systems. A single peak by HPLC or LC-MS is a stronger indicator.
-
Spectroscopy:
-
¹H NMR: The absence of impurity peaks and correct integration of protons are essential.
-
Mass Spectrometry: A clean mass spectrum showing the correct molecular ion peak.
-
-
Melting Point: A sharp melting point range (e.g., within 1-2 °C) that is consistent with literature values (if available) indicates high purity. Broad melting ranges suggest the presence of impurities.
Section 3: Detailed Protocols
Protocol 1: Flash Column Chromatography
This protocol is designed for the purification of 1-5 grams of crude this compound.
Caption: Step-by-step workflow for flash column chromatography.
Methodology:
-
Stationary Phase: Silica gel, 230-400 mesh.
-
Column Preparation:
-
Select an appropriate column size (e.g., for 1g of crude material, a 40g column is standard).
-
Prepare a slurry of silica gel in a non-polar solvent (e.g., hexanes).
-
Pour the slurry into the column and use gentle air pressure to pack a uniform bed.
-
-
Sample Loading:
-
Dissolve your crude material in a minimal amount of a polar solvent (e.g., DCM or Methanol).
-
Add a small amount of silica gel (approx. 2x the weight of your crude material) to this solution.
-
Evaporate the solvent completely to get a dry, free-flowing powder. This is your "dry load".
-
Carefully add the dry load to the top of the packed column.
-
-
Elution and Fraction Collection:
-
Begin eluting with your chosen mobile phase.
-
Collect fractions of a consistent volume.
-
Monitor the elution process by spotting fractions onto a TLC plate and visualizing under UV light and/or with a stain (e.g., potassium permanganate).
-
-
Product Isolation:
-
Combine the fractions that contain your pure product.
-
Remove the solvent using a rotary evaporator.
-
Dry the resulting solid or oil under high vacuum to remove all traces of solvent.
-
Protocol 2: Recrystallization
This protocol is best suited for material that is already >90% pure to remove minor impurities.
Methodology:
-
Solvent Selection: Using the screening process described in the FAQ, select an appropriate single or mixed-solvent system (e.g., Isopropanol/Water).
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of hot solvent required to fully dissolve the material. Ensure the solution is heated to a gentle boil.
-
Hot Filtration (Optional): If there are any insoluble impurities (dust, etc.), quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask. This step must be done quickly to prevent premature crystallization.
-
Cooling and Crystallization:
-
Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.
-
Once at room temperature, you can place the flask in an ice bath to maximize the yield of precipitated solid.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any residual soluble impurities.
-
Dry the crystals in a vacuum oven until a constant weight is achieved.
-
By following these troubleshooting guides and protocols, you will be well-equipped to purify this compound to the high degree of purity required for research and drug development applications.
References
-
PrepChem. (n.d.). Synthesis of 6-Fluoro-3-(4-piperidinyl)-1H-indazole. Retrieved January 20, 2026, from [Link]
-
PubChem. (n.d.). 5-Bromo-6-fluoro-1H-indazole. Retrieved January 20, 2026, from [Link]
-
PubChem. (n.d.). 6-Fluoro-1H-indazole. Retrieved January 20, 2026, from [Link]
-
SIELC Technologies. (n.d.). Separation of 1H-Indazole, 5,6-diamino- on Newcrom R1 HPLC column. Retrieved January 20, 2026, from [Link]
-
PubChem. (n.d.). 5-Bromo-4-fluoro-1-methyl-1h-indazole. Retrieved January 20, 2026, from [Link]
-
The Journal of Organic Chemistry. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. Retrieved January 20, 2026, from [Link]
-
Wikipedia. (n.d.). 5-MeO-AMT. Retrieved January 20, 2026, from [Link]
-
ResearchGate. (n.d.). Synthesis of Indazo‐Fluors by modification of 5‐hydroxy‐1H‐indazoles. Retrieved January 20, 2026, from [Link]
-
Organic & Biomolecular Chemistry. (2020). Synthesis of 1H-indazoles via silver(I)-mediated intramolecular oxidative C–H bond amination. Retrieved January 20, 2026, from [Link]
-
ResearchGate. (2012). 1,3-Dimethyl-1H-indazol-6-amine. Retrieved January 20, 2026, from [Link]
-
ResearchGate. (n.d.). Synthesis of 1H-indazole derivatives. Retrieved January 20, 2026, from [Link]
-
RSC Medicinal Chemistry. (2023). Indazole – an emerging privileged scaffold: synthesis and its biological significance. Retrieved January 20, 2026, from [Link]
Sources
- 1. Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 1H-Indazol-5-ol synthesis - chemicalbook [chemicalbook.com]
- 4. prepchem.com [prepchem.com]
Technical Support Center: Synthesis of 5-Fluoro-1H-indazol-6-OL
An in-depth technical guide to the spectroscopic data of 5-Fluoro-1H-indazol-6-ol.
Welcome to the technical support center for the synthesis of this compound. This guide is designed for researchers and drug development professionals to provide expert insights and practical solutions for optimizing this synthesis. The indazole scaffold is a privileged structure in medicinal chemistry, and successful, high-yield synthesis is critical for advancing research.[1][2] This document provides a framework for a robust synthetic strategy, addresses common challenges in a question-and-answer format, and offers detailed troubleshooting protocols.
Frequently Asked Questions (FAQs)
Q1: What is a reliable synthetic pathway for this compound?
A: A robust and common approach for constructing substituted indazoles involves the cyclization of ortho-substituted anilines. For this compound, a logical and effective strategy starts from 4-fluoro-5-methoxy-2-methylaniline. This pathway involves three key stages: diazotization, intramolecular cyclization, and finally, demethylation to reveal the target hydroxyl group. This method offers good control over regiochemistry and utilizes readily available starting materials.
Below is a diagram illustrating the proposed workflow.
Caption: Proposed synthetic workflow for this compound.
Q2: Why is temperature control so critical during the diazotization and cyclization steps?
A: Temperature is a paramount parameter in indazole synthesis.
-
Diazotization: The formation of the diazonium salt from the aniline precursor is highly exothermic and the resulting salt is thermally unstable. Maintaining a low temperature (typically 0-5 °C) is crucial to prevent its decomposition, which would lead to a significant reduction in yield and the formation of unwanted phenolic byproducts.
-
Cyclization: Conversely, the subsequent intramolecular cyclization to form the indazole ring often requires heating. However, excessive temperatures can promote side reactions and product degradation. The optimal temperature is a delicate balance between achieving a reasonable reaction rate and maintaining the integrity of the desired product. It is essential to determine this optimal temperature empirically for your specific substrate and solvent system.
Q3: What are the primary challenges regarding regioselectivity in N-alkylation or N-acylation of indazoles?
A: The indazole ring has two reactive nitrogen atoms (N1 and N2), leading to the potential for forming two different regioisomers (1H and 2H tautomers).[2] While the 1H-indazole is generally the more thermodynamically stable tautomer, the outcome of N-substitution reactions can be highly dependent on the reaction conditions. Factors such as the choice of base, solvent, and the nature of the electrophile can influence the N1/N2 selectivity. For the synthesis of this compound, the focus is on the unsubstituted indazole, but if further functionalization at the nitrogen is required, careful optimization is necessary to isolate the desired regioisomer.
Troubleshooting Guide: Common Synthesis Issues
This section addresses specific experimental problems in a question-and-answer format, providing potential causes and actionable solutions.
Issue 1: Low or No Yield of 5-Fluoro-6-methoxy-1H-indazole After Cyclization
Q: My reaction to form the indazole intermediate has a very low yield. TLC analysis shows a complex mixture of spots and some remaining starting material. What should I investigate?
A: Low yields in indazole synthesis can often be traced back to several key factors. A systematic approach is the best way to diagnose the issue.
Caption: Decision tree for troubleshooting low indazole yield.
Detailed Protocol: Verifying Diazotization and Optimizing Cyclization
-
Reagent Quality Check: Ensure the sodium nitrite (NaNO₂) is fresh and has been stored in a desiccator. Prepare the aqueous NaNO₂ solution immediately before use.
-
Strict Temperature Monitoring: Submerge the reaction vessel in an ice/salt bath to maintain an internal temperature of 0-5 °C during the dropwise addition of the NaNO₂ solution.
-
Reaction Monitoring: After the diazotization step, you can use a starch-iodide paper test to check for the presence of excess nitrous acid, confirming the reaction has gone to completion. A blue-black color indicates excess nitrous acid.
-
Solvent Screening for Cyclization: The choice of solvent can significantly impact yield. Set up small-scale parallel reactions in different solvents (e.g., ethanol, acetic acid, DMF) to identify the optimal medium for the cyclization step.
-
Temperature Optimization: Once the best solvent is identified, perform a temperature screen (e.g., 80 °C, 100 °C, 120 °C), monitoring the reaction progress by TLC or LC-MS at set time points (e.g., 1h, 3h, 6h) to find the ideal balance of conversion and purity.
Issue 2: Incomplete Demethylation to this compound
Q: I am attempting the final demethylation step, but the reaction stalls, leaving a significant amount of the 6-methoxy intermediate. How can I drive the reaction to completion?
A: Cleavage of an aryl methyl ether is a standard transformation, but its efficiency depends heavily on the chosen reagent and conditions. Stalling indicates that the conditions are not sufficiently potent or the reaction time is inadequate.
Comparative Data on Demethylating Agents:
| Reagent | Typical Solvent | Temperature (°C) | Key Considerations |
| Boron Tribromide (BBr₃) | Dichloromethane (DCM) | -78 to RT | Highly effective but very sensitive to moisture. Must be handled under an inert atmosphere. Can be aggressive towards other functional groups. |
| Aqueous Hydrobromic Acid (HBr) | Acetic Acid or H₂O | Reflux (100-120) | Strong, classical reagent. Requires high temperatures which may not be suitable for sensitive substrates. Less expensive for large-scale work. |
| Trimethylsilyl Iodide (TMSI) | Acetonitrile or CHCl₃ | RT to 60 | Milder than BBr₃ but still highly effective. Can be generated in situ from TMSCl and NaI. |
Experimental Protocol: Optimized BBr₃ Demethylation
-
Preparation: Thoroughly dry all glassware in an oven and cool under a stream of nitrogen or argon.
-
Reaction Setup: Dissolve the 5-Fluoro-6-methoxy-1H-indazole (1.0 eq) in anhydrous DCM (approx. 0.1 M concentration) in the dried flask under an inert atmosphere.
-
Reagent Addition: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add a 1M solution of BBr₃ in DCM (1.2-1.5 eq) dropwise via syringe. The reaction is often exothermic.
-
Reaction Progression: After addition, allow the reaction to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction's progress by TLC or LC-MS until the starting material is consumed.
-
Quenching: Carefully quench the reaction by slowly adding methanol at 0 °C, which will react with any excess BBr₃.
-
Work-up: Remove the solvent under reduced pressure. The crude residue can then be purified by silica gel chromatography to isolate the final product, this compound.
Issue 3: Purification Challenges and Product Instability
Q: The crude product is difficult to purify by column chromatography, and the isolated pure compound seems to discolor over time. What are the best practices for purification and storage?
A: Phenolic compounds like this compound can be prone to oxidation, which often results in discoloration (e.g., turning pink or brown). This can complicate purification and affect long-term stability.
Purification Strategy:
-
Solvent System: For silica gel chromatography, start with a non-polar solvent system like Hexane/Ethyl Acetate and gradually increase the polarity. Adding a small amount of acetic acid (0.1-0.5%) to the mobile phase can sometimes improve peak shape and reduce tailing for phenolic compounds by keeping them protonated.
-
Inert Conditions: If the compound is highly sensitive, consider performing chromatography under a nitrogen atmosphere. Use freshly distilled, degassed solvents to minimize exposure to oxygen.
-
Alternative Media: If silica gel proves problematic, reverse-phase chromatography (C18 silica) with a Water/Acetonitrile or Water/Methanol mobile phase may provide a better separation profile.
Storage Protocol:
-
Drying: Ensure the final product is completely free of solvents by drying under high vacuum for several hours.
-
Atmosphere: Store the solid product in a vial under an inert atmosphere (argon or nitrogen).
-
Temperature & Light: Keep the vial at a low temperature (-20 °C is ideal) and protect it from light by wrapping it in aluminum foil or using an amber vial. This minimizes the energy available for degradation pathways.
References
- Benchchem. (n.d.). Indazole Synthesis Technical Support Center: Troubleshooting Guides & FAQs.
- Kaur, N., et al. (2023). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry.
- Zhang, Y., et al. (2021). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules.
- Wang, L., et al. (2019). A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5-. Google Patents (CN110452177A).
- Organic Chemistry Portal. (n.d.). Indazole synthesis.
- Kim, S., et al. (2021). Synthesis of 1H-Indazoles via Silver(I)
- de Oliveira, V. E., et al. (2022). Synthesis of Indazo‐Fluors by modification of 5‐hydroxy‐1H‐indazoles. ChemistrySelect.
Sources
Technical Support Center: Stability Testing of 5-Fluoro-1H-indazol-6-ol in Different Solvents
Welcome to the technical support center for the stability testing of 5-Fluoro-1H-indazol-6-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for stability studies involving this compound. The information herein is curated to ensure scientific integrity, drawing from established principles of pharmaceutical stability testing and regulatory guidelines.
I. Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of this compound in solution?
A1: The stability of this compound, like many small molecules, can be influenced by several environmental and chemical factors.[1] Key contributors to degradation include:
-
Temperature: Elevated temperatures can accelerate chemical reactions, leading to the breakdown of the molecule.[1]
-
Light: Exposure to ultraviolet (UV) or visible light can induce photolytic degradation, causing the molecule to break down.[1]
-
Oxygen: The presence of atmospheric oxygen can lead to oxidative degradation, particularly if the molecule has susceptible functional groups.[1] Indazole moieties can be prone to oxidation.[2][3]
-
Solvent Type: The choice of solvent is critical. Protic solvents (e.g., water, methanol, ethanol) can participate in degradation reactions, while aprotic solvents (e.g., DMSO, acetonitrile) may offer better stability, depending on the specific degradation pathway.
Q2: What are the initial steps I should take before initiating a formal stability study?
A2: Before commencing a full-scale stability study, it is highly recommended to conduct forced degradation (or stress testing) studies.[4][5][6][7] These studies involve exposing this compound to harsh conditions (e.g., high heat, extreme pH, strong oxidizing agents, and intense light) to rapidly identify potential degradation pathways and products.[5][6][8] This information is invaluable for:
-
Developing Stability-Indicating Analytical Methods: A stability-indicating method is an analytical procedure that can accurately quantify the active pharmaceutical ingredient (API) in the presence of its degradation products, impurities, and excipients.[5] Forced degradation helps to ensure your analytical method, typically High-Performance Liquid Chromatography (HPLC), can resolve the parent compound from any degradants.
-
Understanding the Molecule's Intrinsic Stability: It provides insights into the chemical behavior of the molecule, which can inform formulation development, packaging selection, and recommended storage conditions.[5][6]
Q3: Which solvents are recommended for initial solubility and stability screening of this compound?
A3: While specific solubility data for this compound is not widely published, a general approach for initial screening would involve a range of solvents with varying polarities. A suggested starting panel is presented in the table below. It is crucial to experimentally determine the solubility and preliminary stability in your chosen solvents.
| Solvent Class | Examples | Rationale |
| Aprotic Polar | Dimethyl sulfoxide (DMSO), Acetonitrile (ACN), N,N-Dimethylformamide (DMF) | Often good solubilizing agents for a wide range of organic compounds. ACN is a common mobile phase component in reverse-phase HPLC. |
| Protic Polar | Methanol (MeOH), Ethanol (EtOH), Water | Useful for understanding behavior in aqueous and semi-aqueous environments. Important for biological and formulation studies. |
| Buffers | Phosphate-buffered saline (PBS), Citrate buffers | To assess stability at physiologically relevant pH values. |
Q4: How do I interpret out-of-specification (OOS) results during a stability study?
A4: An OOS result, such as a significant decrease in the assay of this compound or the appearance of unknown peaks in an HPLC chromatogram, requires a thorough investigation. The troubleshooting process should be systematic:
-
Verify the Analytical Method: Ensure the HPLC system is functioning correctly and the method is robust. Check for issues with the mobile phase, column, detector, and injector.
-
Review Experimental Conditions: Confirm that the stability chambers maintained the correct temperature and humidity.
-
Examine the Sample: Look for any visual changes in the sample, such as color change or precipitation.
-
Identify Unknown Peaks: If new peaks appear, attempt to identify them. This may involve mass spectrometry (MS) to determine the molecular weight of the degradants.[2] The information from your forced degradation study will be critical here.
II. Troubleshooting Guide
This section provides a more detailed, issue-specific troubleshooting guide for common problems encountered during the stability testing of this compound.
Issue 1: Rapid Degradation Observed in Methanol or Water
-
Possible Cause: Hydrolysis or solvolysis. The hydroxyl group of methanol or water may be reacting with the this compound molecule, particularly under non-neutral pH conditions or elevated temperatures.
-
Troubleshooting Steps:
-
pH Control: Measure the pH of your solvent. If it is acidic or basic, consider using a buffered solution to maintain a neutral pH.
-
Solvent Selection: Switch to a less reactive, aprotic solvent such as acetonitrile (ACN) or dimethyl sulfoxide (DMSO) to determine if the degradation is solvent-mediated.
-
Temperature Reduction: If the experiment allows, conduct the study at a lower temperature to slow down the degradation rate.
-
Issue 2: Appearance of Multiple Unknown Peaks in HPLC after Exposure to Light
-
Possible Cause: Photodegradation. The indazole ring system can be susceptible to photolytic reactions, leading to a complex mixture of degradation products.[2]
-
Troubleshooting Steps:
-
Protect from Light: Store samples in amber vials or wrap them in aluminum foil to protect them from light.
-
Conduct a Controlled Photostability Study: Follow ICH Q1B guidelines for photostability testing to systematically evaluate the effects of light.[4] This involves exposing the sample to a controlled source of UV and visible light.
-
Analyze Degradation Products: Use LC-MS/MS to identify the structures of the major photolytic degradants. This can provide valuable information about the degradation pathway.[9]
-
Issue 3: Inconsistent Results Between Different Batches of Solvent
-
Possible Cause: Solvent impurities. Trace impurities in the solvent, such as peroxides in ethers or acidic/basic contaminants, can catalyze degradation.
-
Troubleshooting Steps:
-
Use High-Purity Solvents: Always use HPLC-grade or higher purity solvents for stability studies.
-
Test New Solvent Batches: Before use, run a blank gradient on your HPLC to check for any interfering peaks from a new bottle of solvent.
-
Proper Solvent Storage: Store solvents according to the manufacturer's recommendations to prevent the formation of impurities over time.
-
III. Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines a general procedure for conducting a forced degradation study. The conditions should be adjusted based on the observed stability of the compound. The goal is to achieve 5-20% degradation.[4]
-
Preparation of Stock Solution: Prepare a stock solution of this compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent like acetonitrile or methanol.[4]
-
Acid Hydrolysis:
-
To an aliquot of the stock solution, add an equal volume of 0.1 N HCl.
-
Incubate at a controlled temperature (e.g., 60 °C) for a defined period (e.g., 2, 4, 8, 24 hours).
-
At each time point, withdraw a sample, neutralize it with an equivalent amount of 0.1 N NaOH, and dilute with mobile phase for HPLC analysis.
-
-
Base Hydrolysis:
-
To an aliquot of the stock solution, add an equal volume of 0.1 N NaOH.
-
Follow the same incubation and sampling procedure as for acid hydrolysis, neutralizing with 0.1 N HCl.
-
-
Oxidative Degradation:
-
To an aliquot of the stock solution, add an equal volume of 3% hydrogen peroxide.
-
Incubate at room temperature, protected from light, for a defined period.
-
Sample at regular intervals and dilute for HPLC analysis.
-
-
Thermal Degradation:
-
Place an aliquot of the stock solution in a controlled temperature oven (e.g., 80 °C).
-
Sample at regular intervals and dilute for HPLC analysis.
-
-
Photolytic Degradation:
-
Expose an aliquot of the stock solution to a light source that provides both UV and visible light, as specified in ICH Q1B guidelines.
-
Simultaneously, keep a control sample in the dark at the same temperature.
-
Sample both the exposed and control samples at defined time points for HPLC analysis.
-
Visualizing the Stability Testing Workflow
Caption: Workflow for a forced degradation study.
IV. Data Summary Tables
Table 1: Recommended Starting Conditions for Forced Degradation
| Stress Condition | Reagent/Condition | Temperature | Duration |
| Acid Hydrolysis | 0.1 N HCl | 60 °C | 2 - 24 hours |
| Base Hydrolysis | 0.1 N NaOH | 60 °C | 2 - 24 hours |
| Oxidation | 3% H₂O₂ | Room Temperature | 2 - 24 hours |
| Thermal | Dry Heat | 80 °C | 24 - 72 hours |
| Photostability | ICH Q1B compliant light source | Ambient | Per ICH guidelines |
Table 2: Solvent Selection Guide for Stability Studies
| Solvent | Type | Polarity Index | Key Considerations |
| Acetonitrile | Aprotic Polar | 5.8 | Good for solubilizing many organic compounds; common in reverse-phase HPLC. |
| Methanol | Protic Polar | 5.1 | Can participate in solvolysis; good for mimicking biological fluids. |
| DMSO | Aprotic Polar | 7.2 | Strong solubilizing power; can be difficult to remove and may have high UV cutoff. |
| Water (buffered) | Protic Polar | 10.2 | Essential for understanding stability in aqueous environments; pH control is critical. |
| Ethanol | Protic Polar | 4.3 | Common pharmaceutical solvent; potential for solvolysis. |
V. Concluding Remarks
The stability of this compound is a critical parameter that must be thoroughly investigated during drug development. A systematic approach, beginning with forced degradation studies to understand the molecule's intrinsic liabilities, is essential for developing robust formulations and analytical methods. This guide provides a foundational framework for designing and troubleshooting your stability studies. Always refer to the relevant ICH guidelines for regulatory requirements.[10][11][12]
VI. References
-
Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Retrieved from [Link]
-
Onyx Scientific. (n.d.). A practical guide to forced degradation and stability studies for drug substances. Retrieved from [Link]
-
Patel, Y., & Shah, N. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Advanced Pharmaceutical Technology & Research, 5(3), 114.
-
Creative Biolabs. (n.d.). Forced Degradation Studies. Retrieved from [Link]
-
Luminata. (2022, April 18). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. Retrieved from [Link]
-
Scribd. (n.d.). Ich Guidelines For Stability Testing of New Drug Substance and Drug Products. Retrieved from [Link]
-
Slideshare. (n.d.). Ich guideline for stability testing. Retrieved from [Link]
-
ICH. (2025, April 22). The ICH Just Released Its Overhauled Stability Guideline for Consultation. Retrieved from [Link]
-
Pharmaceutical Technology. (2019, October 2). Stability Testing for Small-Molecule Clinical Trial Materials. Retrieved from [Link]
-
ICH. (n.d.). Quality Guidelines. Retrieved from [Link]
-
Research Journal of Pharmacy and Technology. (n.d.). Significance of Stability Studies on Degradation Product. Retrieved from [Link]
-
Pharmaguideline. (2025, April 9). Strategies for Resolving Stability Issues in Drug Formulations. Retrieved from [Link]
-
PubChem. (n.d.). 5-Bromo-6-fluoro-1H-indazole. Retrieved from [Link]
-
NIH SEED Office. (n.d.). Regulatory Knowledge Guide for Small Molecules. Retrieved from [Link]
-
PubChem. (n.d.). 6-Fluoro-1H-indazole. Retrieved from [Link]
-
PubMed Central. (n.d.). Indazole and its Derivatives in Cardiovascular Diseases: Overview, Current Scenario, and Future Perspectives. Retrieved from [Link]
-
PubMed. (n.d.). A review of analytical methods for the determination of 5-fluorouracil in biological matrices. Retrieved from [Link]
-
PubMed. (n.d.). Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir. Retrieved from [Link]
-
ResearchGate. (n.d.). Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir. Retrieved from [Link]
-
PubMed Central. (n.d.). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Retrieved from [Link]
-
PubMed. (n.d.). LC-MS/MS method for simultaneous analysis of uracil, 5,6-dihydrouracil, 5-fluorouracil and 5-fluoro-5,6-dihydrouracil in human plasma for therapeutic drug monitoring and toxicity prediction in cancer patients. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of Indazo‐Fluors by modification of 5‐hydroxy‐1H‐indazoles. Retrieved from [Link]
-
ACS Publications. (2022, April 11). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. Retrieved from [Link]
-
PubMed Central. (n.d.). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. Retrieved from [Link]
Sources
- 1. Strategies for Resolving Stability Issues in Drug Formulations | Pharmaguideline [pharmaguideline.com]
- 2. Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 5. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Forced Degradation Studies - Creative Biolabs [creative-biolabs.com]
- 7. acdlabs.com [acdlabs.com]
- 8. onyxipca.com [onyxipca.com]
- 9. LC-MS/MS method for simultaneous analysis of uracil, 5,6-dihydrouracil, 5-fluorouracil and 5-fluoro-5,6-dihydrouracil in human plasma for therapeutic drug monitoring and toxicity prediction in cancer patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. scribd.com [scribd.com]
- 11. Ich guideline for stability testing | PPTX [slideshare.net]
- 12. ICH Official web site : ICH [ich.org]
Optimization of reaction conditions for 5-Fluoro-1H-indazol-6-OL synthesis
Technical Support Center: Synthesis of 5-Fluoro-1H-indazol-6-ol
A Senior Application Scientist's Guide to Reaction Optimization and Troubleshooting
Welcome to the technical support center for the synthesis of this compound. As a key intermediate in pharmaceutical research, particularly for kinase inhibitors, the successful and reproducible synthesis of this molecule is critical.[1][2] This guide is designed for researchers, chemists, and drug development professionals. It moves beyond simple protocols to explain the causality behind experimental choices, empowering you to troubleshoot effectively and optimize your reaction conditions.
The indazole scaffold is a cornerstone in medicinal chemistry, and its synthesis has been approached through various strategies, including reductive cyclization, oxidative N-N bond formation, and intramolecular amination.[3][4][5] The presence of a fluorine atom and a phenolic hydroxyl group introduces specific electronic and reactivity considerations that must be carefully managed for a successful outcome. This guide will focus on a common and adaptable synthetic route, addressing the specific challenges you may encounter.
Part 1: Troubleshooting Guide - Common Experimental Issues
This section addresses the most frequent problems encountered during the synthesis of this compound, presented in a question-and-answer format.
Workflow Overview: A Common Synthetic Approach
A prevalent strategy involves the cyclization of a suitably substituted aniline precursor, often derived from a nitrated aromatic compound, followed by the deprotection of the hydroxyl group.
Caption: General workflow for this compound synthesis.
Q1: My cyclization reaction to form the indazole ring has a very low yield or fails completely. What are the likely causes and solutions?
Answer: Failure in the indazole ring-forming step is a common and frustrating issue. The root cause typically lies in the stability of the key intermediate (often a diazonium salt) or suboptimal reaction conditions. Let's break down the possibilities for a classic reaction pathway involving diazotization of an aniline followed by intramolecular cyclization.
Causality & Troubleshooting:
-
Incomplete Diazotization: The conversion of the aniline to the diazonium salt is highly temperature-sensitive.
-
Cause: The reaction temperature was too high (e.g., > 10 °C), causing the unstable diazonium salt to decompose before it could cyclize.
-
Solution: Maintain a strict temperature range of 0–5 °C during the addition of your diazotizing agent (e.g., sodium nitrite). Use an ice-salt bath for better control. Monitor the reaction with starch-iodide paper to ensure a slight excess of nitrous acid is present, indicating the completion of diazotization.
-
-
Poor Nucleophilicity for Cyclization: The intramolecular attack to close the ring may be too slow, allowing side reactions to dominate.
-
Cause: The electron-withdrawing nature of the fluorine substituent can decrease the nucleophilicity of the ring carbon, slowing the cyclization step.[3]
-
Solution: While the electronics are inherent, solvent choice can play a role. Switching to a more polar aprotic solvent might stabilize charged intermediates and facilitate the reaction. Some syntheses utilize reductive cyclization of ortho-nitro compounds, which avoids the sensitive diazonium intermediate altogether.[4]
-
-
Competing Side Reactions: The diazonium intermediate can react with other nucleophiles present in the mixture.
-
Cause: Presence of water or other nucleophilic solvents can lead to phenol formation or other undesired products.
-
Solution: Ensure your reagents and solvents are anhydrous where necessary. If the reaction is run in an aqueous acid, ensure the conditions are optimized to favor intramolecular cyclization over intermolecular reactions.
-
Troubleshooting Decision Tree:
Caption: Decision tree for troubleshooting low cyclization yield.
Q2: I've successfully synthesized the final product, but the purification is difficult due to a persistent, closely-eluting impurity. What could it be?
Answer: This is a classic purification challenge, often caused by the formation of a structural isomer. In the context of your target molecule, the most likely culprit is a regioisomer formed during the cyclization step.
Causality & Troubleshooting:
-
Regioisomeric Impurity: The cyclization step may not be perfectly regioselective.
-
Cause: Depending on the precursor, cyclization could potentially occur at one of two positions relative to the directing groups, leading to the formation of 7-Fluoro-1H-indazol-6-ol alongside your desired This compound . These isomers will have very similar polarities.
-
Solution:
-
Analytical: Confirm the presence of an isomer using high-resolution analytical techniques. ¹⁹F NMR can be particularly useful for distinguishing between fluorine environments. 2D NMR techniques (like NOESY) can help confirm the spatial relationship between the fluorine and other protons.
-
Purification: Achieving separation may require optimizing your column chromatography. Try a less polar solvent system to increase the separation factor (ΔRf). Sometimes, switching the stationary phase (e.g., from silica to alumina or a C18 reversed-phase column) can alter the elution order and improve separation. If chromatography fails, consider derivatization (e.g., protecting the hydroxyl group), which will change the polarity, allowing for separation, followed by a deprotection step.
-
-
-
N-Alkylated/Arylated Impurity: If your synthesis involves steps where N-substitution is possible, you might have a mixture of N1 and N2 substituted indazoles, although this is less common for the final unprotected product.[6]
-
Cause: Certain reaction conditions can lead to substitution on either of the indazole's nitrogen atoms.
-
Solution: Characterization by ¹H and ¹³C NMR is key to identifying the position of any substituent. These isomers often have more distinct polarities than regioisomers and can typically be separated by standard silica gel chromatography.
-
Q3: The final deprotection of the 6-methoxy group using BBr₃ is giving me a low yield and a complex mixture. How can I optimize this step?
Answer: The use of boron tribromide (BBr₃) for ether cleavage is a powerful but aggressive method that requires careful control.[7] Low yields are often due to incomplete reaction or degradation of the product.
Causality & Troubleshooting:
-
Incomplete Reaction:
-
Cause: Insufficient equivalents of BBr₃ were used. The Lewis acidic BBr₃ can coordinate to the two nitrogen atoms of the indazole ring in addition to the methoxy oxygen, meaning more than one equivalent is required.
-
Solution: Increase the equivalents of BBr₃ incrementally. A common starting point is 2.5-3.0 equivalents. Monitor the reaction by TLC until all the starting material is consumed.
-
-
Product Degradation:
-
Cause: The product, a phenol, can be sensitive. Prolonged exposure to the reaction conditions or a harsh workup can lead to decomposition. Furthermore, residual boron species can make purification difficult.
-
Solution:
-
Temperature Control: Run the reaction at a low temperature (e.g., start at -78 °C and slowly warm to 0 °C or room temperature) to minimize side reactions.
-
Quenching: Quench the reaction carefully by slowly adding it to a cold, rapidly stirring solution of methanol or water. This will decompose the excess BBr₃ and boron-product complexes.
-
Workup: After quenching, an aqueous workup is necessary. Washing with a mild base like saturated sodium bicarbonate can help remove acidic byproducts. Be aware that your phenolic product may have some solubility in aqueous base, so minimize contact time and avoid overly strong bases.
-
-
Optimized Conditions for Demethylation:
| Parameter | Recommended Condition | Rationale |
| Reagent | Boron Tribromide (BBr₃) | Potent Lewis acid for ether cleavage. |
| Equivalents | 2.5 - 3.0 eq. | To account for coordination to multiple basic sites (N, N, O). |
| Solvent | Dichloromethane (DCM) | Anhydrous, inert solvent standard for this reaction. |
| Temperature | -78 °C to 0 °C or RT | Minimizes degradation and side reactions. |
| Reaction Time | 2 - 12 hours | Monitor by TLC for completion. |
| Quench | Slow addition to cold Methanol | Safely decomposes excess BBr₃ and breaks boron complexes. |
Part 2: Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic strategies for constructing the indazole core, and why was this one chosen?
The indazole ring system can be synthesized via several named reactions.[5][8] Key strategies include:
-
Cadogan Reductive Cyclization: Involves the deoxygenation of an o-nitrobenzylamine or related species using a phosphine reagent. It's a mild and efficient one-pot method.[4]
-
Jacobsen Indazole Synthesis: A classical method involving the condensation of o-hydrazinobenzoic acid.
-
Davis-Beirut Reaction: The reaction of a nitro-substituted o-toluidine with an acylating agent, followed by base-mediated cyclization.
-
Intramolecular N-Arylation: Cyclization of o-haloarylhydrazones, often catalyzed by copper or palladium.[9]
The chosen route (diazotization of an aniline) is highlighted because it utilizes readily available starting materials and is a fundamental transformation in heterocyclic chemistry. While it has challenges like the stability of the diazonium salt, understanding how to control this step is a valuable skill for any synthetic chemist.
Q2: How does the 5-fluoro substituent electronically influence the synthesis?
The fluorine atom at the 5-position exerts a powerful influence due to its high electronegativity.
-
Inductive Effect (-I): Fluorine is strongly electron-withdrawing through the sigma bonds. This deactivates the aromatic ring, making it less susceptible to electrophilic attack and potentially slowing down certain cyclization pathways.[3][10]
-
Mesomeric Effect (+M): Fluorine can donate a lone pair of electrons into the pi system. This effect is weaker than its inductive pull and primarily directs ortho and para.
-
Impact on Acidity: The -I effect will increase the acidity of the N-H proton and the 6-OH proton in the final product compared to a non-fluorinated analogue. This can affect its solubility in basic solutions during workup.
Q3: What is the recommended protocol for reaction monitoring and final product characterization?
A robust analytical workflow is essential for a self-validating protocol.
-
Reaction Monitoring:
-
Thin-Layer Chromatography (TLC): The workhorse for tracking the consumption of starting material and the appearance of the product. Use a mobile phase that gives the starting material an Rf of ~0.5-0.6 for best resolution (e.g., 30-50% Ethyl Acetate in Hexanes). Visualize under UV light (254 nm).
-
-
Final Product Analysis:
-
HPLC/LC-MS: To determine the purity of the final compound and confirm its molecular weight.
-
NMR Spectroscopy:
-
¹H NMR: To confirm the proton framework. Look for the characteristic aromatic and N-H signals.
-
¹³C NMR: To confirm the carbon skeleton.
-
¹⁹F NMR: Crucial for fluorinated compounds. You should see a singlet (or a doublet if coupled to a nearby proton) confirming the fluorine's presence.[11]
-
-
High-Resolution Mass Spectrometry (HRMS): To confirm the elemental composition and provide an exact mass, which is the gold standard for structure confirmation.
-
Part 3: Detailed Experimental Protocol
This protocol is a representative example for the synthesis of 5-Fluoro-6-methoxy-1H-indazole and its subsequent deprotection. Always perform a thorough risk assessment before beginning any new procedure.
Step 1: Synthesis of 5-Fluoro-6-methoxy-1H-indazole
-
To a stirred solution of 4-fluoro-2-methyl-3-nitroanisole (1.0 eq) in ethanol, add tin(II) chloride dihydrate (4.0 eq).
-
Heat the mixture to reflux (approx. 78 °C) for 3-4 hours, monitoring the reduction of the nitro group to the aniline by TLC.
-
Cool the reaction to room temperature and carefully quench by pouring it into a saturated solution of sodium bicarbonate.
-
Extract the product with ethyl acetate (3x). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude aniline is often used directly.
-
Dissolve the crude 5-fluoro-6-methoxy-2-methylaniline in a mixture of concentrated HCl and water at 0 °C.
-
Add a solution of sodium nitrite (1.1 eq) in water dropwise, keeping the internal temperature below 5 °C.
-
Stir the resulting diazonium salt solution at 0-5 °C for 1 hour.
-
Allow the reaction to slowly warm to room temperature and stir for 12-16 hours. The cyclization should proceed as the solution warms.
-
Neutralize the reaction with a saturated sodium bicarbonate solution and extract with ethyl acetate (3x).
-
Dry the combined organic layers over sodium sulfate, concentrate, and purify by flash column chromatography (e.g., 20-40% ethyl acetate in hexanes) to yield 5-fluoro-6-methoxy-1H-indazole.
Step 2: Synthesis of this compound
-
Dissolve 5-fluoro-6-methoxy-1H-indazole (1.0 eq) in anhydrous dichloromethane under an inert atmosphere (N₂ or Ar).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Add a 1.0 M solution of boron tribromide (BBr₃) in DCM (2.5 eq) dropwise via syringe.
-
After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 10-12 hours, monitoring by TLC.
-
Once the starting material is consumed, cool the reaction to 0 °C and carefully quench by the slow, dropwise addition of methanol.
-
Pour the mixture into water and extract with ethyl acetate (3x).
-
Wash the combined organic layers with saturated sodium bicarbonate solution, then with brine.
-
Dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude solid by flash column chromatography or recrystallization to afford pure this compound.
References
-
Toledano, A. S., et al. (2024). Synthesis of Indazoles via N-N Bond-Forming Oxidative Cyclization from 2-Aminomethyl-phenylamines. Organic Letters, 26, 1229-1232. [Link]
-
ResearchGate. (n.d.). Optimization of reaction conditions for the synthesis of indazolones. [Link]
-
Genung, N. E., et al. (2014). Regioselective Synthesis of 2H-Indazoles Using a Mild, One-Pot Condensation-Cadogan Reductive Cyclization. Organic Letters, 16, 3114-3117. [Link]
-
Ghosh, P., & Hajra, A. (2021). Fluorination of 2H-Indazoles Using N-Fluorobenzenesulfonimide. The Journal of Organic Chemistry, 86(15), 10883–10888. [Link]
-
Organic Chemistry Portal. (2023). Cu-Mediated Cyclization to Form 1H-Indazoles. Synfacts, 19(05), 0488. [Link]
-
Ghosh, P., & Hajra, A. (2021). Fluorination of 2H-Indazoles Using N-Fluorobenzenesulfonimide. The Journal of Organic Chemistry, 86(15), 10883–10888. [Link]
-
ScienceDirect. (2025). Synthesis of 1H-indazole: A combination of experimental and theoretical studies. Journal of Molecular Structure, 1319, 138688. [Link]
-
Royal Society of Chemistry. (2024). Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. RSC Advances. [Link]
-
Aouad, M. R., et al. (2022). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 27(21), 7247. [Link]
-
MDPI. (n.d.). Synthesis of Trifluoromethylated Pyrimido[1,2-b]indazole Derivatives. [Link]
-
MDPI. (n.d.). The Impact of Fluorination on the Design of Histone Deacetylase Inhibitors. [Link]
- Google Patents. (n.d.). A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5-. CN110452177A.
-
Singh, S., et al. (2024). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry. [Link]
-
Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination. (n.d.). [Link]
-
Bak, J. M., et al. (2018). Syntheses of 1-Aryl-5-nitro-1H-indazoles and a General One-Pot Route to 1-Aryl-1H-indazoles. Molecules, 23(3), 698. [Link]
-
Recent Progress in Chemistry and Biology of Indazole and its Derivatives: A Brief Review. (n.d.). [Link]
-
Radiosynthesis of 5-[18F]Fluoro-1,2,3-triazoles through Aqueous Iodine–[18F]Fluorine Exchange Reaction. (2019). Molecules, 24(15), 2772. [Link]
-
ResearchGate. (n.d.). Synthesis of Indazo‐Fluors by modification of 5‐hydroxy‐1H‐indazoles. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of indazoles. [Link]
Sources
- 1. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05697C [pubs.rsc.org]
- 2. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of Indazoles via N-N Bond-Forming Oxidative Cyclization from 2-Aminomethyl-phenylamines [organic-chemistry.org]
- 4. Regioselective Synthesis of 2H-Indazoles Using a Mild, One-Pot Condensation-Cadogan Reductive Cyclization [organic-chemistry.org]
- 5. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. austinpublishinggroup.com [austinpublishinggroup.com]
- 7. 1H-Indazol-5-ol synthesis - chemicalbook [chemicalbook.com]
- 8. Indazole synthesis [organic-chemistry.org]
- 9. researchgate.net [researchgate.net]
- 10. The Impact of Fluorination on the Design of Histone Deacetylase Inhibitors [mdpi.com]
- 11. pubs.acs.org [pubs.acs.org]
Technical Support Center: Synthesis of 5-Fluoro-1H-indazol-6-ol
Welcome to the technical support center for the synthesis of 5-Fluoro-1H-indazol-6-ol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis of this important intermediate. The following content is structured to provide in-depth troubleshooting advice and answer frequently asked questions, ensuring scientific integrity and practical, field-proven insights.
Introduction
This compound is a valuable building block in medicinal chemistry, often utilized in the development of kinase inhibitors and other therapeutic agents. Its synthesis, while achievable, can be prone to several side reactions that can impact yield, purity, and scalability. This guide will explore a common synthetic strategy and provide detailed troubleshooting for potential issues.
A prevalent synthetic route involves the construction of the indazole core from a suitably substituted benzene derivative, often with the hydroxyl group protected, followed by a final deprotection step. A representative synthetic pathway is outlined below:
Figure 1: A representative synthetic pathway for this compound.
Troubleshooting Guide
This section addresses specific experimental issues in a question-and-answer format, providing insights into the root causes and offering practical solutions.
Issue 1: Low Yield and/or Incomplete Conversion During Indazole Ring Formation
Question: I am attempting the cyclization of a 2-substituted-nitrobenzene precursor with hydrazine to form the 6-(benzyloxy)-5-fluoro-1H-indazole, but I am observing a low yield of the desired product and significant amounts of unreacted starting material. What could be the cause and how can I improve the conversion?
Answer:
This is a common issue in indazole synthesis via reductive cyclization. Several factors can contribute to low conversion:
-
Insufficient Reducing Agent: If you are using a method that involves in-situ reduction of the nitro group followed by cyclization, the amount and type of reducing agent are critical. For instance, when using catalytic hydrogenation, the catalyst activity might be low, or poisons could be present in your starting material or solvent.
-
Reaction Temperature and Time: The cyclization step often requires elevated temperatures to proceed at a reasonable rate. If the temperature is too low or the reaction time is too short, the reaction may not go to completion.
-
Hydrazine Equivalents: The stoichiometry of hydrazine is crucial. An insufficient amount will lead to incomplete reaction, while a large excess can sometimes lead to the formation of byproducts.
Troubleshooting Protocol:
-
Optimize Reaction Conditions:
-
Temperature: Gradually increase the reaction temperature in 10 °C increments, monitoring the reaction progress by TLC or LC-MS. Be cautious, as excessively high temperatures can lead to decomposition.
-
Time: Extend the reaction time. Take aliquots at regular intervals to determine the point of maximum conversion.
-
-
Evaluate Reagents:
-
Hydrazine Source: Ensure the quality of your hydrazine hydrate or other hydrazine source. It can degrade over time. Using a fresh bottle is recommended.
-
Catalyst (if applicable): If using catalytic hydrogenation, ensure your palladium on carbon (Pd/C) or other catalyst is active. Consider using a fresh batch or a higher loading.
-
-
Consider an Alternative Reductive Cyclization Method:
-
If catalytic hydrogenation is problematic, consider other reductive cyclization methods such as using SnCl₂·2H₂O or Fe/HCl. These can sometimes be more robust for certain substrates.[1]
-
Figure 2: Decision tree for troubleshooting low cyclization yield.
Issue 2: Formation of N-2 Isomer and Other Regioisomers
Question: During the synthesis of the indazole ring, I am observing the formation of the 2H-indazole isomer in addition to my desired 1H-indazole. How can I improve the regioselectivity for the 1H-isomer?
Answer:
The formation of a mixture of N-1 and N-2 substituted indazoles is a classic challenge in indazole chemistry due to the tautomeric nature of the indazole ring.[1] The ratio of these isomers is influenced by steric and electronic factors, as well as reaction conditions.
-
Steric Hindrance: Generally, bulky substituents at the C7 position of the indazole precursor can favor the formation of the 1H-tautomer by sterically hindering substitution at the N-2 position.
-
Reaction Conditions: The choice of solvent and base (if applicable, in N-alkylation reactions) can significantly influence the N-1/N-2 ratio.
Strategies to Enhance 1H-Regioselectivity:
-
Thermodynamic vs. Kinetic Control: The 1H-indazole is generally the thermodynamically more stable isomer.[1] Running the reaction under conditions that allow for equilibration (e.g., longer reaction times, slightly elevated temperatures) may favor the formation of the 1H-product.
-
Directed Cyclization: Certain synthetic methods are inherently more regioselective. For example, the Jacobson indazole synthesis, which involves the reduction of an o-nitrobenzylidene derivative, often provides good selectivity for the 1H-indazole.
Issue 3: Side Reactions During Debenzylation
Question: I am performing the debenzylation of 6-(benzyloxy)-5-fluoro-1H-indazole using catalytic hydrogenation (H₂, Pd/C) and I am getting a complex mixture of products with low yield of the desired this compound. What are the likely side reactions and how can I mitigate them?
Answer:
While catalytic hydrogenation is a standard method for debenzylation, it can lead to several side reactions with a substrate like yours:
-
Over-reduction: The indazole ring itself can be susceptible to reduction under harsh hydrogenation conditions (high pressure, high temperature, or prolonged reaction times), leading to tetrahydroindazole derivatives.
-
Dehalogenation: The C-F bond can be cleaved under certain hydrogenation conditions, leading to the formation of 6-hydroxy-1H-indazole as a byproduct. This is more likely with more active catalysts or under more forcing conditions.
-
Catalyst Poisoning: If your starting material or solvent contains impurities (e.g., sulfur compounds), the catalyst can be poisoned, leading to an incomplete reaction.
Troubleshooting Protocol for Debenzylation:
-
Milder Reaction Conditions:
-
Pressure: Start with atmospheric pressure of hydrogen. Only increase the pressure if the reaction is too slow.
-
Temperature: Perform the reaction at room temperature.
-
Catalyst Loading: Use a lower catalyst loading (e.g., 5 mol% Pd/C).
-
-
Alternative Deprotection Methods:
-
Transfer Hydrogenation: Use a hydrogen donor like ammonium formate or cyclohexene with Pd/C. This is often a milder method than using hydrogen gas.
-
Lewis Acid Cleavage: Reagents like boron tribromide (BBr₃) or trimethylsilyl iodide (TMSI) can be effective for cleaving benzyl ethers.[2] However, these are strong reagents and may not be compatible with other functional groups. A careful evaluation of your substrate's stability is necessary.
-
| Deprotection Method | Common Side Reactions | Mitigation Strategies |
| H₂, Pd/C | Over-reduction of indazole ring, Dehalogenation (C-F cleavage) | Use atmospheric pressure H₂, room temperature, lower catalyst loading. |
| Transfer Hydrogenation | Slower reaction rates | Optimize hydrogen donor and catalyst loading. |
| BBr₃ or TMSI | Potential for reaction with other functional groups, harsh conditions | Perform at low temperature, carefully control stoichiometry. |
Frequently Asked Questions (FAQs)
Q1: What is the best way to purify the final product, this compound?
A1: The phenolic hydroxyl group and the indazole N-H make this molecule relatively polar. Column chromatography on silica gel is a standard method for purification. A gradient elution system, for example, starting with a non-polar solvent system like hexane/ethyl acetate and gradually increasing the polarity with ethyl acetate or adding a small amount of methanol, is often effective. Recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane, ethanol/water) can also be an excellent method for obtaining highly pure material, provided a suitable solvent is found.
Q2: Can the hydroxyl group of this compound interfere with subsequent reactions?
A2: Absolutely. The hydroxyl group is acidic and nucleophilic. It can be deprotonated by bases and can react with electrophiles. For many subsequent reactions, such as N-alkylation or N-arylation of the indazole ring, it is highly advisable to protect the hydroxyl group. Common protecting groups for phenols include silyl ethers (e.g., TBDMS) or ethers that can be cleaved under specific conditions.
Q3: Are there any specific safety precautions I should take when working with the reagents for this synthesis?
A3: Yes. Many of the reagents used in this synthesis require careful handling:
-
Nitrating agents (HNO₃/H₂SO₄): Highly corrosive and strong oxidizing agents. Handle with extreme care in a fume hood with appropriate personal protective equipment (PPE).
-
Hydrazine (N₂H₄·H₂O): Toxic and a suspected carcinogen. Always handle in a well-ventilated fume hood with gloves and eye protection.
-
Palladium on Carbon (Pd/C): Can be pyrophoric, especially when dry and in the presence of flammable solvents and hydrogen. Handle the catalyst wet and avoid ignition sources.
-
Boron Tribromide (BBr₃): Highly corrosive and reacts violently with water. Handle under an inert atmosphere.
Always consult the Safety Data Sheet (SDS) for each reagent before use.
Experimental Protocols
Protocol 1: Synthesis of 6-(Benzyloxy)-5-fluoro-1H-indazole
This protocol is a general guideline and may require optimization for your specific starting materials.
-
To a solution of 2-fluoro-4-(benzyloxy)-1-nitrobenzene (1.0 eq) in ethanol, add stannous chloride dihydrate (SnCl₂·2H₂O) (4-5 eq).
-
Heat the mixture to reflux (approximately 78 °C) and stir for 2-4 hours, monitoring the reduction of the nitro group by TLC.
-
Cool the reaction mixture to room temperature and carefully quench by pouring it into a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to obtain the crude aniline intermediate.
-
Dissolve the crude aniline in a suitable solvent such as toluene.
-
Add a diazotizing agent (e.g., isoamyl nitrite, 1.5 eq) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and then heat to 80-100 °C for 1-2 hours to effect cyclization.
-
Monitor the reaction by TLC. Upon completion, cool the mixture and purify by column chromatography to yield 6-(benzyloxy)-5-fluoro-1H-indazole.
Protocol 2: Debenzylation to this compound
-
Dissolve 6-(benzyloxy)-5-fluoro-1H-indazole (1.0 eq) in a suitable solvent such as ethanol or methanol.
-
Add 10% palladium on carbon (Pd/C) (5-10 mol%).
-
Purge the reaction vessel with hydrogen gas and maintain a hydrogen atmosphere (balloon or H₂ generator).
-
Stir the reaction mixture vigorously at room temperature for 4-12 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite® pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to yield the crude this compound.
-
Purify the crude product by column chromatography or recrystallization.
References
-
Ghosh, P., & Hajra, A. (2021). Fluorination of 2H-Indazoles Using N-Fluorobenzenesulfonimide. The Journal of Organic Chemistry, 86(15), 10883–10888. [Link]
-
Janardhanan, J., et al. (2018). Synthesis of Indazo‐Fluors by modification of 5‐hydroxy‐1H‐indazoles. ChemistrySelect, 3(44), 12486-12491. [Link]
-
Lefebvre, V., Cailly, T., Fabis, F., & Rault, S. (2010). Two-step synthesis of substituted 3-aminoindazoles from 2-bromobenzonitriles. The Journal of organic chemistry, 75(8), 2730–2732. [Link]
-
Rew, Y., et al. (2004). An efficient method for the N-debenzylation of aromatic heterocycles. Tetrahedron Letters, 45(18), 3747-3749. [Link]
- Sumitomo Pharmaceuticals Company, Limited. (2004). EP1403255A1 - Indazole derivatives.
-
Tang, D., et al. (2017). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 22(12), 2133. [Link]
-
Verma, A., et al. (2023). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry, 14(6), 969-994. [Link]
Sources
Technical Support Center: Analytical Methods for 5-Fluoro-1H-indazol-6-OL
This technical support guide is designed for researchers, analytical scientists, and drug development professionals. It provides in-depth troubleshooting, validated protocols, and frequently asked questions (FAQs) for the analysis of impurities in 5-Fluoro-1H-indazol-6-OL. Our approach is grounded in fundamental chromatographic principles and regulatory expectations to ensure the integrity and reliability of your analytical data.
Introduction: The Analytical Challenge of this compound
This compound is a substituted indazole, a heterocyclic scaffold of significant interest in medicinal chemistry. The presence of a hydroxyl group, a fluorine atom, and a basic indazole nucleus gives the molecule a combination of polarity and reactivity that presents specific challenges for analytical method development. Accurate and precise quantification of impurities is critical for ensuring product safety and efficacy, adhering to global regulatory standards such as those set by the International Council for Harmonisation (ICH).[1][2][3]
This guide provides a systematic approach to developing and troubleshooting robust analytical methods for this compound, focusing primarily on High-Performance Liquid Chromatography (HPLC) as the principal analytical technique.
Section 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions that form the foundation of a robust analytical strategy.
Q1: What are the likely impurities associated with this compound?
A1: Impurities can be broadly categorized as organic, inorganic, and residual solvents.[2][4] For this compound, organic impurities are of primary concern and typically originate from three sources:
-
Process-Related Impurities: These are derived from the synthetic route and include unreacted starting materials, intermediates, and reaction byproducts. Without a specific synthetic pathway, one must consider potential precursors to the indazole ring and fluorinated benzene derivatives.
-
Degradation Products: These form during storage or manufacturing under stress conditions (e.g., heat, light, humidity, oxidation, acid/base hydrolysis).[5] The phenol-like hydroxyl group is susceptible to oxidation, and the indazole ring itself can undergo degradation. A forced degradation study is essential to identify these potential degradants.
-
Isomeric Impurities: Positional isomers formed during the synthesis (e.g., incorrect placement of the fluorine or hydroxyl group) can be challenging to separate and require high-resolution methods.
Q2: What is a suitable starting point for an HPLC method for purity analysis?
A2: A reversed-phase HPLC (RP-HPLC) method using a C18 column is the most logical starting point due to the compound's aromaticity and moderate polarity. The basic nature of the indazole nitrogen necessitates control of the mobile phase pH to achieve good peak shape. A low pH protonates the basic analyte and suppresses the ionization of residual silanol groups on the column's stationary phase, minimizing peak tailing.
A gradient elution is recommended to ensure the separation of impurities with a wide range of polarities. See the table below for a recommended starting point.
Q3: How do I develop a stability-indicating HPLC method?
A3: A stability-indicating method is one that can accurately quantify the active pharmaceutical ingredient (API) in the presence of its degradation products, impurities, and excipients.[6] The development process involves:
-
Forced Degradation Studies: Subjecting a solution of this compound to stress conditions (e.g., 0.1M HCl, 0.1M NaOH, 3% H₂O₂, heat, and photolytic exposure) as outlined in ICH guidelines.[5]
-
Method Optimization: Developing an HPLC method that separates the parent peak from all degradation product peaks. This often requires screening different columns and optimizing the mobile phase composition, gradient, and pH.
-
Peak Purity Analysis: Using a photodiode array (PDA) detector to assess the spectral homogeneity of the main peak in stressed samples, ensuring it is not co-eluting with any degradants.
Q4: Which detector is most appropriate for this analysis?
A4: The indazole ring system contains a strong chromophore, making a UV-Vis detector highly suitable. A PDA detector is strongly recommended over a variable wavelength detector. A PDA provides spectral information across a range of wavelengths, which is invaluable for:
-
Method Development: Determining the optimal detection wavelength for maximum sensitivity.
-
Peak Purity Assessment: Confirming that the analyte peak is spectrally pure and free from co-eluting impurities.[7]
-
Impurity Identification: Providing preliminary spectral data (UV λmax) that can aid in the characterization of unknown impurities.
Section 2: Recommended HPLC Protocol & Validation
This section provides a detailed protocol for the analysis of this compound. This method is a starting point and should be optimized and validated according to ICH Q2(R2) guidelines.[8][9][10]
Experimental Workflow Diagram
Caption: General workflow for HPLC impurity analysis.
Table 1: Recommended Starting HPLC Parameters
| Parameter | Recommended Condition | Rationale |
| Column | C18, 250 mm x 4.6 mm, 5 µm (e.g., Phenomenex Luna, Waters SunFire) | Standard reversed-phase chemistry for aromatic compounds. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidic modifier to control silanol interactions and ensure good peak shape for the basic analyte. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile often provides better resolution and lower backpressure than methanol. |
| Gradient Program | 5% B to 95% B over 20 minutes, hold at 95% B for 5 minutes, return to 5% B and equilibrate for 5 minutes. | A broad gradient ensures elution of both polar and non-polar impurities. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |
| Column Temperature | 30 °C | Using a column oven ensures reproducible retention times by mitigating effects of ambient temperature fluctuations. |
| Detection | PDA Detector, 254 nm (scan range 200-400 nm) | 254 nm is a common wavelength for aromatic compounds. The scan range allows for peak purity analysis. |
| Injection Volume | 10 µL | A typical injection volume to avoid column overload. |
| Sample Diluent | Mobile Phase A / Mobile Phase B (50:50) or Water/Acetonitrile (50:50) | Dissolving the sample in a solvent similar in strength to the initial mobile phase prevents peak distortion.[11] |
| Sample Conc. | ~0.5 mg/mL | A concentration that typically provides a strong UV signal without saturating the detector. |
Step-by-Step Protocol
-
Mobile Phase Preparation: Prepare Mobile Phases A and B as described in Table 1. Filter through a 0.45 µm membrane filter and degas thoroughly.
-
Standard Preparation: Accurately weigh and dissolve a reference standard of this compound in the sample diluent to a final concentration of 0.5 mg/mL.
-
Sample Preparation: Prepare the sample to be tested at the same concentration as the standard using the same diluent.
-
System Setup and Equilibration: Set up the HPLC system with the parameters from Table 1. Equilibrate the column with the initial mobile phase composition (95% A, 5% B) for at least 30 minutes or until a stable baseline is achieved.
-
System Suitability Testing (SST): Perform five replicate injections of the standard solution. The system is deemed suitable for analysis if the following criteria are met:
-
Tailing Factor (Tf): ≤ 1.5
-
Relative Standard Deviation (RSD) of Peak Area: ≤ 2.0%[8]
-
Theoretical Plates (N): ≥ 2000
-
-
Analysis: Once SST criteria are met, inject the blank (diluent), followed by the sample solutions.
-
Data Processing: Integrate all peaks in the chromatogram. Disregard any peaks from the blank. Calculate the percentage of each impurity using the area percent method (assuming the response factor is similar for all impurities).
Section 3: Troubleshooting Guide
This guide uses a question-and-answer format to address specific issues encountered during analysis.
Troubleshooting Decision Tree: Poor Peak Resolution
Sources
- 1. Impurity guidelines in drug development under ICH Q3 | AMSbiopharma [amsbiopharma.com]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. Quality: impurities | European Medicines Agency (EMA) [ema.europa.eu]
- 4. Pharmaceutical Impurity Analysis Overview (Primer) – Chemass [chemass.si]
- 5. ema.europa.eu [ema.europa.eu]
- 6. A Stability-Indicating RP-HPLC Assay Method for 5-Fluorouracil - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 9. intuitionlabs.ai [intuitionlabs.ai]
- 10. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 11. sigmaaldrich.com [sigmaaldrich.com]
Technical Support Center: Scaling the Synthesis of 5-Fluoro-1H-indazol-6-ol
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support resource for the synthesis and scale-up of 5-Fluoro-1H-indazol-6-ol. This guide is designed for researchers and process chemists navigating the complexities of moving from bench-scale discovery to larger-scale production. We will address common challenges through a practical, problem-solving lens, grounding our advice in established chemical principles and safety protocols.
The synthesis of fluorinated indazoles is of significant interest in medicinal chemistry due to their role as key structural motifs in various therapeutic agents.[1][2] However, the introduction of fluorine can increase synthetic complexity, and scaling up reactions, particularly those involving hazardous intermediates like diazonium salts, requires meticulous planning and control.[3][4] This guide provides in-depth troubleshooting and frequently asked questions to ensure a safe, efficient, and reproducible scale-up process.
Section 1: Synthetic Pathway & Critical Control Points
The synthesis of this compound typically involves a classical approach: the diazotization of an appropriately substituted aniline followed by an intramolecular cyclization. The general transformation highlights the critical steps where process control is paramount for success at scale.
Caption: Generalized synthetic pathway for this compound.
Section 2: Troubleshooting Guide (Q&A Format)
This section addresses specific issues encountered during the synthesis and scale-up.
Question 1: My reaction yield dropped significantly when moving from a 10g to a 100g scale. What are the most likely causes and how can I fix this?
Answer: This is a classic scale-up challenge primarily rooted in mass and heat transfer limitations.
-
Causality:
-
Inefficient Heat Transfer: A round-bottom flask in an ice bath has a high surface-area-to-volume ratio, allowing for efficient cooling. In a large reactor, this ratio decreases dramatically. Poor heat dissipation can lead to localized "hot spots" where the temperature exceeds the critical 5°C limit for diazonium salt stability, causing rapid decomposition and the formation of tarry side-products.[5]
-
Poor Mixing: Inadequate agitation in a larger vessel fails to disperse the sodium nitrite solution quickly and uniformly. This creates areas of high reactant concentration, promoting side reactions, and prevents uniform cooling throughout the reaction mass.
-
Addition Rate: An addition rate that was acceptable on a small scale may be too fast for a large-scale reaction, overwhelming the cooling capacity and leading to a thermal runaway.
-
-
Recommended Solutions:
-
Upgrade Your Reactor Setup: Transition from a simple flask to a jacketed glass reactor connected to a recirculating chiller. This provides precise and uniform temperature control across the entire reaction vessel.
-
Optimize Agitation: Employ an overhead mechanical stirrer with an appropriately sized impeller (e.g., a pitched-blade turbine) to ensure vigorous mixing and a vortex is visible. This guarantees homogeneity.
-
Control Reagent Addition: Use a syringe pump or a pressure-equalizing dropping funnel to add the sodium nitrite solution slowly and sub-surface. This prevents localized concentration build-up.
-
Monitor Internal Temperature: Always use a thermocouple placed directly in the reaction mixture (not just monitoring the bath temperature) to get a true reading of the internal reaction conditions.
-
Question 2: The diazotization step is sluggish, and starch-iodide paper testing for nitrous acid remains negative even after adding the stoichiometric amount of sodium nitrite. What's wrong?
Answer: This issue points towards a problem with the generation or stability of the nitrous acid (HNO₂) needed for the reaction.
-
Causality:
-
Insufficient Acid: The reaction requires a strong acidic environment (typically pH 1-2) to convert sodium nitrite into nitrous acid.[6] If the starting aniline derivative is basic and not fully neutralized, the added acid will be consumed before it can react with the nitrite.
-
Low Quality Reagents: Old or improperly stored sodium nitrite may have decomposed, reducing its effective concentration.
-
Precipitation of Starting Material: If the hydrochloride salt of your starting aniline is not fully soluble in the reaction medium, it will react very slowly, leading to an apparent stall.
-
-
Recommended Solutions:
-
Ensure Sufficient Acid: It is common practice to use at least 2.5-3.0 equivalents of acid. One equivalent forms the aniline salt, and the rest is for the diazotization itself. Always combine the amine and acid first before cooling and adding the nitrite.[7][8]
-
Verify Reagent Quality: Use a fresh bottle of sodium nitrite. To be certain, you can titrate a standard solution to confirm its molarity.
-
Improve Solubility: If the aniline salt is poorly soluble, consider adding a co-solvent like a small amount of methanol or increasing the volume of water, provided it does not negatively impact the subsequent cyclization step.
-
Question 3: During work-up, I'm struggling to isolate the product. It either oils out or forms an intractable solid, and purity is low. How can I improve the isolation and purification process?
Answer: Isolation issues at scale are often due to the concentration of impurities that were negligible at the lab scale. The phenolic -OH and basic indazole nitrogens can also complicate extraction.
-
Causality:
-
Phenolic Nature: The product is phenolic and can form salts. During aqueous work-up, if the pH is too high, the product will deprotonate and become water-soluble, leading to low extraction efficiency into organic solvents.
-
Azo-Coupling Side Products: Unquenched diazonium salt can couple with the electron-rich phenolic product to form brightly colored, hard-to-remove azo impurities.
-
Crystallization Issues: The presence of persistent impurities can inhibit crystallization, causing the product to "oil out."
-
-
Recommended Solutions:
-
Quench the Reaction: Before work-up, ensure any residual diazonium salt is quenched. This can be done by adding a small amount of sulfamic acid or urea until a starch-iodide test is negative for nitrous acid.[9]
-
pH-Controlled Extraction: Carefully adjust the pH of the aqueous layer to be weakly acidic (pH ~4-5) before extracting with a suitable solvent like ethyl acetate. This ensures the phenol is protonated and the indazole nitrogen is not significantly protonated, maximizing organic solubility.
-
Optimize Crystallization:
-
Perform a solvent screen for recrystallization. A mixed solvent system (e.g., Ethanol/Water, Ethyl Acetate/Heptane) is often effective.
-
If the product oils out, try lowering the initial temperature before adding the anti-solvent, slowing the addition rate, or seeding the solution with a few crystals of pure product.
-
For persistent color, consider a charcoal treatment or passing a solution of the crude product through a small plug of silica gel before crystallization.
-
-
| Table 1: Scale-Up Parameter Adjustments for Diazotization | | | :--- | :--- | :--- | | Parameter | Lab Scale (1-10 g) | Pilot Scale (100-1000 g) | | Cooling Method | Ice/Salt Bath | Jacketed Reactor with Chiller | | Temperature Monitoring | External Thermometer | Internal Thermocouple Probe | | Agitation | Magnetic Stir Bar | Overhead Mechanical Stirrer | | NaNO₂ Addition | Pipette / Dropping Funnel | Syringe Pump / Metering Pump (sub-surface) | | Quenching Agent | Sulfamic Acid / Urea | Sulfamic Acid / Urea (ensure sufficient quantity is on hand) |
Section 3: Scale-Up Safety & FAQs
Q1: What are the absolute critical safety rules for handling diazotization reactions at scale?
A: Diazonium salts are notoriously unstable and can be explosive, especially when isolated or allowed to dry.[7][8] Safety is the highest priority.
-
Strict Temperature Control: Never allow the reaction temperature to exceed 5°C. A deviation can lead to a dangerous exothermic decomposition.[8][9]
-
Never Isolate the Diazonium Salt: This intermediate should always be generated and consumed in situ. Do not attempt to remove the solvent or crystallize the salt.[7]
-
Use Stoichiometric NaNO₂: Avoid using a large excess of sodium nitrite. Always have a quenching agent (sulfamic acid) ready.[7][9]
-
Ensure Proper Venting: The reaction can generate nitrogen gas (N₂). The reactor must be properly vented to avoid pressure buildup.[7][8]
-
Use Proper PPE: Wear safety glasses, a lab coat, and consider using a blast shield, especially during initial scale-up trials.
Q2: How does the "fluoro" substituent affect the reaction compared to a non-fluorinated analogue?
A: The fluorine atom has strong electronic effects that influence the reaction.
-
Increased Acidity: Fluorine is highly electronegative, which increases the acidity of the phenolic proton on the final product. This can affect its solubility during pH-dependent extractions.
-
Reactivity of the Precursor: The electron-withdrawing nature of fluorine deactivates the aromatic ring, which can make the initial diazotization of the aniline precursor slightly slower compared to an electron-rich analogue. This is usually overcome by ensuring strongly acidic conditions.
-
Stability: In some cases, electron-withdrawing groups can have a modest stabilizing effect on the diazonium intermediate, but this should not be relied upon to relax safety protocols.[3][4]
Q3: What analytical techniques are essential for monitoring this reaction during scale-up?
A: Relying on visual cues is insufficient at scale.
-
In-Process Control (IPC): Use HPLC or UPLC to monitor the disappearance of the starting material and the appearance of the product. This allows you to determine the reaction endpoint accurately and avoid letting the reaction stir for too long, which can increase impurity formation.
-
Temperature & pH Monitoring: Continuous logging of internal temperature and periodic pH checks are critical.
-
Purity Analysis: Use HPLC for final product purity analysis and NMR (¹H, ¹³C, ¹⁹F) for structural confirmation.
Caption: A logical workflow for troubleshooting common synthesis problems.
Section 4: Reference Experimental Protocol
This protocol is a representative procedure. Researchers must perform their own risk assessment and optimization before scaling.
Synthesis of this compound (100 g scale)
-
Reactor Setup: Charge a 2L jacketed reactor equipped with an overhead stirrer, thermocouple, nitrogen inlet, and a pressure-equalizing dropping funnel.
-
Amine Salt Formation: To the reactor, add the starting aniline precursor (e.g., 4-amino-2-fluoro-3-methoxyphenol, 1.0 eq) and deionized water (10 volumes). Begin stirring and add concentrated HCl (3.0 eq) slowly, keeping the temperature below 25°C. Stir for 30 minutes until a clear solution is obtained.
-
Diazotization: Cool the reactor jacket to -5°C. Once the internal temperature of the solution reaches 0-2°C, begin the dropwise addition of a pre-chilled aqueous solution of sodium nitrite (1.05 eq in 2 volumes of water) over 60-90 minutes. CRITICAL: Maintain the internal temperature at 0-5°C throughout the addition.
-
Reaction Monitoring: After the addition is complete, stir the mixture at 0-5°C for an additional 30 minutes. Check for a slight excess of nitrous acid using potassium iodide-starch paper (should turn blue). If the test is negative, add a small additional portion of the nitrite solution.
-
Cyclization & Demethylation: Once diazotization is complete, the reaction is typically warmed to facilitate cyclization and any subsequent demethylation if a methoxy precursor was used. This step is highly substrate-specific and may require heating. Monitor the reaction progress by HPLC until the diazonium intermediate is consumed.
-
Quench: Cool the reaction mixture back to <10°C. Slowly add a solution of sulfamic acid until the KI-starch paper test is negative (white).
-
Work-up & Isolation: Adjust the pH of the reaction mixture to 4-5 with a suitable base (e.g., sodium bicarbonate). Extract the product with ethyl acetate (3 x 5 volumes). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Purification: Concentrate the filtrate under reduced pressure to obtain the crude product. Recrystallize from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.
References
- Chen, W., et al. (2015). Reactive Chemical Hazards of Diazonium Salts. Organic Process Research & Development.
- BenchChem. (2025). Indazole Synthesis Technical Support Center: Troubleshooting Guides & FAQs. BenchChem.
- Sathee Jee. Chemistry Diazotization Reaction.
- Mukherjee, S., et al. (2025). Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs. Organic & Biomolecular Chemistry.
- Ji, Y., et al. (2020). A Need for Caution in the Preparation and Application of Synthetically Versatile Aryl Diazonium Tetrafluoroborate Salts. Organic Letters.
- Chen, W., et al. (2015). Reactive Chemical Hazards of Diazonium Salts. ResearchGate.
- Hagmann, W. K. (2008). The Many Roles of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry. (Similare content available at: Pharmaceutical Technology, Overcoming Challenges in Fluorine-Based Chemistry).
- Lv, P-C., et al. (2022). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules.
- Mal, S., et al. (2024). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry.
- Di Donato, L., et al. (2024). Key developments in fluorinated heterocycles. Journal of Enzyme Inhibition and Medicinal Chemistry.
- Chemistry Learners. (2024). Diazotization Reaction | Class 12 Chemistry. YouTube.
- Mukherjee, S., et al. (2025). Recent Advances in the Synthesis of Fluorinated Heterocycles and A Close Look on the Recent FDA-Approved Fluorinated Drugs. Organic & Biomolecular Chemistry.
- Bakherad, M., et al. (2022). Tandem diazotization/cyclization approach for the synthesis of a fused 1,2,3-triazinone-furazan/furoxan heterocyclic system. Beilstein Journal of Organic Chemistry.
- BenchChem. (2025). Overcoming regioselectivity issues in indazole synthesis. BenchChem.
- Mlostoń, G., et al. (2018). Synthesis of Fluorinated and Fluoroalkylated Heterocycles Containing at Least One Sulfur Atom via Cycloaddition Reactions. Molecules.
- Unge, T., et al. (2022). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives.
- ResearchGate. (2017). Synthesis of Indazo‐Fluors by modification of 5‐hydroxy‐1H‐indazoles.
- Organic Chemistry Portal. Synthesis of indazoles.
- Google Patents. (2019). CN110452177A - A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5-.
- ResearchGate. (2025). Synthesis of 1H‐indazole derivatives.
- Toledano, A.S., et al. (2024). Synthesis of Indazoles via N-N Bond-Forming Oxidative Cyclization from 2-Aminomethyl-phenylamines. Organic Letters.
- ResearchGate. (2023). Optimization of the diazotization and cyclization of 1a.
- ResearchGate. (2025). Scheme 20. Synthesis of indazole derivatives in different methods.
- Kar, A., et al. (2024). Design and Synthesis of Indazole-Indole Hybrid via tert-Butyl Nitrite Mediated Cascade Diazotization/Isomerization/Cyclization. Journal of Organic Chemistry.
- Zhang, D., et al. (2014). Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination. Journal of Organic Chemistry.
- Caribbean Journal of Sciences and Technology. Synthesis of Pharmacologically Active Indazoles and Its Analogues.
- ResearchGate. (2025). Different Strategies To The Synthesis Of Indazole And Its Derivatives: A Review.
- PrepChem.com. Synthesis of 6-Fluoro-3-(4-piperidinyl)-1H-indazole.
- Patsnap. Method for synthesizing 5-bromo-4-fluoro-1H-indazole. Eureka.
- ChemicalBook. 5-Fluoro-1-methyl-1H-indazole synthesis.
- Wang, J., et al. (2024). Development of a selective and scalable N 1-indazole alkylation. RSC Advances.
- Nielsen, T.E., et al. (2022). Upscaling and Risk Evaluation of the Synthesis of the 3,5-Diamino-1H-Pyrazole, Disperazol. Molecules.
- Sigma-Aldrich. 5-Fluoro-1H-indazole.
- Zhang, M., et al. (2023). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. Molecules.
Sources
- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D5OB00997A [pubs.rsc.org]
- 5. mdpi.com [mdpi.com]
- 6. SATHEE: Chemistry Diazotization Reaction [satheejee.iitk.ac.in]
- 7. tetrazolelover.at.ua [tetrazolelover.at.ua]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
Troubleshooting guide for 5-Fluoro-1H-indazol-6-OL experiments
Technical Support Center: 5-Fluoro-1H-indazol-6-OL
A Guide for Researchers and Drug Development Professionals
As Senior Application Scientists, we understand that navigating the complexities of novel chemical matter is paramount to experimental success. This guide is designed to serve as a dedicated resource for your work with this compound, providing field-proven insights and troubleshooting strategies. Our approach is rooted in explaining the causality behind experimental phenomena, ensuring you can anticipate, diagnose, and resolve challenges effectively.
Section 1: Core Compound Characteristics & FAQs
This section addresses the most frequent initial inquiries regarding the fundamental properties and handling of this compound.
FAQ 1: What are the primary physical and chemical properties of this compound?
Understanding the basic properties is the first step in designing a robust experimental plan. The presence of a hydroxyl (-OH) group, a fluorine (-F) atom, and the indazole N-H moiety all contribute to its specific chemical behavior.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 1082041-61-9 | [1] |
| Molecular Formula | C₇H₅FN₂O | [1] |
| Molecular Weight | 152.13 g/mol | [1] |
| Appearance | Typically an off-white to tan or light brown solid/powder. | [2] |
| Melting Point | Data for this specific isomer is not widely published, but related isomers like 5-Fluoro-1H-indazole melt around 117-125 °C. The hydroxyl group may alter this. | [2] |
FAQ 2: What are the essential safety precautions for handling this compound?
While specific toxicity data for this compound is limited, it is crucial to treat it as a potentially hazardous substance based on the general profile of related heterocyclic compounds.
-
Personal Protective Equipment (PPE): Always wear standard PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[1][3]
-
Ventilation: Handle the solid powder in a well-ventilated area or a chemical fume hood to avoid inhaling dust.[3][4]
-
Contact Avoidance: Avoid direct contact with skin and eyes. In case of contact, rinse the affected area with copious amounts of water.[1]
-
Ingestion: Do not ingest. If swallowed, seek immediate medical attention.[3]
FAQ 3: How should this compound be properly stored for maximum stability?
The stability of the compound is critical for experimental reproducibility. The hydroxyl group on the indazole ring makes it susceptible to oxidation.
-
Short-Term Storage: Store in a tightly sealed container in a cool, dry, and dark place.[1]
-
Long-Term Storage: For long-term stability, it is recommended to store the compound at 0-8°C under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation, which can cause discoloration (e.g., turning brownish).[2]
Section 2: Troubleshooting Experimental Workflows
This section provides solutions to specific problems you may encounter during your experiments, focusing on the chemical reasoning behind each recommendation.
Problem 1: Poor or Inconsistent Solubility
Question: "My this compound is not dissolving completely in my chosen solvent, or it precipitates out of solution unexpectedly. What should I do?"
Causality: The solubility is governed by the interplay of the polar hydroxyl (-OH) and N-H groups, which favor polar, protic solvents, and the relatively nonpolar aromatic indazole core. The fluorine atom slightly increases polarity but does not dramatically alter solubility from the parent hydroxyindazole.
Troubleshooting Steps:
-
Solvent Selection: The choice of solvent is the most critical factor. Refer to the table below for guidance.
-
Gentle Heating: Warming the solution (e.g., to 30-40°C) can significantly increase the rate of dissolution and solubility. However, be cautious with prolonged heating, as it can lead to degradation.
-
Sonication: Using an ultrasonic bath can help break up solid aggregates and accelerate dissolution without excessive heating.
-
pH Adjustment: If working in an aqueous medium, the phenolic hydroxyl group can be deprotonated under basic conditions (pH > 8-9), forming a more soluble phenoxide salt. Conversely, the indazole ring can be protonated under strongly acidic conditions.
Table 2: Solubility Guide for this compound
| Solvent Class | Example Solvents | Expected Solubility | Troubleshooting Notes |
| Polar Aprotic | DMSO, DMF | High | Generally the best choice for preparing concentrated stock solutions. Ensure you use anhydrous grade solvents to prevent water-induced precipitation. |
| Polar Protic | Methanol, Ethanol | Moderate to High | Good for many reactions. Solubility can be increased with gentle warming. |
| Aqueous Buffers | PBS, Tris-HCl | Low to Very Low | The compound is poorly soluble in neutral aqueous solutions. Consider preparing a concentrated stock in DMSO and then diluting it into the aqueous buffer (final DMSO concentration should typically be <1%). |
| Chlorinated | Dichloromethane (DCM), Chloroform | Low | Generally not ideal unless the hydroxyl or N-H group is protected or derivatized. |
| Nonpolar | Hexanes, Toluene | Very Low / Insoluble | Not recommended for dissolving the parent compound. |
Problem 2: Reaction Failure or Unexpected Side Products
Question: "My reaction is not proceeding to completion, or I am observing significant impurity formation. What are the likely causes?"
Causality: The this compound molecule has several reactive sites. Understanding their relative reactivity is key to troubleshooting.
Caption: Key reactive sites on the this compound molecule.
Troubleshooting Checklist:
-
Protecting Group Strategy:
-
The Problem: Both the N-H and O-H groups are acidic and can interfere with reactions involving strong bases or organometallics.
-
The Solution: Consider protecting one or both sites. A silyl ether (e.g., TBDMS) for the hydroxyl group or a Boc/Trityl group for the indazole nitrogen can prevent unwanted side reactions. The choice of protecting group depends on the subsequent reaction conditions.[5]
-
-
Oxidation of the Phenol:
-
The Problem: Reaction mixtures turning dark brown or black, especially in the presence of air and/or base, suggest oxidation of the electron-rich phenol ring.
-
The Solution: Run the reaction under an inert atmosphere (N₂ or Ar).[3] If compatible with your chemistry, adding a small amount of an antioxidant like BHT (butylated hydroxytoluene) can sometimes mitigate this.
-
-
Regioselectivity of N-Alkylation/N-Arylation:
-
The Problem: Reactions that modify the indazole nitrogen (e.g., alkylation, arylation) can often yield a mixture of N-1 and N-2 substituted isomers.[6]
-
The Solution: The ratio of N-1 to N-2 products is highly dependent on the solvent, base, and electrophile used. Polar solvents often favor the N-1 product. Careful optimization and thorough characterization (using 2D NMR techniques like HMBC) are required to confirm the structure of the major product.
-
Problem 3: Difficulty with Product Purification
Question: "I'm having trouble purifying my final product. It streaks on my TLC plate, or I get poor separation on my column."
Causality: The polar -OH and N-H groups can cause strong interactions with the silica gel stationary phase, leading to poor chromatographic behavior.
Troubleshooting Purification:
| Issue | Probable Cause | Recommended Solution |
| Streaking on TLC Plate | The compound is too polar and is interacting strongly with the acidic silica gel. | Add a small amount (0.5-1%) of acetic acid (if your compound is stable to acid) or triethylamine (if your compound is basic) to your mobile phase to improve peak shape. |
| Poor Column Separation | The polarity difference between your product and starting material/impurities is insufficient. | * Gradient Elution: Use a shallow gradient of a polar solvent (e.g., methanol or ethyl acetate) in a nonpolar solvent (e.g., hexanes or DCM). |
-
Alternative Stationary Phase: If silica fails, consider using alumina (neutral or basic) or reverse-phase chromatography (C18) for highly polar compounds. | | Product is Water Soluble | The product is a salt or highly polar, making extraction from an aqueous layer difficult. | * pH Adjustment: Neutralize the aqueous layer to ensure your compound is in its least soluble form before extracting with an organic solvent.
-
Continuous Extraction: For very water-soluble products, a continuous liquid-liquid extractor may be necessary.
-
Salting Out: Saturate the aqueous layer with NaCl to decrease the polarity of the aqueous phase and drive your compound into the organic layer. |
Section 3: Standardized Protocols & Workflows
To ensure consistency, we recommend adopting the following standardized procedures.
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
-
Pre-Weigh: Tare a clean, dry amber vial on an analytical balance.
-
Weigh Compound: Carefully add this compound to the vial until you have approximately 1.52 mg. Record the exact weight.
-
Calculate Solvent Volume: Use the following formula to determine the precise volume of DMSO to add: Volume (µL) = (Weight (mg) / 152.13 ( g/mol )) * 100,000
-
Dissolution: Add the calculated volume of anhydrous DMSO to the vial.
-
Mix: Vortex the solution for 30 seconds. If solids remain, gently warm the vial to 30-35°C or place it in a sonicator bath for 5-10 minutes until all solid is dissolved.
-
Storage: Store the stock solution at -20°C, protected from light. Before each use, allow the solution to thaw completely and vortex briefly.
General Troubleshooting Workflow
The following diagram outlines a logical sequence for diagnosing experimental problems.
Caption: A systematic workflow for troubleshooting experiments.
References
-
Chem-Impex. 5-Fluoro-1H-indazole Product Information. [Link]
- Google Patents. A kind of synthetic method of the bromo- 4- of 5- fluoro- 1H- indazole.
-
ResearchGate. Synthesis of Indazo‐Fluors by modification of 5‐hydroxy‐1H‐indazoles. [Link]
-
PubChem. 5-Bromo-6-fluoro-1H-indazole. [Link]
-
Organic Letters. Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination. [Link]
-
Chem-Impex. 6-Fluoro (1H)indazole Product Information. [Link]
-
ACS Publications. Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. [Link]
-
PubChem. 6-Fluoro-1H-indazole. [Link]
-
PMC - PubMed Central. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. [Link]
-
NIH. Syntheses of 1-Aryl-5-nitro-1H-indazoles and a General One-Pot Route to 1-Aryl-1H-indazoles. [Link]
-
Wikipedia. 5-MeO-AMT. [Link]
-
American Elements. 6-Fluoro-1H-indazol-5-amine. [Link]
-
ACS Publications. 2-Aminopropyl)-1H-indazol-6-ol: A Potent Peripherally Acting 5-HT2 Receptor Agonist with Ocular Hypotensive Activity. [Link]
-
PubChem. 1H-Indazole. [Link]
-
American Elements. Indazoles. [Link]
Sources
Validation & Comparative
A Comparative Guide to Validating the Biological Target of 5-Fluoro-1H-indazol-6-OL
For the Attention of Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive, in-depth technical framework for the identification and validation of the biological target of the novel chemical entity, 5-Fluoro-1H-indazol-6-OL. Given the absence of established biological data for this compound, this document outlines a strategic, multi-faceted approach, beginning with hypothesis generation and culminating in rigorous in vivo validation. The methodologies presented are designed to be self-validating, ensuring a high degree of scientific integrity and trustworthiness in the generated data.
The Challenge: Unveiling the Molecular Target of a Novel Indazole Derivative
This compound belongs to the indazole class of heterocyclic compounds, a scaffold prevalent in numerous clinically approved drugs and investigational molecules.[1][2] Indazole derivatives are known to exhibit a wide array of pharmacological activities, including but not limited to, the inhibition of protein kinases, modulation of G-protein coupled receptors (GPCRs), and interaction with various enzymes.[1] The primary challenge with a novel compound like this compound is the lack of a pre-defined biological target. Therefore, a systematic and unbiased approach is crucial to elucidate its mechanism of action, a critical step in the drug discovery and development process.[3]
Strategic Framework for Target Identification and Validation
A robust target validation process follows a logical progression from broad, unbiased screening to highly specific, hypothesis-driven experiments. The overall workflow can be conceptualized as a funnel, starting with a wide range of possibilities and gradually narrowing down to a single, validated biological target.
Caption: High-level workflow for target identification and validation.
Phase 1: Target Identification – A Comparative Analysis of Methodologies
The initial step is to generate a list of putative biological targets. This can be achieved through several complementary strategies.
Hypothesis Generation: Leveraging the Indazole Scaffold
The chemical structure of this compound provides the first clues to its potential targets. The indazole core is a known "privileged scaffold" in medicinal chemistry, frequently interacting with the ATP-binding pocket of protein kinases. Therefore, a primary hypothesis is that this compound may function as a kinase inhibitor. Other possibilities, given the diverse bioactivities of indazoles, include GPCRs and other enzyme families.
Unbiased Screening: Phenotypic and Proteomic Approaches
When the target is completely unknown, unbiased methods are invaluable.
-
Phenotypic Screening: This approach involves testing the compound in a disease-relevant cellular or organismal model and observing a phenotypic change (e.g., cancer cell death, reduction in an inflammatory marker).[4] The primary advantage is the immediate identification of a biologically relevant effect. However, the challenge then becomes "target deconvolution" – identifying the specific molecular target responsible for the observed phenotype.[5][6]
-
Chemical Proteomics: These methods aim to identify direct binding partners of the compound from a complex proteome.[3][7][8]
-
Affinity-Based Pull-Downs: This classic technique involves immobilizing the compound on a solid support (e.g., beads) to "fish" for its binding partners in a cell lysate.[2][9][10][11] A significant hurdle is the need to synthesize a chemical probe, which may alter the compound's binding properties. Photo-affinity labeling can be a powerful adjunct, creating a covalent bond between the probe and its target upon UV irradiation, which helps to capture even weak or transient interactions.
-
Label-Free Methods: To circumvent the need for chemical probes, label-free methods can be employed.
-
Drug Affinity Responsive Target Stability (DARTS): This method relies on the principle that a protein becomes more resistant to proteolysis when bound to a small molecule.[9]
-
Thermal Proteome Profiling (TPP): This technique measures the change in the thermal stability of proteins upon ligand binding.
-
-
| Method | Principle | Advantages | Disadvantages |
| Phenotypic Screening | Observe compound's effect on cellular/organismal phenotype. | High biological relevance; no prior hypothesis needed. | Requires subsequent target deconvolution, which can be challenging. |
| Affinity Pull-Down | Immobilized compound captures binding proteins from lysate. | Directly identifies binding partners. | Requires synthesis of a probe; potential for false positives (non-specific binding). |
| DARTS | Ligand binding protects the target protein from proteolysis. | No chemical modification of the compound needed. | May not detect all binding events; requires sensitive detection methods. |
| TPP | Ligand binding alters the thermal stability of the target protein. | No chemical modification needed; can be performed in live cells. | Technically demanding; may not be suitable for all targets. |
Focused Screening: A Hypothesis-Driven Approach
Based on the initial hypothesis that this compound may target kinases or GPCRs, focused screening against panels of these protein families can be a highly efficient strategy.
-
Kinome Screening: Commercially available platforms like KINOMEscan® offer binding assays against hundreds of human kinases. This approach can rapidly identify specific kinase targets and provide initial selectivity data. Activity-based kinase screening platforms can also be used to assess the functional consequences of binding.
-
GPCR Screening: A variety of cell-based assays are available to screen for activity at GPCRs. These assays typically measure downstream signaling events, such as changes in intracellular calcium levels, cAMP production, or β-arrestin recruitment.
Phase 2: Target Validation – From Putative Hit to Confirmed Target
Once a list of putative targets has been generated, a multi-pronged validation strategy is essential to confirm that the compound's biological effects are mediated through direct interaction with the proposed target.
Biochemical Validation: Confirming Direct Interaction and Functional Modulation
The first step in validation is to confirm a direct, functional interaction between this compound and the purified putative target protein.
-
Binding Affinity Determination: Techniques such as Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), or Microscale Thermophoresis (MST) can be used to quantify the binding affinity (KD) of the compound for the target protein.
-
Functional Assays: If the putative target is an enzyme, its activity should be measured in the presence of increasing concentrations of the compound to determine the IC50 (for inhibitors) or EC50 (for activators).
Protocol: Generic Enzyme Inhibition Assay
-
Reagents: Purified recombinant target enzyme, substrate, this compound, appropriate buffer, and detection reagents.
-
Procedure: a. Prepare a serial dilution of this compound. b. In a microplate, add the enzyme and the test compound at various concentrations. Incubate for a pre-determined time to allow for binding. c. Initiate the enzymatic reaction by adding the substrate. d. Monitor the reaction progress over time using a suitable detection method (e.g., absorbance, fluorescence, luminescence). e. Calculate the initial reaction rates and plot them against the compound concentration to determine the IC50 value.
-
Self-Validation: Include appropriate controls, such as a known inhibitor of the enzyme (positive control) and a vehicle-only control (negative control).
Cellular Validation: Demonstrating Target Engagement and On-Target Effects
The next crucial step is to demonstrate that the compound interacts with its target in a cellular context and that this engagement leads to the observed biological phenotype.
-
Cellular Thermal Shift Assay (CETSA): This is a powerful method to confirm target engagement in intact cells or cell lysates. The principle is that a protein's thermal stability is altered upon ligand binding.
-
Genetic Approaches: Modulating the expression of the putative target using techniques like CRISPR/Cas9-mediated knockout or siRNA-mediated knockdown can provide strong evidence for its role in the compound's activity. A key experiment is to assess whether the knockout or knockdown of the target protein confers resistance to the compound's effects.
Sources
- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. ChEMBL - ChEMBL [ebi.ac.uk]
- 4. 1H-Indazole | C7H6N2 | CID 9221 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 6-Fluoro-1H-indazole | C7H5FN2 | CID 17842350 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 101495-01-6 | 5-Fluoro-1H-indazole-6-carboxylic acid - Moldb [moldb.com]
- 7. 5-Bromo-6-fluoro-1H-indazole | C7H4BrFN2 | CID 46863923 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. chemimpex.com [chemimpex.com]
- 9. Ambeed.com - Directly From The Hive ( Building Blocks, Catalysts, Inhibitors) [ambeed.com]
- 10. 5-Fluoro-6-nitro-1H-indazole | C7H4FN3O2 | CID 74787696 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. 5-fluoro-1H-indazole-3-carboxylic acid | C8H5FN2O2 | CID 14999052 - PubChem [pubchem.ncbi.nlm.nih.gov]
The Cutting Edge of Cancer Therapy: A Comparative Efficacy Analysis of Fluorinated Indazole-Based Kinase Inhibitors
In the landscape of targeted cancer therapy, the indazole scaffold has emerged as a cornerstone for the development of potent and selective kinase inhibitors.[1] This guide provides an in-depth, objective comparison of the efficacy of a prominent fluorinated indazole derivative, LY2874455, against other notable kinase inhibitors targeting the Fibroblast Growth Factor Receptor (FGFR) pathway. This analysis is designed for researchers, scientists, and drug development professionals, offering a synthesis of technical data and field-proven insights to inform future research and development.
The Rationale: Targeting the FGFR Signaling Pathway
The Fibroblast Growth Factor (FGF) and its corresponding receptors (FGFRs) constitute a critical signaling pathway that governs a multitude of cellular processes, including proliferation, differentiation, migration, and survival.[2][3] The FGFR family comprises four highly conserved receptor tyrosine kinases (FGFR1-4).[4] Upon binding of an FGF ligand, the receptors dimerize, leading to the transphosphorylation of specific tyrosine residues within their intracellular kinase domains.[5] This event triggers a cascade of downstream signaling, primarily through the RAS-MAPK and PI3K-AKT pathways, which are central to cell growth and survival.[1][3]
Aberrant FGFR signaling, resulting from gene amplification, activating mutations, or chromosomal translocations, is a known oncogenic driver in a variety of solid tumors, including lung, gastric, bladder, and breast cancers, as well as multiple myeloma.[6][7] Consequently, the development of small-molecule inhibitors that target the ATP-binding pocket of FGFRs has become a highly attractive strategy in oncology drug discovery.[8][9]
The Rise of Indazoles: A Privileged Scaffold in Kinase Inhibition
The indazole core is a bicyclic aromatic heterocycle that has proven to be a "privileged" scaffold in medicinal chemistry, particularly for the development of kinase inhibitors.[1] Its unique structure allows for the formation of key hydrogen bond interactions within the hinge region of the kinase ATP-binding site, a critical feature for potent inhibition.[4] Furthermore, the indazole ring system offers multiple positions for substitution, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties.
The introduction of a fluorine atom to the indazole scaffold can significantly enhance the biological activity of these inhibitors.[10] This is often attributed to fluorine's ability to modulate the electronic properties of the molecule, improve metabolic stability, and enhance binding affinity through favorable intermolecular interactions.
Comparative Analysis: LY2874455 vs. Other FGFR Inhibitors
In this guide, we will compare the efficacy of LY2874455 , a potent and selective pan-FGFR inhibitor featuring a 6-fluoro-indazole core, with two other well-characterized FGFR inhibitors: Dovitinib (TKI-258) , a multi-targeted tyrosine kinase inhibitor, and Infigratinib (BGJ398) , a selective FGFR1-3 inhibitor.[11][12]
In Vitro Efficacy: Biochemical and Cellular Assays
The initial evaluation of a kinase inhibitor's potency is typically performed through in vitro biochemical and cell-based assays. Biochemical assays measure the direct inhibitory effect of the compound on the kinase's enzymatic activity, while cellular assays assess the inhibitor's ability to modulate FGFR signaling and inhibit the proliferation of cancer cells that are dependent on this pathway.
Table 1: Comparative In Vitro Potency (IC50 nM)
| Compound | FGFR1 | FGFR2 | FGFR3 | FGFR4 | VEGFR2 | Cancer Cell Line (FGFR dependent) |
| LY2874455 | Potent | Potent | Potent | Potent | Less Potent | SNU-16 (gastric; FGFR2 amp): 0.8-1.5 nM[6] |
| Dovitinib | 8 nM | 11 nM | 8 nM | - | 13 nM | KMS-11 (myeloma; FGFR3 trans): ~100 nM[13] |
| Infigratinib | 0.9 nM | 1.4 nM | 1.0 nM | >40-fold selective | >40-fold selective | OPM-2 (myeloma; FGFR3 trans): ~5 nM[12] |
Data compiled from multiple sources.[6][12][13] Note that assay conditions can vary between studies.
As the data indicates, LY2874455 demonstrates potent, low nanomolar inhibition across all four FGFR isoforms.[6] Infigratinib also shows excellent potency against FGFR1-3 but is designed to be selective against FGFR4 and VEGFR2.[12] Dovitinib, being a multi-kinase inhibitor, displays potent inhibition against FGFRs as well as VEGFR2.[11] The cellular activity of these compounds in cancer cell lines with documented FGFR aberrations underscores their on-target efficacy. For instance, LY2874455 potently inhibits the proliferation of SNU-16 gastric cancer cells, which have amplified FGFR2.[6]
Experimental Protocol: In Vitro Kinase Inhibition Assay (Example)
The following is a generalized protocol for determining the biochemical IC50 value of a test compound against an FGFR isoform.
Sources
- 1. aacrjournals.org [aacrjournals.org]
- 2. The Fibroblast Growth Factor signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. assaygenie.com [assaygenie.com]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | Signaling Pathway and Small-Molecule Drug Discovery of FGFR: A Comprehensive Review [frontiersin.org]
- 6. aacrjournals.org [aacrjournals.org]
- 7. aacrjournals.org [aacrjournals.org]
- 8. hra.nhs.uk [hra.nhs.uk]
- 9. aacrjournals.org [aacrjournals.org]
- 10. chemimpex.com [chemimpex.com]
- 11. In Vivo Evaluation of Fibroblast Growth Factor Receptor Inhibition in Mouse Xenograft Models of Gastrointestinal Stromal Tumor - PMC [pmc.ncbi.nlm.nih.gov]
- 12. selleckchem.com [selleckchem.com]
- 13. Antitumor effect of FGFR inhibitors on a novel cholangiocarcinoma patient derived xenograft mouse model endogenously expressing an FGFR2-CCDC6 fusion protein - PMC [pmc.ncbi.nlm.nih.gov]
In Vivo Validation of 5-Fluoro-1H-indazol-6-OL: A Comparative Guide to Preclinical Efficacy and Target Engagement
This guide provides a comprehensive framework for the in vivo validation of 5-Fluoro-1H-indazol-6-OL, a novel small molecule inhibitor. Designed for researchers in oncology and drug development, this document outlines a robust, self-validating preclinical strategy. We will delve into the causality behind experimental choices, compare its potential therapeutic profile against an established alternative, and provide detailed protocols to ensure scientific rigor and reproducibility.
The indazole nucleus is a well-established pharmacophore in oncology, forming the core of several FDA-approved kinase inhibitors like Axitinib and Pazopanib.[1] This structural motif's prevalence underscores its utility in designing targeted therapies. This compound represents a next-generation investigational compound from this class. While its precise mechanism is under investigation, its structural alerts strongly suggest activity as a protein kinase inhibitor. For the purpose of this guide, we will hypothesize its primary target as the Fibroblast Growth Factor Receptor (FGFR) pathway, a critical signaling cascade frequently dysregulated in various cancers.[1][2]
Our objective is to present a logical, phased approach to validate this hypothesis in vivo, assess the compound's therapeutic window, and benchmark its performance against a known clinical competitor.
Hypothesized Mechanism of Action: FGFR Pathway Inhibition
The FGFR signaling pathway plays a pivotal role in cell proliferation, survival, migration, and angiogenesis.[1] Genetic alterations such as FGFR gene fusions, mutations, or amplifications can lead to constitutive activation of this pathway, driving tumorigenesis in cancers like urothelial carcinoma, cholangiocarcinoma, and non-small cell lung cancer. Our hypothesis is that this compound selectively binds to the ATP-binding pocket of FGFR kinases, inhibiting downstream signaling.
Caption: Hypothesized FGFR signaling pathway inhibited by this compound.
A Phased In Vivo Validation Workflow
A successful in vivo study hinges on a systematic approach, beginning with fundamental characterization and progressing to complex efficacy models. This workflow ensures that data generated at each stage informs the design of the next, maximizing resource efficiency and scientific validity.
Caption: Phased workflow for the in vivo validation of a novel therapeutic candidate.
Phase 1: Foundational Pharmacokinetic and Formulation Studies
Causality: Before assessing efficacy, we must ensure the drug can be formulated for stable delivery and achieve adequate exposure in the animal model. An inappropriate formulation can lead to poor bioavailability, high variability, and ultimately, a false-negative efficacy result.
Protocol 1: Formulation and Pharmacokinetic (PK) Study
-
Pre-formulation Assessment:
-
Evaluate the solubility of this compound in common preclinical vehicles (e.g., saline, 0.5% methylcellulose, PEG300/Tween 80).[3]
-
Assess the compound's stability in the selected vehicle over a typical experimental timeframe.
-
-
Animal Model:
-
Use naïve female BALB/c mice (n=3 per group), aged 6-8 weeks.
-
-
Dosing and Sample Collection:
-
Administer a single dose of this compound via two routes: intravenous (IV, e.g., 2 mg/kg) and oral gavage (PO, e.g., 20 mg/kg).
-
Collect sparse blood samples (approx. 20 µL) from the tail vein at multiple time points (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, 24 hours post-dose).[4]
-
-
Bioanalysis and Data Interpretation:
-
Quantify plasma drug concentrations using a validated LC-MS/MS method.[5]
-
Calculate key PK parameters using non-compartmental analysis: Cmax (maximum concentration), Tmax (time to Cmax), AUC (total exposure), and t1/2 (half-life).[6][7]
-
Determine oral bioavailability (%F) by comparing the dose-normalized AUC from the PO route to the IV route.
-
Trustworthiness: A well-defined PK profile is a self-validating system. It provides the necessary exposure data to design an effective dosing regimen for the subsequent efficacy studies, ensuring that the doses tested are pharmacologically relevant.
Phase 2: Comparative Efficacy in a Xenograft Model
Causality: The cornerstone of in vivo validation is demonstrating anti-tumor activity in a relevant disease model.[8] The choice of model is critical; it should possess the specific molecular driver (FGFR activation) that our compound is hypothesized to inhibit.[9][10] This establishes a clear biological rationale for the expected therapeutic effect. For comparison, we will benchmark against Erdafitinib , an FDA-approved pan-FGFR inhibitor.
Protocol 2: Tumor Growth Inhibition (TGI) Study
-
Cell Line and Animal Model:
-
Cell Line: Use a human bladder cancer cell line with a known FGFR3 fusion or mutation (e.g., RT-112).
-
Animal Model: Use female immunodeficient mice (e.g., NOD/SCID or NU/J), aged 6-8 weeks, to prevent rejection of the human tumor cells.[11]
-
-
Tumor Implantation and Study Initiation:
-
Subcutaneously implant 5 x 10⁶ RT-112 cells in the right flank of each mouse.
-
Monitor tumor growth with digital calipers. When tumors reach an average volume of 150-200 mm³, randomize mice into treatment groups (n=8-10 per group).[12]
-
-
Treatment Groups and Dosing:
-
Group 1 (Vehicle Control): Administer the selected formulation vehicle daily via oral gavage.
-
Group 2 (this compound, Low Dose): e.g., 10 mg/kg, daily PO.
-
Group 3 (this compound, High Dose): e.g., 30 mg/kg, daily PO.
-
Group 4 (Erdafitinib, Comparator): e.g., 10 mg/kg, daily PO.
-
Rationale: Doses for the test article are selected based on PK data to achieve exposures that exceed the in vitro IC50. The comparator dose is based on established literature values.
-
-
Efficacy Endpoints and Monitoring:
-
Measure tumor volume and body weight 2-3 times per week.
-
Continue treatment for 21-28 days or until tumors in the control group reach a predetermined endpoint volume (e.g., 2000 mm³).
-
Calculate Tumor Growth Inhibition (%TGI) at the end of the study using the formula: %TGI = (1 - (Mean volume of treated tumors / Mean volume of control tumors)) x 100.[12][13]
-
Data Presentation: Comparative Efficacy
| Compound | Dose (mg/kg, PO, QD) | Final Mean Tumor Volume (mm³) | % TGI | Body Weight Change (%) |
| Vehicle Control | - | 1850 ± 210 | - | +2.5% |
| This compound | 10 | 980 ± 150 | 47% | -1.0% |
| This compound | 30 | 425 ± 95 | 77% | -4.5% |
| Erdafitinib (Comparator) | 10 | 510 ± 115 | 72% | -5.2% |
| (Note: Data are hypothetical and for illustrative purposes only.) |
Phase 3: Pharmacodynamic and Safety Assessment
Causality: Demonstrating tumor growth inhibition is essential, but linking this effect directly to the intended mechanism of action provides crucial validation of the therapeutic hypothesis.[5][6] Pharmacodynamic (PD) studies confirm that the drug is engaging its target in the tumor tissue. Concurrently, assessing tolerability is vital to define the therapeutic window.[14][15]
Protocol 3: PD and Tolerability Studies
-
Pharmacodynamic (PD) Analysis:
-
Immediately snap-freeze a portion for Western blot analysis and fix the remainder in formalin for immunohistochemistry (IHC).
-
Western Blot: Analyze tumor lysates for levels of phosphorylated-ERK (p-ERK), a key downstream marker of FGFR pathway activity. A reduction in p-ERK in treated groups relative to the vehicle control indicates target engagement.
-
IHC: Stain tumor sections for p-ERK to visualize the extent and distribution of pathway inhibition within the tumor microenvironment.
-
Safety and Tolerability Assessment:
-
Clinical Observations: Monitor animals daily throughout the TGI study for any signs of toxicity (e.g., changes in posture, activity, grooming).
-
Body Weight: As a primary indicator of general health, a sustained body weight loss of >15-20% often necessitates euthanasia and is a key toxicity endpoint.[16]
-
Terminal Analysis: At the end of the study, collect blood for complete blood count (CBC) and serum chemistry analysis. Perform a gross necropsy and collect major organs (liver, spleen, kidneys, heart) for histopathological evaluation to identify any potential off-target toxicities.
-
Conclusion and Forward Look
This guide outlines a rigorous, multi-faceted strategy for the in vivo validation of this compound. By integrating pharmacokinetic profiling, comparative efficacy testing in a biologically relevant xenograft model, and robust pharmacodynamic and safety assessments, researchers can build a comprehensive data package.
The hypothetical data presented suggests that this compound could demonstrate potent, dose-dependent anti-tumor activity comparable to the established FGFR inhibitor Erdafitinib, with a potentially favorable safety profile. The crucial next steps would involve confirming target engagement through the proposed PD studies. A positive outcome from this comprehensive validation workflow would provide a strong rationale for advancing this compound into further preclinical development and toward IND-enabling studies.
References
-
National Cancer Institute. (n.d.). The Use of Animal Models in Cancer Drug Discovery and Development. PubMed. [Link]
-
Kelland, L. R. (2007). The Use of Animal Models for Cancer Chemoprevention Drug Development. PMC. [Link]
-
Day, C. P., Merlino, G., & Van Dyke, T. (2015). The Pivotal Role of Preclinical Animal Models in Anti-Cancer Drug Discovery and Personalized Cancer Therapy Strategies. MDPI. [Link]
-
Moffitt Cancer Center. (n.d.). Cancer Pharmacokinetics and Pharmacodynamics. Moffitt Cancer Center. [Link]
-
Figg, W. D., & Sparreboom, A. (n.d.). Pharmacokinetic and Pharmacodynamic Modeling of Anticancer Agents. National Cancer Institute. [Link]
-
Gao, H., et al. (2015). Growth Rate Analysis and Efficient Experimental Design for Tumor Xenograft Studies. NIH. [Link]
-
The Jackson Laboratory. (2023). Animal Research Leads to New Cancer-Related Scientific Discoveries. The Jackson Laboratory. [Link]
-
van der Meer, D., et al. (2017). Development of a Tumour Growth Inhibition Model to Elucidate the Effects of Ritonavir on Intratumoural Metabolism and Anti-tumour Effect of Docetaxel in a Mouse Model for Hereditary Breast Cancer. PubMed Central. [Link]
-
Wang, Y., et al. (2022). Mathematical Modeling of Tumor Growth in Preclinical Mouse Models with Applications in Biomarker Discovery and Drug Mechanism Studies. AACR Journals. [Link]
-
ResearchGate. (n.d.). Tumor growth inhibition at maximum tolerated dose in mouse, human... ResearchGate. [Link]
-
JoVE. (2023). Video: Mouse Models of Cancer Study. JoVE. [Link]
-
Castellanos, H., et al. (1959). Inhibition of Tumor Growth in Mice by Sensitized Rat Lymph Nodes. AACR Journals. [Link]
-
Wang, J., et al. (2023). Practical Pharmacokinetic–Pharmacodynamic Models in Oncology. MDPI. [Link]
-
Altasciences. (n.d.). Small Molecule Safety Assessment. Altasciences. [Link]
-
Vivotecnia. (n.d.). In vivo toxicology studies. Vivotecnia. [Link]
-
Creative Bioarray. (n.d.). In Vivo Toxicity Study. Creative Bioarray. [Link]
-
Chen, Y., et al. (2024). Early Stage Preclinical Formulation Strategies to Alter the Pharmacokinetic Profile of Two Small Molecule Therapeutics. MDPI. [Link]
-
Rani, P., et al. (2021). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. PubMed Central. [Link]
-
Tandon, N., et al. (2021). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. PubMed Central. [Link]
Sources
- 1. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. mdpi.com [mdpi.com]
- 5. moffitt.org [moffitt.org]
- 6. scholar.usuhs.edu [scholar.usuhs.edu]
- 7. mdpi.com [mdpi.com]
- 8. The use of animal models in cancer drug discovery and development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The Use of Animal Models for Cancer Chemoprevention Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Pivotal Role of Preclinical Animal Models in Anti-Cancer Drug Discovery and Personalized Cancer Therapy Strategies [mdpi.com]
- 11. Video: Mouse Models of Cancer Study [jove.com]
- 12. Growth Rate Analysis and Efficient Experimental Design for Tumor Xenograft Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. In vivo toxicology studies - Drug development - PK-TK [vivotecnia.com]
- 15. creative-bioarray.com [creative-bioarray.com]
- 16. altasciences.com [altasciences.com]
Navigating the Kinome: A Comparative Cross-Reactivity Profile of 5-Fluoro-1H-indazol-6-OL
In the landscape of modern drug discovery, particularly in the realm of oncology and inflammatory diseases, protein kinases have emerged as a pivotal class of therapeutic targets. The development of small molecule kinase inhibitors has revolutionized treatment paradigms, yet the journey from a promising lead compound to a clinically successful drug is fraught with challenges. One of the most significant hurdles is ensuring target selectivity. The human kinome comprises over 500 members, many of which share a high degree of structural homology in their ATP-binding pockets.[1] Consequently, off-target interactions of kinase inhibitors are common, potentially leading to unforeseen side effects or, in some cases, beneficial polypharmacology.[2]
This guide provides an in-depth comparative analysis of the cross-reactivity profile of a novel compound, 5-Fluoro-1H-indazol-6-OL. The indazole core is a well-established "privileged scaffold" in medicinal chemistry, forming the backbone of numerous approved kinase inhibitors such as axitinib and pazopanib.[3][4] Given this precedent, this compound, while not extensively characterized in publicly available literature, represents a molecule of significant interest for potential kinase-modulating activity. A derivative, 1-((S)-2-aminopropyl)-1H-indazol-6-ol, has been identified as a potent 5-HT2 receptor agonist, highlighting the biological relevance of the indazol-6-ol moiety.[5]
Herein, we present a hypothetical yet scientifically grounded cross-reactivity profile for this compound, contextualized by a comparative analysis with established kinase inhibitors. This guide is intended for researchers, scientists, and drug development professionals, offering both a framework for evaluating novel compounds and a practical demonstration of the experimental workflows involved.
The Imperative of Selectivity Profiling
The central rationale for comprehensive cross-reactivity profiling is twofold: to understand the full spectrum of a compound's biological activity and to anticipate its potential therapeutic window and toxicity profile. A highly selective inhibitor may offer a "cleaner" pharmacological profile with fewer side effects. Conversely, a multi-targeted inhibitor might provide a broader therapeutic effect, particularly in complex diseases like cancer where multiple signaling pathways are dysregulated.[2] Understanding this profile early in the drug discovery cascade is paramount for making informed decisions about lead optimization and clinical development.
Comparative Inhibitor Cohort
To provide a robust comparative framework for our analysis of this compound, we have selected a cohort of well-characterized kinase inhibitors. This selection includes compounds with structural similarities (indazole core) and diverse kinase targets, offering a comprehensive view of selectivity within the kinome.
-
Axitinib: An indazole-containing, potent and selective inhibitor of vascular endothelial growth factor receptors (VEGFRs).[6]
-
Pazopanib: Another indazole-based multi-kinase inhibitor targeting VEGFRs, platelet-derived growth factor receptors (PDGFRs), and c-Kit.[7]
-
GSK583: A highly potent and selective inhibitor of Receptor-Interacting Protein Kinase 2 (RIPK2), containing a 5-fluoro-1H-indazole moiety, making it a key structural comparator.[8][9]
-
PF-06447475: A potent, selective, and brain-penetrant Leucine-Rich Repeat Kinase 2 (LRRK2) inhibitor, representing a different structural class for comparison.[10][11]
Experimental Workflow for Kinase Cross-Reactivity Profiling
A multi-tiered approach is essential for a thorough evaluation of a compound's kinase selectivity. This typically begins with broad, high-throughput screening, followed by more focused dose-response studies and cellular assays to confirm on-target activity and assess off-target effects in a more physiologically relevant context.
Figure 2. A simplified kinase selectivity map comparing this compound and Pazopanib.
This visualization clearly illustrates the concept of kinase selectivity. While both compounds target VEGFRs, Pazopanib is a multi-kinase inhibitor with potent activity against several other kinases, whereas our hypothetical compound, this compound, demonstrates a more focused inhibitory profile.
Conclusion and Future Directions
The cross-reactivity profiling of a novel kinase inhibitor is a critical and multifaceted process. Through a combination of broad in vitro screening and subsequent cellular validation, a comprehensive understanding of a compound's selectivity can be achieved. Our comparative analysis of this compound, while based on a hypothetical dataset, provides a realistic framework for such an evaluation.
The findings suggest that this compound is a promising scaffold for developing selective VEGFR inhibitors. The next logical steps in its preclinical development would involve:
-
Full KinomeScan: Profiling against a panel of over 400 kinases to comprehensively map its selectivity.
-
In Vivo Pharmacokinetics and Pharmacodynamics: Assessing its stability, bioavailability, and on-target activity in animal models.
-
Structural Biology: Obtaining a co-crystal structure with its primary target (VEGFR2) to understand the molecular basis of its potency and selectivity, which would guide further structure-activity relationship (SAR) studies.
By rigorously applying the principles and methodologies outlined in this guide, researchers can effectively navigate the complexities of the human kinome, ultimately enhancing the probability of developing safe and effective targeted therapies.
References
-
Reaction Biology. (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. [Link]
-
Eberl, H. C., et al. (2025). A Probe-Based Target Engagement Assay for Kinases in Live Cells. Molecular & Cellular Proteomics, 100963. [Link]
-
Mucha, S., et al. (2011). Cross-reactivityvirtual profiling of the human kinome by X-ReactKIN – a Chemical Systems Biology approach. BMC Bioinformatics, 12, 24. [Link]
-
Zivi, A., et al. (2015). Axitinib in the treatment of renal cell carcinoma: patient selection and perspectives. Biologics: Targets & Therapy, 9, 73–81. [Link]
-
Wang, Y., et al. (2025). Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors. Bioorganic & Medicinal Chemistry, 129, 117972. [Link]
-
Hastie, C. J., et al. (2006). Assaying Protein Kinase Activity with Radiolabeled ATP. Nature Protocols, 1(2), 968-971. [Link]
-
Kumar, R., et al. (2009). Myelosuppression and kinase selectivity of multikinase angiogenesis inhibitors. British Journal of Cancer, 101(10), 1717–1723. [Link]
-
Sun, L., et al. (2022). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 27(15), 4983. [Link]
-
Bain, J., et al. (2007). Measuring and interpreting the selectivity of protein kinase inhibitors. Biochemical Journal, 408(3), 297–315. [Link]
-
ResearchGate. (n.d.). Comparison of cellular selectivity of approved and investigational.... ResearchGate. [Link]
-
Kaur, M., et al. (2021). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. RSC Advances, 11(42), 26027-26055. [Link]
-
ResearchGate. (n.d.). Assay of protein kinases using radiolabeled ATP: A protocol. ResearchGate. [Link]
-
PubMed Central. (n.d.). Identification of Quinoline-Based RIP2 Kinase Inhibitors with an Improved Therapeutic Index to the hERG Ion Channel. PubMed Central. [Link]
-
ResearchGate. (n.d.). Measuring and interpreting the selectivity of protein kinase inhibitors. ResearchGate. [Link]
-
van der Meijden, P. E. J., et al. (2018). Tyrosine Kinase Inhibitor Pazopanib Inhibits Platelet Procoagulant Activity in Renal Cell Carcinoma Patients. Frontiers in Cardiovascular Medicine, 5, 142. [Link]
-
JoVE. (n.d.). Ribosome Filter Binding Assay (Xinying Shi). JoVE. [Link]
-
Taylor & Francis Online. (n.d.). Indazole – Knowledge and References. Taylor & Francis Online. [Link]
-
van Erp, N. P., et al. (2015). PharmGKB summary: pazopanib pathway, pharmacokinetics. Pharmacogenetics and Genomics, 25(11), 556–566. [Link]
-
PubMed Central. (n.d.). LRRK2 Inhibition by PF06447475 Antagonist Modulates Early Neuronal Damage after Spinal Cord Trauma. PubMed Central. [Link]
-
PubMed. (n.d.). Measuring and interpreting the selectivity of protein kinase inhibitors. PubMed. [Link]
-
Waldschmidt, H. V., et al. (2017). Structural Determinants Influencing the Potency and Selectivity of Indazole-Paroxetine Hybrid G Protein-Coupled Receptor Kinase 2 Inhibitors. Molecular Pharmacology, 92(6), 668–678. [Link]
-
Sonpavde, G., et al. (2013). Axitinib: A Review of its Safety and Efficacy in the Treatment of Adults with Advanced Renal Cell Carcinoma. Clinical Medicine Insights: Oncology, 7, 267–278. [Link]
-
Reaction Biology. (2022, May 11). Spotlight: Cell-based kinase assay formats. Reaction Biology. [Link]
-
Journal of Medicinal Chemistry. (n.d.). Target Engagement Assays in Early Drug Discovery. Journal of Medicinal Chemistry. [Link]
-
FiercePharma. (2014, April 1). Results from phase III patient preference study of GSK's Votrient® (pazopanib) vs. Sutent® (sunitinib) in advanced renal cell carcinoma published in Journal of Clinical Oncology. FiercePharma. [Link]
-
Anastassiadis, T., et al. (2011). A high-throughput radiometric kinase assay. Nature Biotechnology, 29(11), 1039–1045. [Link]
-
ResearchGate. (n.d.). A quantitative analysis of kinase inhibitor selectivity. ResearchGate. [Link]
-
PNAS. (2007, December 18). A systematic interaction map of validated kinase inhibitors with Ser/Thr kinases. PNAS. [Link]
-
RSC Publishing. (2021, July 20). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. RSC Publishing. [Link]
-
ResearchGate. (n.d.). Examples of Intracellular Target Engagement Analysis for Type I, Type II, and Allosteric Kinase Inhibitors against Full-Length Kinases in Live HEK293 Cells. ResearchGate. [Link]
-
NIH. (n.d.). Methods for Investigation of Targeted Kinase Inhibitor Therapy using Chemical Proteomics and Phosphorylation Profiling. NIH. [Link]
-
PNAS. (n.d.). Structural determinants influencing the potency and selectivity of ROS1 tyrosine kinase inhibitors. PNAS. [Link]
-
ResearchGate. (n.d.). Efficacy and pharmacodynamic properties of the LRRK2 kinase inhibitor PF-06447475. ResearchGate. [Link]
-
May, J. A., et al. (2006). 1-((S)-2-Aminopropyl)-1H-indazol-6-ol: A Potent Peripherally Acting 5-HT2 Receptor Agonist with Ocular Hypotensive Activity. Journal of Medicinal Chemistry, 49(1), 318–328. [Link]
-
Reaction Biology. (n.d.). Radiometric Filter Binding Assay. Reaction Biology. [Link]
-
ResearchGate. (n.d.). RIP2 kinase screening hit 1 and the selective inhibitor GSK583. ResearchGate. [Link]
-
ResearchGate. (n.d.). Minimizing the off-target reactivity of covalent kinase inhibitors by.... ResearchGate. [Link]
-
Frontiers. (2023, May 29). RIPK2: a promising target for cancer treatment. Frontiers. [Link]
-
PubMed Central. (n.d.). Factors involved in treatment preference in patients with renal cancer: pazopanib versus sunitinib. PubMed Central. [Link]
-
PubChem. (n.d.). 6-Fluoro-1H-indazole. PubChem. [Link]
-
PubMed Central. (n.d.). Identification of Potent Reverse Indazole Inhibitors for HPK1. PubMed Central. [Link]
-
PubMed Central. (n.d.). Axitinib in Metastatic Renal Cell Carcinoma. PubMed Central. [Link]
-
PubMed. (n.d.). The Identification and Pharmacological Characterization of 6-(tert-Butylsulfonyl)-N-(5-fluoro-1H-indazol-3-yl)quinolin-4-amine (GSK583), a Highly Potent and Selective Inhibitor of RIP2 Kinase. PubMed. [Link]
-
PubMed Central. (n.d.). Novel 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candidates: synthesis, biological activity, and molecular modelling studies. PubMed Central. [Link]
Sources
- 1. reactionbiology.com [reactionbiology.com]
- 2. Structural Determinants Influencing the Potency and Selectivity of Indazole-Paroxetine Hybrid G Protein-Coupled Receptor Kinase 2 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Axitinib: A Review of its Safety and Efficacy in the Treatment of Adults with Advanced Renal Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Myelosuppression and kinase selectivity of multikinase angiogenesis inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. The Identification and Pharmacological Characterization of 6-(tert-Butylsulfonyl)-N-(5-fluoro-1H-indazol-3-yl)quinolin-4-amine (GSK583), a Highly Potent and Selective Inhibitor of RIP2 Kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. axonmedchem.com [axonmedchem.com]
The Impact of Fluorination on a Privileged Scaffold: A Comparative Analysis of 5-Fluoro-1H-indazol-6-ol and its Non-fluorinated Analog, 1H-indazol-6-ol
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms into bioactive molecules has become a cornerstone of drug design. This guide provides a detailed comparative analysis of 5-Fluoro-1H-indazol-6-ol and its non-fluorinated parent, 1H-indazol-6-ol. We will explore how the subtle yet powerful introduction of a single fluorine atom can modulate the physicochemical and biological properties of the indazole scaffold, a privileged structure in numerous therapeutic agents. This analysis is intended for researchers, scientists, and drug development professionals seeking to understand and leverage the effects of fluorination in their own discovery programs.
Introduction: The Indazole Scaffold and the Power of Fluorine
The indazole core is a bicyclic heteroaromatic system that is a key pharmacophore in a multitude of clinically approved drugs and investigational agents. Its versatile structure allows for diverse substitutions, enabling fine-tuning of its interaction with various biological targets. Indazole derivatives have demonstrated a broad spectrum of pharmacological activities, including potent inhibition of protein kinases, which are critical regulators of cellular processes and are often dysregulated in diseases such as cancer.[1][2][3][4]
Fluorine, the most electronegative element, possesses a unique combination of properties that make it a valuable tool in medicinal chemistry. Its small van der Waals radius allows it to act as a bioisostere of a hydrogen atom, yet its strong electron-withdrawing nature can profoundly alter a molecule's electronic distribution, pKa, lipophilicity, and metabolic stability. These modifications can translate into enhanced potency, improved selectivity, and more favorable pharmacokinetic profiles.
This guide will dissect the differences between this compound and 1H-indazol-6-ol, providing a framework for understanding the predictable and unpredictable consequences of fluorination.
Physicochemical Properties: A Tale of Two Molecules
| Property | 1H-Indazol-6-ol (Predicted) | This compound (Predicted) | Rationale for Predicted Difference |
| pKa (Phenolic Hydroxyl) | ~9-10 | Lower than 1H-indazol-6-ol | The electron-withdrawing fluorine atom will increase the acidity of the phenolic hydroxyl group, leading to a lower pKa. |
| logP (Lipophilicity) | Moderate | Higher than 1H-indazol-6-ol | The addition of a fluorine atom generally increases the lipophilicity of a molecule. |
| Aqueous Solubility | Moderate | Lower than 1H-indazol-6-ol | The predicted increase in lipophilicity and potentially stronger crystal lattice energy due to fluorine may lead to decreased aqueous solubility. |
These predicted differences highlight the significant impact a single fluorine atom can have on the fundamental properties of a molecule, which in turn can affect its absorption, distribution, metabolism, and excretion (ADME) profile.
Synthesis of this compound and 1H-indazol-6-ol
The synthesis of these indazole derivatives can be achieved through various established methods for constructing the indazole core. A common and adaptable approach involves the cyclization of appropriately substituted ortho-aminobenzaldehydes or ortho-aminobenzonitriles.
General Synthetic Workflow
Caption: Generalized workflow for the synthesis of indazole derivatives.
Experimental Protocol: Synthesis of 1H-Indazol-6-ol (Representative)
This protocol is a representative example for the synthesis of the indazole scaffold and would require modification for the specific synthesis of 1H-indazol-6-ol and its fluorinated analog, likely starting from 3-methoxy-4-methylaniline and 4-fluoro-3-methoxy-2-methylaniline respectively.
Step 1: Acetylation of the Starting Amine
-
Dissolve the substituted o-toluidine in glacial acetic acid.
-
Add acetic anhydride dropwise while cooling the reaction mixture in an ice bath.
-
Stir the mixture at room temperature for 1-2 hours to ensure complete acetylation.
-
Pour the reaction mixture into ice water and collect the precipitated acetanilide by filtration.
Step 2: Nitration
-
Suspend the acetanilide in a mixture of acetic anhydride and acetic acid.
-
Cool the mixture to 0°C and add fuming nitric acid dropwise, maintaining the temperature below 5°C.
-
Stir the reaction at 0°C for 1-2 hours.
-
Pour the mixture onto ice and collect the precipitated nitro-acetanilide.
Step 3: Hydrolysis and Diazotization
-
Heat the nitro-acetanilide in a mixture of ethanol and concentrated hydrochloric acid at reflux for 2-3 hours.
-
Cool the reaction mixture to 0°C and add a solution of sodium nitrite in water dropwise.
-
Stir the resulting diazonium salt solution at 0°C for 30 minutes.
Step 4: Reductive Cyclization
-
Prepare a solution of sodium sulfite in water.
-
Slowly add the cold diazonium salt solution to the sodium sulfite solution, maintaining the temperature below 10°C.
-
Acidify the mixture with concentrated hydrochloric acid and heat to 80-90°C for 1-2 hours to effect cyclization.
-
Cool the reaction mixture and neutralize with a base (e.g., sodium hydroxide) to precipitate the indazole product.
-
Collect the crude product by filtration and purify by recrystallization or column chromatography.
Comparative Biological Activity: Kinase Inhibition Profile
Indazole derivatives are well-documented as potent inhibitors of various protein kinases, playing a crucial role in cancer therapy. Key targets include Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Pim-1 kinase, both of which are involved in tumor progression and survival.[5][6][7] The introduction of a fluorine atom can significantly impact the binding affinity of the inhibitor to the kinase active site.
Predicted Impact of Fluorination on Kinase Inhibition
The electron-withdrawing nature of the fluorine atom in this compound can alter the charge distribution and hydrogen bonding potential of the molecule. This can lead to:
-
Enhanced Binding Affinity: The fluorine atom may form favorable interactions, such as hydrogen bonds or dipole-dipole interactions, with amino acid residues in the kinase active site.
-
Altered Selectivity: The change in electronic properties could favor binding to one kinase over another, leading to a more selective inhibition profile.
-
Improved Cellular Potency: Changes in physicochemical properties, such as increased lipophilicity, may lead to better cell permeability and, consequently, improved activity in cell-based assays.
To experimentally validate these predictions, a comparative kinase inhibition assay would be performed.
Experimental Protocol: In Vitro Kinase Inhibition Assay (VEGFR-2 and Pim-1)
This protocol provides a general framework for assessing the inhibitory activity of the two compounds against VEGFR-2 and Pim-1 kinases.
Materials:
-
Recombinant human VEGFR-2 or Pim-1 kinase
-
Kinase-specific peptide substrate
-
ATP (Adenosine triphosphate)
-
Assay buffer (e.g., Tris-HCl, MgCl₂, DTT)
-
Test compounds (this compound and 1H-indazol-6-ol) dissolved in DMSO
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar detection system
-
384-well white plates
-
Plate reader capable of measuring luminescence
Procedure:
-
Prepare serial dilutions of the test compounds in assay buffer containing a constant percentage of DMSO.
-
In a 384-well plate, add the kinase, the peptide substrate, and the test compound at various concentrations.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes).
-
Terminate the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay system according to the manufacturer's instructions.
-
The luminescent signal is proportional to the amount of ADP produced and is inversely proportional to the kinase inhibition.
-
Calculate the IC₅₀ values (the concentration of inhibitor required to reduce kinase activity by 50%) for each compound by fitting the data to a dose-response curve.
Visualizing the Kinase Inhibition Pathway
Caption: Mechanism of kinase inhibition by indazole derivatives.
Conclusion and Future Directions
This guide has provided a comparative framework for understanding the influence of fluorination on the indazole scaffold, using this compound and 1H-indazol-6-ol as a case study. The introduction of a single fluorine atom is predicted to significantly alter the physicochemical properties of the molecule, which in turn is expected to translate into differences in biological activity, particularly in the context of kinase inhibition.
The provided experimental protocols offer a starting point for researchers to empirically determine these properties and activities. A thorough experimental investigation would be necessary to fully elucidate the structure-activity relationship and to validate the predicted effects of fluorination. Such studies are crucial for the rational design of more potent, selective, and drug-like indazole-based therapeutic agents. The continued exploration of fluorination strategies within this privileged scaffold holds great promise for the future of drug discovery.
References
-
Journals, I. (2022). RECENT ADVANCES IN INDAZOLE-BASED DERIVATIVES OF VEGFR-2 KINASE INHIBITORS AS AN ANTI-CANCER AGENT. International Journal of Drug Discovery and Medical Research. [Link]
-
Patel, K., et al. (2023). Role of heterocycles in inhibition of VEGFR-2 – a recent update (2019–2022). RSC Medicinal Chemistry. [Link]
-
ResearchGate. (n.d.). Design of indazole derivatives 20-21 as VEGFR inhibitors. Retrieved from [Link]
-
ResearchGate. (n.d.). Structure of some indazole-based derivatives (IX and X) as VEGFR-2 inhibitors. Retrieved from [Link]
-
PubMed. (2024). Design, synthesis and biological evaluation of indazole derivatives as VEGFR-2 kinase inhibitors with anti-angiogenic properties. European Journal of Medicinal Chemistry. [Link]
-
PubMed. (2015). The discovery of novel 3-(pyrazin-2-yl)-1H-indazoles as potent pan-Pim kinase inhibitors. Bioorganic & Medicinal Chemistry Letters. [Link]
Sources
- 1. Role of heterocycles in inhibition of VEGFR-2 – a recent update (2019–2022) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Design, synthesis and biological evaluation of indazole derivatives as VEGFR-2 kinase inhibitors with anti-angiogenic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ijddmr.org [ijddmr.org]
- 6. thieme-connect.com [thieme-connect.com]
- 7. The discovery of novel 3-(pyrazin-2-yl)-1H-indazoles as potent pan-Pim kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide: Benchmarking 5-Fluoro-1H-indazol-6-OL Against Established Kinase Inhibitors
Introduction
In the landscape of targeted cancer therapy, tyrosine kinase inhibitors (TKIs) represent a significant therapeutic advancement, transforming once-fatal malignancies into manageable chronic conditions.[1][2] These agents function by blocking key enzymes (tyrosine kinases) that regulate cell growth and division.[1][3] A core area of TKI development is the inhibition of angiogenesis, the process of new blood vessel formation that is critical for tumor growth and metastasis.[4][5] The Vascular Endothelial Growth Factor Receptor (VEGFR) family, particularly VEGFR2, is a primary mediator of angiogenesis, making it a crucial target for anti-cancer drugs.[6]
The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of several successful TKIs.[7] This guide introduces a novel compound, 5-Fluoro-1H-indazol-6-OL, for which we will build a preclinical performance profile. Its structural similarity to established drugs suggests potential activity as a kinase inhibitor.
This document provides a comprehensive framework for benchmarking this compound. We will compare its hypothesized and experimentally determined performance against three clinically approved, potent multi-kinase inhibitors known to target the VEGFR pathway: Axitinib, Pazopanib, and Regorafenib.[8][9][10] This guide is designed for researchers, scientists, and drug development professionals, offering not just comparative data but also the underlying scientific rationale and detailed, field-proven experimental protocols.
Physicochemical Properties of Test Compounds
The foundational step in evaluating a new chemical entity is to understand its basic physicochemical properties. These characteristics influence solubility, formulation, and pharmacokinetic behavior. Below is a comparison of this compound with our selected benchmark drugs.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance |
| This compound | C₇H₅FN₂O | 152.13 | (Hypothesized) Off-white to light brown solid |
| Axitinib | C₂₂H₁₈N₄OS | 386.47 | White to pale-yellow powder |
| Pazopanib | C₂₁H₂₃N₇O₂S | 437.52 | White to slightly yellow powder |
| Regorafenib | C₂₁H₁₅ClF₄N₄O₃ | 482.82 | White to brownish solid |
Data for benchmark drugs sourced from publicly available information. Properties for this compound are calculated based on its structure.
Comparative Mechanism of Action
Understanding the mechanism of action is paramount. TKIs typically function by competing with ATP at the kinase's catalytic site, thereby inhibiting the phosphorylation events that drive downstream signaling cascades.[3][11]
The VEGFR Signaling Pathway
VEGF ligands bind to their receptors (VEGFRs) on the surface of endothelial cells, causing receptor dimerization and autophosphorylation. This activates a cascade of intracellular signaling through pathways like RAS-RAF-MEK-ERK, which ultimately promotes cell proliferation, migration, and survival, leading to angiogenesis.[6][12]
Caption: Simplified VEGFR2 signaling pathway and TKI inhibition point.
Benchmark Inhibitor Profiles:
-
Axitinib: A potent and selective second-generation inhibitor of VEGFR-1, -2, and -3.[8][13][14] Its high selectivity is thought to be responsible for its clinical efficacy in advanced renal cell carcinoma (RCC).[13][15]
-
Pazopanib: A multi-targeted TKI that inhibits VEGFR-1, -2, and -3, platelet-derived growth factor receptors (PDGFRs), and c-Kit.[9][16][17] This broader profile allows it to be used in both RCC and soft tissue sarcoma.[9]
-
Regorafenib: An oral multi-kinase inhibitor targeting a wide range of kinases involved in angiogenesis (VEGFRs, TIE2), oncogenesis (KIT, RET, RAF), and the tumor microenvironment (PDGFR, FGFR).[10][12][18][19]
Hypothesized Mechanism for this compound:
Given its indazole core, this compound is hypothesized to function as a Type I or Type II kinase inhibitor, inserting into the ATP-binding pocket of key kinases like VEGFR2. The fluorine and hydroxyl substitutions may alter its binding affinity, selectivity profile, and pharmacokinetic properties compared to existing indazole-based drugs.
Comparative Experimental Data (Illustrative)
The following sections present a series of illustrative experiments designed to build a comprehensive preclinical profile of this compound. The data presented is hypothetical but reflects plausible outcomes based on the compound's structure.
In Vitro Kinase Inhibition Assay
Rationale: The first critical test is to determine the direct inhibitory activity of the compound against a panel of purified kinases. This biochemical assay quantifies potency (IC50) and provides an initial view of selectivity.
Table 1: Comparative IC50 Values (nM) Against Key Angiogenic Kinases
| Kinase Target | This compound | Axitinib | Pazopanib | Regorafenib |
| VEGFR1 | 1.5 | 0.1[13] | 10[9] | 13[20] |
| VEGFR2 | 0.8 | 0.2[13] | 30[9] | 4.2[20] |
| VEGFR3 | 2.1 | 0.1-0.3[13] | 47[9] | 46[20] |
| PDGFRβ | 25 | >100 | 84[9] | 22[20] |
| c-KIT | 45 | >100 | 74[9] | 7[20] |
-
Interpretation: The hypothetical data suggests this compound is a potent inhibitor of VEGFR2, comparable to Axitinib, but with a potentially more selective profile against PDGFRβ and c-KIT than Pazopanib and Regorafenib.
Cell-Based Proliferation Assay
Rationale: Moving from a biochemical to a cellular context, this assay measures the compound's ability to inhibit the proliferation of cells whose growth is dependent on the target pathway. Human Umbilical Vein Endothelial Cells (HUVECs) are a standard model for angiogenesis.
Table 2: Anti-Proliferative Activity (IC50, nM) in VEGF-Stimulated HUVECs
| Compound | IC50 (nM) |
| This compound | 1.2 |
| Axitinib | 0.5 |
| Pazopanib | 25 |
| Regorafenib | 8 |
-
Interpretation: The data demonstrates that this compound effectively inhibits endothelial cell proliferation in a cellular environment, confirming that its biochemical potency translates to biological activity.
Cellular Target Engagement: Western Blot Analysis
Rationale: To confirm that the observed anti-proliferative effect is due to on-target activity, we use Western blotting to measure the phosphorylation status of VEGFR2 and its downstream effectors. A reduction in phosphorylation indicates successful target inhibition within the cell.
Result Summary: Treatment of VEGF-stimulated HUVECs with this compound (at 10x its cellular IC50) for 2 hours resulted in a marked decrease in phosphorylated VEGFR2 (p-VEGFR2) and phosphorylated ERK (p-ERK), with no change in the total levels of these proteins. The degree of inhibition was comparable to that seen with Axitinib.
In Vivo Efficacy: Human Tumor Xenograft Model
Rationale: The ultimate preclinical test is to assess anti-tumor efficacy in a living organism. This involves implanting human cancer cells into immunocompromised mice and treating them with the test compounds to measure tumor growth inhibition.
Table 3: Efficacy in a 786-O Renal Cell Carcinoma Xenograft Model
| Treatment Group (Oral, QD) | Dose (mg/kg) | Tumor Growth Inhibition (TGI, %) at Day 21 |
| Vehicle Control | - | 0% |
| This compound | 30 | 75% |
| Axitinib | 30 | 82% |
| Pazopanib | 60 | 68% |
| Regorafenib | 30 | 71% |
-
Interpretation: this compound demonstrates significant anti-tumor activity in vivo, with efficacy in the range of established, clinically relevant drugs.
Detailed Experimental Protocols
Scientific integrity requires transparent and reproducible methodologies. The following are detailed protocols for the key experiments described.
Caption: Experimental workflow for the in vivo tumor xenograft study.
Protocol 1: Cell Viability Assay (WST-1)
This protocol measures metabolic activity as an indicator of cell viability.
-
Cell Seeding: Seed HUVECs in a 96-well plate at a density of 5,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Preparation: Prepare a 10 mM stock solution of each test compound in DMSO. Create a serial dilution series (e.g., 10-fold dilutions) in serum-free medium.
-
Cell Treatment: After 24 hours, replace the medium with 90 µL of fresh medium containing VEGF (10 ng/mL). Add 10 µL of the diluted compound to each well. Include vehicle (DMSO) controls.
-
Incubation: Incubate the plate for 72 hours at 37°C, 5% CO₂.
-
WST-1 Addition: Add 10 µL of WST-1 reagent to each well.
-
Final Incubation: Incubate for 2-4 hours at 37°C, protecting the plate from light.
-
Measurement: Shake the plate for 1 minute and measure the absorbance at 450 nm using a microplate reader.
-
Analysis: Normalize the data to the vehicle control wells and calculate IC50 values using non-linear regression analysis.
Protocol 2: Western Blot for Phosphorylated Proteins
This protocol is optimized for detecting labile phosphate groups on target proteins.[21][22]
-
Sample Preparation: Seed HUVECs in 6-well plates and grow to 80-90% confluency. Serum-starve the cells for 4-6 hours.
-
Treatment: Pre-treat cells with the test compounds (e.g., at 10x IC50) for 2 hours. Then, stimulate with VEGF (50 ng/mL) for 10 minutes.
-
Lysis: Immediately place plates on ice, aspirate medium, and wash once with ice-cold PBS. Add 100 µL of ice-cold RIPA lysis buffer supplemented with fresh protease and phosphatase inhibitor cocktails.[22]
-
Protein Quantification: Scrape the cells, collect the lysate, and centrifuge at 14,000 x g for 15 minutes at 4°C. Determine the protein concentration of the supernatant using a BCA assay.
-
Gel Electrophoresis: Denature 20-30 µg of protein per lane by boiling in 4x Laemmli sample buffer for 5 minutes. Separate proteins on an 8% SDS-PAGE gel.
-
Transfer: Transfer the separated proteins to a PVDF membrane. It is essential to pre-wet the PVDF membrane in methanol.[22]
-
Blocking: Block the membrane for 1 hour at room temperature in 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST). Note: Do not use milk for blocking, as its phosphoprotein (casein) content can cause high background.[22]
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies diluted in 5% BSA/TBST (e.g., anti-p-VEGFR2, anti-VEGFR2, anti-p-ERK, anti-ERK).
-
Washing & Secondary Antibody: Wash the membrane 3x for 10 minutes in TBST. Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane 3x for 10 minutes in TBST. Apply an ECL chemiluminescence substrate and visualize the bands using a digital imager.
Protocol 3: In Vivo Tumor Xenograft Model
All in vivo procedures must comply with local regulations and be approved by an Institutional Animal Care and Use Committee (IACUC).[23]
-
Cell Preparation: Culture 786-O human renal cancer cells under standard conditions. On the day of injection, harvest cells using trypsin, wash with sterile PBS, and resuspend in a 1:1 mixture of sterile HBSS and Matrigel at a concentration of 5 x 10⁷ cells/mL. Keep on ice at all times to prevent the Matrigel from solidifying.[23]
-
Implantation: Subcutaneously inject 100 µL of the cell suspension (5 x 10⁶ cells) into the right flank of 6-8 week old immunocompromised mice (e.g., NSG or Nude mice).
-
Tumor Growth Monitoring: Allow tumors to grow, measuring them 2-3 times per week with digital calipers. Calculate tumor volume using the formula: (Length x Width²)/2.
-
Randomization and Dosing: When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment groups (n=8-10 per group).
-
Treatment: Prepare formulations of the test compounds and vehicle control for oral gavage. Administer the assigned treatment daily (QD) for 21 consecutive days. Monitor animal body weight and general health throughout the study.
-
Endpoint Analysis: At the end of the treatment period, euthanize the mice. Excise, weigh, and photograph the tumors. Calculate the percent Tumor Growth Inhibition (%TGI) for each group relative to the vehicle control.
Discussion and Future Directions
This guide outlines a systematic approach to benchmarking the novel compound this compound. The illustrative data paints a compelling picture of a potent and selective VEGFR inhibitor with promising anti-proliferative and anti-tumor activities, positioning it favorably against established drugs like Axitinib.
The key hypothetical advantages of this compound appear to be its high potency against VEGFR2 combined with potentially greater selectivity against other kinases like c-KIT and PDGFRβ. This profile could translate to a more favorable therapeutic window with reduced off-target side effects, a significant consideration in the clinical application of TKIs.[24]
Next Steps in Development:
-
Full Kinase Panel Screening: Profile the compound against a broad panel of several hundred kinases to fully elucidate its selectivity.
-
ADME/Tox Studies: Conduct comprehensive Absorption, Distribution, Metabolism, Excretion, and Toxicology (ADME/Tox) studies to assess its drug-like properties and safety profile.
-
Orthotopic and PDX Models: Evaluate efficacy in more clinically relevant models, such as orthotopic xenografts (where tumors are grown in the organ of origin) or patient-derived xenograft (PDX) models.
-
Combination Studies: Investigate potential synergies with other cancer therapies, such as immune checkpoint inhibitors, a strategy that has proven successful for other VEGFR inhibitors.[8]
By following the rigorous, evidence-based framework presented here, researchers can effectively characterize novel therapeutic candidates and build a robust data package to support their advancement toward clinical development.
References
- National Cancer Institute. Regorafenib - NCI - Division of Cancer Treatment and Diagnosis.
- Grokipedia. Axitinib.
- Hahn, A. W., et al. (2015). Axitinib in Metastatic Renal Cell Carcinoma. PMC - NIH.
- The Pharma Fact. The anti-tumour drug Pazopanib: Uses, Mechanism of action and Side effects.
- Urology Textbook. Axitinib: Indications, Adverse Effects, Contraindications and Dosage.
- Wikipedia. Axitinib.
- Wikipedia. Pazopanib.
- Abou-Alfa, G. K. (2017). The Mechanism of Action of Regorafenib in Colorectal Cancer: A Guide for the Community Physician. Hematology & Oncology.
- ResearchGate. Regorafenib mechanism of action.
- BenchChem. Application Notes and Protocols for Western Blot Analysis of Protein Phosphorylation.
- Abcam. Western blot for phosphorylated proteins.
- Patsnap Synapse. What is the mechanism of Axitinib?.
- Sternberg, C. N., et al. (2013). Pazopanib: a promising new agent in the treatment of soft tissue sarcomas. PubMed.
- Cleveland Clinic. Tyrosine Kinase inhibitors (TKIs): Uses & Side Effects. (2023).
- Finn, R. S. (2017). The Role of Regorafenib in Hepatocellular Carcinoma. PMC - NIH.
- Bio-Rad Antibodies. Detection of Phosphorylated Proteins by Western Blotting.
- STIVARGA® Global HCP Website. Mechanism of Action.
- Patsnap Synapse. What is the mechanism of Pazopanib Hydrochloride?.
- Wikipedia. Tyrosine kinase inhibitor.
- BroadPharm. Protocol for Cell Viability Assays. (2022).
- Abcam. WST-1 Assay: principles, protocol & best practices for cell viability.
- ResearchGate. WESTERN BLOTTING OF PHOSPHO-PROTEINS PROTOCOL.
- Proteintech Group. Tips for detecting phosphoproteins by western blot.
- Donato, N. J., & Talpaz, M. (2000). Clinical Use of Tyrosine Kinase Inhibitors: Therapy for Chronic Myelogenous Leukemia and Other Cancers. Clinical Cancer Research.
- Dr.Oracle. What is the mechanism of action, adverse effects, and contraindications of Votrient (pazopanib)?.
- Thermo Fisher Scientific - US. Cell Viability Assay Protocols.
- Drugs.com. List of VEGF/VEGFR inhibitors.
- CIBERONC. EXPERIMENTAL PROTOCOL: Cell prep and in vivo tumor inoculation (subcutaneous).
- GoodRx. What Are Tyrosine Kinase Inhibitors? Uses, Types, and More. (2025).
- EBSCO. Tyrosine kinase inhibitors (cancer treatment) | Research Starters.
- NCBI Bookshelf - NIH. Cell Viability Assays - Assay Guidance Manual. (2013).
- Promega Corporation. How to Measure Cell Viability.
- BenchChem. Application Notes and Protocols for In Vivo Xenograft Model Studies.
- BenchChem. A Structural Showdown: Comparing VEGFR2 Inhibitors for Angiogenesis Research.
- Gato-Cañas, M., et al. (2022). Protocol to generate a patient derived xenograft model of acquired resistance to immunotherapy in humanized mice. PMC - NIH.
- Bio-Techne. Protocol to Improve Take and Growth of Mouse Xenografts with Cultrex BME.
- Bio-protocol. BiTE® Xenograft Protocol. (2017).
- Altmeyers Encyclopedia. VEGFR inhibitors.
- Chem-Impex. 5-Fluoro-1H-indazole.
- Selleck Chemicals. VEGFR Inhibitor Review.
- Patsnap Synapse. What are the therapeutic candidates targeting VEGFR?.
- Sigma-Aldrich. 5-Fluoro-1H-indazole 97 348-26-5.
- Chem-Impex. 6-Fluoro (1H)indazole.
- BLD Pharm. 101495-01-6|5-Fluoro-1H-indazole-6-carboxylic acid.
- El-Faham, A., et al. (2020). Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. PubMed Central.
- de Oliveira, R. B., et al. (2022). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. PMC - PubMed Central.
Sources
- 1. my.clevelandclinic.org [my.clevelandclinic.org]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Tyrosine kinase inhibitor - Wikipedia [en.wikipedia.org]
- 4. Axitinib - Wikipedia [en.wikipedia.org]
- 5. drugs.com [drugs.com]
- 6. altmeyers.org [altmeyers.org]
- 7. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. grokipedia.com [grokipedia.com]
- 9. The anti-tumour drug Pazopanib: Uses, Mechanism of action and Side effects_Chemicalbook [chemicalbook.com]
- 10. hematologyandoncology.net [hematologyandoncology.net]
- 11. Tyrosine kinase inhibitors (cancer treatment) | Research Starters | EBSCO Research [ebsco.com]
- 12. researchgate.net [researchgate.net]
- 13. Axitinib in Metastatic Renal Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 14. urology-textbook.com [urology-textbook.com]
- 15. What is the mechanism of Axitinib? [synapse.patsnap.com]
- 16. Pazopanib - Wikipedia [en.wikipedia.org]
- 17. Pazopanib: a promising new agent in the treatment of soft tissue sarcomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Regorafenib - NCI [dctd.cancer.gov]
- 19. stivarga-us.com [stivarga-us.com]
- 20. selleckchem.com [selleckchem.com]
- 21. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 22. researchgate.net [researchgate.net]
- 23. inmuno-oncologia.ciberonc.es [inmuno-oncologia.ciberonc.es]
- 24. What Are Tyrosine Kinase Inhibitors? Uses, Types, and More - GoodRx [goodrx.com]
A Senior Application Scientist's Guide to the Reproducible Synthesis and Handling of 5-Fluoro-1H-indazol-6-OL
Introduction: The Challenge of Fluorinated Indazoles and the Imperative of Reproducibility
The indazole scaffold is a cornerstone in modern medicinal chemistry, serving as a bioisostere of indole in numerous pharmacologically active compounds, including kinase inhibitors for oncology.[1][2] The strategic incorporation of fluorine into these scaffolds can profoundly enhance metabolic stability, binding affinity, and lipophilicity, making fluorinated indazoles highly sought-after building blocks in drug discovery.[3][4]
5-Fluoro-1H-indazol-6-OL is a prime example of such a valuable, yet synthetically challenging, molecule. Its utility lies in the dual functionality of the electron-withdrawing fluorine atom and the synthetically versatile hydroxyl group, which can serve as a handle for further derivatization. However, the path to obtaining pure, well-characterized this compound is fraught with reproducibility challenges inherent to both indazole synthesis and the introduction of fluorine into heterocyclic systems.[3][5]
This guide provides an in-depth, comparative analysis of synthetic strategies and handling protocols for this compound. It is designed for researchers, medicinal chemists, and process development professionals. Moving beyond a simple recitation of steps, this document elucidates the causal factors behind experimental choices to empower scientists to achieve consistent, reliable, and reproducible results. We will dissect critical process parameters, compare synthetic methodologies for the core scaffold, and establish a robust framework for purification and validation.
Section 1: A Comparative Analysis of Synthetic Pathways to the this compound Core
Proposed Optimal Synthetic Workflow
The recommended pathway begins with a commercially available difluoro-nitrotoluene and proceeds through cyclization and functional group manipulation. This multi-step approach allows for purification and characterization at intermediate stages, which is critical for ensuring the quality of the final product and troubleshooting any deviations.
Caption: Proposed synthetic workflow for this compound.
Comparison of Indazole Ring Formation Strategies
The initial cyclization is the most critical step. Several methods exist for forming the indazole core, each with implications for yield, purity, and scalability.[1][6] The choice of method will directly impact the reproducibility of the entire synthesis.
| Synthesis Method | Key Reagents & Conditions | Advantages for this Synthesis | Reproducibility Challenges & Mitigation |
| Jacobson Indazole Synthesis | Base-mediated cyclization of o-methyl-N-nitroso-N-acylanilines. | Not ideal. Requires a specific precursor that is difficult to access from fluorinated starting materials. | Prone to side reactions and inconsistent yields. Mitigation: Not recommended. |
| Davis-Beirut Reaction | Reaction of a nitro-o-toluidine derivative with a base. | Applicable to our proposed starting material. Tolerates nitro and fluoro groups. | Highly sensitive to base strength, solvent purity, and temperature. Mitigation: Use freshly prepared base solution; rigorously dry solvent (e.g., THF, DMF); maintain strict temperature control (-78°C to RT). |
| Reductive Cyclization | Reduction of an o-nitrobenzyl derivative. | Can be effective but often requires specialized precursors. | Catalyst activity (e.g., Pd/C) can vary between batches.[7] Mitigation: Use a consistent supplier for the catalyst; perform a small-scale test reaction to validate catalyst activity. |
| Palladium/Copper Catalysis | Intramolecular N-arylation of o-haloarylhydrazones.[8] | High functional group tolerance. Offers good regioselectivity. | Ligand choice is critical; catalyst poisoning can occur. Residual metal contamination. Mitigation: Screen different ligands; use high-purity reagents; perform ICP-MS on the final product to check for metal residues. |
Section 2: Protocol Deep Dive - A Self-Validating Experimental Plan
This section provides a detailed, step-by-step protocol for the synthesis and purification of this compound. Each stage includes causality explanations and validation checkpoints.
Step 1: Synthesis of 5-Fluoro-6-amino-1H-indazole (Precursor)
(This assumes the successful synthesis and protection (e.g., with a BOC group) of 5-Fluoro-6-nitro-1H-indazole, as outlined in Section 1.)
-
System Preparation: To a 250 mL hydrogenation flask, add N-Boc-5-fluoro-6-nitro-1H-indazole (5.0 g, 1 eq). The flask should be purged with nitrogen or argon. Causality: An inert atmosphere prevents potential side reactions and is a safety best practice for working with hydrogen.
-
Catalyst Addition: Carefully add 10% Palladium on Carbon (Pd/C, 0.5 g, 10 wt%). The catalyst should be handled in a fume hood, as it can be pyrophoric.
-
Solvent Addition: Add 100 mL of anhydrous ethanol or ethyl acetate. Causality: These solvents effectively dissolve the starting material and are compatible with hydrogenation conditions. Anhydrous conditions prevent catalyst deactivation.
-
Hydrogenation: Secure the flask to a Parr hydrogenator or similar apparatus. Purge the system with hydrogen gas three times. Pressurize the vessel to 50 psi with hydrogen.
-
Reaction: Stir the mixture vigorously at room temperature for 4-6 hours. Causality: Vigorous stirring is essential to ensure efficient contact between the substrate, catalyst, and hydrogen gas, preventing localized reactions and ensuring a consistent reaction rate.
-
Monitoring & Validation: Monitor the reaction progress by TLC or LC-MS until the starting material is fully consumed.
-
Work-up: Once complete, carefully vent the hydrogen and purge the system with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite pad with an additional 50 mL of the solvent. Causality: Celite provides a fine filtration medium that effectively removes the solid catalyst without clogging.
-
Isolation: Concentrate the filtrate under reduced pressure to yield crude N-Boc-5-fluoro-6-amino-1H-indazole. This product should be characterized by ¹H NMR and LC-MS to confirm identity and purity before proceeding. A purity of >95% is recommended.
Step 2: Synthesis of this compound (Final Product)
-
Diazotization: Dissolve the crude amino-indazole precursor (1 eq) in a 20% aqueous sulfuric acid solution at 0-5°C in a three-neck flask equipped with a thermometer and a dropping funnel. Causality: The low temperature is critical for the stability of the intermediate diazonium salt, preventing premature decomposition and unwanted side reactions.
-
Nitrite Addition: Slowly add a pre-chilled aqueous solution of sodium nitrite (NaNO₂, 1.1 eq) dropwise, ensuring the internal temperature does not exceed 5°C.[9]
-
Hydrolysis: After the addition is complete, stir the mixture at 0-5°C for 30 minutes. Then, slowly warm the reaction to room temperature and subsequently heat to 80-90°C for 1 hour, or until nitrogen gas evolution ceases. Causality: Heating the diazonium salt solution in situ allows for its conversion to the corresponding phenol (hydroxyl group) via reaction with water.
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature.
-
Carefully neutralize the solution to pH ~7 with a saturated sodium bicarbonate solution.
-
Extract the product with ethyl acetate (3 x 100 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product should be purified by column chromatography on silica gel.
-
The Purification and Characterization Cycle
Reproducibility is contingent on rigorous validation of the final product. A cyclic process of purification and analysis ensures that the material used in subsequent experiments is of a consistent, high quality.
Caption: The iterative cycle for ensuring product purity and identity.
Section 3: Key Factors Governing Reproducibility
Even with a validated protocol, minor variations in execution can lead to significant differences in outcome. The following factors are paramount for ensuring experiment-to-experiment consistency.
Ishikawa (Fishbone) Diagram of Irreproducibility Sources
Caption: Key sources of experimental variability in the synthesis of this compound.
Data Summary: Critical Parameters and Control Strategies
| Parameter | Impact on Reproducibility | Recommended Control Strategy |
| Reagent Purity | Impurities in starting materials or reagents can lead to side products, lower yields, and catalyst poisoning. | Use reagents from reliable suppliers with specified purity (>98%). Use freshly distilled/anhydrous solvents where necessary. |
| Temperature | Reaction rates and the stability of intermediates (e.g., diazonium salts) are highly temperature-dependent. | Use a cryostat or an ice/salt bath for sub-zero temperatures. Use a temperature-controlled mantle for heating. Always monitor the internal reaction temperature. |
| Atmosphere | Moisture and oxygen can quench reagents or deactivate catalysts. | Conduct sensitive reactions under an inert atmosphere (Nitrogen or Argon) using Schlenk line techniques. |
| Stirring | Inconsistent mixing can lead to localized concentration gradients and uneven heating, affecting reaction kinetics. | Use a magnetic stir bar of appropriate size and a consistent, vigorous stirring speed (e.g., 400-500 RPM). |
| Reaction Monitoring | Subjective determination of reaction completion leads to premature or overly long reaction times. | Use a quantitative method like LC-MS in addition to TLC. Define completion as <1% of starting material remaining. |
Section 4: Final Product Validation - A Spectroscopic Blueprint
Confirming the structure and purity of the final product is the ultimate measure of a successful, reproducible synthesis. Below is a predictive blueprint for the spectroscopic characterization of this compound.
| Technique | Expected Data & Interpretation |
| ¹H NMR (400 MHz, DMSO-d₆) | ~12.5-13.0 ppm (s, 1H): Indazole N-H proton.~9.5-10.0 ppm (s, 1H): Phenolic O-H proton.~7.5-7.7 ppm (d, 1H): H-7 proton.~7.2-7.4 ppm (s, 1H): H-3 proton.~6.8-7.0 ppm (d, 1H): H-4 proton, showing coupling to fluorine. |
| ¹³C NMR (100 MHz, DMSO-d₆) | ~155-160 ppm (d, J ≈ 240 Hz): C-5, carbon directly attached to fluorine.~145-150 ppm: C-6, carbon attached to the hydroxyl group.Other aromatic carbons: ~100-140 ppm. The H-4 adjacent carbon will also show coupling to fluorine. |
| ¹⁹F NMR (376 MHz, DMSO-d₆) | A single resonance is expected in the typical aryl-fluoride region. Its precise chemical shift will depend on the electronic environment. |
| HRMS (ESI+) | Calculated m/z for [M+H]⁺: C₇H₆FN₂O + H⁺ = 154.0519. Found: Should be within 5 ppm of the calculated value. |
Conclusion
The reproducibility of experiments involving this compound is not a matter of chance, but a direct consequence of meticulous control over a hierarchy of variables. Success hinges on a logically designed synthetic route that allows for intermediate validation, stringent control of reaction parameters—most notably temperature, atmosphere, and reagent quality—and a rigorous, multi-technique approach to final product characterization. By understanding the causality behind each experimental step and implementing the self-validating workflows described herein, researchers can mitigate variability and produce this valuable chemical building block with confidence and consistency.
References
- Wuts, P. G. M. (2005). Methods of making indazoles. U.S. Patent No. 6,998,489B2.
-
PrepChem. (n.d.). Synthesis of 6-Fluoro-3-(4-piperidinyl)-1H-indazole. Retrieved January 20, 2026, from [Link]
-
Gomes, P. A. T. M., et al. (2020). Synthesis of Indazo-Fluors by modification of 5-hydroxy-1H-indazoles. ResearchGate. Retrieved from [Link]
- CN Patent 110452177A. (2019). A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5-.
-
Chang, C-L., et al. (2014). Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination. Journal of Organic Chemistry. Retrieved from [Link]
-
Li, Y., et al. (2020). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules. Retrieved from [Link]
-
Pal, S., & Kumar, G. (2023). Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs. Organic & Biomolecular Chemistry. Retrieved from [Link]
-
Gaikwad, H. K., et al. (2023). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry. Retrieved from [Link]
-
Caribbean Journal of Sciences and Technology. (2021). Synthesis of Pharmacologically Active Indazoles and Its Analogues. Retrieved from [Link]
-
Mlostoń, G., & Heimgartner, H. (2017). Synthesis of Fluorinated and Fluoroalkylated Heterocycles Containing at Least One Sulfur Atom via Cycloaddition Reactions. Molecules. Retrieved from [Link]
-
University of St Andrews. (2021). Novel Synthetic Routes to Fluorinated Heterocycles using the Fluoroiodane Reagent. Retrieved from [Link]
-
Gouverneur, V., et al. (2015). Synthesis and reactivity of fluorinated heterocycles. ResearchGate. Retrieved from [Link]
-
O'Hagan, D. (2013). Stereoselectively fluorinated N-heterocycles: a brief survey. Beilstein Journal of Organic Chemistry. Retrieved from [Link]
Sources
- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. caribjscitech.com [caribjscitech.com]
- 3. Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Stereoselectively fluorinated N-heterocycles: a brief survey - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives [mdpi.com]
- 7. US6998489B2 - Methods of making indazoles - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. 6-Hydroxyindazole synthesis - chemicalbook [chemicalbook.com]
Comparative Analysis of 5-Fluoro-1H-indazol-6-OL: A Mechanistic Investigation Against Established Kinase Inhibitors
Introduction: The Indazole Scaffold as a Cornerstone of Kinase Inhibition
The indazole nucleus is a prominent heterocyclic scaffold that has garnered significant attention in medicinal chemistry, particularly in the development of protein kinase inhibitors.[1][2][3] Its unique structural and electronic properties allow it to serve as a versatile bioisostere for other aromatic systems, such as indole, and to form critical hydrogen bonding interactions with the hinge region of the kinase ATP-binding pocket.[2][4] This has led to the successful development of several FDA-approved anticancer drugs, including Axitinib and Pazopanib, which feature the indazole core and function as multi-targeted tyrosine kinase inhibitors.[3][5][6]
This guide presents a comparative study of 5-Fluoro-1H-indazol-6-OL , a novel indazole derivative, to elucidate its mechanism of action. Given the established precedent of the indazole scaffold, we hypothesize that this compound functions as a kinase inhibitor. The presence of a hydroxyl group at the 6-position is a feature also found in potent Janus kinase (JAK) inhibitors, suggesting a potential for specific interactions within the ATP-binding site.[7]
Herein, we outline a comprehensive experimental framework to characterize the inhibitory potential and selectivity of this compound. Its performance will be benchmarked against two well-established multi-targeted indazole-based tyrosine kinase inhibitors, Axitinib and Pazopanib , and a highly selective indazole-based inhibitor of Receptor-Interacting Protein Kinase 2 (RIPK2), GSK583 . This comparative approach will provide valuable insights into the compound's potency, selectivity, and potential therapeutic applications.
Hypothesized Signaling Pathway and Points of Inhibition
We postulate that this compound, along with the comparators Axitinib and Pazopanib, targets receptor tyrosine kinases (RTKs) such as VEGFR and PDGFR, which are crucial for tumor angiogenesis and cell proliferation.[8][9][10] Inhibition of these kinases blocks downstream signaling cascades, including the MAPK/ERK and PI3K/AKT pathways, ultimately leading to reduced tumor growth. The diagram below illustrates this proposed mechanism.
Part 1: Biochemical Characterization of Kinase Inhibition
The initial step in characterizing a potential kinase inhibitor is to determine its direct inhibitory activity against a panel of purified kinases in a biochemical setting. This allows for the determination of potency (IC50) and provides an initial assessment of selectivity.
Experimental Protocol: In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol is adapted from established methods for measuring kinase activity by quantifying ATP consumption.[11][12]
-
Preparation of Reagents:
-
Prepare a 10 mM stock solution of this compound, Axitinib, Pazopanib, and GSK583 in 100% DMSO.
-
Serially dilute the compounds in assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20) to achieve a range of concentrations for IC50 determination.
-
Prepare purified recombinant kinase enzymes (e.g., VEGFR2, PDGFRβ, FGFR1, c-Kit, RIPK2) and their corresponding substrates in assay buffer. The ATP concentration should be at the Km for each respective kinase.
-
-
Assay Procedure:
-
In a 384-well plate, add 5 µL of the diluted compound solutions. Include wells with DMSO only as a negative control (100% activity) and wells with a known potent inhibitor for the respective kinase as a positive control (0% activity).
-
Add 10 µL of the kinase/substrate mixture to each well and incubate for 15 minutes at room temperature.
-
Initiate the kinase reaction by adding 10 µL of the ATP solution.
-
Allow the reaction to proceed for 1-2 hours at room temperature.
-
Stop the reaction and measure the remaining ATP by adding a luminescence-based ATP detection reagent (e.g., ADP-Glo™ Kinase Assay).
-
Incubate as per the manufacturer's instructions and read the luminescence on a plate reader.
-
-
Data Analysis:
-
Calculate the percent inhibition for each compound concentration relative to the DMSO control.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Comparative Biochemical Data
| Compound | VEGFR2 IC50 (nM) | PDGFRβ IC50 (nM) | c-Kit IC50 (nM) | RIPK2 IC50 (nM) |
| This compound | 5.2 | 8.1 | 15.7 | >10,000 |
| Axitinib | 0.2[10] | 1.6[10] | 1.7[1] | >10,000 |
| Pazopanib | 30[13] | 84[13] | 74[13] | >10,000 |
| GSK583 | >10,000[14] | >10,000 | >10,000 | 5.0[14] |
Note: Data for this compound is hypothetical for comparative purposes.
This biochemical screen will establish the potency and selectivity profile of this compound. The hypothetical data suggests potent inhibition of key angiogenic RTKs with selectivity against unrelated kinases like RIPK2.
Part 2: Cellular Mechanism of Action
While biochemical assays are crucial for determining direct enzymatic inhibition, cellular assays are essential to confirm that a compound can engage its target in a physiological context and elicit a functional downstream response.[15][16]
Experimental Workflow: Cellular Target Engagement and Functional Response
Protocol 2.1: Western Blot for Phospho-Kinase Inhibition
This protocol assesses the ability of the inhibitors to block growth factor-induced phosphorylation of target kinases and downstream signaling proteins.
-
Cell Culture and Treatment:
-
Culture human umbilical vein endothelial cells (HUVECs) or other relevant cell lines (e.g., NIH-3T3) to 80% confluency.
-
Serum-starve the cells for 12-24 hours.
-
Pre-treat the cells with various concentrations of this compound or comparator compounds for 2 hours.
-
Stimulate the cells with an appropriate growth factor (e.g., 50 ng/mL VEGF-A for HUVECs) for 10-15 minutes.
-
-
Protein Extraction and Quantification:
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Quantify the protein concentration of the lysates using a BCA assay.
-
-
Western Blotting:
-
Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.
-
Incubate the membrane overnight at 4°C with primary antibodies against phospho-VEGFR2, total VEGFR2, phospho-AKT, total AKT, phospho-ERK, and total ERK.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blots.
-
Protocol 2.2: Cell Proliferation Assay
This assay measures the effect of the inhibitors on the growth of cancer cell lines that are dependent on the targeted kinase pathways.
-
Cell Seeding: Seed cancer cells (e.g., MV4-11, a cell line with an activating FLT3 mutation, which is also inhibited by some indazoles) in a 96-well plate at an appropriate density.[4][17]
-
Compound Treatment: Add serial dilutions of the test compounds to the wells.
-
Incubation: Incubate the plates for 72 hours at 37°C in a CO2 incubator.
-
Viability Measurement: Measure cell viability using a reagent such as CellTiter-Glo®, which quantifies ATP levels as an indicator of metabolically active cells.
-
Data Analysis: Calculate the GI50 (concentration for 50% growth inhibition) values by fitting the data to a dose-response curve.
Comparative Cellular Activity Data
| Compound | p-VEGFR2 Inhibition (EC50, nM) | MV4-11 Proliferation (GI50, nM) |
| This compound | 25 | 50 |
| Axitinib | 1.5 | 30 |
| Pazopanib | 50 | 150 |
| GSK583 | >10,000 | >10,000 |
Note: Data for this compound is hypothetical for comparative purposes.
These cellular assays will validate the on-target activity of this compound and demonstrate its functional consequences on cell signaling and proliferation, providing a crucial link between biochemical potency and physiological effect.
Part 3: In Vivo Efficacy Evaluation
The final preclinical step is to evaluate the anti-tumor efficacy of the compound in a living organism, typically using a tumor xenograft model.[18]
Protocol 3.1: Human Tumor Xenograft Model
-
Model Establishment:
-
Implant human cancer cells (e.g., renal cell carcinoma A-498 or colon cancer HCT116) subcutaneously into the flank of immunocompromised mice (e.g., nude or SCID mice).
-
Allow the tumors to grow to a palpable size (e.g., 100-150 mm³).
-
-
Treatment:
-
Randomize the mice into treatment groups (n=8-10 per group): Vehicle control, this compound, and comparator compounds (e.g., Axitinib).
-
Administer the compounds daily via oral gavage at a predetermined dose (e.g., 30 mg/kg).
-
-
Efficacy Monitoring:
-
Measure tumor volume with calipers every 2-3 days.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
At the end of the study (e.g., 21 days or when tumors in the control group reach a maximum size), euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., pharmacodynamic marker analysis by immunohistochemistry for p-VEGFR2).
-
-
Data Analysis:
-
Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.
-
Perform statistical analysis (e.g., ANOVA) to determine the significance of the anti-tumor effects.
-
Comparative In Vivo Efficacy
| Compound (30 mg/kg, p.o.) | Tumor Growth Inhibition (%) | Body Weight Change (%) |
| Vehicle | 0 | +5 |
| This compound | 65 | -2 |
| Axitinib | 75 | -4 |
Note: Data is hypothetical for comparative purposes.
Successful demonstration of in vivo efficacy is the ultimate validation of the compound's mechanism of action and its potential as a therapeutic agent.
Conclusion and Future Directions
This guide outlines a systematic, multi-faceted approach to elucidating the mechanism of action of this compound. By leveraging the established role of the indazole scaffold in kinase inhibition, we have proposed a logical and testable hypothesis. The comparative framework, benchmarking against clinically successful drugs like Axitinib and Pazopanib, provides a rigorous context for evaluating its potency, selectivity, and therapeutic potential.
The experimental data generated from these studies will definitively position this compound within the landscape of kinase inhibitors. Should the hypothetical data presented here hold, this compound would represent a promising new chemical entity with potent anti-angiogenic and anti-proliferative properties. Further studies would then be warranted to perform a comprehensive kinome-wide selectivity screen, investigate its pharmacokinetic and pharmacodynamic properties in more detail, and explore its efficacy in a broader range of cancer models.
References
-
Axitinib - Grokipedia. (n.d.). Retrieved January 19, 2026, from [Link]
-
The anti-tumour drug Pazopanib: Uses, Mechanism of action and Side effects. (n.d.). Retrieved January 19, 2026, from [Link]
-
Axitinib - Wikipedia. (2023, December 27). Retrieved January 19, 2026, from [Link]
-
Pazopanib - Wikipedia. (2023, November 19). Retrieved January 19, 2026, from [Link]
-
Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. (2024, August 14). Celtarys Research. Retrieved January 19, 2026, from [Link]
-
What is the mechanism of Axitinib?. (2024, July 17). Patsnap Synapse. Retrieved January 19, 2026, from [Link]
-
Pazopanib: a promising new agent in the treatment of soft tissue sarcomas. (2012). Future Oncology, 8(5), 517-527. Retrieved January 19, 2026, from [Link]
-
Axitinib: A Review of its Safety and Efficacy in the Treatment of Adults with Advanced Renal Cell Carcinoma. (2013). Clinical Medicine Insights: Oncology, 7, 269-280. Retrieved January 19, 2026, from [Link]
-
What is the mechanism of Pazopanib Hydrochloride?. (2024, July 17). Patsnap Synapse. Retrieved January 19, 2026, from [Link]
-
Axitinib: Indications, Adverse Effects, Contraindications and Dosage. (n.d.). Urology Textbook. Retrieved January 19, 2026, from [Link]
-
What is the mechanism of action, adverse effects, and contraindications of Votrient (pazopanib)?. (2025, December 18). Dr.Oracle. Retrieved January 19, 2026, from [Link]
-
Step-by-Step Guide to Kinase Inhibitor Development. (2024, July 2). Reaction Biology. Retrieved January 19, 2026, from [Link]
-
In Vivo Kinase Activity Models. (n.d.). Reaction Biology. Retrieved January 19, 2026, from [Link]
-
Biochemical kinase assay to improve potency and selectivity. (2021, March 25). Domainex. Retrieved January 19, 2026, from [Link]
-
Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. (2021). RSC Advances, 11(35), 21469-21501. Retrieved January 19, 2026, from [Link]
-
6-Hydroxyindazole. (n.d.). MySkinRecipes. Retrieved January 19, 2026, from [Link]
-
Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. (2021). RSC Advances, 11(42), 26195-26217. Retrieved January 19, 2026, from [Link]
-
What are RIPK2 inhibitors and how do they work?. (2024, June 21). Patsnap Synapse. Retrieved January 19, 2026, from [Link]
-
Revealing Mechanism of Allostery in RIPK2 kinase. (2024, April 30). bioRxiv. Retrieved January 19, 2026, from [Link]
-
Current advances on RIPK2 and its inhibitors in pathological processes: a comprehensive review. (2025, May 7). Frontiers in Immunology, 16. Retrieved January 19, 2026, from [Link]
-
An Amino-indazole Scaffold with Spectrum Selective Kinase Inhibition of FLT3, PDGFRα and Kit. (2012). Bioorganic & Medicinal Chemistry Letters, 22(14), 4579-4584. Retrieved January 19, 2026, from [Link]
-
Testing kinase inhibitors where it matters: Drug screening in intact cells. (2024, August 13). Reaction Biology. Retrieved January 19, 2026, from [Link]
-
Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. (2021). RSC Advances, 11(42), 26195-26217. Retrieved January 19, 2026, from [Link]
-
Insight into the Anticancer Potential of Imidazole-Based Derivatives Targeting Receptor Tyrosine Kinases. (2024). Pharmaceuticals, 17(10), 1276. Retrieved January 19, 2026, from [Link]
-
Spotlight: Cell-based kinase assay formats.. (2022, May 11). Reaction Biology. Retrieved January 19, 2026, from [Link]
-
Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. (2021). RSC Advances, 11(42), 26195-26217. Retrieved January 19, 2026, from [Link]
-
Cell-based test for kinase inhibitors. (2020, November 26). INiTS. Retrieved January 19, 2026, from [Link]
-
Discovery, regulation and function of the PI3-Kinase and AKT pathway in cancer. (2025, December 12). YouTube. Retrieved January 19, 2026, from [Link]
-
Measuring and interpreting the selectivity of protein kinase inhibitors. (2014). Biochemical Journal, 457(3), 313-331. Retrieved January 19, 2026, from [Link]
-
Kinase assays. (2020, September 1). BMG LABTECH. Retrieved January 19, 2026, from [Link]
-
Fragment-Based Discovery of 6-Arylindazole JAK Inhibitors. (2016). ACS Medicinal Chemistry Letters, 7(8), 753-758. Retrieved January 19, 2026, from [Link]
-
Development and characterization in vivo of an inhibitor with Aurora kinase A and B specificity. (2004). Cancer Research, 64(7_Supplement), 193-194. Retrieved January 19, 2026, from [Link]
-
An amino-indazole scaffold with spectrum selective kinase inhibition of FLT3, PDGFRα and kit. (2012). Bioorganic & Medicinal Chemistry Letters, 22(14), 4579-4584. Retrieved January 19, 2026, from [Link]
-
Novel Indazole Compounds as PKMYT1 Kinase Inhibitors for Treating Cancer. (2024). ACS Medicinal Chemistry Letters. Retrieved January 19, 2026, from [Link]
-
Identification of Potent Reverse Indazole Inhibitors for HPK1. (2021). ACS Medicinal Chemistry Letters, 12(4), 585-592. Retrieved January 19, 2026, from [Link]
-
The Development of FAK Inhibitors: A Five-Year Update. (2022). Molecules, 27(19), 6598. Retrieved January 19, 2026, from [Link]
Sources
- 1. Axitinib - Wikipedia [en.wikipedia.org]
- 2. reactionbiology.com [reactionbiology.com]
- 3. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. An Amino-indazole Scaffold with Spectrum Selective Kinase Inhibition of FLT3, PDGFRα and Kit - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - RSC Advances (RSC Publishing) DOI:10.1039/D1RA03979B [pubs.rsc.org]
- 6. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Fragment-Based Discovery of 6-Arylindazole JAK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. grokipedia.com [grokipedia.com]
- 9. Pazopanib - Wikipedia [en.wikipedia.org]
- 10. Axitinib: A Review of its Safety and Efficacy in the Treatment of Adults with Advanced Renal Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 12. domainex.co.uk [domainex.co.uk]
- 13. Pazopanib: a promising new agent in the treatment of soft tissue sarcomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. medchemexpress.com [medchemexpress.com]
- 15. reactionbiology.com [reactionbiology.com]
- 16. inits.at [inits.at]
- 17. An amino-indazole scaffold with spectrum selective kinase inhibition of FLT3, PDGFRα and kit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. reactionbiology.com [reactionbiology.com]
Comparative Analysis of Off-Target Effects: A Guide to Characterizing 5-Fluoro-1H-indazol-6-OL
This guide provides a framework for researchers, scientists, and drug development professionals to characterize the off-target effects of the novel compound 5-Fluoro-1H-indazol-6-OL. Due to the limited publicly available data on this specific molecule, we will leverage comparative analysis with well-characterized indazole-based kinase inhibitors. This document will detail the rationale behind experimental choices and provide actionable protocols for a comprehensive off-target profiling workflow.
Introduction: The Indazole Scaffold and the Challenge of Selectivity
The 1H-indazole core is a privileged scaffold in medicinal chemistry, particularly in the development of protein kinase inhibitors. Its ability to form key hydrogen bonds with the hinge region of the ATP-binding pocket has made it a cornerstone for designing potent inhibitors against various kinase families, including Vascular Endothelial Growth Factor Receptors (VEGFRs), Platelet-Derived Growth Factor Receptors (PDGFRs), and others critical in oncology and angiogenesis.
This compound is a novel entity within this class. While its specific on-target profile is not yet widely published, its structure suggests it likely targets one or more protein kinases. However, as with any kinase inhibitor, achieving absolute selectivity is a significant challenge. The high degree of conservation in the ATP-binding site across the human kinome—comprising over 500 members—creates a high probability of unintended, or "off-target," interactions. These off-target effects can lead to unexpected toxicity or, in some cases, beneficial polypharmacology.
This guide will therefore focus on how to elucidate the specificity of this compound by comparing its potential profile with established indazole-based drugs and outlining a robust experimental workflow.
Comparative Landscape: Off-Target Profiles of Indazole-Based Inhibitors
To anticipate the potential off-target profile of this compound, we can examine established drugs built upon the same scaffold. Axitinib and Pazopanib are two such multi-kinase inhibitors approved for clinical use. Their off-target profiles have been extensively studied and provide a valuable reference point.
| Compound | Primary Targets (IC50/Ki) | Notable Off-Target Kinases (IC50/Ki) | Clinical Implications of Off-Target Effects |
| Axitinib | VEGFR1 (0.1 nM), VEGFR2 (0.2 nM), VEGFR3 (0.1-0.3 nM), PDGFRβ (1.6 nM), c-KIT (1.7 nM) | RET (3.2 nM), LCK (3.2 nM), SRC (6.2 nM), ABL (15 nM) | Hypertension (VEGFR inhibition), fatigue, potential for altered immune response (LCK, SRC inhibition). |
| Pazopanib | VEGFR1 (10 nM), VEGFR2 (30 nM), VEGFR3 (47 nM), PDGFRα/β (84/70 nM), c-KIT (74 nM) | FGFR1 (140 nM), CSF1R (146 nM), ITK (160 nM), LCK (200 nM) | Hair color changes (c-KIT inhibition), hepatotoxicity, hypertension. |
| This compound | Hypothesized: VEGFR, PDGFR family kinases | To be determined via screening | To be determined |
This table summarizes representative data from various sources. IC50/Ki values can vary based on assay conditions.
The data illustrates that even highly potent drugs have a range of off-target interactions at nanomolar concentrations. This underscores the necessity of systematically profiling any new chemical entity, such as this compound.
Experimental Workflow for Off-Target Profile Characterization
A multi-pronged approach is essential for a thorough and trustworthy characterization of off-target effects. We recommend a tiered strategy, moving from broad, high-throughput biochemical assays to more focused cell-based validation.
Caption: Tiered workflow for off-target characterization.
Tier 1: Broad Kinase Panel Screening
Principle: The initial step is to assess the compound's interaction profile across the broadest possible range of targets under standardized biochemical conditions. This provides an unbiased overview of potential binding events.
Protocol: Large-Panel Kinase Profiling (Example using a competition binding assay format)
-
Compound Preparation: Solubilize this compound in 100% DMSO to create a high-concentration stock (e.g., 10 mM).
-
Assay Concentration: Prepare a working solution for screening at a single, high concentration (typically 1 to 10 µM). This concentration is chosen to maximize the detection of even weak interactions.
-
Assay Execution (Vendor-Performed):
-
Submit the compound to a commercial vendor (e.g., Eurofins DiscoverX, Promega).
-
The vendor will perform the screen. A common format is the KINOMEscan™, which measures the ability of the test compound to compete with an immobilized, active-site directed ligand from binding to each kinase.
-
The amount of kinase captured on the solid support is measured, and the result is reported as a percent of the DMSO control (%Ctrl). A lower %Ctrl value indicates stronger binding.
-
-
Data Analysis:
-
Identify "hits" as any kinase showing significant inhibition (e.g., >80% inhibition or a %Ctrl < 20).
-
Categorize hits into the intended target family and other, unrelated kinase families (potential off-targets).
-
Rationale: Using a single high concentration provides a cost-effective and rapid method to identify all potential interactions. It casts a wide net to ensure no significant off-target is missed early in the discovery process.
Tier 2: IC50 Determination for Hits
Principle: For all identified hits (both on-target and off-target), determine the precise potency (IC50) to understand the selectivity window.
Protocol: Dose-Response IC50 Determination
-
Compound Preparation: Create a serial dilution series of this compound in DMSO. A typical 10-point, 3-fold dilution series starting from 10 µM is standard.
-
Assay Setup: For each identified kinase hit, set up a radiometric (e.g., ³³P-ATP incorporation) or fluorescence-based (e.g., Z'-LYTE™) kinase activity assay.
-
Execution:
-
Incubate the enzyme, substrate, and ATP with each concentration of the inhibitor.
-
Measure the enzymatic activity at the end of the incubation period.
-
Include positive (no inhibitor) and negative (no enzyme) controls.
-
-
Data Analysis:
-
Plot the percent inhibition against the log of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to derive the IC50 value.
-
Calculate Selectivity Score: A simple selectivity score can be calculated by dividing the IC50 of an off-target by the IC50 of the primary target. A higher score indicates greater selectivity.
-
Rationale: The selectivity window (the ratio between off-target and on-target potency) is a critical parameter for predicting potential therapeutic index. An inhibitor that is 100-fold more potent for its intended target over any off-target is considered highly selective.
Tier 3: Cellular Target Engagement and Functional Validation
Principle: Biochemical assays use purified recombinant enzymes. It is crucial to confirm that the compound can engage its targets (on- and off-targets) in the complex environment of a living cell.
Protocol: Cellular Thermal Shift Assay (CETSA®)
-
Cell Culture and Treatment: Culture a relevant cell line (e.g., a cancer cell line known to express the primary target). Treat the cells with either vehicle (DMSO) or a saturating concentration of this compound for 1-2 hours.
-
Thermal Challenge: Aliquot the cell lysates into a PCR plate or tubes. Heat the aliquots across a temperature gradient (e.g., from 40°C to 68°C) for 3 minutes.
-
Protein Extraction: After heating, lyse the cells and separate the soluble protein fraction from the aggregated, denatured protein by centrifugation.
-
Target Detection: Analyze the amount of soluble target protein remaining at each temperature using Western blotting or targeted proteomics (e.g., LC-MS/MS).
-
Data Analysis:
-
Plot the amount of soluble protein against temperature for both vehicle and drug-treated samples.
-
A ligand binding to its target will stabilize it against thermal denaturation, resulting in a rightward shift in the melting curve.
-
The magnitude of this shift (ΔTm) is indicative of target engagement.
-
Rationale: CETSA is the gold standard for confirming direct physical binding in a cellular context. It validates that the compound reaches its intracellular target and is not, for example, degraded or pumped out by efflux pumps. This technique can be applied to both on-targets and suspected off-targets if suitable antibodies or proteomic methods are available.
Caption: On-target vs. Off-target inhibition by a kinase inhibitor.
Conclusion and Forward Look
Characterizing the selectivity of a novel compound like this compound is a cornerstone of preclinical drug development. While its specific target profile remains to be elucidated, a systematic investigation using the tiered approach described here—combining broad biochemical screening with cellular validation—is paramount. By comparing its emerging profile to that of established indazole-based drugs like Axitinib and Pazopanib, researchers can contextualize its selectivity and better predict its potential therapeutic window and toxicological liabilities. The ultimate goal is to build a comprehensive understanding of the compound's polypharmacology, enabling informed decisions for its future development.
References
-
Hu-Lowe DD, et al. (2008). Nonclinical antiangiogenesis and antitumor activities of axitinib (AG-013736), an oral, potent, and selective inhibitor of vascular endothelial growth factor receptor tyrosine kinases. Clinical Cancer Research, 14(22), 7272-7283. [Link]
-
Martinez Molina D, et al. (2013). Monitoring drug-target engagement in cells and tissues using the cellular thermal shift assay. Science, 341(6141), 84-87. [Link]
A Head-to-Head Comparison of Fluorinated Indazole-Based Kinase Inhibitors: Evaluating 5-Fluoro-1H-indazol-6-ol Analogs in Oncology Research
In the landscape of modern oncology drug discovery, the indazole scaffold has emerged as a "privileged" structure, forming the core of numerous kinase inhibitors that have progressed to clinical use.[1] Its unique bicyclic system, a fusion of benzene and pyrazole rings, provides a versatile template for developing potent and selective inhibitors of key signaling proteins implicated in cancer progression. This guide provides a detailed, head-to-head comparison of a representative fluorinated indazole, 5-Fluoro-1H-indazol-6-ol, with other structurally related compounds targeting critical oncogenic kinases, namely Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Aurora Kinases.
This analysis is tailored for researchers, scientists, and drug development professionals, offering a blend of synthesized technical data, field-proven insights into experimental design, and detailed, actionable protocols.
The Strategic Importance of Fluorination and Hydroxylation in Indazole-Based Inhibitors
The introduction of fluorine and hydroxyl moieties onto the indazole scaffold is a well-established strategy in medicinal chemistry to modulate the pharmacokinetic and pharmacodynamic properties of a drug candidate.
-
Fluorine Substitution: The presence of a fluorine atom, as in our subject compound, can significantly enhance metabolic stability by blocking sites susceptible to oxidative metabolism. Furthermore, its high electronegativity can lead to more favorable interactions with the target protein, potentially increasing binding affinity and potency.
-
Hydroxyl Group: A hydroxyl group can act as a crucial hydrogen bond donor, anchoring the inhibitor within the ATP-binding pocket of the kinase. This interaction often contributes significantly to the compound's inhibitory activity.
For the purpose of this guide, while direct experimental data for this compound is not extensively available in the public domain, we will use it as a focal point for a comparative analysis against well-characterized indazole derivatives. This approach allows us to explore the structure-activity relationships (SAR) that govern the efficacy of this class of compounds.
Comparative Analysis of Indazole-Based Kinase Inhibitors
Our comparative analysis will focus on two key classes of kinase targets for indazole scaffolds: VEGFR-2 and Aurora kinases.
Targeting VEGFR-2: A Key Regulator of Angiogenesis
VEGFR-2 is a primary mediator of angiogenesis, the formation of new blood vessels, a process crucial for tumor growth and metastasis.[2][3] Inhibition of VEGFR-2 is a clinically validated anti-cancer strategy.
Table 1: Comparative in vitro activity of indazole-based VEGFR-2 inhibitors.
| Compound ID | Structure | VEGFR-2 IC50 (nM) | Reference Compound |
| This compound (Hypothetical) | This compound | - | - |
| Axitinib | Axitinib | 0.2 | Pazopanib |
| Pazopanib | Pazopanib | 10 | Axitinib |
| Compound 30 (VEGFR-2 Selective) | Indazole derivative | 1.24 | Sorafenib |
| Compound 8 (Dual Inhibitor) | Indazole-based derivative | 55.4 | Sorafenib |
Data synthesized from multiple sources for comparative purposes.[2]
Discussion:
Axitinib and Pazopanib are both FDA-approved multi-kinase inhibitors with potent activity against VEGFR-2. Their success underscores the therapeutic potential of the indazole scaffold. Compound 30, a more selective indazole derivative, demonstrates that high potency can be achieved with this core structure.[2] The hypothetical this compound, with its fluorine and hydroxyl substitutions, would be designed to leverage the favorable interactions observed in these potent inhibitors. The hydroxyl group could mimic the hydrogen bonding interactions of the amide or sulfonamide groups present in many established inhibitors, while the fluorine would enhance its drug-like properties.
Targeting Aurora Kinases: Regulators of Mitosis
Aurora kinases (A, B, and C) are essential for the proper execution of mitosis. Their overexpression is common in many cancers, making them attractive targets for therapeutic intervention.[4]
Table 2: Comparative in vitro activity of indazole-based Aurora kinase inhibitors.
| Compound ID | Structure | Aurora A IC50 (nM) | Aurora B IC50 (nM) | Reference Compound |
| This compound (Hypothetical) | This compound | - | - | - |
| Compound 17 (Dual Inhibitor) | Indazole derivative | - | - | - |
| Compound 21 (Aurora B Selective) | Indazole derivative | - | - | - |
| Compound 30 (Aurora A Selective) | Indazole derivative | - | - | - |
| VX-680 (Tozasertib) | Pan-Aurora Inhibitor | 0.6 | 18 | - |
Data synthesized from multiple sources for comparative purposes.[4][5]
Discussion:
The development of selective Aurora kinase inhibitors is an active area of research. As demonstrated by compounds 17, 21, and 30, substitutions on the indazole scaffold can be tailored to achieve selectivity for different Aurora kinase isoforms.[4] VX-680, a potent pan-Aurora inhibitor, further illustrates the effectiveness of targeting this kinase family. A compound like this compound could be envisioned as a fragment or starting point for the development of novel Aurora kinase inhibitors, where further chemical modifications would dictate its potency and selectivity profile.
Experimental Protocols: A Self-Validating System
To ensure the scientific integrity of this guide, we provide detailed, step-by-step methodologies for the synthesis and evaluation of indazole-based kinase inhibitors.
General Synthesis of Substituted 1H-Indazoles
The synthesis of substituted indazoles can be achieved through various methods. A common and versatile approach is the palladium-catalyzed intramolecular N-arylation of o-haloarylhydrazones.
Diagram 1: General Synthetic Workflow for Substituted 1H-Indazoles
Caption: A generalized workflow for the synthesis of substituted 1H-indazoles.
Step-by-Step Protocol:
-
Hydrazone Formation:
-
To a solution of the o-halogenated aryl aldehyde or ketone (1.0 eq) in ethanol, add the desired hydrazine derivative (1.1 eq).
-
Add a catalytic amount of acetic acid.
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring by TLC.
-
Upon completion, the product can often be isolated by filtration or after removal of the solvent under reduced pressure.
-
-
Intramolecular N-Arylation (Cyclization):
-
In a sealed tube, combine the arylhydrazone (1.0 eq), a palladium catalyst (e.g., Pd(OAc)2, 5 mol%), a phosphine ligand (e.g., Xantphos, 10 mol%), and a base (e.g., Cs2CO3, 2.0 eq) in an anhydrous solvent (e.g., toluene or dioxane).
-
Degas the mixture with argon for 15 minutes.
-
Heat the reaction to 100-120 °C for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Biochemical Kinase Inhibition Assay (Luminescence-Based)
This assay determines the in vitro potency of a compound by measuring its ability to inhibit the activity of a purified kinase enzyme.
Diagram 2: Workflow for a Luminescence-Based Kinase Assay
Caption: A typical workflow for an ADP-Glo™ based kinase inhibition assay.
Step-by-Step Protocol:
-
Prepare Reagents:
-
Prepare a serial dilution of the test compound in DMSO.
-
Prepare the kinase reaction buffer containing the purified kinase (e.g., VEGFR-2 or Aurora A/B) and its specific substrate.
-
Prepare an ATP solution at the desired concentration (typically at or near the Km for the kinase).
-
-
Kinase Reaction:
-
In a 384-well plate, add a small volume of the diluted test compound.
-
Add the kinase/substrate mixture to each well.
-
Initiate the reaction by adding the ATP solution.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
-
Signal Detection (using a commercial kit like ADP-Glo™):
-
Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate as per the manufacturer's instructions.
-
Add the Kinase Detection Reagent to convert the ADP generated during the kinase reaction back to ATP, which is then used by a luciferase to produce a luminescent signal. Incubate as per the manufacturer's instructions.
-
-
Data Analysis:
-
Measure the luminescence using a plate reader.
-
The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity.
-
Calculate the percent inhibition for each compound concentration relative to a no-inhibitor control.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
Structure-Activity Relationship (SAR) Insights
The accumulated data on indazole-based kinase inhibitors provide valuable insights into the structural features that govern their activity.
Diagram 3: Key SAR Points for Indazole-Based Kinase Inhibitors
Caption: A simplified representation of key SAR considerations for the indazole scaffold.
-
The Indazole Core: The N1-H and N2 of the indazole ring are critical for forming hydrogen bonds with the hinge region of the kinase ATP-binding pocket. This interaction is a common feature of many indazole-based inhibitors.
-
Substituents on the Benzene Ring: As seen with this compound, substitutions on the benzene portion of the scaffold are crucial for fine-tuning potency, selectivity, and pharmacokinetic properties. The position and nature of these substituents can dictate interactions with different regions of the ATP-binding pocket.
-
Substitution at the 3-Position: The 3-position of the indazole ring is a common site for introducing larger substituents that can extend into the solvent-exposed region or other pockets of the kinase, often influencing selectivity and potency.
Conclusion and Future Perspectives
The indazole scaffold continues to be a highly fruitful starting point for the design of novel kinase inhibitors. While a direct and comprehensive profile of this compound is not yet established in the public literature, by analogy to structurally similar and well-characterized compounds, it represents a promising lead structure. The strategic placement of fluoro and hydroxyl groups is a proven approach to enhance the drug-like properties and biological activity of kinase inhibitors.
The experimental protocols and comparative data presented in this guide are intended to provide a solid foundation for researchers entering or working in this exciting field. Future work should focus on the synthesis and detailed biological evaluation of novel fluoro- and hydroxy-substituted indazoles to further explore their therapeutic potential and to delineate more precise structure-activity relationships.
References
-
Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC - NIH. (URL: [Link])
-
Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC - PubMed Central. (URL: [Link])
-
Discovery of novel inhibitors of Aurora kinases with indazole scaffold: In silico fragment-based and knowledge-based drug design - PubMed. (URL: [Link])
-
Design, synthesis and biological evaluation of indazole derivatives as VEGFR-2 kinase inhibitors with anti-angiogenic properties - PubMed. (URL: [Link])
-
Role of heterocycles in inhibition of VEGFR-2 – a recent update (2019–2022) - PMC - NIH. (URL: [Link])
-
Design, synthesis and biological evaluation of indazole derivatives as VEGFR-2 kinase inhibitors with anti-angiogenic properties - ResearchGate. (URL: [Link])
-
RECENT ADVANCES IN INDAZOLE-BASED DERIVATIVES OF VEGFR-2 KINASE INHIBITORS AS AN ANTI-CANCER AGENT - Journals. (URL: [Link])
-
Discovery of novel inhibitors of Aurora A with a 3-(pyrrolopyridin-2-yl)indazole scaffold. (URL: [Link])
-
Indazole – an emerging privileged scaffold: synthesis and its biological significance - NIH. (URL: [Link])
-
Synthesis of Substituted 1H-Indazoles from Arynes and Hydrazones | The Journal of Organic Chemistry - ACS Publications. (URL: [Link])
-
Synthesis of N-phenyl- and N-thiazolyl-1H-indazoles by copper-catalyzed intramolecular N-arylation of ortho-chlorinated arylhydrazones - Beilstein Journals. (URL: [Link])
-
The Azaindole Framework in the Design of Kinase Inhibitors - PMC - PubMed Central. (URL: [Link])
-
Synthesis of substituted 1H-indazoles from arynes and hydrazones - PubMed. (URL: [Link])
-
Synthetic strategy and structure–activity relationship (SAR) studies of 3-(5′-hydroxymethyl-2′-furyl)-1-benzyl indazole (YC-1, Lificiguat): a review - PubMed Central. (URL: [Link])
-
SAR studies of indazole derivatives with potent anticancer activities.... | Download Scientific Diagram - ResearchGate. (URL: [Link])
-
Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC - PubMed Central. (URL: [Link])
-
Synthesis of Indazo‐Fluors by modification of 5‐hydroxy‐1H‐indazoles. - ResearchGate. (URL: [Link])
-
Indazole From Natural Resources And Biological Activity - Journal of Pharmaceutical Negative Results. (URL: [Link])
-
Discovery of novel inhibitors of Aurora kinases with indazole scaffold: In silico fragment-based and knowledge-based drug design. (URL: [Link])
-
Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. (URL: [Link])
- CN110452177A - A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5- - Google P
-
Design, synthesis, and biological evaluation of novel N-(1H-indazol-6-yl)benzenesulfonamide derivatives as potent PLK4 inhibitors - PubMed Central. (URL: [Link])
-
Describes the predicted SAR studies of indazole based derivatives - ResearchGate. (URL: [Link])
-
Insights on Cancer Cell Inhibition, Subcellular Activities, and Kinase Profile of Phenylacetamides Pending 1 H-Imidazol-5-One Variants - PubMed. (URL: [Link])
-
5-Bromo-6-fluoro-1H-indazole | C7H4BrFN2 | CID 46863923 - PubChem. (URL: [Link])
-
Light-Control over Casein Kinase 1δ Activity with Photopharmacology: A Clear Case for Arylazopyrazole-Based Inhibitors - MDPI. (URL: [Link])
Sources
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 5-Fluoro-1H-indazol-6-ol
The core principle underpinning these procedures is proactive risk mitigation. Given that related compounds like 5-Fluoro-1H-indazole are classified as acutely toxic orally, and other indazole derivatives can cause skin and eye irritation, we must handle 5-Fluoro-1H-indazol-6-ol as a hazardous substance until proven otherwise.[1][2]
Part 1: Hazard Assessment and Waste Characterization
Before any disposal activities commence, a thorough understanding of the potential hazards is essential. This initial assessment dictates the entire disposal workflow.
Presumptive Hazard Identification
Based on its chemical structure, this compound should be presumed to possess the following hazards:
-
Toxicity: Indazole derivatives are often biologically active. The presence of a fluorine atom can also enhance toxicity. Therefore, it should be treated as a toxic substance.
-
Irritation: Similar compounds are known to be skin and eye irritants.[2]
-
Environmental Persistence: The carbon-fluorine bond is exceptionally strong, making fluorinated organic compounds persistent in the environment.[3] This necessitates disposal methods that ensure complete destruction.
Waste Determination
All waste containing this compound, including pure unused compound, reaction mixtures, contaminated labware, and personal protective equipment (PPE), must be classified as hazardous waste.[4] This determination is the responsibility of the waste generator (the laboratory).[5] It is crucial to never mix hazardous waste with non-hazardous waste to avoid creating larger volumes of regulated waste.[4]
Part 2: Step-by-Step Disposal Protocol
This protocol provides a clear, actionable workflow for the safe segregation, containment, and disposal of this compound waste.
Required Personal Protective Equipment (PPE)
Before handling the compound or its waste, ensure the following PPE is worn:
-
Eye Protection: Chemical safety goggles are mandatory.
-
Hand Protection: Nitrile or other chemically resistant gloves.
-
Body Protection: A lab coat is required.
-
Respiratory Protection: If there is a risk of generating dust or aerosols, a properly fitted respirator should be used.[6]
Waste Segregation at the Source
Proper segregation is the cornerstone of safe and compliant chemical waste management.[7] The following workflow should be implemented directly at the point of waste generation (e.g., in the fume hood).
Caption: Waste segregation workflow for this compound.
Waste Container Selection and Labeling
Container Selection:
-
Solid Waste: Use a high-density polyethylene (HDPE) container with a secure, screw-top lid.
-
Liquid Waste: Use a compatible, shatter-resistant container (HDPE or glass, depending on the solvent system) with a tightly sealing cap. Ensure the container is stored in secondary containment to prevent spills.[7]
-
Empty Original Containers: The original container of this compound, even if "empty," must be disposed of as hazardous waste unless it has been triple-rinsed with a suitable solvent. The rinsate must be collected and treated as hazardous liquid waste.[5]
Labeling: Each waste container must be labeled immediately upon the first addition of waste.[8] The label must include:
-
The words "Hazardous Waste".[8]
-
The full chemical name: "this compound".
-
An accurate list of all chemical constituents and their approximate percentages.
-
The relevant hazard characteristics (e.g., "Toxic," "Irritant").
-
The date of first accumulation.
-
The name of the principal investigator and the laboratory location.
On-Site Accumulation and Storage
Waste must be stored in a designated Satellite Accumulation Area (SAA) within the laboratory.[8][9] Key requirements for an SAA include:
-
It must be at or near the point of generation and under the control of the lab personnel.[10]
-
Waste containers must be kept closed at all times, except when adding waste.[11][12]
-
The total volume of hazardous waste in an SAA should not exceed 55 gallons.[9]
-
Regular inspections of the SAA should be conducted to check for leaks or container degradation.[8]
Final Disposal Pathway
The ultimate disposal of this compound must be handled by a licensed hazardous waste disposal contractor. Do not attempt to treat or dispose of this chemical through standard laboratory drains or as regular trash.[12]
Recommended Disposal Technology: Due to the stable carbon-fluorine bond, high-temperature incineration is the most effective and environmentally sound method for the complete destruction of fluorinated organic compounds.[3] This process breaks down the molecule, preventing its persistence in the environment. Your institution's Environmental Health and Safety (EHS) office will coordinate with a contractor capable of this type of disposal.
The overall disposal decision process is summarized below:
Caption: Decision process for the disposal of this compound.
Part 3: Spill Management and Waste Minimization
Spill Cleanup
In the event of a small spill within a fume hood:
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, contain the spill with a compatible absorbent material (e.g., vermiculite or sand).
-
Carefully sweep or scoop the absorbed material into a designated solid hazardous waste container.
-
Clean the spill area with a suitable solvent, and collect the cleaning materials as hazardous waste.
-
All materials used for spill cleanup must be disposed of as hazardous waste.[4]
For large spills, evacuate the area and contact your institution's EHS emergency response team immediately.
Waste Minimization Strategies
Federal and state regulations require laboratories to have a waste minimization strategy.[11] Practical steps include:
-
Source Reduction: Order only the quantity of chemical needed for your experiments.[11][13]
-
Inventory Management: Maintain a current chemical inventory to avoid purchasing duplicates and to track expiration dates.[13]
-
Scale of Experiments: Where possible, use microscale techniques to reduce the volume of reagents used and waste generated.
Summary of Key Disposal Information
| Parameter | Guideline | Rationale |
| Waste Classification | Hazardous Waste | Presumed toxicity, irritancy, and environmental persistence based on chemical class.[1][2] |
| Primary Container | Compatible, labeled, sealed HDPE or glass | To prevent leaks, reactions, and ensure proper identification.[7][8] |
| Storage Location | Designated Satellite Accumulation Area (SAA) | Compliance with EPA and institutional regulations for safe on-site storage.[9][10] |
| Recommended Disposal | High-Temperature Incineration | Ensures complete destruction of the persistent carbon-fluorine bond.[3] |
| Spill Residue | Dispose of as Hazardous Waste | All cleanup materials are considered contaminated and must be disposed of accordingly. |
By adhering to these procedures, you contribute to a safe laboratory environment, protect our ecosystem, and ensure that your institution remains in full compliance with all relevant regulations. Always consult your institution's specific EHS guidelines, as they may have additional requirements.
References
-
LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES . (n.d.). University of Pennsylvania EHRS. Retrieved from [Link]
-
Properly Managing Chemical Waste in Laboratories . (n.d.). Ace Waste. Retrieved from [Link]
-
Managing Hazardous Chemical Waste in the Lab . (n.d.). LabManager. Retrieved from [Link]
-
Laboratory Chemical Waste Management . (n.d.). CSIR IIP. Retrieved from [Link]
-
The Role of the EPA in Regulating Lab Waste Disposal in Healthcare Facilities . (n.d.). MCF Environmental Services. Retrieved from [Link]
-
Guide to Managing Laboratory Chemical Waste . (2024, January). Vanderbilt University Environmental Health and Safety. Retrieved from [Link]
-
Laboratory Environmental Sample Disposal Information Document . (n.d.). U.S. Environmental Protection Agency. Retrieved from [Link]
-
Laboratory Hazardous Waste Disposal Guidelines . (n.d.). Central Washington University. Retrieved from [Link]
-
Regulations for Hazardous Waste Generated at Academic Laboratories . (2025, November 25). U.S. Environmental Protection Agency. Retrieved from [Link]
-
Management of Waste . In Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. (2011). National Academies Press (US). Retrieved from [Link]
-
Guidelines for Disposing of PFAs . (2023, December 27). MCF Environmental Services. Retrieved from [Link]
-
Factsheet: Disposal of Hazardous Waste - Basic Principles . (n.d.). ETH Zürich. Retrieved from [Link]
-
Interim Guidance on the Destruction and Disposal of Perfluoroalkyl and Polyfluoroalkyl Substances and Materials Containing Perfl . (2024, April 8). U.S. Environmental Protection Agency. Retrieved from [Link]
Sources
- 1. 5-Fluoro-1H-indazole 97 348-26-5 [sigmaaldrich.com]
- 2. fishersci.com [fishersci.com]
- 3. mcfenvironmental.com [mcfenvironmental.com]
- 4. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 5. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. echemi.com [echemi.com]
- 7. acewaste.com.au [acewaste.com.au]
- 8. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 9. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
- 10. epa.gov [epa.gov]
- 11. ehrs.upenn.edu [ehrs.upenn.edu]
- 12. ethz.ch [ethz.ch]
- 13. iip.res.in [iip.res.in]
Comprehensive Safety and Handling Guide for 5-Fluoro-1H-indazol-6-OL
This guide provides essential, immediate safety and logistical information for the handling of 5-Fluoro-1H-indazol-6-OL. As a trusted partner in your research and development endeavors, we are committed to providing value beyond the product itself by ensuring you have the critical information needed for safe laboratory operations. The following protocols and recommendations have been synthesized from data on structurally similar compounds to provide a robust framework for handling this specific molecule.
Hazard Assessment and Triage
Based on an analysis of related compounds, this compound should be handled as a substance that is potentially harmful if swallowed, and may cause skin, eye, and respiratory irritation.[1][2] The primary routes of exposure are inhalation of dust particles, skin contact, eye contact, and ingestion.
Inferred Hazard Profile:
| Hazard Classification | Description | Source Analogy |
| Acute Toxicity, Oral (Category 4) | Harmful if swallowed. | 5-Fluoro-1H-indazole |
| Skin Corrosion/Irritation (Category 2) | Causes skin irritation. | 5-Amino-1H-indazole, 6-Fluoro-1H-indazole[1][2] |
| Serious Eye Damage/Eye Irritation (Category 2) | Causes serious eye irritation. | 5-Amino-1H-indazole, 6-Fluoro-1H-indazole[1][2] |
| Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory System | May cause respiratory irritation. | 5-Amino-1H-indazole, 6-Fluoro-1H-indazole[1][2] |
Hierarchy of Controls: A Visual Workflow
Effective safety management follows a "hierarchy of controls" to minimize exposure to hazards. This diagram illustrates the preferred order of control measures, from most to least effective.
Caption: Hierarchy of controls for handling this compound.
Personal Protective Equipment (PPE): Your Final Barrier
Personal protective equipment is the last line of defense against chemical exposure.[3][4] The following PPE is mandatory when handling this compound.
| Body Part | Personal Protective Equipment | Specifications and Rationale |
| Hands | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended. Always inspect gloves for tears or holes before use. Change gloves every 30-60 minutes or immediately if contamination is suspected.[5] |
| Eyes | Safety glasses with side shields or goggles | Provides protection against splashes and airborne particles. |
| Face | Face shield | To be used in conjunction with safety glasses or goggles, especially when there is a significant risk of splashing.[3] |
| Body | Laboratory coat | A standard lab coat is required to protect against skin contact. |
| Respiratory | NIOSH-approved respirator | Required when handling the powder outside of a certified chemical fume hood or if dust is generated. The type of respirator should be selected based on a formal risk assessment. |
Operational Plan: Step-by-Step Handling Protocol
Adherence to the following procedural steps is essential for the safe handling of this compound.
Preparation and Engineering Controls:
-
Work Area: All handling of solid this compound should be conducted within a certified chemical fume hood to minimize inhalation exposure.
-
PPE Donning: Before entering the designated handling area, don all required PPE as detailed in the table above.
-
Emergency Equipment: Ensure that an eyewash station and safety shower are readily accessible and have been recently tested.
-
Spill Kit: Have a chemical spill kit readily available that is appropriate for solid materials.
Handling the Compound:
-
Personal Protective Equipment: Wear all required PPE as detailed in the table above.
-
Dust Prevention: Avoid the formation of dust when handling the solid material.[6] Use appropriate tools, such as spatulas, for transferring the compound.
-
Housekeeping: Maintain a clean and organized workspace. Do not allow the accumulation of chemical dust on surfaces.
-
Handwashing: Wash hands thoroughly with soap and water after handling the compound and before leaving the laboratory.[5]
Disposal Plan: Responsible Waste Management
Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.
Waste Segregation and Collection:
-
Waste Container: Place all solid waste contaminated with this compound into a clearly labeled, sealed container for hazardous waste.
-
Contaminated PPE: Used gloves, disposable lab coats, and other contaminated PPE should be disposed of as hazardous waste.[5]
-
Empty Containers: "Empty" containers may still retain product residue and should be treated as hazardous waste.
Disposal Procedure:
-
Consult Regulations: Dispose of the waste in accordance with all local, regional, and national hazardous waste regulations.[1]
-
Waste Vendor: Utilize a licensed hazardous waste disposal company for the final disposal of the material.
-
Avoid Drains: Do not let this chemical enter the environment.[1]
Emergency Procedures: In Case of Exposure or Spill
Exposure Response:
-
Inhalation: If inhaled, move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[7]
-
Skin Contact: In case of skin contact, immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[7]
-
Eye Contact: If in eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. Seek immediate medical attention.[1][7]
-
Ingestion: If swallowed, rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a poison control center or doctor immediately.[7]
Spill Response:
-
Evacuate: Evacuate the immediate area.
-
Ventilate: Ensure the area is well-ventilated, if safe to do so.
-
Contain: If the spill is small and you are trained to handle it, wear appropriate PPE, including respiratory protection.
-
Clean-up: Carefully sweep up the solid material, avoiding dust generation, and place it into a sealed container for disposal.[1]
-
Decontaminate: Clean the spill area thoroughly.
References
- Personal protective equipment for handling 3-Amino-4,6-difluoro-1H-indazole. Benchchem.
- 5-Fluoro-1H-indazole 97 348-26-5 - Safety Inform
- SAFETY DATA SHEET - 5-Amino-1H-indazole. Fisher Scientific.
- 1 - Safety D
- UNIT 7: Personal Protective Equipment. CTAHR.
- Personal Protective Equipment for Use in Handling Hazardous Drugs. CDC.
- How to Choose PPE for Chemical Work.
- SAFETY DATA SHEET - 5-fluorouracil. Sigma-Aldrich.
- Examples of PPE for Various Dangerous Goods Classes. Storemasta Blog.
- SAFETY D
- 5-Fluoro-6-hydroxy (1H)
- 6-Fluoro-1H-indazole Safety and Hazards. PubChem.
- 6-Chloro-5-fluoro-1H-indazole SDS, 937047-36-4 Safety D
- 5-Fluoro-6-methoxy-1H-indazole Safety D
- Standard Operating Procedure for Fluorouracil in Animals. Generic SOP.
- Navigating the Safe Disposal of 6-Bromo-1-methyl-1h-indazol-4-amine: A Procedural Guide. Benchchem.
- 4,5,6,7-tetrahydro-1H-indazol-5-ol Safety Inform
Sources
- 1. fishersci.com [fishersci.com]
- 2. 6-Fluoro-1H-indazole | C7H5FN2 | CID 17842350 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. UNIT 7: Personal Protective Equipment [cms.ctahr.hawaii.edu]
- 4. blog.storemasta.com.au [blog.storemasta.com.au]
- 5. pppmag.com [pppmag.com]
- 6. pccarx.com [pccarx.com]
- 7. chemicalbook.com [chemicalbook.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
